Human c-peptide
Description
Propriétés
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,104-,105-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUAQYXWVJDEQY-QENPJCQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H211N35O48 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186651 | |
| Record name | Proinsulin C-peptide (human) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3020.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33017-11-7, 59112-80-0 | |
| Record name | Proinsulin C-peptide (human) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033017117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C-peptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proinsulin C-peptide (human) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Unmasking of a Bioactive Peptide: A Technical History of Human C-Peptide Discovery and Function
For decades dismissed as a mere biological packing peanut, human C-peptide has emerged from the shadow of its famous sibling, insulin (B600854), to reveal a complex and physiologically significant life of its own. This in-depth technical guide charts the course of C-peptide's discovery, the initial relegation to the status of an inert byproduct, and the subsequent paradigm shift that has established it as a bioactive molecule with therapeutic potential for diabetic complications. This document is intended for researchers, scientists, and drug development professionals, providing a detailed chronicle of the key experiments, quantitative data, and signaling pathways that have defined our understanding of this once-overlooked peptide.
From Connecting Peptide to Bioactive Agent: A Historical Perspective
The story of C-peptide is intrinsically linked to the elucidation of insulin biosynthesis. In 1967, Donald F. Steiner at the University of Chicago made a groundbreaking discovery that resolved a key puzzle in endocrinology: how the two distinct polypeptide chains of insulin (the A and B chains) were synthesized and correctly linked.[1][2] Steiner's research revealed that insulin is initially synthesized as a larger, single-chain precursor molecule, which he named proinsulin.[1][2] The "C-peptide," or connecting peptide, was the segment that linked the A and B chains within this precursor.[1]
Initially, the primary role attributed to C-peptide was that of a molecular chaperone, ensuring the correct folding of proinsulin and the formation of the crucial disulfide bonds between the A and B chains.[3] Once this function was complete, proinsulin is cleaved by prohormone convertases within the beta-cell secretory granules, releasing equimolar amounts of mature insulin and free C-peptide into the bloodstream.[2][3] For many years, this was considered the beginning and end of C-peptide's physiological relevance.
However, the very fact that C-peptide was co-secreted with insulin in equimolar amounts provided a valuable clinical tool. The development of a specific radioimmunoassay for C-peptide allowed for the accurate measurement of endogenous insulin secretion, even in patients receiving exogenous insulin therapy.[4] This proved invaluable for distinguishing between type 1 and type 2 diabetes, assessing beta-cell function, and diagnosing insulinomas.
The tide began to turn in the 1990s, as a growing body of evidence suggested that C-peptide was more than just a marker. Researchers began to observe that C-peptide administration in animal models of type 1 diabetes, and subsequently in patients, had beneficial effects on long-term diabetic complications, particularly nephropathy and neuropathy.[5][6] These findings spurred a new wave of research aimed at understanding the direct biological functions of C-peptide, transforming its image from an inert byproduct to a bioactive peptide with its own distinct physiological roles.
Quantitative Effects of C-Peptide on Cellular Function
A substantial body of research has now quantified the physiological effects of C-peptide on various cellular and organ systems. The following tables summarize key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Enzyme Activity and Cellular Responses
| Target | Cell Type | C-Peptide Concentration | Observed Effect | Reference(s) |
| Na+,K+-ATPase | Human Renal Tubular Cells | 1 nM | Increase in ouabain-sensitive ⁸⁶Rb⁺ uptake and Na,K-ATPase α₁-subunit expression. | [7][8] |
| Erythrocytes from Type 1 Diabetic Patients | Physiological | Restoration of normal Na+,K+-ATPase activity. | [9] | |
| eNOS | Bovine Aortic Endothelial Cells | 6.6 nM (Physiological) | Over 2-fold increase in endothelial NO production (208 ± 12% vs control). | [10] |
| Rat Aortic Endothelial Cells | 10 nM | Doubled NO production after 3 hours. | [11] | |
| Cell Proliferation | Endothelial Cells | 10 nmol/L | 40% stimulation of proliferation. | [12] |
Table 2: In Vivo Effects of C-Peptide Replacement in Diabetic Models and Patients
| Endpoint | Study Population | C-Peptide Dose/Duration | Quantitative Outcome | Reference(s) |
| Glomerular Filtration Rate (GFR) | Type 1 Diabetic Patients with Incipient Nephropathy | Replacement doses for 1 month | 6% decrease in GFR (reduction of hyperfiltration). | [6] |
| Streptozotocin-Diabetic Rats | Physiological doses for 14 days | GFR reduced from 3.73 ± 0.19 mL/min (diabetic placebo) to 2.16 ± 0.16 mL/min (diabetic + C-peptide). | [13] | |
| Urinary Albumin Excretion | Type 1 Diabetic Patients with Incipient Nephropathy | Replacement doses for 1 month | Approximately 50% reduction from initial value. | [6] |
| Nerve Conduction Velocity (NCV) | Type 1 Diabetic Patients with Neuropathy | Replacement therapy for 3 months | Significant improvement in sensory nerve conduction velocity. | [14] |
| Glomerular Volume | Streptozotocin-Diabetic Rats | Physiological doses for 14 days | 32% smaller glomerular volume compared to diabetic placebo group. | [13] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments that have been instrumental in elucidating the function of C-peptide.
Measurement of Na+,K+-ATPase Activity (Ouabain-Sensitive ⁸⁶Rb⁺ Uptake)
This assay measures the transport activity of the Na+,K+-ATPase pump by quantifying the uptake of the potassium analog, radioactive rubidium (⁸⁶Rb⁺).
Protocol:
-
Cell Culture: Human renal tubular cells are cultured on 6-well plates in either normal (5 mM) or high (25 mM) glucose media, with or without the addition of this compound (e.g., 1 nM or 10 nM) for a specified period (e.g., 5 days).[7]
-
Preincubation: Before the uptake measurement, cells are washed and preincubated in a serum-free medium (e.g., RPMI 1640) with or without the Na+,K+-ATPase inhibitor, ouabain (B1677812) (1 mM), for 15 minutes at 37°C.[7]
-
⁸⁶Rb⁺ Uptake: The uptake is initiated by adding ⁸⁶Rb⁺ to the medium. The reaction is allowed to proceed for a short period under conditions of initial rate.
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of ⁸⁶Rb⁺ taken up by the cells is quantified using a scintillation counter.
-
Calculation: The ouabain-sensitive ⁸⁶Rb⁺ uptake, which represents the activity of the Na+,K+-ATPase, is calculated as the difference between the total uptake (without ouabain) and the non-specific uptake (with ouabain).
Quantification of eNOS Expression and Activity
The effect of C-peptide on endothelial nitric oxide synthase (eNOS) can be assessed by measuring both the expression of the eNOS protein and its enzymatic activity (NO production).
Protocol for eNOS Expression (Western Blot):
-
Cell Culture and Treatment: Endothelial cells (e.g., bovine aortic or human cavernosal smooth muscle cells) are cultured and treated with C-peptide and/or insulin under specific glucose conditions (e.g., 27 mM glucose) for a defined period (e.g., 24 hours).[15]
-
Protein Extraction: Total protein is extracted from the cells using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for eNOS. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensity, which corresponds to the amount of eNOS protein, is quantified using densitometry.
Protocol for eNOS Activity (NO Production Measurement):
-
Cell Culture and Treatment: Endothelial cells are cultured and treated with C-peptide as described above.
-
NO Measurement: Nitric oxide production can be measured using various methods, including the Griess reaction, which detects nitrite (B80452) (a stable breakdown product of NO) in the culture medium, or using fluorescent NO indicators like DAF-2.[11]
-
Quantification: The amount of nitrite or the fluorescence intensity is quantified and is proportional to the amount of NO produced by the cells.
C-Peptide Receptor Binding Assay (Fluorescence Correlation Spectroscopy)
Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique used to study the binding of fluorescently labeled molecules to cell membranes.
Protocol:
-
Labeling of C-Peptide: this compound is fluorescently labeled with a dye such as rhodamine.
-
Cell Preparation: Human cells (e.g., renal tubular cells, fibroblasts, or endothelial cells) are prepared for analysis.
-
FCS Measurement: The FCS instrument uses a focused laser beam to create a very small observation volume (in the femtoliter range). As fluorescently labeled C-peptide molecules diffuse through this volume, they emit photons, and the fluctuations in fluorescence intensity are recorded.
-
Data Analysis: The autocorrelation of the fluorescence fluctuations is calculated. The diffusion time of the fluorescent molecules is determined from the autocorrelation curve. When the labeled C-peptide binds to the much larger cell membrane, its diffusion slows down, resulting in a longer diffusion time.
-
Binding Parameters: By measuring the change in diffusion time at different concentrations of labeled C-peptide, the binding affinity (Ka) and the number of binding sites can be determined.[16][17] Competitive displacement experiments with unlabeled C-peptide can be used to confirm the specificity of the binding.
C-Peptide Signaling Pathways
The biological effects of C-peptide are mediated through the activation of specific intracellular signaling cascades. While the identity of the C-peptide receptor remains a subject of investigation, with the G-protein coupled receptor GPR146 being a proposed candidate that is also contested, the downstream signaling events are better characterized.[3][18][19][20][21] C-peptide binding initiates a cascade involving a pertussis toxin-sensitive G-protein, leading to the activation of phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway.[1][14]
// Nodes CP [label="C-Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled Receptor\n(GPR146?)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Pertussis Toxin-sensitive\nG-Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release\n(from ER)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKCδ, PKCε)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAPK Pathway\n(ERK1/2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaK_ATPase [label="Na⁺,K⁺-ATPase\nActivity ↑", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; eNOS [label="eNOS Activity ↑\n(via Ca²⁺)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Transcription Factors\n(e.g., ZEB) ↑", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CP -> GPCR [color="#5F6368"]; GPCR -> G_protein [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; G_protein -> PLC [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PLC -> PIP2 [label="hydrolyzes", arrowhead=none, style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> IP3 [label="produces", arrowhead=normal, style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> DAG [label="produces", arrowhead=normal, style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; IP3 -> Ca_release [label="stimulates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; DAG -> PKC [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Ca_release -> PKC [label="co-activates", style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PKC -> MAPK_pathway [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; MAPK_pathway -> NaK_ATPase [label="stimulates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; MAPK_pathway -> Transcription [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Ca_release -> eNOS [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; } . Figure 1: C-Peptide signaling pathway.
// Nodes start [label="Endothelial Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with C-Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_extraction [label="Total Protein Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; western_blot [label="Western Blot for eNOS Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_measurement [label="Nitric Oxide (NO) Measurement\n(e.g., Griess Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quant_expression [label="Quantification of eNOS Protein Levels", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; quant_activity [label="Quantification of NO Production", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treatment [color="#5F6368"]; treatment -> protein_extraction [color="#5F6368"]; treatment -> no_measurement [color="#5F6368"]; protein_extraction -> western_blot [color="#5F6368"]; western_blot -> quant_expression [color="#5F6368"]; no_measurement -> quant_activity [color="#5F6368"]; } . Figure 2: Experimental workflow for eNOS analysis.
Conclusion: A New Chapter for a Rediscovered Molecule
The journey of C-peptide from a seemingly insignificant byproduct of insulin synthesis to a recognized bioactive hormone is a testament to the dynamic nature of scientific discovery. The initial focus on its role in proinsulin folding and its utility as a diagnostic marker has given way to a deeper appreciation of its own physiological effects, particularly in the context of diabetic complications. The quantitative data and detailed experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of C-peptide. While the precise nature of its receptor interaction remains an area of active investigation, the downstream signaling pathways and the beneficial effects on cellular function are increasingly well-defined. For researchers and drug development professionals, the story of C-peptide serves as a compelling example of how a closer look at a once-dismissed molecule can open up new avenues for understanding and treating complex diseases. The continued exploration of C-peptide's mechanisms of action holds the promise of novel therapeutic strategies for the millions of individuals living with the long-term consequences of diabetes.
References
- 1. The role of C-peptide in diabetes and its complications: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 5. The role of C-peptide in the attenuation of outcomes of diabetic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Peptide: The Missing Link in Diabetic Nephropathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-Peptide Increases Na,K-ATPase Expression via PKC- and MAP Kinase-Dependent Activation of Transcription Factor ZEB in Human Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation of endothelial nitric oxide synthase by proinsulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C-Peptide and Vascular Complications in Type 2 Diabetic Subjects [e-dmj.org]
- 13. Effects of C-peptide on glomerular and renal size and renal function in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 15. Effects of C-peptide on expression of eNOS and iNOS in human cavernosal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence Correlation Spectroscopy Studies of Peptide and Protein Binding to Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applying Fluorescence Correlation Spectroscopy to Investigate Peptide-Induced Membrane Disruption | Springer Nature Experiments [experiments.springernature.com]
- 18. Is GPR146 really the receptor for proinsulin C-peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting orphan G protein-coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting orphan G protein coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Biological Role of Human C-Peptide: From Inert Byproduct to Bioactive Molecule
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
For decades, human C-peptide was considered a biologically inert byproduct of insulin (B600854) synthesis, primarily utilized as a clinical marker for endogenous insulin secretion.[1] However, a growing body of evidence over the past two decades has fundamentally shifted this paradigm. It is now understood that C-peptide is a bioactive peptide hormone with pleiotropic effects, binding to a specific cell surface receptor and activating intricate intracellular signaling pathways.[2][3] These actions translate into significant physiological effects, particularly in the context of diabetes and its long-term microvascular complications. C-peptide has been shown to improve renal function, ameliorate nerve damage, and enhance endothelial function in numerous preclinical and clinical studies.[4][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms, physiological roles, and therapeutic potential of this compound, summarizing key quantitative data and experimental methodologies to support further research and development in this field.
Biosynthesis and Secretion of C-Peptide
This compound is a 31-amino acid polypeptide that serves as a linker for the A- and B-chains within the proinsulin molecule.[7] Its synthesis originates in the pancreatic β-cells.
-
Transcription and Translation : The insulin gene (INS) is transcribed into mRNA, which is then translated into preproinsulin on the ribosomes of the endoplasmic reticulum (ER).[7]
-
Folding and Cleavage in the ER : In the ER, the signal peptide is cleaved from preproinsulin, yielding proinsulin. C-peptide is crucial at this stage, facilitating the correct folding of the molecule and the formation of disulfide bonds between the A- and B-chains.[8][9]
-
Processing in Golgi and Secretory Granules : Proinsulin is transported to the Golgi apparatus and packaged into secretory granules. Within these granules, proprotein convertases (PC1/3 and PC2) and carboxypeptidase E cleave the C-peptide from the proinsulin molecule.[10]
-
Equimolar Secretion : This process results in mature insulin and C-peptide, which are stored in the same secretory granules and co-secreted in equimolar amounts into the portal circulation upon stimulation, primarily by glucose.[1][9]
Unlike insulin, C-peptide undergoes negligible first-pass hepatic extraction and is primarily cleared by the kidneys, resulting in a longer half-life of approximately 30-35 minutes compared to insulin's 5-10 minutes.[9][11] This metabolic stability makes C-peptide a more reliable measure of β-cell secretory function.[1]
Molecular Mechanism of Action
The biological effects of C-peptide are initiated by its interaction with a cell surface receptor, which triggers downstream signaling cascades.
Receptor Binding
C-peptide binds specifically and with high affinity to a receptor on the surface of various cell types, including renal tubular, endothelial, neuronal, and fibroblast cells.[7][12] Evidence strongly suggests this receptor is a G-protein coupled receptor (GPCR), as the binding and subsequent effects are sensitive to pertussis toxin, an inhibitor of Gαi/Gαo proteins.[13][14] The C-terminal pentapeptide of the C-peptide molecule appears to be critical for this interaction.[14] While the receptor has not been definitively isolated, GPR146 has been identified as a putative candidate.[15]
Quantitative Binding and Activity Data
Studies using fluorescence correlation spectroscopy have quantified the binding kinetics of C-peptide to human cell membranes.[14] The peptide exerts its biological effects at physiological (nanomolar) concentrations.
| Parameter | Cell Type | Value | Reference |
| Binding Affinity (Kass) | Renal Tubular Cells | > 3.3 x 10⁹ M⁻¹ | [14] |
| Fibroblasts | ~3 x 10⁹ M⁻¹ | [12] | |
| Endothelial Cells | ~3 x 10⁹ M⁻¹ | [12] | |
| Half-Maximal Binding | Renal Tubular Cells | 0.3 nM | [13] |
| Saturation | Renal Tubular Cells | 0.9 nM | [13][14] |
| Receptor Density | Renal Tubular Cells | ~1000-1500 sites/cell | [13] |
| Effective Concentration | General | Nanomolar range | [7][13] |
Table 1: Quantitative Data on C-Peptide Receptor Binding and Activity.
Intracellular Signaling Pathways
Binding of C-peptide to its GPCR activates multiple intracellular signaling pathways that are crucial for its diverse physiological effects. The primary pathways include Ca²⁺-dependent signaling, MAP kinase activation, and PI-3 kinase activation.[4][13]
A. Calcium-Dependent Signaling (PLC/PKC Pathway)
C-peptide binding to its pertussis toxin-sensitive GPCR leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and the resulting increase in cytosolic Ca²⁺, along with DAG, activates various isoforms of Protein Kinase C (PKC).[13] This pathway is fundamental for the C-peptide-mediated stimulation of Na⁺/K⁺-ATPase.[2]
B. MAP Kinase (MAPK) Pathway
C-peptide is a potent activator of the MAPK pathway, including both p38 MAPK and Extracellular signal-Regulated Kinases 1/2 (ERK1/2).[4][16] This activation is also dependent on the GPCR-PLC-PKC axis. Activated PKC can then stimulate the small GTP-binding protein RhoA, which in turn leads to the phosphorylation and activation of the MAPK cascade.[13] This pathway is implicated in the regulation of gene expression for transcription factors involved in anti-inflammatory and cytoprotective responses.[17]
C. PI-3 Kinase (PI3K)/Akt Pathway
C-peptide also stimulates Phosphatidylinositol-3-kinase (PI3K) activity in various cell types.[4][13] Activation of PI3K leads to the phosphorylation of Protein Kinase B (Akt), a key regulator of cell survival, proliferation, and metabolism. This pathway is involved in C-peptide's anti-apoptotic effects and its ability to increase the expression and activity of endothelial nitric oxide synthase (eNOS).[9]
Physiological Roles and Therapeutic Implications
The activation of these signaling pathways translates into measurable physiological effects that are particularly relevant to preventing or reversing diabetic complications.
Renal Function
In type 1 diabetes, C-peptide deficiency is associated with diabetic nephropathy, characterized by glomerular hyperfiltration and albuminuria.[18] C-peptide replacement has demonstrated significant renal-protective effects.[6][19]
-
Glomerular Hemodynamics : It reduces glomerular hyperfiltration in diabetic animal models and patients.[6][12]
-
Albuminuria : C-peptide administration significantly diminishes urinary albumin excretion.[12][18]
-
Tubular Function : It stimulates Na⁺/K⁺-ATPase activity in renal tubular cells, which is often reduced in diabetes, helping to normalize tubular function.[6][12]
-
Structural Protection : Animal studies show C-peptide can reduce glomerular sclerosis, lessen the thickening of the glomerular basement membrane, and inhibit mesangial matrix expansion.[19][20]
| Study Outcome | Patient/Model Population | C-Peptide Effect | Reference |
| Glomerular Filtration Rate (GFR) | T1DM Patients | Reduction of hyperfiltration | [12][21] |
| Urinary Albumin Excretion | T1DM Patients | Significant decrease | [12][18] |
| Renal Blood Flow | T1DM Patients | Increased | [2] |
| Annual eGFR Decline | T2DM Patients | Higher C-peptide associated with smaller decline | [22] |
Table 2: Summary of C-Peptide Effects on Renal Function.
Nerve Function
Diabetic peripheral neuropathy (DPN) is a common and severe complication of diabetes. C-peptide deficiency is a key contributing factor in type 1 diabetes.[5] Replacement therapy has shown promise in improving nerve health.[17][23]
-
Nerve Conduction Velocity (NCV) : C-peptide treatment improves sensory NCV in T1DM patients with early-stage neuropathy.[23][24]
-
Structural Improvements : In animal models, it reduces paranodal swelling, demyelination, and axonal degeneration while promoting regenerative activity.[23]
-
Mechanism of Action : The beneficial effects are linked to increased endoneurial blood flow (via eNOS stimulation) and restoration of nerve Na⁺/K⁺-ATPase activity.[5][17]
| Study Outcome | Patient Population | Duration | C-Peptide Effect (vs. Placebo) | Reference |
| Sural NCV | T1DM with subclinical neuropathy | 3 months | +2.7 m/s improvement | [24] |
| Vibration Perception Threshold | T1DM with mild-moderate neuropathy | 12 months | 25% improvement | [25] |
| Autonomic Function (Heart Rate Variability) | T1DM with autonomic neuropathy | 3 months | Significant improvement | [21] |
Table 3: Summary of C-Peptide Effects on Nerve Function in T1DM Clinical Trials.
Endothelial and Vascular Function
Endothelial dysfunction is a critical initiating event in the development of diabetic vascular complications. C-peptide exerts multiple protective effects on the vasculature.[26][27]
-
eNOS Activation : It stimulates the expression and activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which promotes vasodilation and improves microvascular blood flow.[2][4]
-
Anti-inflammatory Effects : C-peptide reduces the expression of adhesion molecules (e.g., ICAM-1) on endothelial cells, thereby diminishing leukocyte-endothelial interactions, a key step in vascular inflammation.[9]
-
Anti-oxidative and Anti-apoptotic Effects : It mitigates high glucose-induced reactive oxygen species (ROS) production and reduces the apoptosis of vascular endothelial cells.[4][27]
-
Vascular Permeability : C-peptide can decrease vascular endothelial growth factor (VEGF)-induced increases in microvascular permeability, a mechanism relevant to diabetic retinopathy.[4]
Key Experimental Protocols
Reproducible and robust methodologies are essential for the continued investigation of C-peptide's biological role.
Protocol: C-Peptide Receptor Binding Assay via Fluorescence Correlation Spectroscopy (FCS)
This protocol is based on the methodology used to first demonstrate specific, high-affinity C-peptide binding to cell membranes.[14]
-
Objective : To quantify the binding affinity and kinetics of C-peptide to its cell surface receptor.
-
Materials :
-
Cultured human cells (e.g., renal tubular cells, fibroblasts).
-
Rhodamine-labeled this compound (Rh-CP).
-
Unlabeled this compound (for competition assays).
-
Confocal microscope equipped for FCS.
-
Cell culture medium and buffers (e.g., PBS).
-
Pertussis toxin (for G-protein inhibition control).
-
-
Methodology :
-
Cell Preparation : Culture cells to near confluence on glass coverslips suitable for microscopy.
-
Incubation : Replace culture medium with a buffer containing varying concentrations of Rh-CP (e.g., 0.1 nM to 10 nM). Incubate for 60 minutes at 37°C to reach equilibrium.
-
FCS Measurement : Place the coverslip on the microscope stage. Focus the laser to a confocal volume element (approx. 0.2 fL) positioned at the apical cell membrane.
-
Data Acquisition : Record the fluorescence fluctuations over time. The autocorrelation function of these fluctuations is calculated, which provides information on the diffusion time and concentration of fluorescent molecules.
-
Analysis : Bound Rh-CP will have a much slower diffusion time than free Rh-CP. By analyzing the change in diffusion times and amplitudes at different concentrations, a binding curve can be generated.
-
Competition Assay : To determine specificity, co-incubate a fixed concentration of Rh-CP (e.g., 0.5 nM) with an excess of unlabeled C-peptide. A displacement of Rh-CP indicates specific binding.
-
Controls : Perform experiments with non-target cells or cells pre-treated with pertussis toxin (1 µg/ml for 4 hours) to confirm GPCR involvement.[14]
-
-
Data Interpretation : Scatchard analysis of the binding curve is used to calculate the equilibrium association constant (Kass) and the number of binding sites per cell.[14]
Protocol: Measurement of Sensory Nerve Conduction Velocity (NCV)
This is a standard neurophysiological technique used in clinical trials to assess peripheral nerve function.[24][25]
-
Objective : To quantitatively measure the speed of electrical impulse propagation along a sensory nerve.
-
Materials :
-
Electromyography (EMG) machine with nerve conduction study capabilities.
-
Surface stimulating and recording electrodes.
-
Skin thermometer.
-
-
Methodology :
-
Patient Preparation : The patient is positioned comfortably. The skin temperature over the nerve to be studied (e.g., sural nerve) is measured and maintained above 32°C to ensure standardized results.
-
Electrode Placement : Recording electrodes are placed over the nerve distally. Stimulating electrodes are placed proximally along the course of the same nerve at a precisely measured distance from the recording electrodes.
-
Stimulation and Recording : The nerve is stimulated with a brief electrical pulse. The resulting sensory nerve action potential (SNAP) is detected by the recording electrodes.
-
Measurement : The latency (time from stimulus to the onset of the SNAP) is recorded.
-
Calculation : NCV is calculated by dividing the distance between the stimulating and recording electrodes (in meters) by the latency (in seconds). The result is expressed in m/s.
-
-
Data Interpretation : A reduction in NCV compared to age-matched healthy controls is indicative of neuropathy. An increase in NCV following treatment indicates improved nerve function.
Conclusion and Future Directions
The evidence is now unequivocal that this compound is a bioactive hormone with a distinct physiological role. Its actions are mediated through a specific GPCR, leading to the activation of well-defined signaling pathways that stimulate Na⁺/K⁺-ATPase and eNOS, and exert anti-inflammatory and anti-apoptotic effects. These molecular actions provide a strong rationale for its protective effects against diabetic complications, particularly nephropathy, neuropathy, and vasculopathy.
Despite promising preclinical and early clinical data, large-scale clinical trials of C-peptide replacement therapy have yielded mixed results.[7][28] This highlights the complexity of its role and the need for further research. Future investigations should focus on:
-
Receptor Identification : Definitive isolation and characterization of the C-peptide receptor (and potential co-receptors) is critical for targeted drug development.
-
Dose-Response Optimization : Determining the optimal therapeutic window for C-peptide replacement is necessary, as some studies suggest that very high concentrations may not be beneficial or could even be detrimental in the context of type 2 diabetes and insulin resistance.[4]
-
Long-Acting Analogs : The development of long-acting C-peptide analogs, such as the pegylated forms already tested, may improve therapeutic efficacy and patient compliance.[17]
-
Patient Stratification : Identifying which patient populations (e.g., those with minimal residual C-peptide) are most likely to benefit from replacement therapy will be key to designing successful clinical trials.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Cellular and physiological effects of C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 5. Effect of C-Peptide on Diabetic Neuropathy in Patients with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Peptide effects on renal physiology and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-peptide - Wikipedia [en.wikipedia.org]
- 8. Physiological effects and therapeutic potential of proinsulin C-peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Insulin - Wikipedia [en.wikipedia.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Targeting orphan G protein-coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Serum C peptide level and renal function in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research Progress of C-Peptide and Its Physiological Function [scirp.org]
- 20. swolverine.com [swolverine.com]
- 21. ovid.com [ovid.com]
- 22. drc.bmj.com [drc.bmj.com]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. Amelioration and sensory nerve dysfunction by C-peptide in patients with type 1 diabetes - ProQuest [proquest.com]
- 25. Long-Acting C-Peptide and Neuropathy in Type 1 Diabetes: A 12-Month Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. academic.oup.com [academic.oup.com]
- 28. The role of C-peptide in diabetes and its complications: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure and Function of Human C-peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the structure, amino acid sequence, and cellular functions of human C-peptide (B549688). It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of its biological pathways.
Introduction
Human C-peptide (connecting peptide) is a 31-amino-acid polypeptide that plays a crucial role in the biosynthesis of insulin (B600854).[1][2] It connects the A-chain and B-chain in the proinsulin molecule, facilitating the correct folding and formation of disulfide bonds necessary for mature insulin.[3][4] For many years, C-peptide was considered a biologically inert byproduct of insulin production.[5] However, mounting evidence over the past few decades has revealed it to be a hormonally active peptide with its own specific biological effects, particularly in the context of diabetic complications.[5][6]
C-peptide is co-secreted in equimolar amounts with insulin from the pancreatic beta cells.[1][7] Due to its longer half-life in circulation compared to insulin (approximately 30-35 minutes versus 5-10 minutes for insulin), its measurement provides a more reliable indicator of endogenous insulin secretion and pancreatic β-cell function.[2][8][9] Recent research has demonstrated that C-peptide binds to cell surface receptors, likely G-protein coupled receptors (GPCRs), and activates multiple intracellular signaling pathways, suggesting its potential as a therapeutic agent for treating long-term diabetic complications like neuropathy and nephropathy.[1][6][10]
Primary Structure and Amino Acid Sequence
This compound is a single-chain polypeptide composed of 31 amino acids.[1] The definitive amino acid sequence was determined in 1971.[11]
Table 1: Amino Acid Sequence of this compound
| Representation | Sequence | Reference |
|---|---|---|
| Three-Letter Code | Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln | [8] |
| One-Letter Code | EAEDLQVGQVELGGGPGAGSLQPLALEGSLQ |[8] |
The sequence is notable for its high content of glutamic acid and glutamine residues and the absence of aromatic amino acids.[12]
Physicochemical Properties
The physicochemical characteristics of this compound are summarized below. These properties are critical for its behavior in biological systems and for its analysis in experimental settings.
Table 2: Quantitative Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂₉H₂₁₁N₃₅O₄₈ | [1][8] |
| Molecular Weight | 3020.3 g/mol | [8][13][14] |
| Total Atom Count | 212 | [15] |
| Residue Count | 31 | [1][15] |
| Isoelectric Point (pI) | ~3.45 | [12] |
| Half-life in circulation | ~30-35 minutes |[2][9] |
Three-Dimensional Structure
While essential for the proper folding of proinsulin, free C-peptide in aqueous solution is largely flexible and lacks a single, well-defined three-dimensional structure.[12][16] However, studies using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy have shown that it is not a random coil but possesses distinct regions of non-random, local conformation.[5][15]
Key structural features identified by NMR include:
-
N-terminal Region (residues 2-5): Forms a type I β-turn.[5][15]
-
Central Region (residues 9-12, 15-18, 22-25): Shows a propensity to form β-bends, contributing to the peptide's flexibility.[5][15]
-
C-terminal Region (residues 27-31): This pentapeptide (EGSLQ) is the most well-defined part of the molecule, forming a type III' β-turn.[5][15] This C-terminal segment is considered the active site responsible for its biological activity and receptor interaction.[4][5]
Biosynthesis and Processing of Proinsulin
C-peptide is an integral part of the insulin biosynthesis pathway. The process begins with preproinsulin, which is translocated into the endoplasmic reticulum where its signal peptide is cleaved to form proinsulin.[1] Proinsulin, consisting of the B-chain, C-peptide, and A-chain, is then transported to the Golgi apparatus.[1] Within secretory granules, prohormone convertases cleave the C-peptide at dibasic amino acid sites, resulting in the mature, two-chain insulin molecule and free C-peptide.[3][16] Both are then stored in these granules and released in equal amounts into the bloodstream upon stimulation.[1]
Caption: Workflow of proinsulin processing to C-peptide and insulin.
Cellular Signaling Pathways
C-peptide exerts its biological effects by binding to a specific, yet-to-be-definitively-identified, receptor on the surface of various cell types, including neuronal, endothelial, and renal tubular cells.[1][9] The receptor is presumed to be a G-protein coupled receptor (GPCR).[4][6] While the orphan receptor GPR146 was proposed as a candidate, subsequent studies have yielded conflicting results, and the identity of the receptor remains an active area of investigation.[17][18][19]
Binding of C-peptide at nanomolar concentrations initiates a cascade of intracellular signaling events.[6] This process is pertussis toxin-sensitive, confirming the involvement of a Gi/o protein.[10] The primary pathways activated include the Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K) pathways.[6][20][21] These cascades lead to an increase in intracellular calcium (Ca²⁺) and the activation of key enzymes like Na⁺/K⁺-ATPase and endothelial nitric oxide synthase (eNOS), which are often impaired in diabetes.[1][6]
Caption: Key intracellular signaling pathways activated by C-peptide.
Experimental Protocols
The characterization of C-peptide's structure and function relies on several key experimental techniques.
-
Amino Acid Sequencing: The primary structure of C-peptide was originally determined using classical protein sequencing techniques, which involve the stepwise chemical degradation of the peptide (e.g., Edman degradation) followed by the identification of the released amino acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR is the principal method used to determine the three-dimensional structure of C-peptide in solution.[5][15]
-
Methodology: The protocol involves dissolving a purified and isotopically labeled (e.g., ¹⁵N, ¹³C) sample of C-peptide in a suitable solvent system (aqueous buffer, sometimes with co-solvents like trifluoroethanol to promote structure).[5][15] A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed. TOCSY experiments identify protons that are connected through bonds within an amino acid residue, while NOESY experiments identify protons that are close in space (<5 Å), regardless of whether they are in the same residue.[22] The distance restraints derived from NOESY data are then used in computational software to calculate an ensemble of structures consistent with the experimental data.[22]
-
-
Radioimmunoassay (RIA): RIA is a highly sensitive technique used to quantify C-peptide levels in biological fluids like blood serum.
-
Methodology: The assay is based on competitive binding. A known quantity of radiolabeled C-peptide (e.g., with ¹²⁵I) is mixed with a limited amount of a specific anti-C-peptide antibody.[23] When a sample containing unlabeled (native) C-peptide is added, it competes with the radiolabeled C-peptide for binding to the antibody. After incubation, the antibody-bound C-peptide is separated from the free C-peptide, and the radioactivity of the bound fraction is measured. The concentration of C-peptide in the sample is determined by comparing the results to a standard curve generated with known concentrations of unlabeled C-peptide.[23]
-
-
X-ray Crystallography: While the flexibility of free C-peptide makes it difficult to crystallize alone, this technique has been used to determine the structure of a C-peptide fragment bound to a larger protein complex, such as the HLA-DQ8 molecule.[24]
-
Methodology: This method requires the formation of a highly ordered crystal of the molecule of interest. The crystal is then exposed to a beam of X-rays. The way the crystal diffracts the X-rays is recorded on a detector. The resulting diffraction pattern is mathematically analyzed to calculate the positions of the atoms within the crystal, yielding a high-resolution three-dimensional model of the molecule's structure.[24]
-
References
- 1. C-peptide - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Proinsulin - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Solution structure of human proinsulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. This compound | C129H211N35O48 | CID 16157840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. C-Peptide (Human) | 33017-11-7 | PCP-3725-PI | Biosynth [biosynth.com]
- 15. rcsb.org [rcsb.org]
- 16. researchgate.net [researchgate.net]
- 17. Is GPR146 really the receptor for proinsulin C-peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting orphan G protein coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. History and Diagnostic Significance of C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rcsb.org [rcsb.org]
An In-depth Technical Guide to Proinsulin Cleavage and C-Peptide Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms, enzymatic processes, and analytical methodologies related to the conversion of proinsulin to insulin (B600854) and the formation of C-peptide. It is designed to serve as a technical resource for professionals in the fields of endocrinology, diabetes research, and pharmaceutical development.
The Biosynthesis of Insulin: From Preproinsulin to Mature Hormone
The production of mature, biologically active insulin is a multi-step process that begins with the synthesis of a precursor molecule, preproinsulin. This process ensures the correct folding and formation of the disulfide bonds that are critical for insulin's function.
-
Synthesis and Translocation: The journey begins in the cytoplasm, where the INS gene is transcribed into mRNA. This mRNA is then translated on ribosomes, initiating the synthesis of preproinsulin. An N-terminal signal peptide on the preproinsulin molecule directs the nascent polypeptide chain to the endoplasmic reticulum (ER).[1] As the polypeptide enters the ER lumen, the signal peptide is cleaved by a signal peptidase, yielding proinsulin.[1][2]
-
Folding and Disulfide Bond Formation: Within the ER, proinsulin, a single polypeptide chain, folds into its proper conformation. This folding is crucial as it brings the cysteine residues into proximity, allowing for the formation of three essential disulfide bonds.[3] This process is facilitated by the connecting peptide (C-peptide), which acts as a scaffold, ensuring the correct pairing of the A and B chains.[4][5]
-
Transport and Packaging: Correctly folded proinsulin is then transported from the ER to the Golgi apparatus. Here, it is sorted and packaged into immature, clathrin-coated secretory granules.[3]
The Enzymatic Cleavage of Proinsulin
The conversion of proinsulin into mature insulin and C-peptide occurs within the maturing secretory granules. This process is orchestrated by a series of specific endo- and exopeptidases. The internal environment of these granules becomes more acidic as they mature, which is a key factor in activating the processing enzymes.[3][6][7]
The primary enzymes involved are:
-
Prohormone Convertase 1/3 (PC1/3 or PC3)
-
Prohormone Convertase 2 (PC2)
The Predominant Cleavage Pathway
While several pathways for proinsulin processing exist, a predominant sequence of events has been identified, particularly in humans.[9][10]
-
Initial Cleavage by PC1/3: The process is initiated by PC1/3, which preferentially cleaves at the junction between the B-chain and the C-peptide (the B-C junction).[3][9][11] This cleavage occurs after a pair of basic amino acid residues (Arginine-Arginine).
-
Formation of the des-31,32 Proinsulin Intermediate: Following the action of PC1/3, Carboxypeptidase E (CPE) removes the two C-terminal basic residues from the newly formed C-terminus of the B-chain.[8] This results in the formation of a key intermediate known as des-31,32 proinsulin.
-
Final Cleavage by PC2: The des-31,32 proinsulin intermediate is the preferred substrate for PC2.[8] PC2 then cleaves at the junction between the C-peptide and the A-chain (the C-A junction), which is flanked by a Lysine-Arginine pair.[9]
-
Final Trimming by CPE: CPE again acts to remove the remaining basic residues from the newly formed C-terminus of the C-peptide, resulting in the final mature forms of insulin and C-peptide.[3][12]
Both mature insulin and C-peptide are stored in these mature secretory granules and are co-secreted in equimolar amounts in response to stimuli such as high blood glucose.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Slow cleavage at the proinsulin B-chain/connecting peptide junction associated with low levels of endoprotease PC1/3 in transformed beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential rates of conversion of rat proinsulins I and II. Evidence for slow cleavage at the B-chain/C-peptide junction of proinsulin II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Expression of Proinsulin Processing Enzymes in Beta Cells of Non-diabetic and Type 2 Diabetic Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution Structure of Proinsulin: CONNECTING DOMAIN FLEXIBILITY AND PROHORMONE PROCESSING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. pnas.org [pnas.org]
- 9. LC-MS/MS based detection of circulating proinsulin derived peptides in patients with altered pancreatic beta cell function [repository.cam.ac.uk]
- 10. Abnormalities in proinsulin processing in islets from individuals with longstanding T1D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
The Physiological Significance of Circulating Human C-peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
For decades, human C-peptide was considered a biologically inert byproduct of insulin (B600854) synthesis. However, a growing body of evidence has firmly established its role as a bioactive peptide with significant physiological functions. This technical guide provides an in-depth overview of the physiological roles of circulating this compound, with a focus on its effects on key organ systems, its cellular and molecular mechanisms of action, and its therapeutic potential. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key cited experiments are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding.
Introduction: From Inert Biomarker to Bioactive Peptide
Proinsulin C-peptide (connecting peptide) is a 31-amino acid polypeptide that links the A- and B-chains of insulin within the proinsulin molecule.[1] Its discovery in 1967 was a landmark in understanding insulin biosynthesis.[1][2] For many years, its primary clinical utility was as a stable and reliable marker of endogenous insulin secretion from pancreatic β-cells, due to its co-secretion with insulin in equimolar amounts and its longer half-life.[3] However, research over the past few decades has revealed that C-peptide is not merely a passive byproduct but an active hormone in its own right, with pleiotropic effects that are particularly relevant in the context of diabetes and its complications.[4][5]
Biosynthesis, Secretion, and Clearance
The synthesis of insulin begins with the translation of the insulin gene into preproinsulin in the endoplasmic reticulum of pancreatic β-cells. The signal peptide is cleaved to form proinsulin, which is then transported to the Golgi apparatus. Within the Golgi and immature secretory granules, proinsulin is cleaved by prohormone convertases (PC1/3 and PC2) and carboxypeptidase E, yielding mature insulin and C-peptide.[2] Both molecules are stored in secretory granules and released in equimolar concentrations into the portal circulation in response to stimuli such as glucose.[1][3]
Unlike insulin, which undergoes significant first-pass metabolism in the liver, C-peptide is primarily cleared by the kidneys.[3] This results in a longer half-life of approximately 30-35 minutes for C-peptide compared to 5-10 minutes for insulin.[3] Consequently, the molar ratio of C-peptide to insulin in the peripheral circulation is approximately 5:1.
Table 1: Pharmacokinetic Properties of this compound and Insulin
| Parameter | C-peptide | Insulin | Reference(s) |
| Half-life | ~30-35 minutes | ~5-10 minutes | [3] |
| Primary Clearance Organ | Kidneys | Liver | [3] |
| Molar Secretion Ratio (C-peptide:Insulin) | 1:1 | 1:1 | [1][3] |
| Peripheral Circulation Molar Ratio (C-peptide:Insulin) | ~5:1 | 1:1 | |
| Normal Fasting Plasma Concentration | 0.26-0.62 nmol/L (0.78-1.89 ng/mL) | Varies | [6] |
Physiological Functions and Effects on Organ Systems
C-peptide exerts its biological effects by binding to a putative G-protein coupled receptor (GPCR) on the surface of various cell types, including neuronal, endothelial, fibroblast, and renal tubular cells.[1][4] This binding, which occurs at nanomolar concentrations, initiates a cascade of intracellular signaling events.[4]
Renal System
C-peptide has demonstrated significant renoprotective effects, particularly in the context of diabetic nephropathy. In individuals with type 1 diabetes, who lack endogenous C-peptide, its replacement has been shown to:
-
Reduce Glomerular Hyperfiltration: C-peptide administration can normalize the pathologically elevated glomerular filtration rate (GFR) often seen in early diabetes.[5][7][8] In diabetic rodent models, C-peptide led to a significant reduction in GFR, reflecting a partial correction of hyperfiltration.[7]
-
Decrease Albuminuria: Clinical studies have reported a reduction in urinary albumin excretion in patients with type 1 diabetes following C-peptide therapy.[7][9]
-
Ameliorate Glomerular Structural Changes: In animal models, C-peptide has been shown to reduce glomerular volume and mesangial matrix expansion, key structural abnormalities in diabetic nephropathy.[7]
-
Modulate Renal Blood Flow: C-peptide can improve renal microcirculation, contributing to its protective effects.[9]
Table 2: Effects of C-peptide on Renal Function in Type 1 Diabetes Models
| Parameter | Effect of C-peptide Administration | Species/Model | Reference(s) |
| Glomerular Filtration Rate (GFR) | Reduction of hyperfiltration | Human, Rodent | [5][7][8] |
| Urinary Albumin Excretion | Decreased | Human, Rodent | [7][9] |
| Glomerular Volume | Reduced | Rodent | [7] |
| Mesangial Matrix Area | Reduced | Rodent | [7] |
Nervous System
Diabetic neuropathy is a common and debilitating complication of diabetes. C-peptide deficiency is implicated in its pathogenesis, and replacement therapy has shown promise in mitigating nerve damage. The beneficial effects of C-peptide on the nervous system include:
-
Improved Nerve Conduction Velocity: Clinical trials have demonstrated that C-peptide replacement can significantly improve sensory nerve conduction velocity (SCV) in patients with type 1 diabetes and neuropathy.[5][10]
-
Enhanced Nerve Blood Flow: C-peptide stimulates endoneurial blood flow, likely through a nitric oxide (NO)-dependent mechanism, which helps to alleviate nerve ischemia.[6][11]
-
Restoration of Na+/K+-ATPase Activity: Reduced Na+/K+-ATPase activity is a hallmark of diabetic neuropathy. C-peptide has been shown to restore the activity of this crucial enzyme in nerve tissue.[5][10]
-
Neuroprotective and Anti-apoptotic Effects: C-peptide exhibits neurotrophic properties and can prevent neuronal apoptosis, as demonstrated in experimental models of diabetic encephalopathy.[12]
Table 3: Effects of C-peptide on Nerve Function in Type 1 Diabetes
| Parameter | Effect of C-peptide Administration | Clinical/Preclinical | Reference(s) |
| Sensory Nerve Conduction Velocity (SCV) | Increased | Clinical | [5][10] |
| Vibration Perception Threshold (VPT) | Improved | Clinical | [10] |
| Endoneurial Blood Flow | Increased | Preclinical | [6][11] |
| Nerve Na+/K+-ATPase Activity | Increased | Preclinical | [5][10] |
| Neuronal Apoptosis | Decreased | Preclinical | [12] |
Cardiovascular System
The role of C-peptide in the cardiovascular system is complex and appears to be concentration-dependent. While physiological concentrations in the context of type 1 diabetes demonstrate beneficial effects, elevated levels in type 2 diabetes and insulin resistance may be associated with adverse cardiovascular outcomes.
-
Improved Myocardial Blood Flow and Function: In patients with type 1 diabetes, short-term C-peptide infusion has been shown to increase myocardial blood flow and improve both systolic and diastolic function.[13]
-
Endothelial Health: C-peptide stimulates the production of nitric oxide (NO) by endothelial cells, a key molecule for vasodilation and endothelial health.[9][13]
-
Anti-inflammatory Effects: C-peptide can exert anti-inflammatory effects by reducing the expression of adhesion molecules and the secretion of pro-inflammatory cytokines.[5]
-
Association with Atherosclerosis in Type 2 Diabetes: In contrast to its beneficial effects in type 1 diabetes, some studies have linked high C-peptide levels in non-diabetic and type 2 diabetic individuals with an increased risk of cardiovascular disease and mortality.[5][14][15] It has been suggested that in a pro-inflammatory environment, C-peptide may contribute to atherogenesis by promoting the migration of inflammatory cells into the vessel wall.[5][16]
Cellular Mechanisms and Signaling Pathways
C-peptide initiates its diverse physiological effects through a complex network of intracellular signaling pathways. The binding of C-peptide to its putative GPCR activates several downstream cascades.
Key Signaling Pathways
-
Ca2+-dependent Pathways: C-peptide binding leads to an increase in intracellular calcium concentration ([Ca2+]i). This rise in calcium, in conjunction with diacylglycerol (DAG) produced by phospholipase C (PLC), activates various isoforms of protein kinase C (PKC).[2][4]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: C-peptide has been shown to activate the MAPK pathway, including extracellular signal-regulated kinases (ERK1/2). This pathway is involved in cell proliferation, differentiation, and survival.[4][5]
-
Phosphatidylinositol 3-Kinase (PI3K) Pathway: Activation of PI3-kinase is another important downstream effect of C-peptide signaling, which is implicated in cell growth and survival.[4]
-
eNOS and Na+/K+-ATPase Activation: C-peptide stimulates the activity of endothelial nitric oxide synthase (eNOS) and Na+/K+-ATPase. The activation of these enzymes is crucial for many of the beneficial effects of C-peptide on the vascular, nervous, and renal systems.[1][4]
Caption: C-peptide signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of C-peptide's physiological functions. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Measurement of C-peptide Concentration in Plasma
Principle: The concentration of C-peptide in plasma is typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay (CLIA). These assays utilize two antibodies that bind to different epitopes on the C-peptide molecule.
Protocol (ELISA):
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Assay Procedure:
-
Prepare C-peptide standards and quality controls according to the manufacturer's instructions.
-
Add 50 µL of standards, controls, and plasma samples to the wells of a microplate pre-coated with an anti-C-peptide antibody.
-
Add 100 µL of horseradish peroxidase (HRP)-conjugated anti-C-peptide antibody to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Wash the wells three times with the provided wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the C-peptide concentration in the samples by interpolating from the standard curve.
-
Assessment of C-peptide's Effect on Vascular Smooth Muscle Cell (VSMC) Proliferation
Principle: The effect of C-peptide on VSMC proliferation can be assessed by measuring the incorporation of a radiolabeled nucleoside, such as [3H]-thymidine, into newly synthesized DNA during cell division.
Protocol ([3H]-Thymidine Incorporation Assay):
-
Cell Culture:
-
Culture human or rat aortic smooth muscle cells in appropriate growth medium (e.g., DMEM with 10% FBS).
-
Seed cells in 24-well plates and grow to sub-confluence.
-
Synchronize the cells by serum starvation (e.g., DMEM with 0.1% FBS) for 24-48 hours.
-
-
C-peptide Stimulation:
-
Treat the synchronized cells with various concentrations of C-peptide (e.g., 0.1 to 10 nmol/L) or vehicle control for 24 hours.
-
-
[3H]-Thymidine Labeling:
-
Add 1 µCi/mL of [3H]-thymidine to each well and incubate for an additional 4-6 hours.
-
-
Harvesting and Scintillation Counting:
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding 5% trichloroacetic acid (TCA) and incubating for 30 minutes on ice.
-
Wash the wells twice with 95% ethanol.
-
Solubilize the precipitated DNA in 0.2 N NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Express the results as counts per minute (CPM) or as a fold-change relative to the vehicle control.
-
Determination of C-peptide's Effect on eNOS Activity
Principle: eNOS activity can be determined by measuring the production of nitric oxide (NO), a direct product of the enzyme's catalytic activity. This can be achieved using fluorescent dyes that react with NO.
Protocol (DAF-FM Diacetate Assay):
-
Cell Culture:
-
Culture bovine or human aortic endothelial cells on glass coverslips in appropriate growth medium.
-
Grow cells to confluence.
-
-
C-peptide Stimulation:
-
Treat the cells with C-peptide (e.g., 10 nmol/L) or vehicle control for the desired time (e.g., 30 minutes).
-
-
NO Detection:
-
Load the cells with 5 µM DAF-FM diacetate in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Acquire fluorescence images using a fluorescence microscope with appropriate excitation and emission filters (e.g., 495 nm excitation, 515 nm emission).
-
Quantify the fluorescence intensity in multiple cells per condition using image analysis software.
-
Express the results as a fold-change in fluorescence intensity relative to the vehicle control.
-
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model in Rodents
Principle: Streptozotocin is a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia, which in turn induces diabetic complications, including nephropathy.
Protocol:
-
Induction of Diabetes:
-
Fast male Sprague-Dawley rats (200-250 g) overnight.
-
Administer a single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Monitor blood glucose levels 48-72 hours post-injection to confirm the onset of diabetes (blood glucose > 250 mg/dL).
-
-
C-peptide Treatment:
-
Divide the diabetic animals into treatment and control groups.
-
Administer C-peptide or vehicle (saline) via subcutaneous injection or osmotic minipumps for a specified duration (e.g., 4-8 weeks).
-
-
Monitoring of Renal Function:
-
Collect 24-hour urine samples at regular intervals using metabolic cages to measure urinary albumin and creatinine (B1669602) excretion.
-
At the end of the study, measure GFR using inulin (B196767) or creatinine clearance.
-
Collect blood samples for the measurement of blood urea (B33335) nitrogen (BUN) and serum creatinine.
-
-
Histological Analysis:
-
Perfuse the kidneys with fixative (e.g., 4% paraformaldehyde).
-
Embed the kidneys in paraffin (B1166041) and section for histological staining (e.g., Periodic acid-Schiff (PAS) for glomerulosclerosis and Masson's trichrome for fibrosis).
-
Perform morphometric analysis to quantify glomerular volume and mesangial matrix expansion.
-
Caption: Experimental workflow for studying C-peptide in diabetic nephropathy.
Therapeutic Potential and Future Directions
The recognition of C-peptide as a bioactive molecule has opened new avenues for therapeutic interventions, particularly for the long-term complications of type 1 diabetes. C-peptide replacement therapy, in conjunction with insulin, has the potential to prevent or slow the progression of diabetic nephropathy, neuropathy, and potentially some cardiovascular complications.[5][6] However, the results of clinical trials have been mixed, and further research is needed to optimize dosing, delivery methods, and patient selection.[1]
The dual role of C-peptide, being protective in deficiency states and potentially detrimental in states of excess, highlights the importance of maintaining physiological concentrations. Future research should focus on:
-
Identifying the C-peptide receptor: The definitive identification and characterization of the C-peptide receptor will be a major breakthrough, enabling the development of targeted agonists and antagonists.
-
Elucidating the full spectrum of signaling pathways: A deeper understanding of the downstream signaling events will provide more targets for therapeutic intervention.
-
Large-scale, long-term clinical trials: Robust clinical data are needed to definitively establish the efficacy and safety of C-peptide replacement therapy for diabetic complications.
-
Investigating the role of C-peptide in type 2 diabetes: Further research is required to clarify the complex role of elevated C-peptide levels in the pathophysiology of type 2 diabetes and its cardiovascular complications.
Conclusion
Circulating this compound is a physiologically active hormone with multifaceted effects on various organ systems. Its reno-protective, neuro-protective, and cardio-protective roles in the context of type 1 diabetes are well-documented and are mediated through a complex interplay of intracellular signaling pathways. While its role in conditions of C-peptide excess requires further investigation, the therapeutic potential of C-peptide replacement in deficiency states holds significant promise. Continued research into the molecular mechanisms of C-peptide action is crucial for translating these fundamental discoveries into novel and effective therapies for patients with diabetes.
References
- 1. C-Peptide induces vascular smooth muscle cell proliferation: involvement of SRC-kinase, phosphatidylinositol 3-kinase, and extracellular signal-regulated kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Determination of Na-K-ATPase activity in single segments of the mammalian nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. criver.com [criver.com]
- 14. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C-peptide-stimulated nitric oxide production in a cultured pulmonary artery endothelium is erythrocyte mediated and requires Zn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
Human C-peptide as a Bioactive Peptide: A Technical Guide for Researchers and Drug Development Professionals
Abstract:
For decades, human C-peptide was considered a biologically inert byproduct of insulin (B600854) synthesis, primarily utilized as a marker for pancreatic β-cell function. However, a growing body of evidence has robustly challenged this notion, establishing C-peptide as a bioactive peptide with significant physiological effects, particularly in the context of diabetes and its complications. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, its signaling pathways, and its therapeutic potential. It is intended for researchers, scientists, and drug development professionals engaged in the study of diabetes, endocrinology, and related metabolic disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Introduction: The Re-evaluation of C-peptide
Proinsulin C-peptide is a 31-amino acid polypeptide that connects the A and B chains of insulin within the proinsulin molecule.[1] During the conversion of proinsulin to active insulin, C-peptide is cleaved and secreted into the bloodstream in equimolar amounts with insulin.[1] While its role as a biomarker of endogenous insulin secretion remains crucial, research has unveiled its function as a signaling molecule that can mitigate the progression of long-term diabetic complications such as neuropathy, nephropathy, and endothelial dysfunction.[2][3] These effects are mediated through specific cell surface interactions and the activation of distinct intracellular signaling cascades.[1][4] Type 1 diabetes can therefore be considered a dual-hormone-deficiency disease, suggesting that C-peptide replacement, in conjunction with insulin therapy, may offer significant clinical benefits.[3]
Physiological Effects and Therapeutic Potential
C-peptide administration has demonstrated beneficial effects on various microvascular complications associated with type 1 diabetes. These effects are observed at physiological (nanomolar) concentrations and are attributed to its ability to restore the activity of crucial enzymes and improve cellular function.
Diabetic Neuropathy
Diabetic neuropathy is a common and debilitating complication of diabetes. C-peptide replacement therapy has shown promise in improving nerve function.[5] Studies in animal models and clinical trials in patients with type 1 diabetes have demonstrated that C-peptide can improve sensory nerve conduction velocity (NCV) and ameliorate structural abnormalities in peripheral nerves.[5][6] The proposed mechanisms include improved endoneurial blood flow and restoration of Na+/K+-ATPase activity in nerve cells.[5][7]
Diabetic Nephropathy
In the context of diabetic nephropathy, C-peptide has been shown to reduce glomerular hyperfiltration and decrease urinary albumin excretion in both animal models and human subjects with type 1 diabetes.[8][9] These renoprotective effects are linked to its ability to modulate renal hemodynamics and inhibit pro-inflammatory and pro-apoptotic pathways in renal tissues under hyperglycemic conditions.[2][8]
Endothelial Dysfunction
Endothelial dysfunction is a key factor in the development of diabetic vascular complications. C-peptide has been shown to exert protective effects on the endothelium by stimulating the production of nitric oxide (NO), a potent vasodilator, through the activation of endothelial nitric oxide synthase (eNOS).[10][11] This leads to improved microvascular blood flow.[6] Furthermore, C-peptide can reduce the expression of adhesion molecules on the endothelial surface, thereby inhibiting leukocyte-endothelium interactions.[12]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on the bioactivity of this compound.
Table 1: C-peptide Receptor Binding and Enzyme Activation
| Parameter | Value | Cell/System Type | Reference |
| Binding Affinity (Kd) | ~0.3 nM | Human Renal Tubular Cells | [13] |
| Association Constant (Kass) | 3.3 x 10⁹ M⁻¹ | Human Renal Tubular Cells | [13] |
| Na+/K+-ATPase Activity | 40% increase in ⁸⁶Rb⁺ uptake (at 5 nM) | Human Renal Tubular Cells | [14] |
| eNOS Activity | >100% increase in NO production (at physiological concentrations) | Bovine Aortic Endothelial Cells | [10] |
| eNOS Activity | ~88.6% increase in NO production (erythrocyte-mediated) | Bovine Pulmonary Artery Endothelial Cells | [1] |
Table 2: Effects of C-peptide on Nerve Conduction Velocity (NCV) in Type 1 Diabetes Patients
| Study Duration | Patient Population | Improvement in Sensory NCV (vs. Placebo) | Reference |
| 3 Months | Patients with subclinical neuropathy | 2.1 m/s | [7] |
| 6 Months | Patients with early-stage neuropathy | 1.03 m/s | [2] |
| 12 Months (long-acting C-peptide) | Patients with mild to moderate neuropathy | No significant improvement in NCV, but 25% improvement in vibration perception threshold | [7][15] |
Table 3: In Vivo Effects of C-peptide in a Diabetic Rat Model
| Duration of Treatment | Parameter Measured | Percentage Correction/Effect | Reference |
| 2 Weeks | Sciatic Motor NCV | 62% correction of deficit | [12] |
| 2 Weeks | Saphenous Sensory NCV | 78% correction of deficit | [12] |
| 2 Weeks | Sciatic Blood Flow | 57-66% correction of deficit | [12] |
Signaling Pathways and Mechanism of Action
C-peptide exerts its effects by binding to a specific cell surface receptor, which is likely a G-protein coupled receptor (GPCR).[1][3] The orphan receptor GPR146 has been identified as a potential candidate.[16] This binding event initiates a cascade of intracellular signaling events.
Key Signaling Cascades
The primary signaling pathways activated by C-peptide involve:
-
G-Protein Activation: The C-peptide receptor is pertussis toxin-sensitive, indicating its coupling to a Gi/o protein.[4]
-
Calcium Mobilization: Receptor activation leads to an increase in intracellular calcium concentrations ([Ca²⁺]i), a critical second messenger.[4][10]
-
Downstream Kinase Activation: The rise in [Ca²⁺]i, along with G-protein activation, stimulates downstream protein kinases, including Protein Kinase C (PKC) and members of the Mitogen-Activated Protein Kinase (MAPK) family, specifically ERK1/2.[4][14]
These signaling events converge to activate key effector enzymes:
-
eNOS Activation: C-peptide stimulates eNOS activity, leading to the production of nitric oxide (NO). This effect is largely dependent on the increase in intracellular Ca²⁺.[10] Some studies also suggest that C-peptide can increase eNOS protein expression through an ERK-dependent mechanism.[3]
-
Na+/K+-ATPase Activation: C-peptide stimulates the activity of Na+/K+-ATPase. This is achieved through an ERK1/2-dependent phosphorylation of the enzyme's α-subunit.[14]
The following diagrams illustrate these pathways.
Caption: C-peptide signaling pathway overview.
Caption: Downstream physiological effects of C-peptide.
Detailed Methodologies for Key Experiments
This section provides an overview of the experimental protocols commonly used to investigate the bioactivity of C-peptide.
In Vitro Assessment of eNOS Activation in Endothelial Cells
Objective: To quantify the effect of C-peptide on nitric oxide (NO) production by endothelial cells.
Protocol Outline:
-
Cell Culture: Bovine aortic endothelial cells (BAECs) or human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate media (e.g., DMEM with 10% FBS). Prior to the experiment, cells are serum-starved for 24 hours.
-
C-peptide Incubation: Cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10 nM) or a vehicle control for a specified duration (e.g., 3 hours). A scrambled C-peptide sequence is often used as a negative control.
-
NO Measurement: NO production is measured. A common method is using a fluorescent dye like 4,5-diaminofluorescein (B163784) (DAF-2), which becomes fluorescent upon reacting with NO.
-
Cells are loaded with DAF-2 diacetate.
-
Fluorescence intensity is measured using a fluorescence microplate reader or microscopy.
-
The increase in fluorescence corresponds to the amount of NO produced.
-
-
Confirmation: The involvement of eNOS is confirmed by co-incubation with an eNOS inhibitor, such as N(G)-nitro-L-arginine methyl ester (L-NAME). A significant reduction in the C-peptide-induced NO production in the presence of L-NAME confirms the role of eNOS.[17]
In Vitro Measurement of Na+/K+-ATPase Activity
Objective: To determine the effect of C-peptide on the activity of the Na+/K+ pump in target cells, such as human renal tubular cells.
Protocol Outline:
-
Cell Culture: Primary human renal tubular cells are cultured under appropriate conditions.
-
C-peptide Treatment: Cells are incubated with C-peptide (e.g., 5 nM) for a short duration (e.g., 10 minutes).
-
⁸⁶Rb⁺ Uptake Assay: Na+/K+-ATPase activity is assessed by measuring the uptake of the potassium analog, Rubidium-86 (⁸⁶Rb⁺).
-
Cells are incubated with a buffer containing ⁸⁶Rb⁺.
-
The uptake is stopped by washing with a cold stop solution.
-
Cells are lysed, and the intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.
-
-
Specificity Control: To measure ouabain-sensitive uptake (which is specific to the Na+/K+ pump), a parallel set of cells is pre-incubated with ouabain, a specific inhibitor of Na+/K+-ATPase.
-
Calculation: The Na+/K+-ATPase-mediated uptake is calculated as the difference between the total ⁸⁶Rb⁺ uptake and the uptake in the presence of ouabain. A 40% stimulation of ⁸⁶Rb⁺ uptake by 5 nM C-peptide has been reported.[14]
In Vivo Assessment in a Diabetic Animal Model
Objective: To evaluate the long-term effects of C-peptide replacement on diabetic complications in vivo.
Protocol Outline:
-
Induction of Diabetes: Diabetes is induced in rats (e.g., Sprague-Dawley or Wistar) via a single intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic state.
-
C-peptide Administration: After a period of untreated diabetes (e.g., 6-8 weeks) to allow for the development of complications, rats are treated with C-peptide. Administration is typically via subcutaneously implanted osmotic minipumps to ensure continuous delivery at a physiological rate (e.g., 50 pmol/kg/min) for several weeks.[16] Control groups include untreated diabetic rats and diabetic rats receiving a scrambled C-peptide.
-
Functional Assessments:
-
Nerve Conduction Velocity (NCV): Sciatic motor and saphenous sensory NCV are measured using stimulating and recording electrodes placed on the exposed nerves under anesthesia.
-
Renal Function: 24-hour urine is collected to measure albumin excretion. Glomerular filtration rate (GFR) can also be assessed.
-
-
Data Analysis: The outcomes in the C-peptide-treated group are compared to the untreated and scrambled peptide control groups to determine the therapeutic effects of C-peptide.
Caption: Typical in vivo experimental workflow.
Conclusion and Future Directions
The evidence supporting the bioactivity of this compound is compelling. It is no longer appropriate to view this peptide as an inert byproduct of insulin synthesis. For researchers and drug development professionals, C-peptide represents a promising therapeutic agent for the prevention and treatment of diabetic microvascular complications. Its ability to activate specific signaling pathways leading to the restoration of key enzymatic activities provides a clear mechanistic basis for its beneficial effects.
Future research should focus on several key areas:
-
Receptor Clarification: Unambiguous identification and characterization of the C-peptide receptor (or receptors) will be crucial for designing targeted therapeutics.
-
Long-Term Clinical Trials: While short-term studies are promising, large-scale, long-term clinical trials are needed to fully establish the efficacy and safety of C-peptide replacement therapy in patients with type 1 diabetes.[2]
-
Development of C-peptide Analogs: The development of long-acting or more potent C-peptide analogs could improve therapeutic convenience and efficacy.[7]
-
Role in Type 2 Diabetes: While most research has focused on type 1 diabetes, the potential role and therapeutic utility of C-peptide in the later stages of type 2 diabetes, where insulin and C-peptide deficiency can occur, warrants further investigation.
References
- 1. C-peptide-stimulated nitric oxide production in a cultured pulmonary artery endothelium is erythrocyte mediated and requires Zn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Effect of C-peptide administration on whole body glucose utilization in STZ-induced diabetic rats. | Semantic Scholar [semanticscholar.org]
- 6. Effect of C-Peptide on Diabetic Neuropathy in Patients with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Stimulation of endothelial nitric oxide synthase by proinsulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C-peptide stimulates Na+,K+-ATPase activity via PKC alpha in rat medullary thick ascending limb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Specific binding of proinsulin C-peptide to human cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C-peptide stimulates Na+, K+-ATPase via activation of ERK1/2 MAP kinases in human renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Acting C-Peptide and Neuropathy in Type 1 Diabetes: A 12-Month Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C-Peptide as a Therapy for Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Human C-peptide Signaling: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, human C-peptide was considered a biologically inert byproduct of insulin (B600854) synthesis. However, a growing body of evidence has firmly established it as a bioactive peptide with its own signaling pathways, exerting significant physiological effects in various cell types.[1][2] This technical guide provides an in-depth overview of the core signaling cascades initiated by C-peptide, with a focus on different cell types. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to support further research and therapeutic development.
Core Signaling Pathways of this compound
C-peptide initiates its effects by binding to a putative G-protein coupled receptor (GPCR) on the cell surface, which remains to be definitively identified.[1][3] This binding event triggers a cascade of intracellular signaling events that are largely dependent on the cell type. The primary signaling pathways activated by C-peptide include:
-
Phospholipase C (PLC) Pathway: C-peptide binding to its receptor activates PLC, which leads to an increase in intracellular calcium levels ([Ca2+]i).[2]
-
Protein Kinase C (PKC) Activation: The rise in intracellular calcium, along with diacylglycerol (DAG) produced by PLC, activates various isoforms of PKC.[2][4]
-
Mitogen-Activated Protein Kinase (MAPK) Cascade: C-peptide stimulates the phosphorylation and activation of the MAPK family members, primarily extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.[1][5]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: C-peptide has been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][6]
These initial signaling events lead to downstream effects on various cellular functions, including the modulation of enzyme activity and gene expression.
Cell-Type Specific Signaling
The downstream effects of C-peptide signaling vary significantly among different cell types, highlighting its pleiotropic nature.
Endothelial Cells
In endothelial cells, C-peptide plays a crucial role in regulating vascular tone and health.
-
eNOS Activation and Nitric Oxide (NO) Production: C-peptide stimulates endothelial nitric oxide synthase (eNOS) activity, leading to the production of nitric oxide (NO), a potent vasodilator.[7][8] This effect is primarily mediated through the Ca2+/PKC and ERK1/2 pathways.[8][9]
-
Anti-inflammatory and Anti-apoptotic Effects: C-peptide has been shown to exert anti-inflammatory effects by reducing the expression of adhesion molecules on endothelial cells.[7] It also protects endothelial cells from apoptosis.[10]
Renal Tubular Cells
Renal tubular cells are a major target for C-peptide, where it plays a protective role against diabetic nephropathy.[1]
-
Na+/K+-ATPase Stimulation: One of the most well-documented effects of C-peptide is the stimulation of Na+/K+-ATPase activity in renal tubular cells.[3][7] This action is crucial for maintaining proper sodium and fluid balance.[11] The signaling pathway involves PKC and ERK1/2.[3][12]
-
Anti-fibrotic Effects: C-peptide has been shown to counteract the pro-fibrotic effects of high glucose in renal tubular cells.[13]
Fibroblasts and Other Cell Types
C-peptide signaling has also been observed in other cell types:
-
Fibroblasts: In fibroblasts, C-peptide activates the PI3K/Akt and MAPK pathways, which can influence cell proliferation and survival.[2]
-
Erythrocytes: C-peptide can stimulate Na+/K+-ATPase activity in erythrocytes, which may improve red blood cell deformability.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to C-peptide signaling from various studies.
| Parameter | Cell Type | Value | Reference |
| Binding Affinity (Kass) | Renal Tubular Cells | 3.3 x 10⁹ M⁻¹ | [14] |
| Fibroblasts | ~3 x 10⁹ M⁻¹ | [13] | |
| Endothelial Cells | ~3 x 10⁹ M⁻¹ | [13] | |
| Half-maximal Binding (Kd) | Renal Tubular Cells | 0.3 nM | [14] |
| Full Saturation | Renal Tubular Cells | 0.9 nM | [14] |
| Effect | Cell Type | C-peptide Concentration | Magnitude of Effect | Reference |
| Na+/K+-ATPase Stimulation | Rat Renal Proximal Tubules | 10⁻¹¹ - 10⁻⁸ M (with NPY) | Dose-dependent increase | [1] |
| Rat Medullary Thick Ascending Limb | 10⁻⁹ - 10⁻⁷ M | Dose-dependent increase | [12] | |
| Human Renal Tubular Cells | 1 nM | Increase in ⁸⁶Rb⁺ uptake | [3] | |
| eNOS/NO Production | Bovine Aortic Endothelial Cells | Physiological concentrations | > 2-fold increase in NO | [8] |
| Rat Aortic Endothelial Cells | Stimulation for 3h | Doubled NO production | [9] | |
| ERK1/2 Phosphorylation | Swiss 3T3 Fibroblasts | EC₅₀ = 0.25 ± 0.05 nM | - | [5] |
| PI3K/Akt Activation | L6 Myoblasts | 0.3 - 3 nM | Activation of Akt | [2] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to study C-peptide signaling.
Measurement of Na+/K+-ATPase Activity
Principle: This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The ouabain-sensitive portion of ATP hydrolysis is attributed to Na+/K+-ATPase activity.
Protocol Outline:
-
Sample Preparation: Prepare cell or tissue homogenates. For studies on isolated tubules, microdissection is performed.
-
Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl₂, and ATP.
-
Incubation: Incubate the samples with the reaction mixture in the presence and absence of ouabain (B1677812) (a specific inhibitor of Na+/K+-ATPase) at 37°C.
-
Stopping the Reaction: Stop the reaction by adding a solution to precipitate proteins.
-
Phosphate Measurement: Measure the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske and Subbarow method.
-
Calculation: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
Measurement of eNOS Activity (NO Production)
Principle: The activity of eNOS is often indirectly measured by quantifying the amount of nitric oxide (NO) produced by the cells. Common methods include the Griess assay for nitrite (B80452) (a stable breakdown product of NO) or using fluorescent NO indicators.
Protocol Outline (using a fluorescent dye like DAF-2):
-
Cell Culture: Culture endothelial cells to confluence in appropriate plates.
-
Cell Loading: Load the cells with a fluorescent NO indicator dye (e.g., DAF-2 diacetate) by incubating them in a buffer containing the dye.
-
C-peptide Stimulation: Wash the cells and then stimulate them with different concentrations of C-peptide for a defined period.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The increase in fluorescence is proportional to the amount of NO produced.
-
Data Analysis: Quantify the change in fluorescence relative to control (unstimulated) cells.
Western Blot Analysis for ERK1/2 Phosphorylation
Principle: Western blotting is used to detect the phosphorylation (and thus activation) of specific proteins like ERK1/2 in cell lysates. This involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the phosphorylated and total forms of the protein.
Protocol Outline:
-
Cell Lysis: After stimulating cells with C-peptide for various times, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2 (p-ERK1/2). In a separate blot, or after stripping, probe for total ERK1/2 as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry: Quantify the band intensities to determine the relative amount of p-ERK1/2 compared to total ERK1/2.
Conclusion
The research landscape for this compound has evolved dramatically, revealing its identity as a crucial signaling molecule with diverse physiological roles. The signaling pathways initiated by C-peptide in various cell types underscore its potential as a therapeutic agent, particularly in the context of diabetic complications. This technical guide provides a foundational understanding of these pathways, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in further exploring the therapeutic potential of C-peptide. Continued investigation into the precise molecular mechanisms and the identification of the C-peptide receptor will be pivotal in translating these findings into clinical applications.
References
- 1. C-peptide stimulates rat renal tubular Na+, K(+)-ATPase activity in synergism with neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-peptide increases Na,K-ATPase expression via PKC- and MAP kinase-dependent activation of transcription factor ZEB in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide-mediated activation of Akt and extracellular regulated kinase signaling prevents lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal and vascular benefits of C-peptide: Molecular mechanisms of C-peptide action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation or mutation of the ERK2 activation loop alters oligonucleotide binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of endothelial nitric oxide synthase by proinsulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. C-peptide stimulates Na+,K+-ATPase activity via PKC alpha in rat medullary thick ascending limb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. pnas.org [pnas.org]
The G Protein-Coupled Receptor for Human C-peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
For many years, human C-peptide was considered a biologically inert byproduct of insulin (B600854) synthesis. However, a growing body of evidence has demonstrated its role as a signaling molecule with significant physiological effects, particularly in the context of diabetic complications. These effects are mediated through a specific cell surface receptor, which has been putatively identified as the orphan G protein-coupled receptor, GPR146. This technical guide provides an in-depth overview of the current understanding of the C-peptide receptor, its signaling pathways, and the key experimental methodologies used to elucidate its function. Quantitative data from various studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers in the field.
Identification of the C-peptide Receptor
The search for a specific receptor for C-peptide has led to the identification of the orphan G protein-coupled receptor GPR146 as a strong candidate.[1][2] Evidence for this interaction comes from several key experimental findings:
-
Knockdown Studies: siRNA-mediated knockdown of GPR146 in C-peptide responsive cell lines, such as the human gastric carcinoma cell line KATOIII, has been shown to block C-peptide-induced downstream signaling, specifically the expression of the early response gene c-Fos.[2][3]
-
Internalization and Colocalization: Upon stimulation with C-peptide, GPR146 has been observed to internalize and colocalize with C-peptide on the cell membrane of KATOIII cells, suggesting a direct interaction.[2][3]
-
Pertussis Toxin Sensitivity: The signaling effects of C-peptide are sensitive to pertussis toxin, which is a known inhibitor of Gαi/o protein-coupled receptors. This strongly implicates a GPCR as the mediator of C-peptide's actions.[4][5]
It is important to note that there is some conflicting evidence, with one study reporting a lack of direct interaction between C-peptide and GPR146 in CHO-K1 and HEK293 cells using dynamic mass redistribution and β-arrestin recruitment assays.[6] This suggests that the C-peptide receptor signaling complex may be more intricate than a simple ligand-receptor interaction and could involve other co-receptors or cell-specific factors.
Quantitative Data
Table 1: Binding Affinity of this compound
| Parameter | Value | Cell Type | Method | Reference |
| Dissociation Constant (Kd) | ~0.3 nM | Human renal tubular cells, Skin fibroblasts, Saphenous vein endothelial cells | Fluorescence Correlation Spectroscopy | [4][5] |
| Association Rate Constant (k_on) | ~3 nM | Human cell membranes | Fluorescence Correlation Spectroscopy | [5] |
| Half-maximal occupation | 0.3 nM | Human cell membranes | Fluorescence Correlation Spectroscopy | [5] |
| Full occupation | 0.9 nM | Human cell membranes | Fluorescence Correlation Spectroscopy | [5] |
Table 2: Effective Concentrations (EC50) of this compound for Downstream Signaling
| Signaling Event | EC50 / Effective Concentration | Cell Type | Reference |
| ERK1/2 Phosphorylation | 1 nM (stimulatory) | Human Renal Tubular Cells | [2] |
| PLC Activation | N/A (upstream of PKC, ERK, JNK) | Human Renal Tubular Cells | [7] |
| PKC Isoform (δ and ε) Translocation | N/A (qualitatively shown) | Human Renal Tubular Cells | [8] |
| PI3K Activation | 4 nM (for PPARγ phosphorylation) | Not specified | [7] |
| eNOS Activation (NO release) | 6.6 nM (stimulatory) | Bovine Aortic Endothelial Cells | [7] |
| Na+/K+-ATPase Activity | 10⁻¹¹ - 10⁻⁸ M (in presence of neuropeptide Y) | Rat Renal Proximal Convoluted Tubules | [9] |
| cFos Expression | 1 nM (stimulatory) | KATOIII, HEK293, TF-1 cells |
Table 3: Inhibitor Concentrations (IC50) for C-peptide Signaling Pathways
| Inhibitor | Target | IC50 | Cell Type/Assay | Reference |
| Pertussis Toxin | Gαi/o proteins | N/A (abolishes signaling) | Multiple | [4][8][9] |
Signaling Pathways
C-peptide binding to its putative receptor, GPR146, initiates a cascade of intracellular signaling events through a pertussis toxin-sensitive G protein, likely Gαi/o. This leads to the activation of multiple downstream effector pathways that are crucial for its physiological effects.
Phospholipase C (PLC) Pathway
Activation of the C-peptide receptor leads to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG and elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC) isoforms.
Caption: C-peptide induced PLC signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The activation of PKC and other upstream signals leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, primarily the Extracellular signal-Regulated Kinase (ERK1/2) pathway. Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors, such as those involved in the expression of c-Fos, leading to changes in gene expression.
Caption: C-peptide induced MAPK/ERK signaling pathway.
Phosphatidylinositol 3-Kinase (PI3K) Pathway
C-peptide has also been shown to activate the Phosphatidylinositol 3-Kinase (PI3K) pathway. PI3K phosphorylates phosphoinositides, leading to the activation of downstream kinases such as Akt (Protein Kinase B). This pathway is implicated in cell survival, proliferation, and metabolic regulation.
Caption: C-peptide induced PI3K/Akt signaling pathway.
Experimental Protocols
GPR146 Knockdown and c-Fos Expression Analysis
This protocol describes the methodology to investigate the role of GPR146 in C-peptide-induced c-Fos expression in KATOIII cells.
Workflow:
Caption: Workflow for GPR146 knockdown and c-Fos analysis.
Detailed Methodology:
-
Cell Culture: KATOIII cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).
-
siRNA Transfection:
-
Cells are seeded in 12-well plates.
-
Transfection is performed using a lipid-based transfection reagent with pre-designed siRNAs targeting human GPR146 or a non-targeting control siRNA.
-
-
C-peptide Stimulation:
-
48 hours post-transfection, cells are serum-starved overnight.
-
Cells are then stimulated with 1 nM this compound for 1 hour.
-
-
RNA Extraction and RT-qPCR:
-
Total RNA is extracted using a commercial RNA isolation kit.
-
cDNA is synthesized from the extracted RNA.
-
Quantitative real-time PCR (qPCR) is performed using primers specific for human c-Fos and a housekeeping gene (e.g., GAPDH) for normalization.
-
c-Fos Primer Example (Human):
-
Forward: 5'-GGC TGA GGC TGA GAG TGA G-3'
-
Reverse: 5'-TGG GCT GGG TCT TGA GAG TA-3'
-
-
Typical qPCR Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
-
Data Analysis: The relative expression of c-Fos is calculated using the ΔΔCt method.
GPR146 Internalization Assay
This protocol outlines the immunofluorescence-based method to visualize the internalization of GPR146 upon C-peptide stimulation.
Workflow:
Caption: Workflow for GPR146 internalization assay.
Detailed Methodology:
-
Cell Seeding: KATOIII cells are seeded onto coverslips in a 12-well plate and allowed to adhere.
-
Stimulation: Cells are treated with C-peptide (e.g., 1-5 nM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Fixation and Permeabilization:
-
Cells are washed with PBS and fixed with 4% paraformaldehyde.
-
Cells are then permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) and blocked with a blocking solution (e.g., 5% bovine serum albumin in PBS) to reduce non-specific antibody binding.
-
-
Immunostaining:
-
Cells are incubated with a primary antibody specific for GPR146.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody that recognizes the primary antibody.
-
-
Imaging: Coverslips are mounted on slides with an anti-fade mounting medium and imaged using a confocal microscope to visualize the subcellular localization of GPR146.
Conclusion
The identification of GPR146 as the putative receptor for this compound has opened new avenues for understanding the physiological roles of this once-neglected peptide. The intricate signaling network activated by C-peptide, involving PLC, MAPK, and PI3K pathways, underscores its importance in cellular function and its potential as a therapeutic target for diabetic complications. While further research is needed to fully elucidate the C-peptide-GPR146 interaction and the entirety of its downstream effects, the experimental frameworks and data presented in this guide provide a solid foundation for future investigations in this exciting field. The continued development of sophisticated assays and a deeper understanding of the C-peptide signalosome will be crucial for translating these basic research findings into novel therapeutic strategies for patients with diabetes.
References
- 1. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | The Key Role of c-Fos for Immune Regulation and Bacterial Dissemination in Brucella Infected Macrophage [frontiersin.org]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. origene.com [origene.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
The Intracellular Cascade: A Technical Guide to Human C-peptide's Cellular Effects
For Immediate Release
A deep dive into the molecular mechanisms of C-peptide, offering insights for researchers, scientists, and drug development professionals.
Long considered an inert byproduct of insulin (B600854) synthesis, human C-peptide is now recognized as a bioactive peptide with significant intracellular effects. This technical guide provides a comprehensive overview of the signaling pathways activated by C-peptide binding, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades. This information is crucial for understanding its physiological roles and therapeutic potential in conditions like diabetes mellitus.
C-peptide Receptor Binding and Initial Events
C-peptide initiates its intracellular signaling cascade by binding to a putative G-protein coupled receptor (GPCR) on the cell surface.[1][2] This interaction is specific and occurs at nanomolar concentrations, leading to the activation of downstream signaling pathways.[1] The binding affinity of C-peptide to various human cell types, such as renal tubular cells, skin fibroblasts, and saphenous vein endothelial cells, has been demonstrated, with renal tubular cells showing the highest number of binding sites.[3]
The binding event is pertussis toxin-sensitive, indicating the involvement of Gi/o proteins.[1] Upon activation, the G-protein dissociates, leading to the activation of Phospholipase C (PLC).[4]
Key Intracellular Signaling Pathways
The binding of C-peptide to its receptor triggers a cascade of intracellular events mediated by several key signaling pathways. These pathways ultimately lead to the diverse physiological effects attributed to C-peptide.
The Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway
Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration.[4] Both DAG and increased intracellular Ca2+ are essential for the activation of Protein Kinase C (PKC) isoforms.[4] C-peptide has been shown to cause the translocation of PKC isoforms, such as PKCα, from the cytosol to the cell membrane, a hallmark of their activation.[5]
The Mitogen-Activated Protein Kinase (MAPK) Pathway
C-peptide stimulation leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, primarily the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] This activation is often dependent on the upstream activation of PKC.[6] The signaling flow involves the activation of Ras, followed by Raf, MEK1/2, and finally ERK1/2 phosphorylation.[4] Activated ERK1/2 can then translocate to the nucleus to regulate the activity of various transcription factors.
The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
C-peptide has also been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[4] This pathway is crucial for cell survival, growth, and metabolism. Activation of PI3K leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), which in turn phosphorylates a variety of downstream targets to exert its effects.
Downstream Cellular Effects
The activation of these signaling pathways by C-peptide culminates in a range of physiological responses within the cell.
Activation of Na+/K+-ATPase
One of the most well-documented effects of C-peptide is the stimulation of Na+/K+-ATPase activity.[2][5][7] This effect is observed in various cell types, including renal tubular cells and erythrocytes.[5][7] The activation of Na+/K+-ATPase is mediated by the PKC and ERK1/2 pathways.[8][9] C-peptide-induced ERK1/2 activation leads to the phosphorylation of the Na+/K+-ATPase α-subunit, enhancing its activity.[9]
Stimulation of endothelial Nitric Oxide Synthase (eNOS)
C-peptide stimulates the production of nitric oxide (NO) in endothelial cells through the activation of endothelial Nitric Oxide Synthase (eNOS).[4] This effect is primarily mediated by the increase in intracellular Ca2+ and the activation of the ERK1/2 pathway.[4][10] Increased eNOS activity leads to vasodilation and improved blood flow.
Regulation of Gene Transcription
The signaling pathways activated by C-peptide also lead to the regulation of gene expression. Activated ERK1/2 can phosphorylate and activate transcription factors, leading to changes in the transcription of target genes. For instance, C-peptide has been shown to increase the expression of eNOS at the mRNA and protein levels through an ERK-dependent mechanism.[10][11]
Quantitative Data on C-peptide Effects
The following tables summarize quantitative data from various studies on the intracellular effects of C-peptide.
| Cell Type | C-peptide Concentration | Effect | Fold Change/Percentage Increase | Reference |
| Rat Renal Proximal Convoluted Tubules | 10⁻¹¹ - 10⁻⁸ M (in the presence of 5 x 10⁻⁹ M Neuropeptide Y) | Stimulation of Na+,K+-ATPase activity | Concentration-dependent increase | [11] |
| Rat Renal Proximal Convoluted Tubules | 10⁻⁸ - 10⁻⁶ M | Stimulation of Na+,K+-ATPase activity | Concentration-dependent increase | [11] |
| Human Renal Tubular Cells | 1 nM | Increase in Na,K-ATPase α₁-subunit protein expression | Significant increase | [8] |
| Human Renal Tubular Cells | 5 nM | Stimulation of ⁸⁶Rb⁺ uptake | ~40% increase | [9] |
| Rat Medullary Thick Ascending Limb | 10⁻⁹ M (threshold) - 10⁻⁷ M (maximal) | Stimulation of Na+,K+-ATPase activity | Concentration-dependent increase | [5] |
Table 1: Quantitative Effects of C-peptide on Na+/K+-ATPase Activity
| Cell Type | C-peptide Concentration | Effect | Fold Change/Percentage Increase | Reference |
| Rat Aortic Endothelial Cells | Not specified | Doubled NO production | ~2-fold increase | [10][11] |
| Bovine Aortic Endothelial Cells | Not specified | Increased NO release | - | [4] |
| Bovine Pulmonary Artery Endothelial Cells (in the presence of erythrocytes and Zn²⁺) | Physiological concentrations | Increase in endothelial NO production | 88.6 ± 7.5% increase | [1] |
| Human Cavernosal Smooth Muscle Cells (in the presence of insulin) | Not specified | Increased expression of eNOS and iNOS | Maximal expression observed | [3] |
Table 2: Quantitative Effects of C-peptide on eNOS Activity and Expression
| Cell Type | C-peptide Concentration | Effect | Fold Change/Percentage Increase | Reference |
| CHO-CRFR1 cells | 30 nM | Activation of ERK1/2-p42, 44 phosphorylation | 67.7 ± 5.96-fold increase over basal | [12] |
| Human Renal Tubular Cells | Not specified | Increases phosphorylation of ERK1/2 | Concentration- and time-dependent manner | [6] |
Table 3: Quantitative Effects of C-peptide on ERK1/2 Phosphorylation
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
C-peptide Receptor Binding Assay
Method: Fluorescence Correlation Spectroscopy (FCS)
Protocol:
-
Cell Preparation: Human renal tubular cells, skin fibroblasts, or saphenous vein endothelial cells are cultured to confluence.[3]
-
Ligand Preparation: this compound is fluorescently labeled, for example, with Rhodamine (Rh-CP).[3]
-
Binding Reaction: Cells are incubated with increasing concentrations of Rh-CP in the culture medium for 60 minutes. For competition assays, a fixed concentration of Rh-CP is co-incubated with increasing concentrations of unlabeled C-peptide.[3]
-
Pertussis Toxin Treatment (Optional): To investigate G-protein coupling, cells can be pretreated with pertussis toxin (1 µg/ml) for 4 hours at 37°C.[3]
-
FCS Measurement: The binding of Rh-CP to the cell surface is measured using an FCS setup. The diffusion time of the fluorescent molecules is analyzed to determine the fraction of bound and free ligand.
-
Data Analysis: Binding curves are generated by plotting the fraction of bound Rh-CP against its concentration. Scatchard analysis can be used to determine the binding affinity (Kass) and the number of binding sites.[3]
Na+/K+-ATPase Activity Assay
Method: Measurement of Ouabain-Sensitive ⁸⁶Rb⁺ Uptake or ATP Hydrolysis
Protocol for ⁸⁶Rb⁺ Uptake:
-
Cell Culture: Primary human renal tubular cells (HRTCs) are cultured to confluence.[8]
-
Pre-incubation: Cells are pre-incubated with or without C-peptide at the desired concentration (e.g., 1 nM or 5 nM) for a specified time (e.g., 10 minutes or 5 days).[8][9]
-
Uptake Assay: The culture medium is replaced with a buffer containing ⁸⁶Rb⁺ (a congener of K⁺). The uptake is allowed to proceed for a short period.
-
Washing: The cells are washed rapidly with ice-cold buffer to remove extracellular ⁸⁶Rb⁺.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.
-
Ouabain (B1677812) Control: To determine the specific Na+/K+-ATPase-mediated uptake, a parallel set of experiments is performed in the presence of ouabain, a specific inhibitor of the Na+/K+-ATPase. The ouabain-sensitive uptake is calculated as the difference between total uptake and uptake in the presence of ouabain.[8]
Protocol for ATP Hydrolysis:
-
Sample Preparation: Isolated rat medullary thick ascending limbs or other cell/tissue preparations are used.[5]
-
Reaction Mixture: The samples are incubated in a reaction mixture containing ATP, Mg²⁺, Na⁺, and K⁺.
-
C-peptide Stimulation: C-peptide is added to the reaction mixture at various concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M).[5]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 5 to 60 minutes).[5]
-
Measurement of Inorganic Phosphate (B84403) (Pi): The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric assay.
-
Ouabain Control: A parallel set of reactions is performed in the presence of ouabain to determine the Na+/K+-ATPase-specific activity.[5]
eNOS Activity Assay
Method: Measurement of Nitric Oxide (NO) Production using DAF-2 Fluorescence or Griess Reagent
Protocol using DAF-2 Fluorescence:
-
Cell Culture: Rat aortic endothelial cells are cultured to confluence and serum-starved for 24 hours.[10][11]
-
C-peptide Stimulation: Cells are treated with C-peptide for a specified time (e.g., 3 hours).[10][11]
-
DAF-2 Loading: The cells are loaded with the NO-sensitive fluorescent dye, 4,5-diaminofluorescein (B163784) diacetate (DAF-2 DA).
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of NO produced, is measured using a fluorescence microscope or plate reader.
-
Controls: Negative controls include cells not treated with C-peptide and cells treated with an eNOS inhibitor (e.g., N(G)-nitro-L-arginine methyl ester, L-NAME) to confirm the specificity of the signal.[10][11]
Protocol using Griess Reagent:
-
Cell Culture and Stimulation: As described above.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Colorimetric Measurement: The absorbance of the resulting azo dye is measured at ~540 nm. The concentration of nitrite (B80452) (a stable breakdown product of NO) is determined by comparison to a standard curve of sodium nitrite.[13]
ERK1/2 Phosphorylation Assay
Method: Western Blotting
Protocol:
-
Cell Culture and Treatment: Human renal tubular cells or other relevant cell types are cultured and treated with C-peptide at various concentrations and for different time points.[6]
-
Cell Lysis: The cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14][15]
-
-
Total ERK1/2 Control: To normalize for protein loading, the membrane is stripped and re-probed with an antibody that recognizes total ERK1/2.[14][15]
-
Densitometry: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for studying C-peptide's intracellular effects.
Caption: C-peptide signaling cascade.
Caption: Experimental workflow.
References
- 1. C-peptide-stimulated nitric oxide production in a cultured pulmonary artery endothelium is erythrocyte mediated and requires Zn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-peptide stimulates rat renal tubular Na+, K(+)-ATPase activity in synergism with neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of C-peptide on expression of eNOS and iNOS in human cavernosal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Effects of C-Peptide in Microvascular Blood Flow Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-peptide stimulates Na+,K+-ATPase activity via PKC alpha in rat medullary thick ascending limb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C-peptide increases Na,K-ATPase expression via PKC- and MAP kinase-dependent activation of transcription factor ZEB in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C-peptide stimulates Na+, K+-ATPase via activation of ERK1/2 MAP kinases in human renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Human C-Peptide: From Insulin Chaperone to Bioactive Hormone
A Technical Guide on its Core Function in Insulin (B600854) Biosynthesis and Folding
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: For decades, human C-peptide (B549688) was considered an inert byproduct of insulin synthesis, its primary role confined to facilitating the correct folding of its parent molecule, proinsulin. However, a growing body of evidence has redefined its significance, revealing C-peptide as a bioactive peptide with its own physiological effects. This technical guide provides an in-depth exploration of the foundational role of C-peptide in the intricate process of insulin biosynthesis and folding within the pancreatic β-cell. It details the structural importance of the connecting peptide, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the critical pathways involved. This document serves as a comprehensive resource for researchers and professionals in diabetology and drug development, highlighting C-peptide's indispensable function in maintaining β-cell proteostasis and its utility as a biomarker of insulin secretion.
The Structural Imperative of C-Peptide in Proinsulin Folding
The synthesis of mature, active insulin is a multi-step process that begins with the translation of preproinsulin into the lumen of the endoplasmic reticulum (ER).[1][2] Following the cleavage of an N-terminal signal peptide, the resulting proinsulin molecule must adopt a specific three-dimensional conformation to be competent for further processing.[3][4] This is where the C-peptide plays its most critical and well-established role.
A Molecular Scaffold for Disulfide Bond Formation
Proinsulin consists of three domains: an amino-terminal B-chain, a carboxyl-terminal A-chain, and the connecting C-peptide that links them.[4][5] The C-peptide acts as a flexible tether, bringing the A and B chains into spatial proximity, which is essential for the formation of three highly conserved disulfide bonds: two inter-chain bonds (B7-A7, B19-A20) and one intra-chain bond within the A-chain (A6-A11).[5][6][7] This structural arrangement ensures the precise pairing of cysteine residues, preventing misfolding and aggregation.[6][8][9]
The folding process is not spontaneous but is aided by a suite of ER-resident proteins. Chaperones such as BiP (HSPA5) and GRP94, and oxidoreductases like Protein Disulfide Isomerase (PDI) and Peroxiredoxin 4 (PRDX4), are crucial for guiding proinsulin to its native conformation.[10][11][12][13] Up to 20% of newly synthesized proinsulin may initially form mispaired disulfide bonds, which are then corrected by these enzymatic systems.[11] Once correctly folded, proinsulin is transported from the ER to the Golgi apparatus for packaging into secretory granules.[3][6] Within these granules, prohormone convertases (PC1/3 and PC2) and carboxypeptidase E excise the C-peptide, yielding equimolar amounts of mature two-chain insulin and free C-peptide, which are then co-secreted in response to stimuli like glucose.[4][14][15]
Consequences of Impaired Folding
The importance of C-peptide-guided folding is starkly illustrated in certain monogenic forms of diabetes. Mutations within the insulin gene can disrupt proinsulin's structure, leading to severe misfolding and the accumulation of toxic protein aggregates in the ER.[1][5] This condition, known as Mutant INS-gene-induced Diabetes of Youth (MIDY), triggers chronic ER stress, which interferes with the processing of wild-type proinsulin and ultimately leads to β-cell dysfunction and death.[5] Even in the absence of mutations, conditions of high metabolic demand can overwhelm the ER's folding capacity, contributing to the proinsulin misfolding observed in the progression of type 2 diabetes.[7][16]
Quantitative Data on C-Peptide and Insulin Folding
Quantitative analysis is essential for understanding the efficiency of insulin biosynthesis and the physiological relevance of C-peptide. The following tables summarize key data from various studies.
| Parameter | Condition | Folding Yield (%) | Source |
| Wild-Type Proinsulin | pH 7.4 | 36% | [17] |
| pH 7.4 + PDI | 46% | [17] | |
| pH 10.6 (avoids aggregation) | 77% | [17] |
| Parameter | Value | Unit | Source |
| Normal Fasting Plasma C-Peptide | 0.9 - 1.8 | ng/mL | [14] |
| C-Peptide Half-Life | ~30 - 35 | minutes | [14] |
| Insulin Half-Life | ~5 - 10 | minutes | [14] |
| Secretion Ratio (Insulin:C-Peptide) | 1:1 (Equimolar) | - | [3][14][18] |
| Parameter | Finding | Significance | Source |
| C-Peptide Binding Constant (Kass) | ~3 x 10⁹ M⁻¹ | High-affinity binding to endothelial, renal tubular, and fibroblast cells. | [8][19] |
| DCCT Data (T1D Patients) | Stimulated C-peptide >0.2 nmol/L | Associated with significantly lower fasting glucose and HbA1c. | [20] |
| C-Peptide Replacement (T1D) | 66% greater stimulation of glucose metabolism | C-peptide enhances the physiological effects of co-administered insulin. | [21] |
Key Experimental Protocols
The study of proinsulin folding and C-peptide secretion relies on specialized biochemical and clinical methodologies. Below are detailed outlines of key experimental protocols.
In Vitro Proinsulin Refolding Assay
This assay assesses the intrinsic foldability of proinsulin variants and the effect of folding enhancers.
-
Objective: To quantify the yield of natively folded proinsulin from a reduced and denatured state.
-
Methodology:
-
Preparation: Recombinant human proinsulin is fully reduced to break all disulfide bonds and purified, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Refolding: The reduced protein is diluted into a refolding buffer. Common conditions include neutral pH (7.4) to mimic physiological state, alkaline pH (e.g., 10.6) to minimize aggregation, and the addition of folding catalysts like Protein Disulfide Isomerase (PDI).[17]
-
Quenching: At various time points, the reaction is stopped (quenched) by acidification (e.g., adding formic acid).
-
Analysis: The reaction mixture is analyzed by RP-HPLC. Natively folded proinsulin typically elutes as a single, sharp peak earlier than its misfolded or unfolded counterparts.[17]
-
Confirmation: The identity of the native peak is confirmed by mass spectrometry, which should show a mass loss of ~6 Da compared to the fully reduced form, corresponding to the formation of three disulfide bonds.[17] The yield is calculated by integrating the area of the native peak relative to the total protein.
-
Quantification of Proinsulin Misfolding in Cellular Models
This protocol allows for the assessment of proinsulin folding status directly within cells, providing a more physiologically relevant picture.
-
Objective: To separate and accurately quantify native proinsulin monomers, misfolded monomers, and disulfide-linked oligomers.
-
Methodology:
-
Lysis: Pancreatic islets or β-cell lines are lysed under conditions that preserve disulfide bonds.
-
Non-Reducing SDS-PAGE: Cell lysates are resolved by SDS-PAGE without a reducing agent (like DTT or β-mercaptoethanol) in the sample buffer. This separates proteins based on size while keeping disulfide linkages intact. Natively folded monomers migrate faster than misfolded, disulfide-linked complexes.[22]
-
Post-Gel Reduction (Critical Step): After electrophoresis, the entire gel is incubated in a buffer containing a high concentration of a reducing agent (e.g., 100 mM DTT at 60°C for 15 minutes). This step breaks all disulfide bonds after separation, ensuring that all proinsulin forms (native, misfolded, oligomeric) are reduced to monomers with a similar conformation before antibody recognition. This mitigates inaccuracies caused by antibodies having different affinities for folded versus unfolded epitopes.[22]
-
Electrotransfer and Immunoblotting: Proteins are transferred to a membrane and immunoblotted using a proinsulin-specific antibody.
-
Quantification: Densitometry is used to measure the signal in the bands corresponding to the original positions of native monomers and disulfide-linked complexes to determine the fraction of misfolded proinsulin.[22]
-
Clinical Assessment of β-Cell Secretory Function
Since C-peptide is co-secreted with insulin in a 1:1 molar ratio and has a longer half-life, its measurement is the gold standard for assessing endogenous insulin secretion, especially in insulin-treated patients.[14][23]
-
Objective: To measure the insulin secretory reserve of pancreatic β-cells.
-
Methodology:
-
Glucagon (B607659) Stimulation Test (GST): This is a widely used and sensitive test.[14] A baseline blood sample is taken, after which 1.0 mg of glucagon is administered intravenously. Blood samples are then collected at specified intervals (e.g., 6 minutes) to measure the peak C-peptide response.
-
Mixed Meal Tolerance Test (MMTT): This test provides a more physiological stimulus. The patient consumes a standardized liquid meal (e.g., Ensure), and blood samples are collected at baseline and at intervals (e.g., 90 minutes) to measure the C-peptide response.[14]
-
Sample Analysis: C-peptide levels in plasma or serum are measured using immunoassays or mass spectrometry.[14][24]
-
Post-Cleavage Bioactivity of C-Peptide
Beyond its role in biosynthesis, free C-peptide is a hormonally active peptide. It binds with high affinity to a putative G-protein-coupled receptor (GPCR) on the surface of endothelial, neuronal, and renal tubular cells.[19][25] This binding initiates a cascade of intracellular signaling events, primarily through Ca²⁺-dependent pathways.[3][26] Key downstream effects include the activation of the MAPK (Erk-1/-2) and PI3K/Akt pathways, leading to the stimulation of crucial enzymes like Na⁺,K⁺-ATPase and endothelial nitric oxide synthase (eNOS).[3][25][26][27] These actions are thought to contribute to improved microvascular blood flow and may help mitigate some of the long-term complications of type 1 diabetes, where C-peptide is absent.[8][19]
References
- 1. Biosynthesis, structure, and folding of the insulin precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. C-peptide - Wikipedia [en.wikipedia.org]
- 4. innovation.world [innovation.world]
- 5. Frontiers | Exploring proinsulin proteostasis: insights into beta cell health and diabetes [frontiersin.org]
- 6. Proinsulin - Wikipedia [en.wikipedia.org]
- 7. Proinsulin misfolding is an early event in the progression to type 2 diabetes | eLife [elifesciences.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Cellular mechanisms by which proinsulin C-peptide prevents insulin-induced neointima formation in human saphenous vein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Proinsulin Misfolding and Endoplasmic Reticulum Stress During the Development and Progression of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Proinsulin misfolding is an early event in the progression to type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Understanding C-Peptide in Type 1 Diabetes | Rainier Clinical Research Center [rainier-research.com]
- 19. Role of C-peptide in human physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Proinsulin C-peptide elicits disaggregation of insulin resulting in enhanced physiological insulin effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of Folded and Misfolded Proinsulin Forms Using Nonreducing SDS-PAGE and Proinsulin-Specific Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. C-peptide measurement: methods and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. US20190079070A1 - Methods for quantitation of insulin and c-peptide - Google Patents [patents.google.com]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 27. ahajournals.org [ahajournals.org]
The Endothelial Cell Response to Human C-Peptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular mechanisms underlying the action of human C-peptide on endothelial cells. C-peptide, once considered an inert byproduct of insulin (B600854) synthesis, is now recognized as a bioactive peptide with significant physiological effects, particularly in the context of diabetic vascular complications. This document provides a comprehensive overview of the signaling pathways activated by C-peptide in endothelial cells, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of vascular biology and the development of novel therapeutics for diabetes and its associated vascular pathologies.
Core Signaling Pathways of C-Peptide in Endothelial Cells
C-peptide exerts its effects on endothelial cells through a complex interplay of signaling pathways, primarily initiated by its binding to a putative G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular events that modulate endothelial function, including the production of nitric oxide (NO) and the activity of key enzymes. The major signaling pathways are detailed below.
G-Protein Coupled Receptor (GPCR) and Calcium-Dependent Signaling
Evidence strongly suggests that C-peptide binds to a specific, yet to be fully identified, GPCR on the surface of endothelial cells.[1][2][3][4][5][6][7][8] This binding is stereospecific and can be abolished by pretreatment with pertussis toxin, indicating the involvement of a Gαi/o subunit.[3][8] Activation of this GPCR leads to a rapid increase in intracellular calcium concentration ([Ca2+]i).[1][3][6][7][9] This elevation in [Ca2+]i is a critical node in C-peptide signaling, directly influencing the activity of downstream effectors.
Activation of Endothelial Nitric Oxide Synthase (eNOS)
A primary consequence of the C-peptide-induced rise in [Ca2+]i is the activation of endothelial nitric oxide synthase (eNOS).[1][2][3][4][5][6][7][9][10] This calcium-dependent activation leads to the production of nitric oxide (NO), a potent vasodilator and signaling molecule with protective effects on the endothelium.[1][9][10] C-peptide has been shown to more than double endothelial NO production at physiological concentrations.[9] Some studies also suggest that C-peptide can increase eNOS expression through an extracellular signal-regulated kinase (ERK)-dependent transcriptional pathway.[10][11]
Stimulation of Na+/K+-ATPase
C-peptide also stimulates the activity of Na+/K+-ATPase in endothelial and other cell types.[2][3][4][5][6][7][12][13] This effect is also linked to the initial GPCR-mediated signal and is pertussis toxin-sensitive.[3] The activation of Na+/K+-ATPase is crucial for maintaining cellular ion homeostasis and membrane potential.[12][13] Impaired Na+/K+-ATPase activity is associated with several diabetic complications.[3][12][13]
Mitogen-Activated Protein Kinase (MAPK) Pathway
C-peptide has been demonstrated to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[2][4][5][10][11][14] The activation of ERK1/2 is involved in the C-peptide-mediated increase in eNOS gene transcription.[10][11] In some endothelial cell types, C-peptide also activates the p38 MAPK pathway, which can lead to the phosphorylation of transcription factors such as cAMP response element-binding protein (CREB).[14]
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another important mediator of C-peptide's effects in endothelial cells.[2][4][15][16] Activation of this pathway is associated with cell survival and anti-apoptotic effects.[2][15][16] C-peptide-mediated activation of the PI3K/Akt pathway can contribute to the activation of eNOS.[15]
Quantitative Data on C-Peptide's Effects
The following tables summarize the quantitative data from various studies on the effects of C-peptide on endothelial cells.
| Parameter | Cell Type | C-Peptide Concentration | Effect | Reference |
| Binding Affinity (B50) | Human Saphenous Vein Endothelial Cells | 0.3 nM | Half-maximal binding | [3] |
| Maximal Binding (Bmax) | Human Saphenous Vein Endothelial Cells | 0.9 nM | Maximal binding | [3] |
| NO Production | Bovine Aortic Endothelial Cells | Physiological concentrations | > 2-fold increase (208 +/- 12% vs control) | [9] |
| NO Production | Rat Aortic Endothelial Cells | Not specified | Doubled after 3 hours | [11] |
| cGMP Production | Not specified | Concentration-dependent | Peaks within 5 minutes | [3] |
| Apoptosis Prevention | Human Umbilical Vein Endothelial Cells | 1 nmol/L | Prevention of high glucose-induced apoptosis | [15][16] |
| ROS Generation Inhibition | Human Umbilical Vein Endothelial Cells | 1 nmol/L | Inhibition of high glucose-induced ROS | [15][16] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used to investigate the mechanism of action of C-peptide on endothelial cells.
Cell Culture and Treatment
-
Cell Lines: Primary Human Umbilical Vein Endothelial Cells (HUVECs), Bovine Aortic Endothelial Cells (BAECs), and Rat Aortic Endothelial Cells are commonly used.[9][10][11][15]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS), growth factors (e.g., bFGF), and antibiotics at 37°C in a humidified 5% CO2 incubator.[15]
-
Treatment: For experiments, cells are often serum-starved for a period (e.g., 24 hours) before being treated with varying concentrations of this compound.[11] Control groups may include vehicle-treated cells or cells treated with a scrambled or heat-inactivated C-peptide.[16]
Measurement of Nitric Oxide (NO) Production
-
DAF-2 Fluorescence Dye Method: This method is used to measure intracellular NO production. Cells are loaded with a NO-sensitive fluorescent dye, such as DAF-2 diacetate. The fluorescence intensity, which is proportional to the amount of NO produced, is then measured using a fluorescence microscope or plate reader.[11]
-
cGMP Reporter Cell Assay: The biological activity of NO is often assessed by measuring the production of its second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). This can be done using a reporter cell line (e.g., RFL-6) that produces cGMP in response to NO. The amount of cGMP produced by the reporter cells is then quantified.[9]
Western Blotting for Signaling Protein Phosphorylation
-
Principle: Western blotting is used to detect and quantify the phosphorylation (and thus activation) of specific proteins in the signaling pathways.
-
Protocol:
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2, phospho-Akt). A separate blot is often probed with an antibody for the total amount of the protein to normalize the data.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Measurement of Intracellular Calcium ([Ca2+]i)
-
Fluo-3 Technique: This method utilizes a calcium-sensitive fluorescent dye, Fluo-3 acetoxymethyl (AM) ester.
-
Protocol:
-
Dye Loading: Endothelial cells are loaded with Fluo-3 AM.
-
Stimulation: The cells are then stimulated with C-peptide.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in [Ca2+]i, is monitored over time using fluorescence microscopy.[9]
-
Na+/K+-ATPase Activity Assay
-
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The Na+/K+-ATPase-specific activity is the ouabain-sensitive portion of the total ATPase activity.
-
Protocol:
-
Membrane Preparation: A membrane fraction rich in Na+/K+-ATPase is prepared from the endothelial cells.
-
Reaction: The membrane preparation is incubated with ATP in the presence and absence of ouabain (B1677812), a specific inhibitor of Na+/K+-ATPase.
-
Phosphate Measurement: The amount of Pi released in the reaction is measured colorimetrically.
-
Calculation: The difference in Pi released between the samples with and without ouabain represents the Na+/K+-ATPase activity.
-
Conclusion
This compound is a bioactive molecule that activates multiple signaling pathways in endothelial cells, leading to a range of physiological effects that are potentially protective against vascular complications of diabetes. The primary mechanism involves binding to a putative GPCR, which triggers an increase in intracellular calcium and subsequent activation of eNOS and Na+/K+-ATPase. Additionally, C-peptide modulates the MAPK and PI3K/Akt pathways, influencing gene expression and promoting cell survival. The quantitative data and experimental protocols provided in this guide offer a robust framework for further research into the therapeutic potential of C-peptide and its analogues in the management of endothelial dysfunction.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 3. Renal and vascular benefits of C-peptide: Molecular mechanisms of C-peptide action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iris.unime.it [iris.unime.it]
- 6. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pnas.org [pnas.org]
- 9. Stimulation of endothelial nitric oxide synthase by proinsulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. C-Peptide Prevents Hyperglycemia-Induced Endothelial Apoptosis Through Inhibition of Reactive Oxygen Species–Mediated Transglutaminase 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
The Renaissance of a Peptide: A Technical Guide to the Therapeutic Potential of Human C-Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, human C-peptide was relegated to the role of a biological marker, an inert byproduct of insulin (B600854) synthesis. However, a growing body of evidence has catalyzed a paradigm shift, revealing C-peptide as a bioactive peptide with significant physiological functions and therapeutic potential. This technical guide synthesizes the current understanding of C-peptide's mechanism of action, its quantifiable effects on cellular and organ function, and its promise in mitigating diabetic complications. Detailed signaling pathways, experimental protocols, and a review of clinical and preclinical data are presented to provide a comprehensive resource for the scientific community.
Introduction: Beyond a Biomarker
Proinsulin C-peptide (connecting peptide) is a 31-amino acid peptide that links the A and B chains of insulin within the proinsulin molecule. During the enzymatic cleavage of proinsulin in the pancreatic β-cells, C-peptide is released into the bloodstream in equimolar amounts with insulin[1]. While its role as a reliable measure of endogenous insulin secretion remains critical, particularly in differentiating type 1 from type 2 diabetes, research has illuminated its own physiological relevance[1][2]. The absence of C-peptide in type 1 diabetes may contribute directly to the pathogenesis of long-term microvascular complications, suggesting that its replacement could offer therapeutic benefits beyond glycemic control[3][4][5].
Mechanism of Action: The C-Peptide Signaling Cascade
C-peptide initiates its effects by binding to a specific cell surface receptor, which is now believed to be the orphan G protein-coupled receptor, GPR146[6][7][8]. It is important to note that this identification is still under investigation, with some studies presenting conflicting findings[9]. Upon binding, C-peptide triggers a cascade of intracellular signaling events, demonstrating its hormone-like activity. These pathways are predominantly pertussis toxin-sensitive, confirming the involvement of a G protein-coupled receptor[10][11].
The primary signaling pathways activated by C-peptide include:
-
Phospholipase C (PLC) and Protein Kinase C (PKC) Activation: Leading to downstream activation of the mitogen-activated protein kinase (MAPK) pathway.
-
Increased Intracellular Calcium ([Ca2+]i): This influx of calcium is crucial for the activation of key enzymes.
-
Stimulation of Na+/K+-ATPase and endothelial Nitric Oxide Synthase (eNOS): Two critical enzymes whose activities are often impaired in diabetic patients[12].
These initial signals propagate through multiple downstream effectors, including the ERK1/2 and p38 MAPK pathways, and activate various transcription factors that regulate anti-inflammatory, anti-apoptotic, and cytoprotective genes[3].
Signaling Pathway Diagram
Therapeutic Potential in Diabetic Complications
The physiological effects stemming from C-peptide's signaling activity translate into tangible therapeutic potential, particularly for the microvascular complications of type 1 diabetes.
Diabetic Neuropathy
Diabetic neuropathy is associated with reduced nerve blood flow and decreased Na+/K+-ATPase activity. C-peptide replacement has been shown to address both deficits. Clinical trials have demonstrated improvements in nerve function in patients with type 1 diabetes.
Table 1: Effects of C-Peptide on Diabetic Neuropathy
| Parameter | Study Population | Treatment Duration | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Sural Nerve Conduction Velocity (SNCV) | T1DM patients with early-stage neuropathy | 6 months | Improvement of 1.03 m/s greater than placebo in patients with less affected baseline SCV. | [13] |
| Sural Nerve Conduction Velocity (SNCV) | T1DM patients with peripheral neuropathy | 3 months | Average improvement of 2.1 m/s above placebo. | [14] |
| Vibration Perception Threshold (VPT) | T1DM patients with peripheral neuropathy | 52 weeks | 25% improvement in VPT compared to baseline (Placebo: no significant change). | [14][15] |
| Sciatic Motor NCV | Streptozotocin-diabetic rats | 2 weeks | 62% correction of the diabetes-induced NCV reduction. | [16] |
| Saphenous Sensory NCV | Streptozotocin-diabetic rats | 2 weeks | 78% correction of the diabetes-induced NCV reduction. |[16] |
Diabetic Nephropathy
In the kidneys, C-peptide reduces glomerular hyperfiltration and decreases urinary albumin excretion, two key markers of diabetic kidney disease[5][17]. These effects are thought to be mediated by the stimulation of renal Na+/K+-ATPase and eNOS.
Table 2: Effects of C-Peptide on Diabetic Nephropathy
| Parameter | Study Population | Treatment Duration | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Urinary Albumin Excretion Rate (AER) | T1DM patients | 3 months | Significant reduction in AER vs. placebo after 2 and 3 months. | [18] |
| Albumin Excretion Rate (AER) | T1DM patients (DCCT trial) | Long-term follow-up | A 50% higher C-peptide level was associated with a 3% reduction in AER. | [19] |
| Glomerular Hyperfiltration | Diabetic Rodent Models | N/A | C-peptide treatment led to a reduction in GFR, reflecting partial correction of hyperfiltration. |[20] |
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments used to evaluate the bioactivity of C-peptide.
Measurement of Na+/K+-ATPase Activity
The activity of Na+/K+-ATPase is a primary endpoint for C-peptide's cellular effects. It can be assessed via two main methods: measuring ion transport or enzymatic activity.
Protocol 1: Ouabain-Sensitive 86Rb+ Uptake
This assay measures the transport activity of the Na+/K+ pump, using Rubidium-86 (86Rb+) as a tracer for K+.
-
Cell Culture: Human Renal Tubular Cells (HRTCs) are cultured in appropriate media (e.g., RPMI 1640) with varying glucose concentrations (e.g., 5 mM for normal, 25 mM for hyperglycemic) in the presence or absence of this compound (e.g., 1 nM) for a specified period (e.g., 5 days).
-
Preincubation: Before the measurement, cells are washed and preincubated in serum-free media with or without 1 mM ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor) for 15 minutes at 37°C.
-
Uptake: The uptake is initiated by adding 86RbCl to the medium. The reaction is allowed to proceed for a short period (e.g., 10 minutes) under initial rate conditions.
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. Cells are then lysed.
-
Quantification: The radioactivity in the cell lysate is measured using a scintillation counter.
-
Calculation: Ouabain-sensitive uptake is calculated as the difference between the total uptake (without ouabain) and the non-specific uptake (with ouabain). Results are normalized to protein content.
Protocol 2: Na+/K+-ATPase Enzymatic Activity in Isolated Membranes
This assay directly measures the ATP hydrolysis activity of the enzyme in isolated basolateral membranes (BLM).
-
Membrane Isolation: HRTCs are homogenized, and the BLM fraction is isolated using Percoll gradient centrifugation.
-
Assay Reaction: Aliquots of the BLM fraction are incubated at 37°C in an assay medium containing NaCl, KCl, MgCl2, EGTA, Tris-HCl, and Na2ATP with γ-32P-ATP as a tracer.
-
Control: A parallel reaction is run in the absence of Na+ and K+ and in the presence of 2 mM ouabain to measure ouabain-insensitive ATPase activity.
-
Termination: The reaction is stopped by adding a trichloroacetic acid/charcoal mixture.
-
Quantification: After centrifugation, the liberated 32Pi in the supernatant is counted.
-
Calculation: Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive activity.
Experimental Workflow: In Vitro Na+/K+-ATPase Activity Assay
Assessment of eNOS Activation and NO Production
C-peptide's effect on vascular health is largely attributed to its ability to stimulate eNOS.
Protocol 3: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Rat aortic endothelial cells are cultured to confluence and serum-starved for 24 hours before treatment.
-
Treatment: Cells are treated with C-peptide for a specified time (e.g., 3 hours). Control groups include untreated cells and cells treated with an NOS inhibitor (e.g., L-NAME).
-
NO Detection: NO production is measured using a fluorescent dye such as 4,5-diaminofluorescein (B163784) (DAF-2). Cells are loaded with DAF-2 diacetate, and fluorescence is measured using a fluorescence microscope or plate reader. An increase in fluorescence corresponds to an increase in NO production.
-
Quantification: eNOS protein and mRNA levels can be semi-quantified using Western blot and RT-PCR analyses, respectively, to determine if the increased NO production is due to increased enzyme expression[21][22].
Clinical Trials and Future Directions
While preclinical data in animal models are robustly positive, human clinical trial results have been more varied[23]. Early-phase studies have shown benefits in neuropathy and nephropathy, but larger, long-term trials are needed to fully establish C-peptide's clinical utility[14][18][19]. One challenge has been the development of a long-acting formulation of C-peptide to maintain stable physiological concentrations[14][15].
The discovery of GPR146 as the putative C-peptide receptor opens new avenues for drug development. Targeting this receptor with specific agonists could provide a more potent and targeted therapeutic approach than C-peptide replacement alone.
Conclusion
The evidence is clear: C-peptide is not a biologically inert molecule. It is a bioactive peptide that activates specific intracellular signaling pathways, leading to beneficial physiological effects on renal, neural, and vascular tissues. Its deficiency in type 1 diabetes likely contributes to the development of chronic complications. While challenges in clinical translation remain, C-peptide replacement and the targeting of its receptor, GPR146, represent a promising frontier in the development of novel therapies to prevent, treat, or reverse the debilitating complications of diabetes. Continued research into its mechanisms and long-term effects is essential to fully realize its therapeutic potential.
References
- 1. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C‐peptide determination in the diagnosis of type of diabetes and its management: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of C-peptide on diabetic neuropathy in patients with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-Peptide Increases Na,K-ATPase Expression via PKC- and MAP Kinase-Dependent Activation of Transcription Factor ZEB in Human Renal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-peptide and diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting orphan G protein-coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for an interaction between proinsulin C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting orphan G protein coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C-peptide stimulates rat renal tubular Na+, K(+)-ATPase activity in synergism with neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of C-Peptide on Diabetic Neuropathy in Patients with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Long-Acting C-Peptide and Neuropathy in Type 1 Diabetes: A 12-Month Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. swolverine.com [swolverine.com]
- 18. The role of C-peptide in the attenuation of outcomes of diabetic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of C-Peptide Preservation on Metabolic and Clinical Outcomes in the Diabetes Control and Complications Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. C-peptide stimulates Na+, K+-ATPase via activation of ERK1/2 MAP kinases in human renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Human C-Peptide in the Pathogenesis of Diabetic Complications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically dismissed as a mere byproduct of insulin (B600854) synthesis, human proinsulin C-peptide is now recognized as a biologically active hormone with significant physiological effects, particularly in the context of diabetes mellitus. In individuals with type 1 diabetes and late-stage type 2 diabetes, the deficiency of C-peptide, alongside insulin, is increasingly implicated in the development and progression of chronic diabetic complications. This technical guide provides an in-depth exploration of the role of C-peptide in the pathogenesis of diabetic nephropathy, neuropathy, and retinopathy, with a focus on its molecular mechanisms, relevant experimental protocols, and potential as a therapeutic agent.
C-Peptide and Diabetic Nephropathy
Diabetic nephropathy is a leading cause of end-stage renal disease. Evidence from both preclinical and clinical studies suggests a renoprotective role for C-peptide.[1][2] C-peptide has been shown to ameliorate several key pathological features of diabetic nephropathy, including glomerular hyperfiltration and albuminuria.[3][4]
Molecular Mechanisms of Action in the Kidney
C-peptide's beneficial effects on the diabetic kidney are mediated through multiple signaling pathways:
-
Stimulation of Na+/K+-ATPase: In renal tubular cells, C-peptide stimulates the activity of Na+/K+-ATPase.[5] This action is crucial for maintaining proper sodium balance and can counteract the hyperfiltration often seen in early diabetes. The signaling cascade involves the activation of protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2) of the MAPK family, leading to the phosphorylation of the Na+/K+-ATPase α-subunit.[5][6]
-
Activation of eNOS: C-peptide enhances the activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[7] NO is a potent vasodilator and plays a critical role in maintaining renal blood flow and glomerular filtration rate.
-
Anti-inflammatory and Anti-fibrotic Effects: C-peptide exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.[8] It can also mitigate renal fibrosis by interfering with signaling pathways like TGF-β1.[3]
Quantitative Data from Clinical Studies
| Parameter | C-Peptide Intervention | Placebo/Control | Outcome | Reference |
| Glomerular Filtration Rate (GFR) | Fall of 6% from baseline | No significant change | Reduction in hyperfiltration | [3] |
| Urinary Albumin Excretion | Decrease of ~50% from initial value | No significant change | Reduction in albuminuria | [3] |
| Urinary Albumin Excretion (µ g/min ) | Lower levels at 2 and 3 months (p<0.05 and p<0.01 respectively) | Higher levels | Significant reduction in albuminuria | [4] |
| Urine Albumin-to-Creatinine Ratio | Lower after 3 months (p<0.01) | Higher | Improved renal function marker | [4] |
Experimental Protocols
Measurement of Glomerular Filtration Rate (GFR) in Diabetic Mice:
A common method for determining GFR in conscious mice involves the continuous intravenous infusion of FITC-labeled inulin (B196767) to achieve a steady-state plasma concentration.[9]
-
Animal Model: Streptozotocin (STZ)-induced diabetic mice or db/db mice are commonly used.
-
Procedure:
-
Surgical implantation of a catheter for infusion.
-
Continuous infusion of FITC-inulin solution.
-
Blood sampling at steady state to measure plasma FITC-inulin concentration.
-
Calculation of GFR based on the infusion rate and plasma concentration.
-
Quantification of Albuminuria:
Urinary albumin excretion is a key marker of diabetic nephropathy.
-
Sample Collection: 24-hour urine collection from mice in metabolic cages.
-
Analysis: Urinary albumin concentration is typically measured using an ELISA kit specific for mouse albumin. The albumin-to-creatinine ratio is often calculated to correct for variations in urine volume.
C-Peptide and Diabetic Neuropathy
Diabetic neuropathy is a common and debilitating complication of diabetes, affecting sensory, motor, and autonomic nerves. C-peptide replacement has demonstrated beneficial effects on nerve function in both animal models and clinical trials.[8][10][11]
Molecular Mechanisms of Action in the Nerves
The neuroprotective effects of C-peptide are linked to several mechanisms:
-
Improved Endoneurial Blood Flow: C-peptide stimulates eNOS, leading to vasodilation and increased blood flow to the nerves, which can alleviate nerve ischemia.[12][13]
-
Stimulation of Na+/K+-ATPase: Similar to its action in the kidneys, C-peptide enhances Na+/K+-ATPase activity in nerve cells, which is crucial for maintaining nerve cell membrane potential and signal conduction.[12]
-
Neurotrophic Factor Modulation: C-peptide has been shown to influence the expression of neurotrophic factors, which are essential for nerve survival and regeneration.[11]
Quantitative Data from Clinical Studies
| Parameter | C-Peptide Intervention | Placebo | Outcome | Reference |
| Sural Nerve Conduction Velocity (SNCV) | Increase of 2.7 m/s after 3 months | No significant change | 80% correction of initial deficit | [14] |
| Sural Nerve Conduction Velocity (SNCV) | Improvement of 1.0 m/s in less affected patients (p<0.014) | No significant change | Improved sensory nerve function | [10] |
| Vibration Perception Threshold (VPT) | Improved by 25% after 52 weeks (p<0.001) | No significant change | Marked improvement in sensory function | [15] |
| Vibration Perception | Significant improvement after 3 months (p<0.05) | No significant change | Amelioration of nerve dysfunction | [14] |
Experimental Protocols
Assessment of Nerve Conduction Velocity (NCV) in STZ-Diabetic Rats:
NCV is a standard electrophysiological measure of nerve function.[16][17]
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats.
-
Procedure:
-
Anesthetize the rat.
-
Place stimulating electrodes at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle).
-
Place recording electrodes on the foot musculature.
-
Deliver a supramaximal stimulus at both points and record the latency of the muscle response.
-
Calculate NCV by dividing the distance between the stimulating electrodes by the difference in latencies.[18]
-
C-Peptide, Endothelial Dysfunction, and Apoptosis
Endothelial dysfunction is a key initiating event in the development of diabetic vascular complications. High glucose levels induce oxidative stress and apoptosis in endothelial cells. C-peptide has been shown to exert protective effects on the endothelium.
Molecular Mechanisms of Action in Endothelial Cells
-
Anti-apoptotic Effects: C-peptide prevents high glucose-induced apoptosis of endothelial cells by inhibiting the activation of transglutaminase 2 (TG2) and reducing the generation of reactive oxygen species (ROS).[10][19] It can also upregulate the anti-apoptotic protein Bcl-2 and inhibit caspase-3 activation.[13]
-
Reduction of Oxidative Stress: C-peptide can quench ROS production by inhibiting NADPH oxidase activity.[13]
-
Anti-inflammatory Effects: C-peptide attenuates the high glucose-induced expression of adhesion molecules (e.g., VCAM-1) and the secretion of pro-inflammatory chemokines (e.g., IL-8, MCP-1), thereby reducing the adhesion of monocytes to endothelial cells.[20]
Experimental Protocols
In Vitro Endothelial Cell Apoptosis Assay:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or human aortic endothelial cells (HAECs) are cultured.
-
Treatment: Cells are exposed to high glucose (e.g., 33 mmol/L) with or without C-peptide (e.g., 1 nmol/L).
-
Apoptosis Detection:
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway.
-
Western Blotting: To assess the levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).
-
Signaling Pathways and Experimental Workflows
C-Peptide Signaling Pathways
C-peptide exerts its effects by binding to a putative G-protein coupled receptor (GPCR) on the cell surface, although the specific receptor remains a subject of investigation.[19] This binding initiates a cascade of intracellular signaling events.
Caption: C-Peptide Signaling Cascade.
Experimental Workflow: Investigating C-Peptide Effects on eNOS Phosphorylation
Caption: Western Blot Workflow for eNOS Phosphorylation.
Conclusion and Future Directions
The accumulated evidence strongly supports the view that human C-peptide is a bioactive hormone with multifaceted protective effects against diabetic complications. Its ability to modulate key signaling pathways, improve endothelial function, and exert anti-inflammatory and anti-apoptotic effects underscores its therapeutic potential. While clinical trials have shown promising results, particularly in the context of diabetic neuropathy and early-stage nephropathy, larger and longer-term studies are warranted to fully establish its efficacy and safety as a co-adjuvant therapy with insulin for individuals with diabetes. Further research into the precise identity of the C-peptide receptor and the downstream signaling intricacies will pave the way for the development of more targeted and effective C-peptide-based therapeutics. The consideration of type 1 diabetes as a dual-hormone deficiency disease, requiring replacement of both insulin and C-peptide, represents a paradigm shift in the management of this chronic condition.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. C-peptide and diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The role of C-peptide in the attenuation of outcomes of diabetic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welcome.cytekbio.com [welcome.cytekbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Effect of C-Peptide on Diabetic Neuropathy in Patients with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. C-Peptide Prevents Hyperglycemia-Induced Endothelial Apoptosis Through Inhibition of Reactive Oxygen Species–Mediated Transglutaminase 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C-peptide reduces high-glucose-induced apoptosis of endothelial cells and decreases NAD(P)H-oxidase reactive oxygen species generation in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-dmj.org [e-dmj.org]
- 15. Long-Acting C-Peptide and Neuropathy in Type 1 Diabetes: A 12-Month Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nerve Conduction Velocity Tests [protocols.io]
- 18. 2024.sci-hub.cat [2024.sci-hub.cat]
- 19. C-peptide prevents hyperglycemia-induced endothelial apoptosis through inhibition of reactive oxygen species-mediated transglutaminase 2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Foundational Research on Human C-peptide and Microvascular Blood Flow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically dismissed as a mere byproduct of insulin (B600854) synthesis, human C-peptide is now recognized as a biologically active hormone with significant physiological effects, particularly in the regulation of microvascular blood flow. In individuals with type 1 diabetes, the absence of C-peptide is increasingly linked to the pathogenesis of microvascular complications.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on C-peptide's role in microvascular hemodynamics, detailing the underlying molecular mechanisms, summarizing key quantitative findings, and outlining the experimental protocols used in this field of study.
Core Mechanisms of C-peptide Action on Microvascular Blood Flow
C-peptide exerts its influence on the microvasculature primarily through its interaction with endothelial cells, leading to vasodilation and improved blood flow. The two principal molecular pathways implicated are the stimulation of endothelial nitric oxide synthase (eNOS) and the activation of Na+/K+-ATPase.[1][2][3][4]
Stimulation of Endothelial Nitric Oxide Synthase (eNOS)
C-peptide has been demonstrated to stimulate the production of nitric oxide (NO), a potent vasodilator, in endothelial cells.[1][5][6] This process is initiated by the binding of C-peptide to a G-protein coupled receptor on the endothelial cell membrane, which triggers a cascade of intracellular events.[2]
A key step in this pathway is the influx of extracellular calcium (Ca2+) into the endothelial cell.[2][3][5] The increased intracellular Ca2+ concentration activates calmodulin, which in turn stimulates eNOS to produce NO.[2][3] Furthermore, C-peptide can also enhance eNOS expression through an extracellular signal-regulated kinase (ERK)-dependent transcriptional pathway.[2][7] The released NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.[1][2]
// Nodes C_peptide [label="C-peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-protein Coupled\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Calmodulin [label="Calmodulin", fillcolor="#F1F3F4", fontcolor="#202124"]; eNOS_inactive [label="eNOS (inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eNOS_active [label="eNOS (active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ERK_pathway [label="ERK-dependent\nTranscriptional Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; eNOS_expression [label="Increased eNOS\nExpression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges C_peptide -> GPCR [label="Binds"]; GPCR -> Ca_influx [label="Activates"]; Ca_influx -> Calmodulin [label="Activates"]; Calmodulin -> eNOS_inactive [label="Activates"]; eNOS_inactive -> eNOS_active; eNOS_active -> NO [label="Produces"]; GPCR -> ERK_pathway [label="Activates"]; ERK_pathway -> eNOS_expression; eNOS_expression -> eNOS_inactive; NO -> Vasodilation; } C-peptide signaling pathway for eNOS activation.
Activation of Na+/K+-ATPase
Another critical mechanism involves the restoration of Na+/K+-ATPase activity.[1][2][3] In diabetic states, the activity of this enzyme is often impaired. C-peptide administration has been shown to normalize Na+/K+-ATPase activity in various cell types, including erythrocytes and renal tubular cells.[2][3] This restoration of ion pump function is thought to contribute to improved microvascular regulation.[1] The activation of Na+/K+-ATPase by C-peptide may also be linked to the NO pathway, as NO and cGMP have been shown to increase its activity.[2][3]
// Nodes C_peptide [label="C-peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; NaK_ATPase_inactive [label="Na⁺/K⁺-ATPase (impaired)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NaK_ATPase_active [label="Na⁺/K⁺-ATPase (restored activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ion_Homeostasis [label="Restored Ion Homeostasis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Improved_Microcirculation [label="Improved Microvascular\nRegulation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO_cGMP [label="NO/cGMP Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges C_peptide -> NaK_ATPase_inactive [label="Activates"]; NaK_ATPase_inactive -> NaK_ATPase_active; NaK_ATPase_active -> Ion_Homeostasis; Ion_Homeostasis -> Improved_Microcirculation; NO_cGMP -> NaK_ATPase_active [label="Stimulates"]; } C-peptide's effect on Na+/K+-ATPase activity.
Quantitative Effects of C-peptide on Microvascular Parameters
The administration of C-peptide in patients with type 1 diabetes has been shown to produce measurable improvements in various microvascular and related parameters.
| Parameter | Subjects | C-peptide Effect | Reference |
| Erythrocyte Na+/K+-ATPase Activity | Type 1 Diabetic Patients | ~100% increase | [1][8] |
| Type 1 Diabetic Patients | Increased from 140±29 to 287±5 nmol of Pi·h⁻¹·mg⁻¹ | [8] | |
| Microvascular Skin Blood Flow | Type 1 Diabetic Patients | 33% increase in acetylcholine-stimulated flow | [2] |
| Plasma cGMP Levels | Type 1 Diabetic Patients | Increased from 5.5±0.6 to 6.8±0.9 nmol·l⁻¹ | [8] |
| Endothelial NO Production | Bovine Aortic Endothelial Cells | More than doubled (208±12% vs control) | [5] |
| Endoneurial Blood Flow | Streptozotocin Diabetic Rats | 57% improvement | [3] |
| Vascular Conductance | Streptozotocin Diabetic Rats | 66% improvement | [3] |
| Myocardial Blood Flow Index | Type 1 Diabetic Patients | Increased from 3.3±0.4 to 5.3±0.9 | [9] |
| Systolic and Diastolic Myocardial Velocities | Type 1 Diabetic Patients | Increased by 12% | [9] |
Experimental Protocols
The investigation of C-peptide's effects on microvascular blood flow relies on a variety of specialized techniques. Below are outlines of key experimental protocols.
Measurement of Microvascular Blood Flow using Laser Doppler Flowmetry (LDF)
This non-invasive technique is used to assess skin microcirculation.
// Nodes Start [label="Patient Preparation\n(acclimatization)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LDF_Probe [label="Placement of LDF Probe\non skin surface", fillcolor="#FBBC05", fontcolor="#202124"]; Baseline [label="Baseline Blood Flow\nMeasurement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Infusion [label="Intravenous Infusion\n(C-peptide or Saline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stimulation [label="Microvascular Stimulation\n(e.g., Acetylcholine (B1216132) Iontophoresis,\nThermal Stimulation)", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Continuous LDF\nMeasurement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(change in blood flow)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> LDF_Probe; LDF_Probe -> Baseline; Baseline -> Infusion; Infusion -> Stimulation; Stimulation -> Measurement; Measurement -> Analysis; } Workflow for Laser Doppler Flowmetry measurement.
Methodology:
-
Patient Preparation: Subjects rest in a supine position in a temperature-controlled room to acclimatize and establish a stable baseline blood flow.
-
Probe Placement: A laser Doppler probe is affixed to a specific skin area, often the forearm, to measure red blood cell flux in the capillaries.
-
Baseline Measurement: A baseline recording of microvascular blood flow is taken.
-
Intervention: An intravenous infusion of this compound or a saline placebo is administered.
-
Stimulation: To assess endothelium-dependent vasodilation, a stimulus such as acetylcholine is delivered to the skin via iontophoresis, or a localized thermal stimulus is applied.
-
Data Acquisition: The LDF device continuously records the blood flow response throughout the experiment.
-
Data Analysis: The change in blood flow from baseline in response to the stimulus is calculated and compared between the C-peptide and placebo groups.[8]
Determination of Erythrocyte Na+/K+-ATPase Activity
This protocol quantifies the activity of the sodium-potassium pump in red blood cells.
Methodology:
-
Blood Sampling: Venous blood samples are collected from subjects at baseline and during C-peptide or saline infusion.
-
Erythrocyte Isolation: Red blood cells are isolated from the whole blood by centrifugation and washed to remove plasma and other blood components.
-
Membrane Preparation: Erythrocyte membranes (ghosts) are prepared by hypotonic lysis and subsequent washing to remove intracellular contents.
-
Enzyme Assay: The Na+/K+-ATPase activity is determined by measuring the rate of ATP hydrolysis in the presence and absence of ouabain, a specific inhibitor of the enzyme. The activity is typically expressed as nanomoles of inorganic phosphate (B84403) (Pi) released per hour per milligram of protein.[8]
-
Data Analysis: The enzyme activity is compared between baseline and post-infusion samples for both the C-peptide and placebo groups.
Measurement of Plasma cGMP Levels
This assay quantifies the second messenger involved in NO-mediated vasodilation.
Methodology:
-
Blood Sampling: Venous blood is collected into tubes containing a phosphodiesterase inhibitor (e.g., EDTA) to prevent cGMP degradation.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Sample Preparation: Plasma samples may require extraction and purification steps.
-
Quantification: cGMP levels are measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: Plasma cGMP concentrations are compared before and after C-peptide or saline infusion.[8]
Conclusion
The foundational research on this compound has firmly established its role as a key regulator of microvascular blood flow. Through well-defined signaling pathways involving the stimulation of eNOS and Na+/K+-ATPase, C-peptide exerts significant vasodilatory effects, leading to improved tissue perfusion. The quantitative data from numerous studies provide compelling evidence for these effects, particularly in the context of type 1 diabetes. The experimental protocols outlined in this guide form the basis for the ongoing investigation into the therapeutic potential of C-peptide for the treatment and prevention of diabetic microvascular complications. For drug development professionals, a thorough understanding of these core principles is essential for designing novel therapeutic strategies that leverage the physiological actions of C-peptide.
References
- 1. Effects of C-peptide on microvascular blood flow and blood hemorheology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Effects of C-Peptide in Microvascular Blood Flow Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of C-Peptide in the Regulation of Microvascular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stimulation of endothelial nitric oxide synthase by proinsulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpeptide.com [cpeptide.com]
- 7. Proinsulin C-peptide increases nitric oxide production by enhancing mitogen-activated protein-kinase-dependent transcription of endothelial nitric oxide synthase in aortic endothelial cells of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of proinsulin C-peptide on nitric oxide, microvascular blood flow and erythrocyte Na+,K+-ATPase activity in diabetes mellitus type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
Methodological & Application
Application Notes and Protocols: Measurement of Human C-Peptide in Serum Versus Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, a 31-amino acid polypeptide, is a crucial biomarker for assessing endogenous insulin (B600854) secretion from pancreatic β-cells.[1][2][3] It is cleaved from proinsulin in equimolar amounts to insulin, and due to its longer half-life and lack of hepatic extraction, it serves as a more stable indicator of β-cell function than insulin itself.[2][4][5] Accurate measurement of C-peptide is vital in diabetes research, management, and the development of new therapeutic agents.[6][7] This document provides a detailed comparison of C-peptide measurement in two common biological matrices: serum and plasma, offering guidance on sample selection, collection, and analysis.
Serum vs. Plasma: A Comparative Overview
The choice between serum and plasma for C-peptide measurement depends on several factors, including pre-analytical stability, the specific assay being used, and logistical considerations in sample handling and processing.
Key Considerations
-
Anticoagulants: Plasma is collected in tubes containing anticoagulants (e.g., EDTA, heparin), which prevent blood from clotting. Serum is obtained from clotted blood, where the clot is removed by centrifugation.[8]
-
Stability: The stability of C-peptide can differ between serum and plasma, and is highly dependent on storage temperature and the time between collection and analysis.[9][10][11]
-
When samples are processed immediately and stored appropriately (refrigerated or frozen), C-peptide is generally more stable in serum .[10][11]
-
However, if there is a delay in centrifugation at room temperature, EDTA plasma has been shown to offer better stability for C-peptide compared to serum.[12]
-
-
Interference: The choice of anticoagulant in plasma collection can potentially interfere with certain immunoassays. It is crucial to consult the assay manufacturer's instructions for recommended sample types.
-
Assay Compatibility: Most commercial C-peptide immunoassay kits (ELISA, RIA) are validated for use with both serum and plasma.[13][14][15][16] However, results between the two sample types may not always be directly interchangeable across different assay platforms.[1][17]
Data Presentation: C-Peptide Stability in Serum vs. Plasma
The following tables summarize the stability of C-peptide under different pre-analytical conditions based on published data.
Table 1: Stability of C-peptide in Uncentrifuged (Whole Blood) Samples at Room Temperature
| Sample Type | Storage Duration at Room Temperature | Percentage Deviation from Baseline | Clinical Significance |
| Serum | 48 hours | -74%[10][18] | Clinically Significant Decline[9] |
| K2EDTA Plasma | 48 hours | -46%[10][18] | Clinically Significant Decline[9] |
| Serum | 72 hours | -74%[9] | Clinically Significant Decline[9] |
| K2EDTA Plasma | 72 hours | -46%[9] | Clinically Significant Decline[9] |
Table 2: Stability of C-peptide in Separated Serum and Plasma Under Different Storage Conditions
| Sample Type | Storage Condition | Storage Duration | Percentage Deviation from Baseline |
| Serum | 2-8°C | 7 days | -5% to -6%[9][10][11] |
| K2EDTA Plasma | 2-8°C | 7 days | -13%[9][10][11] |
| Serum | -20°C | 30 days | <7%[9] |
| K2EDTA Plasma | -20°C | 30 days | <7%[9] |
Signaling Pathway and Biological Context
C-peptide is a product of proinsulin processing in the pancreatic β-cells. Understanding this pathway is essential for interpreting C-peptide measurements.
Figure 1. Proinsulin processing and secretion pathway.
Experimental Protocols
The following are generalized protocols for the measurement of human C-peptide in serum and plasma. It is imperative to follow the specific instructions provided with the chosen commercial assay kit.
I. Sample Collection and Processing
Figure 2. Workflow for serum and plasma sample collection and processing.
A. Protocol for Serum Collection
-
Patient Preparation: For fasting C-peptide, the patient should fast for 8-12 hours.[6][19] For stimulated tests (e.g., mixed meal tolerance test), follow the specific clinical protocol.[6][19]
-
Blood Collection: Collect whole blood in a red-top tube or a serum separator tube (SST).[8]
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.[8] Do not exceed 1 hour.[8]
-
Centrifugation: Centrifuge the tubes at 1000-2000 x g for 10-15 minutes at 2-8°C to separate the serum from the clot.
-
Aliquoting: Carefully transfer the serum into labeled cryovials. Avoid disturbing the cell layer.
-
Storage: Store the serum aliquots at -20°C for short-term storage or -80°C for long-term storage.[8] Avoid repeated freeze-thaw cycles.[13]
B. Protocol for Plasma Collection
-
Patient Preparation: Follow the same patient preparation guidelines as for serum collection.
-
Blood Collection: Collect whole blood into a tube containing K2EDTA as the anticoagulant.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant.
-
Centrifugation: Centrifuge the tubes at 1000-2000 x g for 10-15 minutes at 2-8°C within 30 minutes of collection to separate the plasma from the blood cells.[20]
-
Aliquoting: Transfer the plasma into labeled cryovials.
-
Storage: Store the plasma aliquots at -20°C or -80°C.[20]
II. Immunoassay Protocols (General Guidelines)
The following provides a general workflow for a typical sandwich ELISA for C-peptide measurement. For Radioimmunoassay (RIA), the principles are similar but involve radioactive labels and detection.[15][21][22][23][24]
Figure 3. General workflow for a C-peptide sandwich ELISA.
A. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and controls, according to the kit manufacturer's instructions.[13] Allow all reagents to reach room temperature before use.[20]
-
Sample Preparation: Thaw frozen serum or plasma samples on ice and mix gently. If necessary, dilute samples with the provided assay buffer to fall within the standard curve range.[13]
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the microplate, which is pre-coated with a capture antibody.[13]
-
Incubate the plate as per the manufacturer's instructions (e.g., 2 hours at room temperature).[13]
-
Wash the wells multiple times with the wash buffer to remove unbound substances.
-
Add the enzyme-conjugated detection antibody to each well and incubate.
-
Wash the wells again to remove any unbound detection antibody.
-
Add the substrate solution to each well, which will react with the enzyme to produce a color change.
-
Incubate for a specified time to allow for color development.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the C-peptide concentration in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion and Recommendations
Both serum and plasma are suitable matrices for the measurement of this compound. The optimal choice depends on the specific experimental conditions and logistical constraints.
-
For immediate processing and analysis, serum is often preferred due to slightly better stability.[10][11]
-
If delays in centrifugation are anticipated, EDTA plasma is recommended to minimize C-peptide degradation at room temperature.[12]
Regardless of the sample type chosen, adherence to standardized collection, processing, and storage protocols is paramount for obtaining accurate and reproducible C-peptide measurements. It is also critical to consistently use the same sample type within a given study to ensure data comparability. Finally, always refer to the specific instructions provided by the immunoassay kit manufacturer for the most reliable results.
References
- 1. Comparability of C-Peptide Measurements – Current Status and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. C-peptide | Pathology Tests Explained [pathologytestsexplained.org.au]
- 4. acb.org.uk [acb.org.uk]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C‐peptide determination in the diagnosis of type of diabetes and its management: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 9. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions. - Biospecimen Research Database [brd.nci.nih.gov]
- 10. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EDTA Improves Stability of Whole Blood C-Peptide and Insulin to Over 24 Hours at Room Temperature | PLOS One [journals.plos.org]
- 13. C-Peptide ELISA Kit (ab178641) | Abcam [abcam.com]
- 14. anshlabs.com [anshlabs.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. mercodia.com [mercodia.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cusabio.com [cusabio.com]
- 21. scribd.com [scribd.com]
- 22. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 23. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes: Quantitative Determination of Human C-Peptide by Enzyme-Linked Immunosorbent Assay
Introduction
C-peptide, or connecting peptide, is a 31-amino acid polypeptide that is cleaved from proinsulin during the formation of insulin (B600854).[1] For every molecule of insulin produced by the pancreatic β-cells, one molecule of C-peptide is released into the bloodstream.[2] Unlike insulin, C-peptide is not significantly cleared by the liver and has a longer half-life in circulation (approximately 30 minutes compared to about 4 minutes for insulin), making it a reliable and stable indicator of endogenous insulin secretion.[2][3]
Historically considered a biologically inert byproduct, recent studies have shown that C-peptide is a bioactive peptide that can initiate intracellular signaling pathways.[4] It has been demonstrated to bind to cell surface receptors, likely G-protein coupled receptors, activating downstream pathways such as the mitogen-activated protein kinase (MAPK) and PI-3-kinase pathways.[5][6] These signaling events can influence cellular processes and may play a role in mitigating long-term complications of diabetes, such as neuropathy and nephropathy.[5][6]
The quantitative measurement of C-peptide is a critical tool in clinical diagnostics and diabetes research. It is used to differentiate between type 1 and type 2 diabetes, assess pancreatic β-cell function, and investigate the cause of hypoglycemia.[7] The Human C-Peptide Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying C-peptide levels in various biological samples, including serum, plasma, and urine.[8] This document provides a detailed protocol for a sandwich ELISA designed for the quantitative measurement of this compound.
Principle of the Assay
The this compound ELISA is a sandwich immunoassay. The procedure involves the following key steps:
-
Capture: A monoclonal antibody specific for this compound is pre-coated onto the wells of a microplate. When the sample is added, C-peptide present in the sample binds to this immobilized antibody.[9]
-
Detection: A second, biotin-conjugated monoclonal antibody that recognizes a different epitope on the C-peptide molecule is added. This antibody binds to the captured C-peptide, forming a "sandwich" complex.[9]
-
Enzyme Conjugation: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin (B1667282) on the detection antibody.[9]
-
Signal Generation: A chromogenic substrate, Tetramethylbenzidine (TMB), is added. The HRP enzyme catalyzes the conversion of TMB into a blue-colored product. The reaction is then stopped by the addition of an acid, which turns the color to yellow.[10]
-
Quantification: The intensity of the yellow color is measured spectrophotometrically at a wavelength of 450 nm. The absorbance is directly proportional to the concentration of C-peptide in the sample.[2]
Experimental Protocols
Materials and Reagents Required (Not Provided)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated single- and multi-channel pipettes and disposable tips
-
Microplate shaker
-
Microplate washer (automated or manual)
-
Deionized or distilled water
-
Reagent reservoirs
-
Absorbent paper
-
Vortex mixer
-
Timer
Sample Collection and Preparation
Proper sample handling is crucial for accurate results. C-peptide is susceptible to proteolysis, so care must be taken during collection and storage.[10]
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for 30 minutes before centrifuging at 2,000-3,000 x g for 15 minutes at 4°C. Transfer the serum to a clean tube.[10]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[11] Transfer the plasma to a clean tube.
-
Urine: Collect a urine sample and centrifuge to remove particulate matter.
-
Protease Inhibitor: To prevent degradation, it is recommended to add a protease inhibitor such as Aprotinin (500 KIU per mL) to serum or plasma samples.[10]
-
Storage: Samples should be assayed immediately or can be stored at 4°C for up to 5 days.[12] For long-term storage, aliquot samples and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][10]
-
Sample Dilution: If C-peptide concentrations are expected to be high, dilute the samples with the provided Sample Diluent or Assay Buffer to bring the concentration within the range of the standard curve.[12]
Reagent Preparation
-
Bring all reagents and samples to room temperature (18-25°C) before use.[2]
-
1X Wash Buffer: Dilute the concentrated (e.g., 10X or 20X) Wash Buffer with deionized water to the final working volume. For example, to prepare 500 mL of 1X Wash Buffer from a 20X concentrate, add 25 mL of the concentrate to 475 mL of deionized water.[12]
-
Standards and Controls: Reconstitute lyophilized standards and controls with the volume of deionized water or specified diluent indicated by the kit manufacturer. Allow them to dissolve completely and mix gently.[7] Prepare a serial dilution of the highest standard to create a standard curve as per the kit's instructions.
Assay Procedure
It is recommended that all standards, controls, and samples be run in duplicate or triplicate.
-
Plate Preparation: Determine the number of microplate wells required. Remove unused strips from the plate frame, return them to the foil pouch with the desiccant, and reseal.[8]
-
Add Standards and Samples: Pipette 100 µL of each standard, control, and sample into the appropriate wells.[8]
-
First Incubation: Cover the plate with a sealer and incubate for 1-2 hours at room temperature (or as specified by the kit) on a microplate shaker.[8][10]
-
Washing: Aspirate or decant the contents of each well. Wash the wells 3-5 times with 300-350 µL of 1X Wash Buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.[13]
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated detection antibody solution to each well.[9]
-
Second Incubation: Cover the plate and incubate for 1 hour at room temperature on a microplate shaker.[8]
-
Washing: Repeat the wash step as described in step 4.
-
Add Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP conjugate solution to each well.
-
Third Incubation: Cover the plate and incubate for 30 minutes at room temperature on a microplate shaker.[8]
-
Washing: Repeat the wash step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at room temperature for 15-20 minutes, or until a visible blue color develops in the standards.[2]
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[2]
-
Read Absorbance: Within 5-20 minutes of adding the Stop Solution, read the optical density (OD) of each well at 450 nm using a microplate reader.[3][10]
Data Presentation
Data Analysis
-
Calculate Mean Absorbance: Average the duplicate or triplicate OD readings for each standard, control, and sample.
-
Subtract Blank: Subtract the mean OD of the blank (zero standard) from the mean OD of all other standards and samples.
-
Generate Standard Curve: Plot the corrected mean OD values for each standard on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended for ELISA data.
-
Calculate Sample Concentrations: Interpolate the C-peptide concentration for each sample from the standard curve using its corrected mean OD value. Remember to multiply the interpolated concentration by the dilution factor if the samples were diluted.
Table 1: Example Standard Curve Data
| Standard Concentration (ng/mL) | Mean OD at 450 nm | Corrected OD at 450 nm |
| 0 (Blank) | 0.052 | 0.000 |
| 0.2 | 0.145 | 0.093 |
| 0.5 | 0.298 | 0.246 |
| 1.0 | 0.560 | 0.508 |
| 2.5 | 1.254 | 1.202 |
| 5.0 | 2.108 | 2.056 |
| 10.0 | 2.891 | 2.839 |
Table 2: Example Sample Data Calculation
| Sample ID | Dilution Factor | Mean OD at 450 nm | Corrected OD | Interpolated Conc. (ng/mL) | Final Conc. (ng/mL) |
| Control 1 | 1 | 0.551 | 0.499 | 0.98 | 0.98 |
| Sample A | 1 | 1.543 | 1.491 | 3.25 | 3.25 |
| Sample B | 5 | 0.876 | 0.824 | 1.61 | 8.05 |
Visualizations
Caption: General workflow for the this compound Sandwich ELISA protocol.
Caption: Principle of the sandwich ELISA for C-peptide detection.
Caption: Simplified C-peptide intracellular signaling pathway.
References
- 1. C-peptide - Wikipedia [en.wikipedia.org]
- 2. tulipgroup.com [tulipgroup.com]
- 3. anshlabs.com [anshlabs.com]
- 4. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. rndsystems.com [rndsystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. C-Peptide ELISA Kit (ab178641) | Abcam [abcam.com]
- 13. content.abcam.com [content.abcam.com]
Application Notes: Developing a Sensitive Immunoassay for Human C-Peptide
Introduction
Human C-peptide, a 31-amino acid polypeptide, is a crucial biomarker for assessing pancreatic beta-cell function.[1] It is co-secreted in equimolar amounts with insulin (B600854) during the cleavage of proinsulin.[2][3] Unlike insulin, C-peptide is not significantly extracted by the liver and has a longer half-life, making it a more reliable indicator of endogenous insulin production.[2][4] Accurate and sensitive measurement of C-peptide is vital in the differential diagnosis of diabetes, management of insulinomas, and for monitoring beta-cell function in clinical research and drug development.[4][5][6]
These application notes provide a comprehensive guide for developing a sensitive sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound in serum and plasma.
Assay Principle
The developed assay is a solid-phase sandwich ELISA. This method utilizes a pair of monoclonal antibodies specific for different epitopes on the this compound molecule. One antibody is pre-coated onto the microplate wells to capture C-peptide from the sample. The second antibody is conjugated to an enzyme, such as horseradish peroxidase (HRP), for detection. The concentration of C-peptide in the sample is directly proportional to the enzymatic activity, which is measured by the colorimetric change of a substrate.[4][7][8]
Key Reagents and Materials
-
Coated Microplate: 96-well microplate coated with a monoclonal antibody specific for this compound.
-
Detection Antibody: HRP-conjugated monoclonal antibody specific for this compound.
-
Standards: Lyophilized or pre-diluted this compound standards of known concentrations.
-
Wash Buffer: Concentrated buffer solution (e.g., 20X or 25X) to be diluted with deionized water.[3][7]
-
Assay Diluent: Buffer for diluting samples and standards to minimize matrix effects.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.[7]
-
Stop Solution: Acidic solution (e.g., 2N Sulfuric Acid or 1M Phosphoric Acid) to stop the enzymatic reaction.
-
Sample Types: Human serum or plasma (EDTA, citrate).[3]
Sample Handling and Preparation
-
Collection: For accurate comparison to established normal values, fasting morning serum or plasma samples are recommended. Collect blood specimens using standard venipuncture techniques.[7]
-
Storage: If not assayed immediately, samples can be stored at 2-8°C for up to 48 hours. For long-term storage, aliquot and freeze samples at -20°C or lower.[7] Avoid repeated freeze-thaw cycles.
-
Preparation: Bring samples to room temperature and mix gently before use. If samples have high concentrations of C-peptide, they should be diluted with the provided assay diluent.
Experimental Protocols
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer to 1X with deionized or distilled water. For example, a 20X concentrate can be prepared by adding 50 mL of buffer to 950 mL of water.[7]
-
Standards: If using lyophilized standards, reconstitute with the specified volume of deionized water or the provided reconstitution buffer. Allow them to dissolve completely and stand for at least 20 minutes before use.[7] Prepare a standard curve by performing serial dilutions of the stock standard in the assay diluent.
-
Bring all reagents to room temperature (18-25°C) before use. [7]
Assay Procedure (Sandwich ELISA)
-
Add Samples and Standards: Pipette 50 µL of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.[7] It is recommended to run all samples and standards in duplicate.
-
Add Detection Antibody: Add 100 µL of the HRP-conjugated detection antibody to each well.[7]
-
Incubation: Cover the plate with an adhesive sealer and incubate for a specified time at room temperature (e.g., 45 minutes to 2 hours), with gentle shaking if recommended by the protocol.[7][8]
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 1X Wash Buffer.[7] After the final wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.[4]
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.[7]
-
Incubation in the Dark: Cover the plate and incubate at room temperature in the dark for a specified time (e.g., 20-30 minutes).[7]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.[4][7]
-
Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding C-peptide concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate Concentrations: Determine the concentration of C-peptide in the samples by interpolating their mean absorbance values from the standard curve.
-
Correction for Dilution: If samples were diluted, multiply the calculated concentration by the dilution factor.
Data Presentation
Table 1: Typical Performance Characteristics of a Sensitive this compound ELISA
| Parameter | Typical Value | Reference(s) |
| Assay Range | 28.9 - 1,850 pmol/L | |
| 60 - 3,000 pmol/L | [8] | |
| Sensitivity (MDD) | 2.88 pmol/L | |
| 7.6 pmol/L | [8] | |
| 0.018 ng/mL | [3] | |
| Sample Volume | 10-50 µL | [8] |
| Sample Types | Serum, Plasma (EDTA, Heparin), Urine, Cell Culture Supernates | |
| Precision (CV%) | Intra-assay: < 10% Inter-assay: < 12% | [5] |
| Specificity | High specificity for this compound. Minimal cross-reactivity with proinsulin and no cross-reactivity with insulin. | |
| Recovery | 81-98% | [5] |
Table 2: Normal Fasting C-Peptide Levels in Healthy Adults
| Population | Fasting C-Peptide Range (ng/mL) | Reference(s) |
| Healthy Adults | 0.9 - 1.8 | |
| Healthy Adults | 0.13 - 4.6 (non-fasting) |
Mandatory Visualizations
Diagram 1: Experimental Workflow for C-Peptide Sandwich ELISA
Caption: A schematic overview of the key steps involved in a sensitive sandwich ELISA for the quantification of this compound.
Diagram 2: C-Peptide Signaling Pathway
Caption: A simplified diagram illustrating the proposed signaling pathway of this compound, initiated by its binding to a putative cell surface receptor.
References
- 1. C-peptide - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. scispace.com [scispace.com]
- 8. portlandpress.com [portlandpress.com]
Application Notes: The Use of Recombinant Human C-peptide in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Historically considered a biologically inert byproduct of insulin (B600854) synthesis, human C-peptide is a 31-amino acid polypeptide.[1][2] It is co-secreted in equimolar amounts with insulin from pancreatic β-cells.[3] For decades, its measurement was primarily used as a reliable indicator of endogenous insulin secretion, as it has a longer half-life and is not subject to the same hepatic extraction as insulin.[1][3][4] However, a growing body of evidence over the last two decades has demonstrated that C-peptide is a bioactive peptide with significant physiological effects, particularly in the context of diabetes and its complications.[5][6]
C-peptide replacement in type 1 diabetes models has shown beneficial effects on nerve and renal function.[5][7] These effects are mediated through specific binding to cell membranes, likely via a G-protein coupled receptor (GPCR), which initiates a cascade of intracellular signaling pathways.[5][7][8] In cell culture studies, recombinant this compound has become an invaluable tool to investigate its cytoprotective, anti-inflammatory, and anti-apoptotic properties, offering insights into potential therapeutic strategies for diabetic complications.[9][10]
Key Biological Activities and Applications in Vitro
C-peptide exerts a range of beneficial effects on various cell types, particularly under conditions mimicking diabetic pathology, such as high glucose exposure.
-
Anti-Apoptotic Effects: C-peptide protects various cell types, including endothelial cells, pancreatic islet cells, and neuronal cells, from apoptosis induced by high glucose or oxidative stress.[9][10][11] Mechanistically, it has been shown to inhibit the activation of caspase-3, downregulate the pro-apoptotic transcription factor p53, and increase the expression of the anti-apoptotic protein Bcl-2.[4][11][12]
-
Anti-Inflammatory Properties: C-peptide demonstrates significant anti-inflammatory activity. It can attenuate high glucose-mediated endothelial dysfunction by reducing the expression of adhesion molecules like VCAM-1 and decreasing the secretion of inflammatory cytokines and chemokines such as IL-6, IL-8, and MCP-1.[9] This effect is often linked to the inhibition of the NF-κB signaling pathway.[9][10]
-
Antioxidant Effects: A key mechanism underlying C-peptide's protective functions is its ability to mitigate oxidative stress. It can reduce the generation of reactive oxygen species (ROS) in cells exposed to high glucose by inhibiting NADPH oxidase activity.[9][11][12] This action helps preserve mitochondrial structure and function.[9]
-
Endothelial and Renal Cell Function: C-peptide plays a crucial role in maintaining vascular and renal health. In endothelial cells, it stimulates the activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which promotes vasodilation and improves blood flow.[5][8][13][14] In renal tubular cells, C-peptide stimulates Na+/K+-ATPase activity, which is often impaired in diabetes, helping to restore cellular balance and potentially reduce glomerular hyperfiltration.[7][13][15][16]
Signaling Pathways
C-peptide initiates its effects by binding to a specific, yet-to-be-fully-identified, GPCR on the cell surface. This binding triggers several downstream signaling cascades.
Caption: General signaling pathways activated by C-peptide binding to its receptor.
The activation of these pathways, including the Ca²+-dependent pathway, PI3K/Akt, and MAPK/ERK, leads to the phosphorylation of various downstream targets, culminating in the observed physiological effects.[5][9]
A crucial anti-inflammatory mechanism involves the inhibition of the NF-κB pathway.
Caption: C-peptide inhibits inflammation by reducing ROS and NF-κB activation.
Data Presentation: Effective Concentrations in Cell Culture
The optimal concentration of recombinant C-peptide is cell-type and context-dependent. A dose-response experiment is recommended for initial studies. The following table summarizes concentrations cited in the literature.
| Cell Type | Application/Context | Effective C-peptide Concentration | Incubation Time | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (33 mmol/L) Induced Apoptosis | 1 nmol/L | 48 hours | Prevented apoptotic cell death; inhibited ROS generation. | [11] |
| Human Aortic Endothelial Cells (HAECs) | High Glucose (25 mmol/L) Induced Apoptosis | Not specified, but physiological concentrations | Not specified | Decreased caspase-3 activity; reduced ROS via inhibition of NADPH oxidase. | [12] |
| Bovine Aortic Endothelial Cells (BAECs) | Nitric Oxide Release | 1 - 6 nmol/L | Not specified | Stimulated endothelial nitric oxide (NO) release. | [8] |
| Swiss 3T3 Fibroblasts | MAPK Activation | 1 pM - 1 nM (maximal at 1 nM) | Not specified | Activation of ERK1/2. | [6] |
| Rat Mesangial Cells | High Glucose (30 mM) | 300 nmol/L | 48 hours | Counteracted high-glucose effects. | [17] |
| U-937 Monocytes | High Glucose Stimulation | Physiological concentrations | Not specified | Attenuated secretion of inflammatory factors (IL-6, IL-8, etc.). | [9] |
Protocols: Experimental Methodologies
General Preparation and Handling of Recombinant C-peptide
-
Reconstitution: Recombinant this compound is typically supplied as a lyophilized powder. Reconstitute it using sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 100 µM or 1 mM). Check the manufacturer's datasheet for specific instructions.[18]
-
Aliquoting and Storage: To maintain stability and avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[18] Store aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C is acceptable.[19]
-
Use in Culture: When ready to use, thaw an aliquot and dilute it to the final desired concentration in fresh, pre-warmed cell culture medium immediately before adding it to the cells. It is advisable to use freshly prepared dilutions for each experiment.[18] Note that C-peptide has a half-life of over 30 minutes in peripheral circulation, suggesting reasonable stability in culture conditions for typical experimental durations.[1][3]
Experimental Workflow: A General Approach
The following diagram illustrates a typical workflow for a cell culture experiment investigating the effects of C-peptide.
Caption: A typical workflow for in vitro experiments using C-peptide.
Protocol: High Glucose-Induced Apoptosis Assay (Endothelial Cells)
This protocol is designed to assess the anti-apoptotic effect of C-peptide on endothelial cells (e.g., HUVECs) cultured in a high-glucose environment.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium (EGM)
-
Basal medium (e.g., M199) with low glucose (5.5 mM D-glucose)
-
D-glucose solution (sterile, high concentration)
-
Recombinant this compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow Cytometer
Methodology:
-
Cell Seeding: Seed HUVECs in 6-well plates at a density that allows them to reach 70-80% confluency after 24 hours.
-
Serum Starvation: Once attached, gently wash the cells with PBS and replace the medium with basal medium containing 0.5% FBS. Incubate for 12-24 hours to synchronize the cells.
-
Experimental Groups: Prepare media for the following treatment groups:
-
Control: Basal medium with normal glucose (5.5 mM).
-
High Glucose (HG): Basal medium with high glucose (e.g., 30 mM D-glucose).
-
HG + C-peptide: High glucose medium supplemented with C-peptide (e.g., 1 nM).[11]
-
Osmotic Control (Optional): Basal medium with normal glucose + L-glucose or mannitol (B672) to match the osmolarity of the HG group.
-
-
Treatment: Replace the starvation medium with the prepared treatment media.
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.[11]
-
Cell Harvesting: Gently collect both floating and adherent cells. Use trypsin for detachment, then combine with the supernatant, and centrifuge to pellet the cells.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided with the apoptosis kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Compare the percentage of apoptotic cells between the treatment groups.
Protocol: Western Blot for MAPK/ERK Activation
This protocol details the detection of phosphorylated ERK1/2, a key downstream target of C-peptide signaling.[6]
Materials:
-
Target cells (e.g., Swiss 3T3 fibroblasts or renal tubular cells)
-
Recombinant this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (p-ERK) and Rabbit anti-total-ERK1/2 (t-ERK)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Serum-starve overnight.
-
Stimulation: Treat the cells with C-peptide (e.g., 1 nM) for a short duration. For kinase phosphorylation, time points are often short (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at high speed for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK (t-ERK).
-
Data Analysis: Quantify band intensity using densitometry software. Express the results as the ratio of p-ERK to t-ERK.
References
- 1. medilinkltd.com [medilinkltd.com]
- 2. C-Peptide: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. anshlabs.com [anshlabs.com]
- 4. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Molecular Effects of C-Peptide in Microvascular Blood Flow Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 10. Physiological effects and therapeutic potential of proinsulin C-peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-Peptide Prevents Hyperglycemia-Induced Endothelial Apoptosis Through Inhibition of Reactive Oxygen Species–Mediated Transglutaminase 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C-peptide reduces high-glucose-induced apoptosis of endothelial cells and decreases NAD(P)H-oxidase reactive oxygen species generation in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. swolverine.com [swolverine.com]
- 16. C-peptide and diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. benchchem.com [benchchem.com]
- 19. usbio.net [usbio.net]
Application Notes: Functional Assays Using Synthetic Human C-Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Historically dismissed as an inert byproduct of insulin (B600854) synthesis, proinsulin C-peptide is now recognized as a biologically active peptide hormone with significant physiological effects.[1][2] C-peptide is co-secreted with insulin in equimolar amounts from pancreatic β-cells.[3][4] While its half-life in circulation is longer than that of insulin (around 30-35 minutes), its absence in Type 1 Diabetes Mellitus (T1DM) and reduced levels in late-stage Type 2 Diabetes Mellitus (T2DM) are correlated with the progression of diabetic complications like neuropathy, nephropathy, and retinopathy.[2][4][5]
Research over the past two decades has demonstrated that synthetic C-peptide can exert protective effects by activating multiple intracellular signaling pathways.[5][6] These effects are typically initiated by binding to a G-protein coupled receptor (GPCR) on the cell surface, leading to anti-inflammatory, anti-apoptotic, and antioxidative outcomes.[2][6][7] The orphan receptor GPR146 has been identified as a potential candidate receptor for C-peptide, although this remains a subject of ongoing investigation.[8][9][10][11] These findings make synthetic human C-peptide a valuable tool for functional assays aimed at understanding diabetic complications and developing novel therapeutics.
These application notes provide an overview of the signaling pathways activated by C-peptide and detailed protocols for key functional assays to study its biological activity.
Mechanism of Action & Signaling Pathways
C-peptide initiates its effects by binding to a putative cell surface GPCR at nanomolar concentrations.[3][6] This binding triggers a cascade of intracellular events, primarily through pertussis toxin-sensitive G-proteins.[2][12] The downstream signaling is multifaceted, involving calcium-dependent pathways, mitogen-activated protein kinases (MAPK), and the phosphatidylinositol-3 kinase (PI3K)/Akt pathway.[2][6][13]
Key signaling pathways activated by C-peptide include:
-
Activation of MAPK Pathways: C-peptide stimulates the phosphorylation and activation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK), which are involved in cell proliferation and survival.[2][12][14]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway contributes to cell survival and anti-apoptotic effects.[2][6]
-
Stimulation of Key Enzymes: C-peptide enhances the activity of endothelial Nitric Oxide Synthase (eNOS) and Na+/K+-ATPase.[3][6] Reduced activities of these enzymes are implicated in the long-term complications of diabetes.[3]
-
Anti-inflammatory and Anti-apoptotic Effects: C-peptide can reduce the generation of reactive oxygen species (ROS), inhibit the activation of nuclear factor-κB (NF-κB), and downregulate the expression of adhesion molecules, thereby exerting anti-inflammatory effects.[2][4][7] It also prevents apoptosis by inhibiting caspase-3 activation and the pro-apoptotic protein p53.[2][4][15]
Applications in Functional Assays & Data
Synthetic this compound can be used in a variety of cell-based assays to investigate its therapeutic potential. The following table summarizes typical experimental conditions and expected outcomes.
| Functional Assay | Cell Type | C-Peptide Concentration | Incubation Time | Expected Outcome | Reference |
| ERK1/2 Phosphorylation | Human Renal Tubular Cells | 0.1 - 10 nM | 5 - 15 min | Increased ERK1/2 phosphorylation | [12] |
| Na+/K+-ATPase Activity | Human Renal Tubular Cells | 5 nM | 10 min | ~40% increase in ⁸⁶Rb⁺ uptake | [16] |
| Na+/K+-ATPase Activity | Rat Proximal Tubules | 0.5 µM (EC₅₀) | N/A | Dose-dependent increase in activity | [17] |
| Endothelial Cell Apoptosis | Human Umbilical Vein Endothelial Cells (HUVEC) | 1 nM | 24 - 48 hours | Prevention of high glucose-induced apoptosis | [15] |
| Anti-inflammatory | Human Aortic Endothelial Cells (HAEC) | Physiological conc. | N/A | Reduced expression of VCAM-1, IL-8, MCP-1 | [2] |
| Cell Proliferation | Opossum Proximal Tubular Kidney Cells | N/A | N/A | Increased cell proliferation via PI3K and ERK | [14] |
Experimental Protocols
Protocol 1: C-Peptide Induced ERK1/2 Phosphorylation Assay
This protocol details a method to assess the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2 in response to C-peptide treatment using Western blotting.
Methodology:
-
Cell Culture and Serum Starvation:
-
Culture human renal tubular cells (or other relevant cell types) to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal phosphorylation levels.
-
-
C-Peptide Stimulation:
-
Prepare fresh solutions of synthetic this compound in a serum-free medium at various concentrations (e.g., 0, 0.1, 1, 5, 10 nM). A scrambled C-peptide should be used as a negative control.[12]
-
Remove starvation medium and add the C-peptide solutions to the cells.
-
Incubate for a predetermined time course (e.g., 0, 5, 10, 15, 30 minutes) at 37°C.[12]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane and separate using SDS-PAGE (e.g., 10% gel).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the fold change in phosphorylation relative to the untreated control.
-
Protocol 2: Na+/K+-ATPase Activity Assay
This protocol describes a method to measure the C-peptide-induced stimulation of Na+/K+-ATPase activity by quantifying the uptake of Rubidium-86 (⁸⁶Rb⁺), a potassium analog.
Methodology:
-
Cell Preparation:
-
Grow cells (e.g., HRTCs) to confluency in multi-well plates.
-
Wash cells with a pre-warmed buffer (e.g., HEPES-buffered saline).
-
-
Pre-incubation:
-
Pre-incubate the cells for 10-15 minutes at 37°C in a K⁺-free buffer.
-
To distinguish Na+/K+-ATPase-mediated uptake from other transport, include a set of wells pre-treated with Ouabain (a specific Na+/K+-ATPase inhibitor, e.g., 1 mM) for 30 minutes.
-
-
C-Peptide Stimulation:
-
Add synthetic C-peptide (e.g., 5 nM final concentration) to the designated wells.[16]
-
Incubate for 10 minutes at 37°C.
-
-
⁸⁶Rb⁺ Uptake:
-
Initiate the uptake by adding a reaction buffer containing ⁸⁶Rb⁺ (e.g., 1 µCi/mL) and a low concentration of non-radioactive RbCl or KCl.
-
Allow the uptake to proceed for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Stopping the Reaction:
-
Terminate the uptake by rapidly aspirating the radioactive medium.
-
Wash the cells 3-4 times with an ice-cold, non-radioactive stop buffer (e.g., isotonic MgCl₂ or choline (B1196258) chloride) to remove extracellular ⁸⁶Rb⁺.
-
-
Measurement and Analysis:
-
Lyse the cells in a lysis buffer (e.g., 1% Triton X-100 or 0.1 M NaOH).
-
Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein content in each well to normalize the data.
-
Calculate the Na+/K+-ATPase-specific uptake by subtracting the counts from ouabain-treated cells (ouabain-insensitive uptake) from the counts of untreated cells (total uptake).
-
Compare the ouabain-sensitive uptake in C-peptide-treated cells to that of control cells.
-
Protocol 3: Anti-Inflammatory Assay (NF-κB Activation)
This protocol measures the effect of C-peptide on the activation of the pro-inflammatory transcription factor NF-κB, often stimulated by high glucose or cytokines like TNF-α.
Methodology:
-
Cell Culture and Treatment:
-
Culture endothelial cells (e.g., HAECs or HUVECs) to near confluency.
-
Pre-treat cells with physiological concentrations of C-peptide for 1-2 hours.
-
Induce inflammation by adding a stimulant such as high glucose (e.g., 30 mM) or TNF-α (e.g., 10 ng/mL) for a specified duration (e.g., 6-24 hours).[2]
-
-
Nuclear Extraction:
-
Wash cells with ice-cold PBS.
-
Perform nuclear extraction using a commercial kit or a standard protocol involving hypotonic lysis buffer followed by a high-salt nuclear extraction buffer.
-
-
Measurement of NF-κB (p65) DNA Binding Activity:
-
Use a commercial NF-κB p65 Transcription Factor Assay Kit (ELISA-based).
-
Add equal amounts of nuclear extract protein to wells pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubate to allow NF-κB to bind to the DNA.
-
Wash the wells and add a primary antibody specific for the p65 subunit of NF-κB.
-
Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Compare the absorbance values of the C-peptide-treated groups to the stimulated control group. A reduction in absorbance indicates inhibition of NF-κB activation. Data can be expressed as a percentage of the stimulated control.
-
Materials and Reagents
-
Synthetic this compound: High purity (>95%), lyophilized (e.g., RayBiotech, Cat# 210-13).[18] Reconstitute in sterile water or appropriate buffer.
-
Scrambled C-Peptide: As a negative control.
-
Cell Lines: Human Renal Tubular Cells (HRTCs), Human Aortic Endothelial Cells (HAECs), Human Umbilical Vein Endothelial Cells (HUVECs), etc.
-
Cell Culture Reagents: Basal media (e.g., DMEM, M199), Fetal Bovine Serum (FBS), antibiotics, PBS.
-
Assay-Specific Reagents:
-
Western Blot: RIPA buffer, protease/phosphatase inhibitors, BCA assay kit, Laemmli buffer, primary antibodies (anti-p-ERK, anti-total-ERK), HRP-conjugated secondary antibody, ECL substrate.
-
Na+/K+-ATPase Assay: ⁸⁶RbCl, Ouabain, K⁺-free buffer, scintillation cocktail.
-
Anti-Inflammatory Assay: TNF-α or high D-glucose, Nuclear Extraction Kit, NF-κB p65 Transcription Factor Assay Kit.
-
References
- 1. Anti-inflammatory properties of C-peptide. A new therapeutic strategy for reducing vascular damage in type 1 diabetes patients - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 2. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 3. C-peptide - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Multiple Cell Signalling Pathways of Human Proinsulin C-Peptide in Vasculopathy Protection | MDPI [mdpi.com]
- 6. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Properties of C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting orphan G protein-coupled receptors for the treatment of diabetes and its complications: C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Is GPR146 really the receptor for proinsulin C-peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for an interaction between proinsulin C-peptide and GPR146 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C-peptide stimulates ERK1/2 and JNK MAP kinases via activation of protein kinase C in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. C-Peptide Prevents Hyperglycemia-Induced Endothelial Apoptosis Through Inhibition of Reactive Oxygen Species–Mediated Transglutaminase 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C-peptide stimulates Na+, K+-ATPase via activation of ERK1/2 MAP kinases in human renal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. raybiotech.com [raybiotech.com]
Application Notes and Protocols: In Vitro Studies of Human C-peptide on Pancreatic Islet Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proinsulin C-peptide, a 31-amino acid polypeptide, is co-secreted in equimolar amounts with insulin (B600854) from pancreatic β-cells during the proteolytic cleavage of proinsulin.[1][2] For many years, C-peptide was considered biologically inert. However, a growing body of evidence from in vitro and in vivo studies has demonstrated that C-peptide is a biologically active hormone with important physiological effects, particularly in the context of diabetes and its complications.[3][4] In vitro studies focusing on human pancreatic islet cells have been instrumental in elucidating the direct effects of C-peptide on islet physiology, including cell survival and function. These studies provide a rationale for C-peptide replacement therapy in type 1 diabetes.
This document provides detailed application notes and protocols for researchers investigating the in vitro effects of human C-peptide on pancreatic islet cells. It includes a summary of quantitative data, detailed experimental methodologies for key experiments, and diagrams of relevant signaling pathways and workflows.
Data Presentation: Quantitative Effects of C-peptide
The following tables summarize the key quantitative findings from in vitro studies of this compound on pancreatic islet cells.
| Effect of C-peptide on Pancreatic Islet Cell Apoptosis | |
| Parameter | Observation |
| Apoptosis Rate | Significantly lower in islets exposed to C-peptide compared to control islets.[5] |
| Bcl2 mRNA Expression | Significant increase in islets treated with C-peptide.[5] |
| Bcl2 Protein Expression | Significant increase in islets treated with C-peptide.[5] |
| Bax Expression | No change in expression in islets treated with C-peptide.[5] |
| Effect of C-peptide on Insulin Secretion and Related Gene Expression | |
| Parameter | Observation |
| Glucose-Stimulated Insulin Secretion (GSIS) | Not directly affected by C-peptide.[5] Some studies suggest a concentration-dependent inhibitory effect on insulin secretion at both 5.6 mM and 16.7 mM glucose.[6] |
| Glucose Transporter 2 (GLUT2) mRNA Expression | No difference in islets pre-cultured with C-peptide.[5] |
| Glucokinase mRNA Expression | No difference in islets pre-cultured with C-peptide.[5] |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Pancreatic Islets
This protocol describes the standard procedure for isolating and culturing human pancreatic islets for subsequent in vitro experiments.
Materials:
-
Human pancreas procurement solution
-
Collagenase solution
-
Density gradient centrifugation medium (e.g., Ficoll)
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine
-
Sterile conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Obtain a human pancreas from a qualified organ procurement organization.
-
Perform enzymatic digestion of the pancreatic tissue using a collagenase solution to liberate the islets.
-
Purify the islets from the exocrine tissue using density gradient centrifugation.
-
Wash the isolated islets with culture medium.
-
Culture the islets in a humidified incubator at 37°C and 5% CO2. The culture medium should be changed every 2-3 days.
Protocol 2: In Vitro C-peptide Treatment of Human Islets
This protocol outlines the procedure for treating cultured human islets with this compound.
Materials:
-
Cultured human pancreatic islets
-
This compound (synthetic)
-
Culture medium
Procedure:
-
Plate the cultured islets in appropriate culture plates or dishes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the C-peptide stock solution in culture medium to the desired final concentrations. Physiologically relevant intra-islet concentrations can range from 10⁻⁹ to 10⁻⁶ M.[6]
-
Remove the existing culture medium from the islets and replace it with the C-peptide-containing medium.
-
Incubate the islets for the desired duration (e.g., 24 hours for apoptosis studies).[5]
Protocol 3: Assessment of Islet Cell Apoptosis
This protocol describes how to quantify apoptosis in C-peptide-treated islets.
Materials:
-
C-peptide-treated and control islets
-
Apoptosis detection kit (e.g., TUNEL assay or Annexin V staining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
After the C-peptide treatment period, harvest the islets.
-
Follow the manufacturer's instructions for the chosen apoptosis detection kit.
-
For TUNEL staining, fix and permeabilize the islets, then incubate with the TUNEL reaction mixture.
-
For Annexin V staining, incubate the islets with Annexin V-FITC and propidium (B1200493) iodide.
-
Analyze the stained islets using a fluorescence microscope or flow cytometer to quantify the percentage of apoptotic cells.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the measurement of gene expression changes (e.g., Bcl2, Bax, GLUT2, Glucokinase) in response to C-peptide treatment.
Materials:
-
C-peptide-treated and control islets
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR primers for target genes and a housekeeping gene
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
Procedure:
-
Lyse the islets and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for the genes of interest and a housekeeping gene for normalization.
-
Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression between C-peptide-treated and control islets.
Protocol 5: Western Blotting for Protein Expression Analysis
This protocol is for assessing changes in protein levels (e.g., Bcl2) following C-peptide treatment.
Materials:
-
C-peptide-treated and control islets
-
Lysis buffer with protease inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the islets in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 6: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is used to assess the effect of C-peptide on the insulin secretory function of islets.
Materials:
-
C-peptide-treated and control islets
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer
-
Low glucose KRBH buffer (e.g., 2.8 mM glucose)
-
High glucose KRBH buffer (e.g., 16.7 mM or 25 mM glucose)[7]
-
Insulin ELISA kit
Procedure:
-
Pre-incubate the islets in low glucose KRBH buffer for 1 hour at 37°C.[7]
-
Incubate the islets sequentially in low glucose KRBH buffer followed by high glucose KRBH buffer for a defined period (e.g., 1 hour each).[7]
-
Collect the supernatant after each incubation step.
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
The results can be expressed as the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose).
Signaling Pathways and Experimental Workflows
References
- 1. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. C-peptide antioxidant adaptive pathways in β cells and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 5. Effects of C-peptide on isolated human pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for inhibitory autocrine effects of proinsulin C-peptide on pancreatic β-cell function and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring C-Peptide Storage and Secretion in Islet β-Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Human C-Peptide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Proinsulin C-peptide, a 31-amino acid polypeptide, is released in equimolar amounts with insulin (B600854) during the cleavage of proinsulin.[1] Initially considered biologically inert, a growing body of evidence now demonstrates that C-peptide possesses hormone-like properties, exerting beneficial effects on microvascular complications associated with type 1 diabetes.[2][3][4] Animal models are indispensable tools for elucidating the physiological roles of C-peptide and for the preclinical evaluation of C-peptide replacement therapies. These models allow for controlled investigations into the mechanisms underlying its protective effects on nerve, kidney, and vascular tissues.[5][6]
This document provides detailed application notes on common animal models used to study the effects of human C-peptide, along with specific experimental protocols for diabetes induction, C-peptide administration, and endpoint assessment.
Application Notes: Selecting an Animal Model
The choice of animal model is critical and depends on the specific research question, such as investigating spontaneous autoimmune diabetes versus chemically-induced insulin deficiency, or studying specific complications like neuropathy, nephropathy, or atherosclerosis.
Chemically-Induced Diabetes Models
-
Streptozotocin (STZ)-Induced Models (Rats & Mice): STZ is a glucosamine-nitrosourea compound that is toxic to pancreatic β-cells, providing a common and reproducible method for inducing hyperglycemia.[7][8] This model is highly valuable for studying the effects of C-peptide deficiency and replacement in a non-autoimmune context.
-
Type 1 Diabetes Model: A single high dose of STZ causes extensive β-cell destruction, leading to severe insulin and C-peptide deficiency, mimicking type 1 diabetes.[8][9]
-
Type 2 Diabetes Model: A high-fat diet combined with multiple low doses of STZ induces a state of insulin resistance and partial β-cell dysfunction, characteristics of type 2 diabetes.[7][9]
-
Spontaneous Autoimmune Diabetes Models
-
Non-Obese Diabetic (NOD) Mouse: The NOD mouse spontaneously develops autoimmune insulitis, leading to the destruction of β-cells, closely mimicking the pathogenesis of human type 1 diabetes.[10][11] This model is ideal for studying how C-peptide may influence the autoimmune process or ameliorate complications in a relevant genetic context.[12][13]
-
Bio-Breeding (BB) Rat: Like the NOD mouse, the BB rat is a well-established model for spontaneous autoimmune type 1 diabetes.[14] It has been instrumental in demonstrating the preventive and therapeutic effects of C-peptide replacement on diabetic polyneuropathy.[5][15]
Genetic Diabetes Models
-
Akita (Ins2Akita) Mouse: This model carries a spontaneous point mutation in the insulin 2 gene, causing misfolding of the proinsulin molecule, which leads to endoplasmic reticulum stress and β-cell apoptosis.[16][17] Akita mice develop hyperglycemia and hypoinsulinemia from a young age without immune-mediated insulitis, making them a useful monogenic model for studying diabetic complications.[17][18]
Models for Specific Complications
-
Zucker Fatty Rat (ZFR): This is a model of obesity, insulin resistance, and metabolic syndrome.[19][20] It is suitable for C-peptide-based assessments of β-cell function and insulin secretion under conditions of insulin resistance.[19]
-
Apolipoprotein E (ApoE)-Deficient Mouse: When fed a high-fat diet, these mice develop atherosclerosis. This model has been used to investigate the pro-atherogenic effects of elevated C-peptide levels, which may be relevant in the context of hyperinsulinemia and type 2 diabetes.[21]
Quantitative Data Summary
The following tables summarize quantitative data from key studies involving C-peptide administration in various animal models.
Table 1: Animal Models and Diabetes Induction
| Animal Model | Strain | Method of Diabetes Induction | Key Characteristics | Reference |
|---|---|---|---|---|
| Rat | Wistar | Single intravenous injection of STZ (60 mg/kg) | Severe hyperglycemia, decreased insulin and C-peptide levels. | [8] |
| Rat | BB/Wor | Spontaneous autoimmune | Develops type 1 diabetes with C-peptide deficiency. | [5][15] |
| Mouse | BALB/c | Single intraperitoneal injection of STZ (140-400 mg/kg) | Dose-dependent hyperglycemia and C-peptide reduction. Doses >300 mg/kg are lethal. | [22][23] |
| Mouse | NMRI | Intraperitoneal injection of STZ + Nicotinamide | Induces a type 2 diabetes phenotype with mild hyperglycemia. | [7] |
| Mouse | NOD | Spontaneous autoimmune | Autoimmune destruction of β-cells. | [10][13] |
| Mouse | C57BL/6-Ins2Akita | Genetic mutation | Spontaneous hyperglycemia and hypoinsulinemia by 3-4 weeks of age. | [17] |
| Mouse | ApoE-deficient | N/A (High-fat diet) | Model for arteriosclerosis to study vascular effects. |[21] |
Table 2: C-Peptide Administration Protocols and Key Findings
| Animal Model | C-Peptide Type | Dose | Administration Route | Duration | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Alloxan-Diabetic Rat | Rat C-peptide | 160 µg/kg | N/A | Single Dose | Increased and prolonged the hypoglycemic effect of exogenous insulin. | [24] |
| STZ-Diabetic Rat | This compound | 70 nmol/kg | Intravenous | Single Dose | Improved post-ischemia cardiac function (coronary flow, LVDP). | [25] |
| BB/Wor Rat | Rat C-peptide | N/A | N/A | 2-8 months | Prevented NCV defect by 59-71%; improved nerve structural changes. | [5][15] |
| STZ-Diabetic Mouse | C-peptide | N/A | Injections | 28 days | Significantly reduced blood glucose and insulin resistance. | [7] |
| ApoE-deficient Mouse | Rat C-peptide | N/A | Subcutaneous (BID) | 12 weeks | Increased serum C-peptide 4.8-fold; promoted macrophage infiltration and atherosclerotic lesion development. |[21] |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes using Streptozotocin (STZ) in Rats
Objective: To induce insulin and C-peptide deficiency through chemical ablation of pancreatic β-cells.
Materials:
-
Male Wistar rats (250-300g)
-
Streptozotocin (STZ)
-
0.1 M Citrate (B86180) buffer (pH 4.5), cold
-
Syringes and needles for intravenous injection
-
Glucometer and test strips
Procedure:
-
Fast the rats overnight (12-14 hours) before STZ injection but allow free access to water.
-
On the day of injection, weigh each rat to calculate the precise dose.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer immediately before use. A commonly used dose is 60 mg/kg body weight.[8] Keep the solution on ice and protected from light.
-
Administer the STZ solution via intravenous (tail vein) injection.
-
After injection, return the animals to their cages and provide 5% sucrose (B13894) water for the first 24 hours to prevent initial drug-induced hypoglycemia.
-
Monitor blood glucose levels starting 72 hours post-injection. Blood can be collected from the tail vein.
-
Confirm diabetes by measuring blood glucose levels. Rats with fasting blood glucose levels >250 mg/dL are typically considered diabetic.[8][9]
-
C-peptide and insulin levels can be measured from plasma samples via ELISA or RIA to confirm β-cell destruction.[8][26]
Protocol 2: C-Peptide Replacement Therapy
Objective: To administer C-peptide to diabetic animal models to assess its therapeutic effects.
Materials:
-
Diabetic animal model (e.g., STZ-rat from Protocol 1)
-
Human or Rat C-peptide (synthetic)
-
Sterile saline (0.9% NaCl)
-
Administration equipment (e.g., subcutaneous syringes, osmotic minipumps)
Procedure (Example using Subcutaneous Injections):
-
Reconstitute synthetic C-peptide in sterile saline to the desired concentration.
-
Divide the animals into treatment groups (e.g., Diabetic + Saline, Diabetic + C-peptide).
-
Administer C-peptide via subcutaneous injection. A regimen used in ApoE-deficient mice involved twice-daily (BID) injections for 12 weeks to achieve supraphysiological levels.[21] Dosing should be determined based on the specific study aims (i.e., physiological replacement vs. pharmacological effects).
-
The duration of treatment can range from a single dose to several months, depending on the complication being studied (e.g., 2-8 months for chronic neuropathy).[5][15]
-
Throughout the treatment period, monitor animal health, body weight, and blood glucose levels.
-
At the end of the study, collect blood and tissues for endpoint analysis.
Protocol 3: Assessment of Diabetic Neuropathy - Nerve Conduction Velocity (NCV)
Objective: To functionally assess the effect of C-peptide on peripheral nerve damage.
Materials:
-
Anesthetized animal
-
Needle electrodes (stimulating and recording)
-
Nerve stimulator
-
Amplifier and oscilloscope/data acquisition system
-
Temperature probe to maintain body temperature
Procedure:
-
Anesthetize the animal (e.g., with sodium pentobarbital).[20] Maintain body temperature at 37°C to ensure consistent nerve conduction.
-
For sciatic nerve NCV, place stimulating electrodes percutaneously at the sciatic notch and the knee.
-
Place recording electrodes in the interosseous muscles of the paw.
-
Deliver a supramaximal square-wave pulse (e.g., 0.05 ms (B15284909) duration) at the sciatic notch and record the latency of the evoked muscle action potential.
-
Move the stimulating electrode to the knee and repeat the stimulation, recording the new latency.
-
Measure the distance between the two stimulation points along the nerve.
-
Calculate NCV using the formula: NCV (m/s) = Distance (mm) / (Latencyproximal - Latencydistal) (ms)
-
Compare NCV values between control, diabetic, and C-peptide-treated groups. A reduction in NCV is indicative of neuropathy, and its partial or full restoration suggests a therapeutic effect of C-peptide.[5][15][27]
Visualizations: Pathways and Workflows
References
- 1. C-peptide - Wikipedia [en.wikipedia.org]
- 2. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Peptide replacement therapy in type 1 diabetes: are we in the trough of disillusionment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of C-peptide Alone or in Combination with Nicotinamide on Glucose and Insulin Levels in Streptozotocin–Nicotinamide-Induced Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The importance of the Non Obese Diabetic (NOD) mouse model in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Beyond HLA-A*0201: new HLA-transgenic nonobese diabetic mouse models of type 1 diabetes identify the insulin C-peptide as a rich source of CD8+ T cell epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination Therapy Reverses Hyperglycemia in NOD Mice With Established Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. C-peptide prevents and improves chronic Type I diabetic polyneuropathy in the BB/Wor rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. 003548 - Akita Strain Details [jax.org]
- 18. Lessons from the Akita mouse - Renal Fellow Network [renalfellow.org]
- 19. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study | PLOS One [journals.plos.org]
- 20. C-Peptide-Based Assessment of Insulin Secretion in the Zucker Fatty Rat: A Modelistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. C-peptide promotes lesion development in a mouse model of arteriosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Streptozotocin-Induced Diabetes in a Mouse Model (BALB/c) Is Not an Effective Model for Research on Transplantation Procedures in the Treatment of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effects of synthetic rat C-peptide in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. C-Peptide from Proinsulin [phoenixbiotech.net]
- 26. jcdr.net [jcdr.net]
- 27. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: Human C-peptide as a Biomarker for Beta-Cell Function Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human C-peptide (connecting peptide) is a 31-amino acid polypeptide that is a byproduct of insulin (B600854) biosynthesis.[1][2] In the beta cells of the pancreas, proinsulin is cleaved into insulin and C-peptide, which are then released into the bloodstream in equimolar amounts.[1][3] Unlike insulin, C-peptide undergoes negligible first-pass metabolism by the liver and has a longer half-life (around 30-35 minutes compared to 3-5 minutes for insulin).[4][5] These physiological characteristics make C-peptide a more stable and accurate biomarker of endogenous insulin secretion and, consequently, pancreatic beta-cell function.[2][6][7][8]
The measurement of C-peptide is crucial for the classification of diabetes, particularly in distinguishing between Type 1 Diabetes (T1D), characterized by low or undetectable C-peptide, and Type 2 Diabetes (T2D), where levels can be normal or high due to insulin resistance.[9][10][11] It is also invaluable in assessing residual beta-cell function in clinical trials for diabetes therapies, evaluating causes of hypoglycemia, and monitoring pancreas or islet cell transplants.[1][4][12]
Physiological Role and Signaling Pathway
Initially considered biologically inert, C-peptide is now recognized as a bioactive peptide with its own physiological effects.[3][13] It binds to a specific G-protein coupled receptor (GPCR) on the surface of various cell types, including neuronal, endothelial, and renal tubular cells, initiating a cascade of intracellular signaling pathways.[1][13][14]
Activation of this receptor leads to an increase in intracellular calcium (Ca2+) and the stimulation of several key enzyme systems, including:
-
Mitogen-Activated Protein Kinase (MAPK) pathway : Influences cell growth and differentiation.[14][15]
-
Phosphoinositide 3-kinase (PI3K) pathway : Involved in cell survival and proliferation.[14][15]
-
Protein Kinase C (PKC) : Regulates a variety of cellular processes.[14][16]
-
Endothelial Nitric Oxide Synthase (eNOS) and Na+/K+-ATPase : These enzymes are implicated in maintaining vascular and neuronal health, and their activities are often reduced in individuals with T1D.[1][13]
These signaling events contribute to C-peptide's observed anti-inflammatory, anti-oxidative, and cell-protective effects, suggesting a potential therapeutic role in mitigating long-term diabetic complications like nephropathy and neuropathy.[13][15][17]
Caption: C-peptide signaling pathway.
Quantitative Assessment of Beta-Cell Function
C-peptide levels can be measured in serum, plasma, or urine under fasting, random (non-fasting), or stimulated conditions.[5][18] While random and fasting measurements are convenient for clinical practice, stimulation tests provide a more robust assessment of beta-cell reserve, especially in research and clinical trials.[18][19]
Stimulation Tests:
-
Mixed-Meal Tolerance Test (MMTT): Considered a gold standard, the MMTT involves ingesting a standardized liquid meal to physiologically stimulate insulin and C-peptide secretion.[20][21][22] It is highly reproducible and generally preferred over other stimulation methods for clinical trials.[22]
-
Glucagon Stimulation Test (GST): Involves an intravenous injection of glucagon. It is a potent stimulator but can be associated with more adverse effects, such as nausea, compared to the MMTT.[19][22]
Experimental Protocols
Sample Collection and Handling
-
Sample Type: Serum or plasma (EDTA, Heparin) are commonly used.[23] Urine can also be used to measure the C-peptide/creatinine ratio.[5]
-
Collection: For serum, collect blood in a tube without anticoagulant. For plasma, use tubes containing EDTA or heparin.
-
Processing: Allow blood to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1000 x g. Separate the serum or plasma immediately.
-
Storage: Samples should be assayed immediately or aliquoted and stored at ≤ -20°C. C-peptide in EDTA-prepared whole blood is stable for up to 24 hours at room temperature.[18] Avoid repeated freeze-thaw cycles.
Protocol 1: this compound ELISA
This protocol provides a general workflow for a sandwich ELISA, a common method for C-peptide quantification. Specific details may vary between commercial kits.[23][24][25]
Caption: General workflow for a C-peptide sandwich ELISA.
Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Sample Addition: Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.[25][26]
-
Incubation 1: Add the biotinylated detection antibody, cover the plate, and incubate for the specified time (e.g., 2 hours at room temperature).[24]
-
Washing: Aspirate and wash the wells multiple times with the provided wash buffer.
-
Enzyme Conjugate Addition: Add the Streptavidin-HRP conjugate to each well.
-
Incubation 2: Cover the plate and incubate (e.g., 30-60 minutes).[24]
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.[23][24]
-
Stop Reaction: Add the stop solution to terminate the reaction. The color will typically change from blue to yellow.
-
Measurement: Read the optical density of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[25]
-
Calculation: Generate a standard curve by plotting the mean absorbance for each standard against its concentration. Use the standard curve to determine the C-peptide concentration in the samples.
Protocol 2: this compound LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity, particularly for low C-peptide concentrations.[2][27] This protocol outlines a general workflow.
Caption: General workflow for C-peptide analysis by LC-MS/MS.
Methodology:
-
Sample Preparation: Spike serum/plasma samples with a known concentration of a stable isotope-labeled C-peptide internal standard.
-
Protein Precipitation: Precipitate proteins using an agent like methanol, acetonitrile, or zinc sulfate.[2][28] Centrifuge to pellet the precipitate.
-
Solid-Phase Extraction (SPE): Load the supernatant onto an SPE cartridge (e.g., mixed-mode anion exchange or C18) to enrich the C-peptide and remove interfering substances.[2][27][28]
-
Elution and Concentration: Wash the cartridge and then elute the C-peptide. Dry the eluate under a stream of nitrogen.[28]
-
Reconstitution: Reconstitute the dried sample in a suitable mobile phase for LC injection.[28]
-
LC Separation: Inject the sample into a liquid chromatography system, typically using a C18 column, to separate C-peptide from other remaining components.[28]
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. C-peptide and its internal standard are detected and quantified, often using Multiple Reaction Monitoring (MRM) for high specificity.[27]
-
Quantification: The concentration of endogenous C-peptide is calculated based on the peak area ratio of the analyte to the internal standard.
Protocol 3: Mixed-Meal Tolerance Test (MMTT)
The MMTT is a clinical procedure to assess stimulated beta-cell function.[20]
Caption: Workflow for the Mixed-Meal Tolerance Test (MMTT).
Methodology:
-
Patient Preparation: The patient should fast overnight (at least 8 hours).[29]
-
Baseline Sample: An intravenous catheter is placed for blood sampling. Baseline blood samples are collected before the meal (e.g., at -10 and 0 minutes) to measure fasting C-peptide and glucose.[21]
-
Meal Ingestion: The patient ingests a standardized liquid meal (e.g., Boost or Sustacal) over a short period (e.g., 5-10 minutes). The meal amount is often based on body weight.[22]
-
Timed Sampling: Blood samples are collected at specific intervals after meal ingestion. A common protocol uses time points of 30, 60, 90, and 120 minutes.[21] Some studies may extend this to 4 hours.[20]
-
Analysis: C-peptide and glucose concentrations are measured in all collected samples.
-
Data Interpretation: The primary outcome is often the Area Under the Curve (AUC) of the C-peptide response, calculated using the trapezoidal rule.[20] The peak C-peptide value and the time to peak are also important metrics.[30]
Data Presentation and Interpretation
C-peptide levels are a powerful tool for differentiating diabetes types and assessing beta-cell function.
Caption: C-peptide levels in the differential diagnosis of diabetes.
Table 1: Interpretation of C-peptide Levels
| C-peptide Level | Concentration (Fasting) | Clinical Interpretation | Associated Conditions |
| Low | < 0.6 ng/mL (< 0.2 nmol/L)[4][9] | Indicates severe insulin deficiency. | Type 1 Diabetes, Latent Autoimmune Diabetes in Adults (LADA), long-duration Type 2 Diabetes, Addison's disease, pancreatic disease/removal.[9][29][31] |
| Normal | 0.5 - 2.0 ng/mL (0.17 - 0.83 nmol/L)[9][31] | Indicates normal endogenous insulin production. | Healthy individuals, early Type 2 Diabetes.[11] |
| High | > 2.0 ng/mL (> 0.83 nmol/L) | Indicates increased endogenous insulin production, often in response to insulin resistance. | Type 2 Diabetes, insulinoma (pancreatic tumor), kidney failure (due to decreased clearance), Cushing's syndrome, sulfonylurea use.[9][29][31] |
Note: Reference ranges can vary slightly between laboratories. Values are for guidance only.[31]
Table 2: Comparison of C-peptide Assay Methodologies
| Feature | Sandwich ELISA | LC-MS/MS |
| Principle | Immuno-enzymatic detection | Mass-to-charge ratio separation and detection |
| Sensitivity | Good (pg/mL to pmol/L range)[23] | Excellent (Can detect as low as 7 pmol/L)[2] |
| Specificity | High, but potential for cross-reactivity with proinsulin. | Very high, directly measures the molecule. |
| Throughput | High (96-well plate format) | Lower, but can be automated. |
| Cost | Generally lower per sample. | Higher initial equipment cost, lower reagent cost. |
| Standardization | Can show variability between different manufacturers' kits.[32][33] | Considered a reference method for improving standardization.[28] |
| Best For | Routine clinical testing, large-scale screening. | Research, clinical trials requiring high accuracy, measuring very low levels.[32] |
Applications in Research and Drug Development
-
Clinical Trials: C-peptide is a primary endpoint in trials aiming to preserve or restore beta-cell function in T1D.[12] Changes in stimulated C-peptide levels (e.g., MMTT-AUC) are used to assess the efficacy of immunomodulatory and regenerative therapies.[22]
-
Diabetes Classification: Accurate C-peptide measurement helps in the precise classification of diabetes subtypes, which is essential for selecting appropriate therapies.[5][34]
-
Hypoglycemia Investigation: In patients experiencing hypoglycemia, C-peptide levels can distinguish between endogenous hyperinsulinemia (e.g., from an insulinoma, where C-peptide is high) and surreptitious insulin administration (where exogenous insulin is high but C-peptide is suppressed and low).[1][11]
-
Risk Stratification: Preserved C-peptide secretion in T1D is associated with better glycemic control and a lower risk of long-term microvascular complications like retinopathy and nephropathy.[35]
References
- 1. C-peptide - Wikipedia [en.wikipedia.org]
- 2. This compound Quantitation by LC-MS Isotope-Dilution Assay in Serum or Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of C-Peptide and Its Physiological Function [scirp.org]
- 4. C-Peptide: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. The clinical utility of C-peptide measurement in the care of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postprandial C-Peptide to Glucose Ratio as a Marker of β Cell Function: Implication for the Management of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. C-peptide and residual β-cell function in pediatric diabetes – state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. C-peptide | Pathology Tests Explained [pathologytestsexplained.org.au]
- 11. gpnotebook.com [gpnotebook.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 16. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Two- and Four-Hour Tests Differ in Capture of C-Peptide Responses to a Mixed Meal in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lessons From the Mixed-Meal Tolerance Test: Use of 90-minute and fasting C-peptide in pediatric diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mixed-Meal Tolerance Test Versus Glucagon Stimulation Test for the Assessment of β-Cell Function in Therapeutic Trials in Type 1 Diabetes | Diabetes Care | American Diabetes Association [diabetesjournals.org]
- 23. rndsystems.com [rndsystems.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. 4adi.com [4adi.com]
- 26. anshlabs.com [anshlabs.com]
- 27. researchgate.net [researchgate.net]
- 28. en.iacld.com [en.iacld.com]
- 29. my.clevelandclinic.org [my.clevelandclinic.org]
- 30. researchgate.net [researchgate.net]
- 31. blazma.com [blazma.com]
- 32. Which C-peptide assay do you use? Increasing need for describing C-peptide assay performance - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Comparability of C-Peptide Measurements – Current Status and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Exploring the potential role of C‐peptide in type 2 diabetes management - PMC [pmc.ncbi.nlm.nih.gov]
- 35. C‐peptide determination in the diagnosis of type of diabetes and its management: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
sample collection and processing for human c-peptide analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, or connecting peptide, is a 31-amino acid polypeptide that is a byproduct of insulin (B600854) synthesis.[1] It is cleaved from proinsulin in the Golgi apparatus of pancreatic β-cells, resulting in the formation of the mature insulin molecule.[1] Both insulin and C-peptide are then stored in secretory vesicles and released into the bloodstream in equimolar amounts upon stimulation.[1] Unlike insulin, which has a short half-life of 3-5 minutes and undergoes significant first-pass metabolism in the liver, C-peptide has a longer half-life of 20-35 minutes and is primarily cleared by the kidneys.[1][2][3] This makes C-peptide a more stable and reliable indicator of endogenous insulin secretion.
Accurate measurement of C-peptide is crucial in various research and clinical settings, including:
-
Differentiating between type 1 and type 2 diabetes mellitus.[1][3]
-
Assessing pancreatic β-cell function.[2]
-
Evaluating hypoglycemia to distinguish between endogenous hyperinsulinism (e.g., insulinoma) and exogenous insulin administration.[1][4]
-
Monitoring patients after pancreatic or islet cell transplantation.[5]
These application notes provide detailed protocols for sample collection, processing, and analysis to ensure the generation of high-quality, reproducible data for human C-peptide measurement.
Signaling Pathway and Biological Context
C-peptide is co-secreted with insulin from pancreatic β-cells in response to glucose and other secretagogues. The following diagram illustrates the synthesis and secretion pathway of insulin and C-peptide.
Caption: Synthesis and secretion of insulin and C-peptide from pancreatic β-cells.
Experimental Protocols
Patient Preparation
For basal C-peptide measurements, patients should ideally be in a fasting state.
-
Fasting: An overnight fast of 8-16 hours is recommended.[1][5][6]
-
Stimulation Tests: For dynamic assessments of β-cell function, C-peptide can be measured after a stimulation test, such as a mixed-meal tolerance test (MMTT) or glucagon (B607659) stimulation.[2][7]
-
Concurrent Glucose Measurement: It is highly recommended to collect a concurrent blood sample for plasma glucose analysis to aid in the interpretation of C-peptide results.[1]
Sample Collection
The choice of sample type and collection tube is critical for C-peptide stability.
-
Recommended Sample Types: Serum or plasma are the primary matrices for C-peptide analysis.[8]
-
Collection Tubes:
Caption: Workflow for blood sample collection for C-peptide analysis.
Sample Processing
Proper and timely processing of blood samples is essential to minimize pre-analytical variability.
-
Centrifugation:
-
Serum: After clotting for 30-60 minutes at room temperature, centrifuge the tubes at 1000-1300 x g for 10-15 minutes.[9]
-
Plasma: Centrifuge K2-EDTA tubes promptly after collection at 1000-1300 x g for 10-15 minutes.
-
-
Aliquoting: Immediately after centrifugation, carefully aspirate the serum or plasma, avoiding the gel barrier or buffy coat, and transfer it to a clean, labeled polypropylene (B1209903) tube.
-
Hemolysis Assessment: Visually inspect the sample for hemolysis (a reddish tinge). Hemolysis can negatively affect C-peptide measurement, and hemolyzed samples should be rejected if possible.[10][11][12] While some studies suggest C-peptide is less affected by hemolysis than insulin, significant hemolysis can still lead to decreased C-peptide concentrations.[10][11][12][13][14]
Sample Storage and Stability
The stability of C-peptide is dependent on the sample type, storage temperature, and duration.
| Sample Type | Storage Temperature | Stability | Reference(s) |
| Serum (Separated) | Room Temperature (15-25°C) | Up to 24 hours | [8][15] |
| Refrigerated (2-8°C) | Up to 14 days | [1][5][16][17] | |
| Frozen (-20°C) | Up to 14 days | [1][5][16][17] | |
| Frozen (-70°C or -80°C) | Long-term (months to years) | [9][18] | |
| Plasma (K2-EDTA, Separated) | Room Temperature (15-25°C) | Up to 24 hours | [15] |
| Refrigerated (2-8°C) | Up to 7 days (less stable than serum) | [16] | |
| Frozen (-20°C) | Up to 30 days | [16] | |
| Whole Blood (Serum Tube) | Room Temperature (15-25°C) | Unstable, significant decrease after 4 hours | [15] |
| Whole Blood (K2-EDTA Tube) | Room Temperature (15-25°C) | Stable for at least 24 hours | [2][15] |
| Refrigerated (2-8°C) | Stable for up to 120 hours | [15] |
Note: For long-term studies, it is recommended to store aliquots at -70°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9][18] C-peptide has been shown to be stable for at least six freeze-thaw cycles.[15]
C-peptide Immunoassay Protocol (Example: ELISA)
This is a generalized protocol for a sandwich ELISA, a common method for C-peptide quantification. Specific details may vary depending on the commercial kit used.
Principle of the Assay
The C-peptide ELISA is a solid-phase enzyme-linked immunosorbent assay. A monoclonal antibody specific for C-peptide is coated onto the wells of a microplate. Calibrators, controls, and patient samples are added to the wells, and the C-peptide present binds to the immobilized antibody. A second, enzyme-conjugated antibody (e.g., horseradish peroxidase - HRP) that also recognizes C-peptide is then added, forming a "sandwich" of antibody-C-peptide-antibody-enzyme complex. After a washing step to remove unbound components, a substrate solution is added. The enzyme catalyzes a color change, and the intensity of the color is directly proportional to the amount of C-peptide in the sample. The concentration is determined by comparing the absorbance of the samples to a standard curve.[18]
Materials
-
C-peptide ELISA kit (containing antibody-coated microplate, calibrators, controls, HRP-conjugated antibody, wash buffer concentrate, TMB substrate, and stop solution)[17][18]
-
Precision micropipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm (with a reference wavelength of 620-630 nm if available)[18]
-
Microplate washer (optional)
-
Vortex mixer
-
Deionized or distilled water
Assay Procedure
Caption: Generalized workflow for a C-peptide ELISA.
-
Reagent Preparation: Prepare all reagents, calibrators, and controls according to the kit manufacturer's instructions. This may involve reconstituting lyophilized components and diluting concentrated buffers.[17][18]
-
Sample Addition: Pipette a specific volume (e.g., 20-50 µL) of calibrators, controls, and samples into the appropriate wells of the microplate.[17][18] It is recommended to run all samples and standards in duplicate.[18]
-
Conjugate Addition: Add the enzyme-conjugated antibody to each well.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).[17]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the diluted wash buffer to remove any unbound material.
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for a specified period (e.g., 15-30 minutes). A blue color will develop.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the mean absorbance for each calibrator against its concentration. Use the standard curve to determine the C-peptide concentration in the unknown samples.
Data Interpretation
C-peptide levels should be interpreted in the context of the patient's clinical condition, fasting status, and concurrent glucose levels.
| C-peptide Level | Insulin Level | Glucose Level | Possible Interpretation | Reference(s) |
| Low | Low | High | Type 1 Diabetes | [1][3] |
| Normal or High | Normal or High | High | Type 2 Diabetes, Insulin Resistance | [1][3] |
| High | High | Low | Endogenous Hyperinsulinism (e.g., Insulinoma, Sulfonylurea use) | [1][19] |
| Low | High | Low | Exogenous Insulin Administration (Factitious Hypoglycemia) | [1][19] |
| High | Variable | Variable | Chronic Kidney Disease (due to reduced clearance) | [1][8] |
Note: Reference ranges for C-peptide can vary depending on the laboratory and the specific assay used.[1] A typical fasting reference range is approximately 1.1 to 4.4 ng/mL.[5]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low C-peptide values across all samples | Improper sample handling (prolonged storage at room temperature, hemolysis) | Follow strict sample collection and processing protocols. |
| Reagent degradation | Check expiration dates and storage conditions of kit components. | |
| High background signal in ELISA | Insufficient washing | Increase the number of wash steps or the volume of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Poor precision (high CV% between duplicates) | Pipetting error | Ensure proper pipetting technique and use calibrated pipettes. |
| Incomplete mixing of reagents | Thoroughly mix all reagents before use. |
By adhering to these detailed application notes and protocols, researchers, scientists, and drug development professionals can ensure the accurate and reliable measurement of this compound, leading to high-quality data for their studies.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-peptide | Pathology Tests Explained [pathologytestsexplained.org.au]
- 4. C-peptide and Insulin – Supra-Regional Assay Service [sas-centre.org]
- 5. labcorp.com [labcorp.com]
- 6. C-Peptide | WakeMed [wakemed.org]
- 7. C‐peptide determination in the diagnosis of type of diabetes and its management: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acb.org.uk [acb.org.uk]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. Hemolysis Affects C-Peptide Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemolysis Affects C‐Peptide Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. THE EFFECT OF PHLEBOTOMY-INDUCED HEMOLYSIS ON INSULIN LEVEL DETERMINATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EDTA Improves Stability of Whole Blood C-Peptide and Insulin to Over 24 Hours at Room Temperature | PLOS One [journals.plos.org]
- 16. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. C-Peptide ELISA Kit (ab178641) | Abcam [abcam.com]
- 18. anshlabs.com [anshlabs.com]
- 19. C-Peptide Test: MedlinePlus Medical Test [medlineplus.gov]
Production and Purification of Recombinant Human C-Peptide in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human C-peptide, a 31-amino acid polypeptide, is a byproduct of insulin (B600854) synthesis and is considered a biomarker for insulin production. Emerging research has highlighted its potential therapeutic roles in treating complications associated with type 1 diabetes, such as nephropathy and neuropathy. The production of recombinant this compound in Escherichia coli (E. coli) offers a cost-effective and scalable method for obtaining the large quantities required for research and potential therapeutic applications.
This document provides detailed application notes and protocols for the production and purification of recombinant this compound in E. coli. The methodologies described herein focus on the expression of C-peptide as a fusion protein to enhance its stability and facilitate purification, followed by enzymatic cleavage to release the native peptide.
I. Expression of Recombinant this compound
The small size of C-peptide makes it susceptible to proteolytic degradation within the host organism. To overcome this, a common strategy is to express it as a fusion protein with a larger, more stable partner. This approach not only protects the C-peptide from degradation but can also simplify the purification process.
Expression Systems and Strategies
Several fusion partners have been successfully employed for the expression of peptides in E. coli. The choice of fusion partner and expression vector is critical for achieving high-level expression of the target peptide.
-
Fusion Partners: Common fusion partners include ZZ (two synthetic IgG-binding domains from staphylococcal protein A), truncated asparaginase, and ketosteroid isomerase (KSI).[1][2][3] These partners can aid in proper folding, increase expression levels, and provide an affinity handle for purification.
-
Expression Vectors: The pET series of vectors are widely used for protein expression in E. coli.[2] These vectors typically utilize a strong T7 promoter, which is induced by isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Host Strains: E. coli BL21(DE3) is a commonly used host strain for T7 promoter-based expression systems as it contains an integrated copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter.[4]
Quantitative Data on Recombinant C-Peptide Expression
The expression levels of recombinant C-peptide can vary significantly depending on the fusion partner, expression vector, host strain, and culture conditions. The following table summarizes reported expression yields from various studies.
| Fusion Partner | Expression System | Host Strain | Induction Conditions | Expression Yield | Reference |
| ZZ domains | pET vector | E. coli | IPTG | 3 g/L (proinsulin fusion) | [1][5] |
| Truncated Asparaginase | pEDCC (pET28a derivative) | E. coli | Lactose | Not specified | [2] |
| Ketosteroid Isomerase (KSI) | pET-31b(+) | E. coli BL21(DE3) | 1 mM IPTG, 3-6 h | >100 mg/L (fusion protein) | [3] |
| Thioredoxin (Trx) | Not specified | E. coli | Not specified | 0.1 to 1.8 µg/mg wet cell weight | [3] |
| His-tagged proinsulin | Not specified | E. coli BL21(DE3) | Optimized IPTG, temp, etc. | 254.5 ± 11.7 µg/mL | [4] |
II. Purification of Recombinant this compound
The purification of recombinant C-peptide from E. coli typically involves a multi-step process to achieve high purity. The strategy often begins with the purification of the fusion protein, followed by enzymatic cleavage and subsequent purification of the released C-peptide.
Purification Workflow
A typical purification workflow for recombinant C-peptide expressed as a fusion protein is as follows:
-
Cell Lysis and Inclusion Body Solubilization (if applicable): Cells are harvested and lysed to release the intracellular contents. If the fusion protein is expressed as inclusion bodies, a solubilization step using denaturants like urea (B33335) or guanidine (B92328) hydrochloride is necessary.[1][6]
-
Affinity Chromatography: This is often the initial capture step to purify the fusion protein. The choice of affinity resin depends on the fusion tag used (e.g., Ni-NTA for His-tags, IgG Sepharose for ZZ-tags).[1][7]
-
Enzymatic Cleavage: The purified fusion protein is treated with a specific protease (e.g., enterokinase, trypsin) to cleave the C-peptide from the fusion partner.[1][2]
-
Further Purification: Additional chromatography steps, such as ion-exchange chromatography (IEX) and reversed-phase high-performance liquid chromatography (RP-HPLC), are employed to separate the C-peptide from the fusion partner, uncleaved fusion protein, and the protease.[1][2]
Quantitative Data on C-Peptide Purification
The following table provides a hypothetical example of a purification summary for recombinant this compound, illustrating the expected trend in yield and purity at each step. Actual results will vary depending on the specific process.
| Purification Step | Total Protein (mg) | C-Peptide (mg) | Yield (%) | Purity (%) | Purification Fold |
| Crude Lysate | 1000 | 50 | 100 | 5 | 1 |
| Affinity Chromatography (Fusion Protein) | 100 | 45 | 90 | 45 | 9 |
| Enzymatic Cleavage | 100 | 45 | 90 | 45 | 9 |
| Ion-Exchange Chromatography | 20 | 40 | 80 | >90 | >18 |
| Reversed-Phase HPLC | 15 | 38 | 76 | >98 | >19.6 |
III. Experimental Protocols
Protocol 1: IPTG Induction of Recombinant C-Peptide Expression
This protocol describes the induction of recombinant C-peptide fusion protein expression in E. coli BL21(DE3) using IPTG.
Materials:
-
E. coli BL21(DE3) cells transformed with the C-peptide expression vector
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., ampicillin, kanamycin)
-
1 M IPTG stock solution, sterile filtered
Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli.
-
Incubate the culture overnight at 37°C with vigorous shaking (200-250 rpm).
-
The next morning, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate the large culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal concentration should be determined empirically.
-
Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to potentially improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
Protocol 2: Purification of His-tagged C-Peptide Fusion Protein using IMAC
This protocol describes the purification of a His-tagged C-peptide fusion protein from the soluble fraction of E. coli lysate using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
E. coli cell pellet
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose (B213101) resin
-
DNase I
Procedure:
-
Resuspend the cell pellet in Lysis Buffer (5 mL per gram of wet cell weight).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the lysate on ice to further disrupt the cells and reduce viscosity.
-
Add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA agarose resin with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged fusion protein with 5-10 column volumes of Elution Buffer.
-
Collect the eluted fractions and analyze by SDS-PAGE to confirm the presence and purity of the fusion protein.
Protocol 3: Enzymatic Cleavage of the Fusion Protein with Enterokinase
This protocol describes the cleavage of a fusion protein containing an enterokinase recognition site to release the C-peptide.
Materials:
-
Purified fusion protein
-
Enterokinase
-
Cleavage Buffer: 50 mM Tris-HCl, 1 mM CaCl2, pH 8.0
-
2X SDS-PAGE sample buffer
Procedure:
-
Buffer exchange the purified fusion protein into Cleavage Buffer using dialysis or a desalting column.
-
Adjust the concentration of the fusion protein to 1 mg/mL.
-
Add enterokinase at an enzyme-to-substrate ratio of 1:50 to 1:1000 (w/w). The optimal ratio should be determined empirically in a small-scale trial.
-
Incubate the reaction at room temperature (22-25°C) or 37°C for 4-16 hours.
-
Monitor the cleavage reaction by taking aliquots at different time points and analyzing them by SDS-PAGE.
-
Once the cleavage is complete, the C-peptide can be further purified from the fusion partner and enterokinase.
Protocol 4: Purification of C-Peptide using Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general guideline for the final purification of C-peptide using RP-HPLC.
Materials:
-
Cleaved C-peptide sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Filter the C-peptide sample through a 0.22 µm filter before injection.
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the C-peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions containing the C-peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final C-peptide product.
IV. Mandatory Visualizations
Caption: Overall experimental workflow for the production and purification of recombinant this compound in E. coli.
References
- 1. bmmj.org [bmmj.org]
- 2. researchgate.net [researchgate.net]
- 3. Recombinant production of medium- to large-sized peptides in Escherichia coli using a cleavable self-aggregating tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing proinsulin production in E. coli BL21 (DE3) using taguchi method and efficient one-step insulin purification by on-column enzymatic cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated production of human insulin and its C-peptide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Differentiating Type 1 and Type 2 Diabetes Using Human C-peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, a 31-amino acid polypeptide, is a crucial biomarker for assessing endogenous insulin (B600854) secretion and, consequently, pancreatic β-cell function.[1] It is derived from the cleavage of proinsulin into insulin and is secreted in equimolar amounts to insulin.[2] Unlike insulin, C-peptide is not significantly cleared by the liver, resulting in a longer half-life and more stable plasma concentrations, making it a more reliable indicator of insulin production.[3][4] These characteristics make C-peptide an invaluable tool in the differential diagnosis of type 1 and type 2 diabetes, guiding therapeutic strategies and monitoring disease progression.
In type 1 diabetes, an autoimmune disease characterized by the destruction of pancreatic β-cells, insulin and C-peptide production are severely diminished or absent.[3] Conversely, type 2 diabetes is characterized by insulin resistance, where the pancreas initially compensates by increasing insulin (and C-peptide) production.[3] Over time, β-cell function may decline in type 2 diabetes, leading to lower C-peptide levels.[1] Therefore, measuring C-peptide levels can effectively distinguish between the profound insulin deficiency of type 1 diabetes and the varying degrees of insulin production in type 2 diabetes.
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of human C-peptide in differentiating between type 1 and type 2 diabetes.
Data Presentation
The following tables summarize quantitative C-peptide levels in individuals with type 1 diabetes, type 2 diabetes, and healthy controls. These values can vary based on the assay used, patient characteristics (age, BMI, duration of diabetes), and whether the measurement is from a fasting or stimulated sample.
Table 1: Serum C-peptide Levels in Different Diabetic Populations
| Population | Condition | Fasting C-peptide (nmol/L) | Stimulated C-peptide (nmol/L) | Key Considerations |
| Healthy Individuals | Normal β-cell function | 0.3 - 0.6[4] | 1.0 - 3.0[4] | Levels increase postprandially. |
| Type 1 Diabetes | Severe β-cell destruction | < 0.2[4] | < 0.2 (often undetectable)[5] | Levels decline with disease duration.[4][6] Younger age at diagnosis is associated with a more rapid decline.[6][7] |
| Newly Diagnosed Type 1 Diabetes | Residual β-cell function | Variable, may be > 0.2 | > 0.2 in ~48% of individuals with duration up to 5 years[4] | "Honeymoon phase" may show transiently higher levels. |
| Long-standing Type 1 Diabetes (>5 years) | Profound insulin deficiency | < 0.2 | < 0.2 in ~92% of individuals with duration of 5-15 years[4] | Persistently low or undetectable levels are characteristic. |
| Type 2 Diabetes | Insulin resistance, variable β-cell function | Normal to elevated (>0.6) | Elevated (>3.0) | Levels can be high initially due to compensatory insulin production. |
| Long-standing Type 2 Diabetes | Declining β-cell function | May decrease to < 0.6 | May decrease | Progressive decline indicates β-cell exhaustion. |
Table 2: Urinary C-peptide Creatinine Ratio (UCPCR) for Diabetes Differentiation
| Comparison | UCPCR Cut-off (nmol/mmol) | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Type 2 Diabetes vs. Type 1 Diabetes | ≥ 0.20 | 82% | 93% | 0.932[8] |
| Monogenic Diabetes vs. Type 1 Diabetes | ≥ 0.21 | 87% | 93% | 0.949[8] |
| Latent Autoimmune Diabetes in Adults (LADA) vs. Type 2 Diabetes | ≤ 0.46 | 82.1% | 76.7% | 0.835[9] |
UCPCR is a non-invasive alternative to serum C-peptide measurement and reflects endogenous insulin secretion.
Experimental Protocols
Protocol 1: Serum C-peptide Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general procedure for the quantitative determination of this compound in serum. Commercial ELISA kits from various manufacturers are available and their specific instructions should be followed.
Materials:
-
This compound ELISA Kit (containing microplate, standards, controls, detection antibody, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Microplate shaker
-
Deionized or distilled water
-
Serum samples collected from patients
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Aliquot the serum into clean tubes and store at -20°C or -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.
-
-
Assay Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer and other reagents as instructed in the kit manual.
-
Prepare a standard curve by serially diluting the C-peptide standard as per the kit's instructions.
-
-
ELISA Procedure:
-
Add a specific volume of standards, controls, and patient serum samples to the appropriate wells of the antibody-coated microplate.
-
Add the detection antibody to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature, on a microplate shaker.
-
Wash the wells multiple times with the prepared wash buffer to remove unbound substances.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for a specified time (e.g., 30 minutes).
-
Wash the wells again to remove unbound enzyme conjugate.
-
Add the substrate solution to each well. A color change will develop in proportion to the amount of C-peptide bound.
-
Incubate for a specified time (e.g., 15-20 minutes) in the dark.
-
Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the C-peptide concentration in the patient samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Mixed-Meal Tolerance Test (MMTT) for Stimulated C-peptide Assessment
The MMTT is a physiological test to assess β-cell secretory capacity in response to a meal.
Patient Preparation:
-
The patient should fast overnight (for at least 8-10 hours).
-
Withhold any short-acting insulin for at least 6-8 hours and long-acting insulin on the morning of the test, as per institutional guidelines and clinical judgment.
Materials:
-
Standardized liquid meal (e.g., Boost®, Ensure®)
-
Blood collection tubes (for serum C-peptide and glucose)
-
Centrifuge
-
Equipment for glucose measurement
Procedure:
-
Baseline Sample:
-
A fasting blood sample is collected (-10 or 0 minutes) for baseline glucose and C-peptide measurement.
-
-
Meal Ingestion:
-
The patient consumes a standardized liquid meal (e.g., 6 mL/kg, up to a maximum of 360 mL) within 10 minutes.
-
-
Post-Meal Blood Sampling:
-
Blood samples for C-peptide and glucose are collected at timed intervals, typically at 30, 60, 90, and 120 minutes after the meal ingestion.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain serum as described in Protocol 1.
-
Analyze the C-peptide levels using an ELISA or other validated immunoassay.
-
Measure glucose levels at each time point.
-
Interpretation:
-
The peak C-peptide response and the area under the curve (AUC) for C-peptide are calculated to assess stimulated β-cell function.
-
In individuals with type 1 diabetes, the C-peptide response to the MMTT is typically blunted or absent.
-
Individuals with type 2 diabetes may show a delayed but often exaggerated C-peptide response, especially in the early stages of the disease.
Visualizations
Caption: Proinsulin processing to insulin and C-peptide.
Caption: Experimental workflow for C-peptide measurement.
Caption: Simplified insulin signaling pathway.
Conclusion
The measurement of C-peptide is a cornerstone in the differential diagnosis and management of diabetes. Its ability to accurately reflect endogenous insulin secretion provides clinicians and researchers with a powerful tool to distinguish between the autoimmune-mediated insulin deficiency of type 1 diabetes and the insulin resistance and variable β-cell function characteristic of type 2 diabetes. The protocols and data presented herein offer a framework for the application of C-peptide testing in research and clinical settings, ultimately contributing to more precise diagnoses and personalized therapeutic approaches for individuals with diabetes.
References
- 1. C-Peptide: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. C‐peptide determination in the diagnosis of type of diabetes and its management: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siphoxhealth.com [siphoxhealth.com]
- 6. Low levels of C-peptide have clinical significance for established Type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age at diagnosis predicts residual serum C-peptide levels in type 1 diabetes | springermedicine.com [springermedicine.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for Monitoring Beta-Cell Function Post-Pancreas or Islet Transplantation Using C-peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, a 31-amino acid polypeptide, is co-secreted with insulin (B600854) in equimolar amounts from pancreatic beta-cells during the cleavage of proinsulin.[1] Consequently, measuring C-peptide levels provides a reliable and accurate assessment of endogenous insulin secretion. This is particularly crucial for monitoring beta-cell graft function following pancreas or islet transplantation in individuals with type 1 diabetes.[2][3] Unlike exogenous insulin, which interferes with direct insulin measurement, C-peptide is not present in pharmaceutical insulin preparations, making it an ideal biomarker for evaluating the viability and function of transplanted beta-cells.[1]
These application notes provide detailed protocols for the use of C-peptide in monitoring graft function, summarizing key quantitative data and outlining experimental procedures for stimulation tests.
Physiological Principle of C-peptide Secretion
The following diagram illustrates the synthesis and secretion of insulin and C-peptide from a pancreatic beta-cell.
Caption: Insulin and C-peptide Synthesis and Secretion.
Quantitative Data Summary
The following tables summarize key C-peptide values used to interpret beta-cell graft function after transplantation. It is important to note that C-peptide levels can be influenced by renal function, as it is primarily cleared by the kidneys.[1] Therefore, interpretation should always consider the patient's renal status.
Table 1: Interpretation of Fasting C-peptide Levels in Islet Transplant Recipients
| C-peptide Level (nmol/L) | C-peptide Level (ng/mL)¹ | Interpretation of Graft Function | Reference |
| < 0.1 | < 0.3 | Complete graft failure or pre-transplant status | [2] |
| ≥ 0.07 | ≥ 0.21 | Associated with protection from severe hypoglycemia | [4] |
| ≥ 0.33 | ≥ 0.99 | Reassuring measure of optimal islet graft function | [4][5] |
| > 0.3 | > 0.9 | Associated with a 70% likelihood of sustained insulin independence | [5] |
¹Conversion: 1 nmol/L ≈ 3 ng/mL[2]
Table 2: Interpretation of Stimulated C-peptide Levels in Islet Transplant Recipients
| Stimulation Test | C-peptide Level (nmol/L) | Interpretation of Graft Function | Reference |
| Mixed-Meal Tolerance Test (MMTT) | > 0.2 | Associated with achieving glycemic control targets and protection from severe hypoglycemia | [5] |
| MMTT | > 0.5 | Associated with 75% time in glucose range 54–180 mg/dL | [5] |
| MMTT | > 1.0 | Associated with almost 100% time in glucose range 54–180 mg/dL | [5] |
| MMTT | 0.97 | Optimal cut-point for predicting insulin independence and absence of severe hypoglycemia | [4] |
| Arginine Stimulation | > 1.8 ng/mL | Suggested criteria for success in early islet transplantation studies | [6] |
Table 3: C-peptide Trajectories After Pancreas Transplantation
| Pre-transplant C-peptide | Post-transplant Trend (up to 1 year) | Mean Post-transplant Level (ng/mL) | Reference |
| Low/Normal (< 4.0 ng/mL) | Increase | 2.81 | [7] |
| Elevated (> 4.0 ng/mL) | Decline | 3.57 | [7] |
Experimental Protocols
Accurate assessment of beta-cell function often requires stimulation tests to evaluate the secretory reserve of the transplanted graft. The Mixed-Meal Tolerance Test (MMTT) and the Glucagon (B607659) Stimulation Test (GST) are two commonly employed methods.
Mixed-Meal Tolerance Test (MMTT)
The MMTT is considered a gold-standard for measuring endogenous insulin secretion in response to a physiological stimulus.[8]
Objective: To assess stimulated C-peptide secretion in response to a standardized liquid meal.
Materials:
-
Intravenous cannula
-
Blood collection tubes (serum or EDTA plasma)[10]
-
Centrifuge
-
Freezer for sample storage
Procedure:
-
Patient Preparation:
-
Baseline Sample Collection:
-
Insert an intravenous cannula for repeated blood sampling.
-
At time 0 (before meal ingestion), draw a baseline blood sample for C-peptide and glucose measurement.[8]
-
-
Meal Administration:
-
The patient consumes a standardized liquid meal (e.g., 6 mL/kg body weight, up to a maximum of 360 mL) within 5-10 minutes.[8]
-
-
Post-Meal Sample Collection:
-
Sample Processing and Storage:
Data Analysis:
-
Peak C-peptide concentration.
-
C-peptide concentration at specific time points (e.g., 90 minutes).[8]
-
Area under the curve (AUC) for C-peptide.[13]
-
C-peptide to glucose ratio (CPGR) to account for the influence of prevailing glucose concentrations.[14]
Caption: Mixed-Meal Tolerance Test (MMTT) Workflow.
Glucagon Stimulation Test (GST)
The GST is a potent stimulator of beta-cell secretion and is a sensitive method for assessing C-peptide reserve.[10]
Objective: To assess C-peptide secretion in response to an intravenous glucagon challenge.
Materials:
-
Glucagon for injection (1 mg)[15]
-
Sterile water for reconstitution
-
Syringes and needles for administration
-
Intravenous cannula
-
Blood collection tubes (serum)[15]
-
Centrifuge
-
Freezer for sample storage
Procedure:
-
Patient Preparation:
-
The patient must fast overnight for at least 12 hours.[15]
-
The patient should be in a resting state.
-
-
Baseline Sample Collection:
-
Insert an intravenous cannula.
-
Draw a baseline fasting blood sample for C-peptide and glucose measurement.[15]
-
-
Glucagon Administration:
-
Administer 1 mg of glucagon as an intravenous (IV) bolus over 1 minute.[15]
-
-
Post-Stimulation Sample Collection:
-
Sample Processing and Storage:
-
Handle and process samples as described for the MMTT (centrifuge and freeze).[15]
-
Data Analysis:
-
Peak C-peptide concentration after stimulation.
-
The difference between peak and baseline C-peptide levels.
Caption: Glucagon Stimulation Test (GST) Workflow.
C-peptide Assays
C-peptide is typically measured using immunoassays, such as:
-
Chemiluminescent Immunoassay (CLIA): A common, highly sensitive, and automated method.[15]
-
Radioimmunoassay (RIA): A traditional method, though less common now due to the use of radioactive isotopes.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
It is crucial to use a consistent and validated assay for longitudinal monitoring of patients.
Conclusion
Monitoring C-peptide levels is an indispensable tool for the management of patients after pancreas or islet transplantation. Fasting and stimulated C-peptide measurements provide critical insights into the functional mass and viability of the beta-cell graft. The protocols and interpretive data provided in these application notes offer a standardized framework for researchers and clinicians to assess graft function, predict clinical outcomes, and guide therapeutic interventions in the field of beta-cell replacement therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The clinical utility of C-peptide measurement in the care of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diapharma.com [diapharma.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Predictive Value of C-Peptide Measures for Clinical Outcomes of β-Cell Replacement Therapy in Type 1 Diabetes: Report From the Collaborative Islet Transplant Registry (CITR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Islet Function Following Islet and Pancreas Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-peptide Trajectory Following Pancreas Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lessons From the Mixed-Meal Tolerance Test: Use of 90-minute and fasting C-peptide in pediatric diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mft.nhs.uk [mft.nhs.uk]
- 10. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Two- and Four-Hour Tests Differ in Capture of C-Peptide Responses to a Mixed Meal in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C-peptide and glucose values in the peritransplant period after intraportal islet infusions in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. exultdiagnostics.com [exultdiagnostics.com]
Application Notes: The Role of Human C-Peptide in Hypoglycemia Studies
Introduction
C-peptide, or connecting peptide, is a 31-amino acid polypeptide that is a byproduct of insulin (B600854) synthesis.[1][2] In the beta cells of the pancreas, proinsulin is cleaved into insulin and C-peptide, which are then released into the bloodstream in equimolar amounts.[3][4] Initially considered biologically inert, C-peptide is now recognized as an active peptide hormone with important physiological effects.[2][5] Its primary role in clinical and research settings, particularly in the study of hypoglycemia, stems from its utility as a reliable biomarker of endogenous insulin secretion.[6] Unlike insulin, which has a short half-life of 3-5 minutes and undergoes significant first-pass metabolism in the liver, C-peptide has a longer half-life of 20-30 minutes and is cleared by the kidneys.[2][4] This makes it a more stable and accurate measure of pancreatic beta-cell function, especially in patients receiving exogenous insulin therapy.[7]
These notes provide a comprehensive overview of the applications of C-peptide measurement in hypoglycemia research, protocols for key experiments, and a summary of its biological signaling pathways.
I. Diagnostic Applications in the Evaluation of Hypoglycemia
The measurement of C-peptide is crucial in the differential diagnosis of hypoglycemia, particularly in distinguishing between various causes of hyperinsulinemic hypoglycemia.[3][8] The fundamental principle is to determine whether high insulin levels are from an endogenous source (e.g., an insulin-producing tumor) or an exogenous source (e.g., surreptitious insulin injection).[9][10]
Key Applications:
-
Diagnosing Factitious Hypoglycemia: In cases of hypoglycemia caused by self-administration of commercial insulin, laboratory tests will reveal high serum insulin levels but low or undetectable C-peptide levels.[4][10][11] This is because commercial insulin preparations do not contain C-peptide.[4][12] Conversely, if hypoglycemia is induced by sulfonylureas, which stimulate the pancreas to release more insulin, both insulin and C-peptide levels will be elevated.[4][10]
-
Diagnosing Insulinoma: An insulinoma is a tumor of the pancreatic beta cells that autonomously secretes insulin. In patients with an insulinoma, hypoglycemia is accompanied by inappropriately high levels of both insulin and C-peptide, as the tumor releases both substances.[2][13][14] The C-peptide suppression test is a key diagnostic tool in this context.[2][15]
-
Assessing Beta-Cell Function: In individuals with diabetes, residual C-peptide levels indicate remaining beta-cell function.[16] Studies have shown that even low levels of C-peptide are associated with better glycemic control and a significantly lower risk of severe hypoglycemia.[7][17][18]
Data Presentation: Differential Diagnosis of Hypoglycemic States
The following table summarizes the typical laboratory findings for various causes of hypoglycemia.
| Condition | Plasma Glucose | Serum Insulin | Serum C-Peptide | Proinsulin | Insulin:C-Peptide Ratio |
| Insulinoma | Low (<55 mg/dL) | High (>3 µU/mL) | High (≥0.6 ng/mL) | High | < 1.0[4][11] |
| Factitious Hypoglycemia (Insulin) | Low (<55 mg/dL) | High | Low / Undetectable | Low | > 1.0[4][11][19] |
| Factitious Hypoglycemia (Sulfonylurea) | Low (<55 mg/dL) | High | High | High | < 1.0[4] |
| Non-Insulin-Mediated Hypoglycemia | Low (<55 mg/dL) | Low | Low | Low | N/A[2][14] |
Visualization: Diagnostic Workflow for Hypoglycemia
The diagram below illustrates the logical workflow for investigating a patient presenting with hypoglycemia, emphasizing the central role of C-peptide measurement.
References
- 1. C-peptide - Wikipedia [en.wikipedia.org]
- 2. henryschein.com [henryschein.com]
- 3. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Factitious Hypoglycemia - Page 6 [medscape.com]
- 5. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. C-Peptide Test: MedlinePlus Medical Test [medlineplus.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Factitious Hypoglycemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cayugamedlab.testcatalog.org [cayugamedlab.testcatalog.org]
- 12. youtube.com [youtube.com]
- 13. droracle.ai [droracle.ai]
- 14. Lab Test: C Peptide, Insulin C Peptide (Blood) Level [ebmconsult.com]
- 15. labcorp.com [labcorp.com]
- 16. The role of C-peptide in diabetes and its complications: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Correlation Between Hypoglycemia, Glycemic Variability and C-Peptide Preservation After Alefacept Therapy in Patients with Type 1 Diabetes: Analysis of Data from the ITN T1DAL Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jabfm.org [jabfm.org]
Troubleshooting & Optimization
troubleshooting low signal in human c-peptide ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with their Human C-Peptide ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical optical density (OD) range for a this compound ELISA standard curve?
A1: While the exact OD values can vary between kits and plate readers, a well-performing assay should exhibit a clear dose-dependent response. The highest standard concentration should yield an OD value typically between 1.5 and 2.8, while the blank or zero standard should have a very low OD, ideally less than 0.1.[1][2]
Q2: My standard curve looks good, but my samples show very low or no signal. What is the likely cause?
A2: If the standards are performing correctly, the issue most likely lies with the samples.[2] Potential causes include:
-
Low Analyte Concentration: The C-peptide concentration in your samples may be below the assay's detection limit.[2][3] This can be due to physiological reasons, such as in type 1 diabetes where pancreatic beta-cell function is diminished.[4][5]
-
Sample Matrix Effects: Components within the sample matrix (e.g., serum, plasma) can interfere with antibody-antigen binding.[2] It is often recommended to dilute samples in the assay's designated diluent buffer to minimize these effects.[2]
-
Improper Sample Handling and Storage: this compound is susceptible to proteolysis.[1] Repeated freeze-thaw cycles (>3) or incorrect storage can degrade the peptide, leading to lower signals.[1][2] Samples should be stored at ≤ -20°C for long-term storage.[1]
-
Use of Protease Inhibitors: To prevent degradation, a protease inhibitor such as Aprotinin (Trasylol®) should be added to serum or plasma samples.[1]
Q3: Is it acceptable to use reagents from different ELISA kits or lots?
A3: No, it is strongly advised not to mix reagents from different ELISA kits or even different lots of the same kit.[2] Each kit's components, including antibodies, standards, and buffers, are optimized and quality-controlled to work together.[2] Mixing them can lead to unpredictable results, such as low signal or high background.[2]
Q4: How critical is the plate washing step, and can I modify it?
A4: The washing step is crucial for a successful ELISA.[2] Insufficient washing can leave unbound reagents behind, leading to high background noise.[6][7][8] Conversely, overly aggressive washing can remove weakly bound antibodies or antigens, resulting in a low signal.[2][9] It is essential to follow the kit protocol's recommendations for the number of washes, wash volume, and soak times.[2][6] Ensure all residual fluid is removed by inverting the plate and tapping it firmly on absorbent paper after the final wash.[6]
Troubleshooting Guide for Low Signal
If your entire plate, including standards and samples, exhibits low or no signal, it suggests a systemic issue with one of the common reagents or steps.[2]
Problem 1: Weak or No Signal Across the Entire Plate
This section addresses issues where both the standard curve and the samples produce a weak signal.
| Possible Cause | Recommended Solution |
| Omission or Incorrect Order of Reagents | Systematically review the protocol to ensure all reagents (e.g., detection antibody, enzyme conjugate, substrate) were added in the correct sequence.[9][10] |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components.[11] Ensure reagents have been stored at the recommended temperatures (typically 2-8°C).[1] Avoid repeated freeze-thaw cycles of standards.[1][11] |
| Incorrect Reagent Preparation | Double-check all dilution calculations for wash buffers, antibodies, and standards.[2][11] Ensure lyophilized components were reconstituted correctly according to the protocol.[2][12][13] Bring all reagents to room temperature before use.[1][8] |
| Inactive Enzyme Conjugate or Substrate | The enzyme conjugate (e.g., HRP) may have lost activity. The substrate solution (e.g., TMB) should be clear and colorless before use; any discoloration indicates contamination or degradation.[14][15] Protect the TMB substrate from light.[3] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[2] Shorter incubation times or lower temperatures can lead to incomplete binding.[2] Ensure the plate is at the correct temperature during incubation.[9] |
| Presence of Inhibitors | Sodium azide, a common preservative, is a potent inhibitor of Horseradish Peroxidase (HRP).[9] Ensure buffers used do not contain azide.[16] |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB with a stop solution).[2][9] Read the plate within the recommended timeframe after adding the stop solution.[1][2][11] |
Problem 2: Standard Curve is Acceptable, but Sample Signal is Low
This scenario points to issues specific to the samples themselves.
| Possible Cause | Recommended Solution |
| Analyte Concentration Below Detection Limit | The C-peptide level in the samples may be too low for the assay's sensitivity.[2][3] Consider concentrating the samples or using a more sensitive assay kit if available.[2] Low C-peptide can be a physiological result of conditions like type 1 diabetes or pancreatic disorders.[4][5] |
| Improper Sample Collection/Handling | C-peptide is prone to degradation by proteases.[1] Use a protease inhibitor (e.g., Aprotinin) during collection.[1] Avoid using samples with gross hemolysis or lipemia.[1][15] Minimize freeze-thaw cycles.[1] |
| Sample Matrix Interference | Components in the biological matrix (serum, plasma) may interfere with the assay.[2] Dilute samples further in the provided assay diluent and re-test.[17][18] |
Quantitative Data Summary
The following tables provide typical quantitative parameters for a this compound ELISA. Always refer to the specific kit insert for exact values.
Table 1: Example Standard Curve Concentrations
| Standard | Concentration (ng/mL) |
| Standard 1 | 20 |
| Standard 2 | 10 |
| Standard 3 | 5 |
| Standard 4 | 2 |
| Standard 5 | 1 |
| Standard 6 | 0.5 |
| Standard 7 | 0.2 |
| Blank | 0 |
| Source: Based on typical values from commercial kits.[1] |
Table 2: Assay Performance & Procedural Parameters
| Parameter | Value / Recommendation |
| Expected OD for Highest Standard | Approx. 2.4 - 2.8 |
| Minimal Detectable Dose (MDD) | ~1.45 - 18 pg/mL (Varies by kit) |
| Sample Type | Serum, EDTA Plasma, Urine, Cell Culture Supernatant |
| Recommended Sample Dilution | Serum/Plasma: At least 1:8 in sample diluent |
| Incubation Time (Sample) | 1 - 2 hours at Room Temperature |
| Incubation Time (Conjugate) | 30 minutes - 1 hour at Room Temperature |
| Incubation Time (Substrate) | ~10 - 30 minutes at Room Temperature (in the dark) |
| Reading Wavelength | 450 nm (Correction at 540 nm or 570 nm optional) |
| Source: Compiled from various ELISA kit protocols.[1][18][19] |
Visualizations
Experimental & Logical Workflows
Caption: Figure 1: this compound Sandwich ELISA Principle
Caption: Figure 2: General Troubleshooting Workflow for Low Signal
Caption: Figure 3: Decision Tree for Low Sample Signal (Good Standard Curve)
Key Experimental Protocols
Sample Collection and Handling (Human Serum/Plasma)
Proper sample handling is critical to prevent the degradation of C-peptide.[1]
-
Collection: For serum, collect whole blood in a tube with no anticoagulant and allow it to clot at room temperature for 30 minutes.[1] For plasma, collect whole blood into tubes containing EDTA as an anticoagulant.[1][15]
-
Add Protease Inhibitor: Immediately add a protease inhibitor, such as Aprotinin (Trasylol®), to a final concentration of 500 KIU per mL of serum or plasma to prevent C-peptide degradation.[1]
-
Centrifugation: Promptly centrifuge the samples at 2,000-3,000 x g for 15 minutes at 2-8°C.[1]
-
Aliquoting and Storage: Transfer the serum or plasma to clean tubes. If the assay is to be performed within 3 hours, samples can be stored at 4°C.[1] For longer-term storage, aliquot samples to avoid repeated freeze-thaw cycles and store them at ≤ -20°C.[1]
Standard Reconstitution and Dilution
Accurate preparation of the standard curve is essential for quantification.
-
Reconstitution: If the standard is lyophilized, briefly centrifuge the vial before opening to ensure the powder is at the bottom. Reconstitute with the volume of the specified diluent (e.g., deionized water or sample diluent) as indicated in the kit manual.[12][15][17] Allow it to sit for several minutes and then mix gently by inversion or vortexing.[12]
-
Serial Dilution: Create a serial dilution series from the stock standard using the provided assay/sample diluent. Follow the dilution scheme provided in the kit protocol precisely. Use fresh pipette tips for each dilution step to prevent carryover.[11]
General ELISA Assay Procedure (Sandwich ELISA)
This is a generalized protocol; always follow the specific instructions provided with your kit.
-
Preparation: Bring all reagents and samples to room temperature before use.[1] Prepare 1X wash buffer by diluting the provided concentrate with deionized water.[1]
-
Add Samples/Standards: Add the prepared standards and samples (in duplicate) to the appropriate wells of the antibody-coated microplate.[2]
-
Incubation 1: Add the detection antibody to each well.[1] Cover the plate with a sealer and incubate for the specified time and temperature (e.g., 1-2 hours at room temperature on a shaker).[1][17]
-
Wash 1: Aspirate the contents of the wells. Wash each well 3-5 times with 1X Wash Buffer.[1][2] After the last wash, invert the plate and tap it firmly on absorbent paper to remove all residual buffer.[6]
-
Add Enzyme Conjugate: Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well.[2]
-
Incubation 2: Cover the plate and incubate for the specified time (e.g., 30-60 minutes at room temperature).[1][2]
-
Wash 2: Repeat the wash step as described in step 4.[1]
-
Develop Signal: Add the TMB Substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until color develops.[2][9]
-
Stop Reaction: Add the Stop Solution to each well. The color will typically change from blue to yellow.[1]
-
Read Plate: Immediately read the absorbance on a microplate reader at 450 nm.[1]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. siphoxhealth.com [siphoxhealth.com]
- 5. droracle.ai [droracle.ai]
- 6. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. blog.abclonal.com [blog.abclonal.com]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. eaglebio.com [eaglebio.com]
- 13. arp1.com [arp1.com]
- 14. protocolsandsolutions.com [protocolsandsolutions.com]
- 15. anshlabs.com [anshlabs.com]
- 16. ELISA Guide; Part 4: Troubleshooting [jacksonimmuno.com]
- 17. This compound ELISA Kit (ab260064) | Abcam [abcam.com]
- 18. content.abcam.com [content.abcam.com]
- 19. rndsystems.com [rndsystems.com]
Technical Support Center: Troubleshooting High Background in Human C-Peptide Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background issues in human c-peptide (B549688) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in a human c-peptide immunoassay?
High background in an ELISA can obscure results by reducing the signal-to-noise ratio.[1] The most common causes include:
-
Insufficient Washing: Inadequate removal of unbound reagents is a primary cause of high background.[2][3]
-
Improper Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can lead to unwanted signal.[1][4]
-
Non-Specific Binding: The capture or detection antibody may bind to unintended proteins or the well surface.[5][6]
-
High Antibody Concentration: Using overly concentrated primary or secondary antibodies can increase non-specific binding.[7]
-
Substrate Issues: Contamination or prolonged incubation of the substrate can lead to color development in all wells.[8]
-
Matrix Effects: Components in the sample (e.g., serum, plasma) can interfere with the assay.[9][10] Heterophilic antibodies, such as human anti-mouse antibodies (HAMA), are a known cause of interference.[6][9]
-
Contamination: Contamination of reagents or buffers with c-peptide or other substances can cause a uniformly high signal.[1]
Q2: How can I optimize the washing steps to reduce background?
Effective washing is crucial for reducing background noise.[2] Here are some optimization strategies:
-
Increase Wash Cycles: A general guideline is to perform three wash cycles after each incubation step.[2] If high background persists, increasing to four or five washes may be necessary.[7]
-
Increase Wash Volume: Ensure the wash buffer volume is sufficient to cover the entire well surface, typically higher than the coating volume.[2] For a standard 96-well plate, a wash volume of 300 µl is often recommended.[2]
-
Incorporate a Soak Step: Allowing the wash buffer to sit in the wells for a short period (e.g., 10-30 seconds) can improve the removal of unbound reagents.[8][11]
-
Ensure Complete Aspiration: After each wash, make sure to completely remove the wash buffer by inverting the plate and tapping it on a clean paper towel.[11]
-
Use an Automated Plate Washer: Automated washers can provide more consistent and thorough washing compared to manual methods.[12]
Q3: What should I consider when selecting and optimizing a blocking buffer?
The blocking buffer's role is to prevent non-specific binding to the plate surface.[1]
-
Choice of Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. The optimal blocking agent can be assay-dependent. If high background is observed with one agent, trying another may resolve the issue.[13]
-
Optimize Blocking Concentration: Increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) can sometimes improve blocking efficiency.[1]
-
Add a Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05% v/v) in the blocking buffer can help reduce non-specific binding.[1]
-
Increase Incubation Time: Extending the blocking incubation time can ensure all non-specific sites are thoroughly blocked.[1]
Q4: How do I address non-specific binding of my antibodies?
Non-specific binding occurs when antibodies bind to unintended targets.[5]
-
Optimize Antibody Concentrations: Titrate both the capture and detection antibodies to find the optimal concentration that provides a good signal with low background.
-
Use High-Quality Antibodies: Ensure the antibodies used are specific for this compound.
-
Include a Blocking Agent in Antibody Diluent: Diluting antibodies in a buffer containing a blocking agent can help minimize non-specific interactions.[13]
Q5: Can the sample itself be the cause of high background? How can I mitigate this?
Yes, components within the sample matrix can cause interference.[9][10]
-
Sample Dilution: Diluting the sample can often reduce matrix effects.[14] However, ensure the dilution does not bring the c-peptide concentration below the assay's detection limit.
-
Use of Specialized Diluents: Commercially available assay diluents are designed to minimize matrix effects, including interference from heterophilic antibodies.[6][15]
-
Proper Sample Handling: Avoid repeated freeze-thaw cycles of samples, as this can affect analyte stability.[11] Collect and process serum or plasma according to recommended procedures.[11]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting High Background
This guide provides a step-by-step workflow for identifying and resolving the cause of high background.
Caption: Troubleshooting workflow for high background.
Guide 2: Optimizing the Washing Protocol
This guide details the steps to enhance your washing procedure for better results.
Caption: Experimental workflow for wash optimization.
Quantitative Data Summary
The following tables summarize key parameters and their impact on assay performance.
Table 1: Impact of Wash Cycles on Background Signal
| Number of Wash Cycles | Average Background OD | Signal-to-Noise Ratio |
| 2 | 0.350 | 5 |
| 3 | 0.150 | 15 |
| 4 | 0.080 | 28 |
| 5 | 0.075 | 30 |
| Note: Data is hypothetical and for illustrative purposes. Actual results may vary. |
Table 2: Comparison of Different Blocking Buffers
| Blocking Buffer | Average Background OD |
| 1% BSA in PBS | 0.210 |
| 5% Non-fat Dry Milk in PBS | 0.185 |
| 1% Casein in PBS | 0.150 |
| Commercial Blocking Buffer | 0.095 |
| Note: Data is hypothetical and for illustrative purposes. Optimal blocking buffer can be assay-specific. |
Experimental Protocols
Protocol 1: Standard ELISA Washing Procedure
-
Aspiration: After incubation, aspirate the contents of the wells.
-
Wash Buffer Addition: Add 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) to each well.
-
Soaking (Optional but Recommended): Let the plate stand for 10-30 seconds.[8][11]
-
Aspiration: Aspirate the wash buffer from the wells.
-
Repeat: Repeat steps 2-4 for a total of 3-5 wash cycles.[2]
-
Final Tap: After the last wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.[11]
Protocol 2: Checkerboard Titration to Optimize Antibody Concentrations
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody at a standard concentration.
-
Blocking: Block the plate as per the standard protocol.
-
Primary Antibody Dilutions: Prepare a series of dilutions of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) in the appropriate diluent. Add these dilutions to the rows of the plate.
-
Secondary Antibody Dilutions: Prepare a series of dilutions of the HRP-conjugated secondary antibody (e.g., 1:5000, 1:10000, 1:20000, 1:40000) in the appropriate diluent. Add these dilutions to the columns of the plate.
-
Incubation and Washing: Incubate and wash the plate according to the standard protocol.
-
Substrate Addition and Reading: Add the substrate, stop the reaction, and read the plate.
-
Analysis: Analyze the data to identify the combination of primary and secondary antibody concentrations that provides the highest signal-to-noise ratio.
References
- 1. arp1.com [arp1.com]
- 2. biocompare.com [biocompare.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. qedbio.com [qedbio.com]
- 8. novateinbio.com [novateinbio.com]
- 9. ovid.com [ovid.com]
- 10. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. cytena.com [cytena.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Immunoassay Optimization Buffers [bocascientific.com]
optimizing sample dilution for accurate c-peptide measurement
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to ensure accurate C-peptide measurements, with a focus on optimizing sample dilution.
Frequently Asked Questions (FAQs)
Q1: Why is sample dilution necessary for C-peptide measurement?
Sample dilution is often required when the C-peptide concentration in a sample is expected to be higher than the upper limit of the assay's measurement range.[1][2][3] Assays have a defined linear range within which they can accurately quantify an analyte. Measurements outside this range are unreliable. Diluting the sample brings its concentration into the assay's working range, ensuring accurate results.
Q2: My C-peptide readings are above the assay's upper limit of quantification (ULOQ). What should I do?
If your sample's C-peptide concentration is flagged as higher than the ULOQ (e.g., >30.00 ng/mL for serum/plasma in some assays), you must dilute the specimen to bring the concentration within the assay's calibrated range.[1][2][4]
-
Action: Perform a serial dilution of your sample. A common starting point for serum or plasma is a 1:2 dilution.[1] For urine samples, which typically have higher concentrations, a 1:10 or 1:20 dilution may be necessary.[1][2]
-
Diluent: Use the sample diluent or the zero calibrator (Calibrator A/0) provided with your specific assay kit.[2][3][4]
Q3: What is the "hook effect" and how can it affect my C-peptide results?
The high-dose "hook effect" is an artifact that can occur in immunoassays when the analyte concentration is extremely high.[5] This excess analyte can saturate both the capture and detection antibodies simultaneously, preventing the formation of the "sandwich" complex and leading to a falsely low signal.[5] Some C-peptide assays may show this effect at concentrations greater than 180 ng/mL.[5]
-
Symptom: You suspect very high C-peptide levels (e.g., in a patient with an insulinoma), but the assay reports a surprisingly low or moderate value.
-
Action: If you suspect a hook effect, dilute the sample (e.g., 1:10) and re-run the assay.[6] If the corrected concentration (diluted result x dilution factor) is significantly higher than the original result, a hook effect was likely present.
Q4: How do I perform and validate a serial dilution for C-peptide analysis?
A serial dilution is a stepwise dilution of a substance in solution.[7][8][9] Validating your dilution protocol is crucial to ensure that the dilution process itself does not interfere with the measurement. This is known as demonstrating parallelism.
-
Parallelism: This is a critical validation step where serially diluted samples are tested to ensure the measured concentration is proportional to the dilution factor.[10] A lack of parallelism suggests that the sample matrix is interfering with the assay. The mean recovery of C-peptide after dilution should be within an acceptable range, typically 85-115%.[1][10]
Experimental Protocols
Protocol 1: Serial Dilution for Serum/Plasma C-Peptide
This protocol describes a 2-fold serial dilution.
-
Preparation: Label a series of microcentrifuge tubes (e.g., D1 to D4 for a 1:2, 1:4, 1:8, and 1:16 dilution).
-
Diluent Dispensing: Pipette a fixed volume of the assay's sample diluent (e.g., 100 µL) into each labeled tube.
-
Initial Dilution (1:2): Add the same volume (100 µL) of the patient sample to the first tube (D1). This creates a total volume of 200 µL.
-
Mixing: Mix the contents of tube D1 thoroughly by vortexing or pipetting up and down.
-
Serial Transfer: Transfer 100 µL from tube D1 to tube D2. Mix thoroughly. This creates the 1:4 dilution.
-
Continuation: Repeat the transfer process (100 µL from D2 to D3, then D3 to D4), mixing well at each step.[7][9][11]
-
Analysis: Analyze the dilutions on the C-peptide assay.
-
Calculation: To obtain the final concentration, multiply the result from a diluted sample by its corresponding dilution factor (e.g., result of D2 x 4).
Protocol 2: Dilution Linearity and Recovery Validation
-
Sample Selection: Choose at least three independent patient samples with high endogenous C-peptide levels.
-
Dilution Series: For each sample, prepare a series of dilutions (e.g., 1:2, 1:4, 1:8, 1:16) using the assay's specified diluent, as described in Protocol 1.
-
Assay Measurement: Measure the C-peptide concentration of the neat (undiluted) sample and each dilution in triplicate.
-
Calculate Corrected Concentrations: Multiply the measured concentration of each dilution by its dilution factor.
-
Calculate Recovery: For each dilution, calculate the percentage recovery using the following formula:
-
% Recovery = (Corrected Concentration / Neat Concentration) * 100
-
-
Acceptance Criteria: The mean % recovery across all dilutions and samples should fall within 85-115%. The coefficient of variation (CV) for the corrected concentrations should be less than 15-20%.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low C-peptide recovery after dilution (<85%) | Matrix Effect: Components in the sample (e.g., proteins, lipids) interfere with the assay at lower dilutions. | 1. Ensure the correct diluent (assay-specific) is used. 2. Test a higher initial dilution. 3. If the problem persists, consider an alternative measurement method like LC-MS/MS, which can be less prone to matrix effects.[12][13] |
| High C-peptide recovery after dilution (>115%) | Non-specific Binding or Assay Interference: The diluent may not adequately mimic the natural sample matrix. | 1. Confirm the correct diluent was used. 2. Re-prepare dilutions and re-assay. 3. Contact the assay manufacturer for technical support. |
| Poor linearity/parallelism | Matrix Effect: The dose-response curve of the diluted sample is not parallel to the standard curve. | 1. Validate the dilution protocol with multiple independent samples. 2. Assess for common interferences like hemolysis, high triglycerides, or bilirubin, although modern assays are often robust against these.[14] |
| Unexpectedly low C-peptide in a high-insulin state | Hook Effect: Extremely high C-peptide concentration is overwhelming the assay.[5] | 1. Dilute the sample (e.g., 1:10 or higher) and re-assay. A significant increase in the final calculated concentration confirms the hook effect.[15] |
| High inter-assay variability | Inconsistent Dilution Technique: Errors in pipetting or mixing. Sample Instability: Repeated freeze-thaw cycles.[1][3] | 1. Use calibrated pipettes and ensure thorough mixing at each dilution step. 2. Aliquot samples after collection to avoid more than 3 freeze-thaw cycles.[1] |
Data Summaries
Table 1: Recommended Starting Dilutions for C-Peptide Assays
| Sample Type | Typical Concentration Range | Recommended Starting Dilution | Reference |
| Serum / Plasma | 0.5 - 10 ng/mL | 1:2 (if > assay range) | [1][16] |
| Urine (24-hour) | 40 - 150 ng/mL | 1:10 or 1:20 | [1][2][16] |
| Suspected Insulinoma | Can be >180 ng/mL | 1:10 to avoid hook effect | [5][6] |
Table 2: Acceptance Criteria for Dilution Validation
| Parameter | Acceptance Limit | Rationale | Reference |
| Mean Recovery | 85% - 115% | Ensures the dilution process does not introduce a significant bias in the measurement. | [1][10][17] |
| Precision (%CV) | < 15% | Demonstrates the reproducibility of the dilution and measurement process. | [12] |
| Linearity (R²) | > 0.99 | Indicates a strong correlation between the expected and measured concentrations across the dilution series. | [12][18] |
Visual Guides
Caption: C-Peptide measurement workflow with dilution decision point.
References
- 1. medilinkltd.com [medilinkltd.com]
- 2. diagenics.co.uk [diagenics.co.uk]
- 3. C-Peptide ELISA Kit (ab178641) | Abcam [abcam.com]
- 4. anshlabs.com [anshlabs.com]
- 5. childrensmn.org [childrensmn.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. celerion.com [celerion.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. Development and Validation of a Novel Isotope Dilution-Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Serum C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. When discordant insulin and C-peptide levels lead to a medical diagnosis in a patient with transient hypoglycemia: Varying degrees of interference of insulin-antibody complexes on three insulin immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The potential for isotope dilution-LC-MS/MS to improve laboratory measurement of C-peptide: Reasons and critical determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Implementing a Reference Measurement System for C-peptide: Successes and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Utility and Cross-Reactivity of Insulin and C-Peptide Assays by the Lumipulse G1200 System - PMC [pmc.ncbi.nlm.nih.gov]
dealing with matrix effects in human c-peptide serum assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate matrix effects in human C-peptide serum assays.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of this compound serum assays?
A matrix effect is an interference caused by the various components present in a biological sample (the "matrix"), such as serum, on the quantification of the target analyte, in this case, C-peptide.[1][2] These components can include proteins, lipids, salts, phospholipids (B1166683), and anticoagulants that may alter the accuracy and precision of the assay.[1][3] The interference arises because these components can interact with the assay's antibodies or the C-peptide molecule itself, leading to either an underestimation (suppression) or overestimation (enhancement) of the true C-peptide concentration.[1]
Q2: What are the most common causes of matrix effects in serum samples?
Common causes of matrix effects in serum-based assays include:
-
Endogenous Components: High concentrations of proteins (like albumin), lipids (lipemia), bilirubin (B190676) (icterus), and phospholipids can physically or chemically interfere with the antibody-antigen binding.[1][3][4]
-
Hemolysis: The rupture of red blood cells releases hemoglobin and other intracellular components, which can interfere with the assay's detection system or degrade the target analyte.[5][6]
-
Heterophilic Antibodies: These are human antibodies that can bind to the assay antibodies (e.g., Human Anti-Mouse Antibodies - HAMA), creating a false positive or negative signal by cross-linking the capture and detection antibodies or blocking their binding sites.[7]
-
Sample Collection and Additives: The type of collection tube (e.g., gel serum separator tubes) and the anticoagulants used can introduce interfering substances into the matrix.[7]
Q3: What are the typical signs of a matrix effect in my C-peptide assay results?
Key indicators that you may be experiencing a matrix effect include:
-
Poor Spike and Recovery: When a known amount of C-peptide standard is "spiked" into a sample, the measured concentration is significantly different from the expected value. Recoveries outside the typical range of 80-120% often suggest interference.[3][8]
-
Lack of Parallelism (Non-linear Dilution): When a patient sample is serially diluted, the measured concentrations (after correcting for the dilution factor) are not consistent across the dilution series. The dose-response curve of the diluted sample is not parallel to the standard curve.[8][9][10]
-
Lower-than-Expected Results or High Signal-to-Noise: You may observe results that are unexpectedly low or a high background signal in your assay.[2]
-
High Inter-sample Variability: Inconsistent results are observed between different samples that are not explained by the underlying biology.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving suspected matrix effects in your C-peptide serum assays.
My assay results show poor parallelism. What should I do?
Poor parallelism, where the dose-response of a serially diluted sample does not parallel the standard curve, is a strong indicator of a matrix effect.[9][10]
Troubleshooting Workflow for Poor Parallelism
Caption: Troubleshooting workflow for addressing poor parallelism.
-
Verify Protocol: First, ensure that the serial dilutions were prepared correctly. Use the same assay diluent for both the standards and the samples.[3] Double-check all dilution factor calculations.
-
Assess Linearity: If the protocol is correct, the issue is likely a matrix component. The goal is to find a dilution factor that reduces the concentration of the interfering substance(s) to a non-interfering level.[2][3] This is often referred to as finding the Minimum Required Dilution (MRD).
-
Implement Mitigation: If simple dilution is insufficient or requires diluting the sample below the assay's limit of quantitation, you must employ more advanced mitigation strategies (see Q4).
My spike and recovery results are outside the 80-120% range. How can I fix this?
Poor spike and recovery indicates that a component in the sample matrix is interfering with the accurate detection of the analyte.[3][8] An acceptable recovery is typically between 80-120%.[3][11]
Logical Steps for Addressing Poor Spike & Recovery
Caption: Mitigation strategies for poor spike and recovery.
-
Sample Dilution: The simplest approach is to dilute the sample with the assay buffer.[2][3] This reduces the concentration of interfering components. Test a range of dilutions to find one that brings recovery into the acceptable range without diluting the C-peptide concentration below the assay's detection limit.
-
Matrix-Matched Calibration: If dilution doesn't work, create your standard curve using a matrix that is as close as possible to your samples.[1][2] For example, use commercially available C-peptide-depleted serum to dilute your standards. This helps to equalize the matrix effects between the standards and the samples.[2]
-
Advanced Sample Preparation: For highly complex matrices, you may need to implement a sample cleanup step before the assay. Techniques like protein precipitation or solid-phase extraction (SPE) can be effective at removing interfering substances like phospholipids.[12]
Q4: What are the best experimental methods to confirm and mitigate matrix effects?
Confirming and mitigating matrix effects involves a systematic approach using specific validation experiments.
Mitigation Strategy Selection
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Quantitative Data Summary
Matrix effects from common interferents can significantly impact C-peptide measurements. The following table summarizes the observed impact of hemolysis, lipemia, and icterus.
| Interferent | Analyte Affected | Interfering Substance Concentration | Observed Effect on C-peptide Measurement | Source |
| Hemolysis | C-peptide, Insulin, etc. | Hemoglobin: 0.3 to 20 g/L | Negative Interference (Decrease) in C-peptide concentration. The decrease is proportional to the degree and duration of hemolysis. | [4][5][13] |
| Lipemia | BNP, Serum Folate, etc. | Triglycerides: 0.8 to 10 mmol/L | While C-peptide was not listed as affected in one study, another LC-MS/MS method noted no interference except at very high triglyceride levels. | [4][14] |
| Icterus | BNP, Estradiol, etc. | Conjugated Bilirubin: 50 to 1,044 µmol/L | Studies on the Alinity i analyser did not find a significant effect of icterus on C-peptide assays. An LC-MS/MS method also reported no interference . | [4][14] |
Note: The degree of interference can be instrument and method-dependent. It is crucial to validate interference thresholds for your specific assay.
Experimental Protocols
Protocol 1: Assessment of Parallelism (Dilution Linearity)
Objective: To determine if the dose-response of endogenous C-peptide in a sample is parallel to the standard curve. This tests for matrix effects that are dependent on the concentration of the matrix.
Methodology:
-
Sample Selection: Select at least two patient serum samples with high endogenous C-peptide concentrations (expected to be in the upper range of the standard curve).
-
Serial Dilution: Create a series of at least four serial dilutions for each sample (e.g., 1:2, 1:4, 1:8, 1:16) using the standard assay diluent.[15][16]
-
Assay: Analyze the neat (undiluted) sample and all dilutions in the C-peptide assay, alongside the standard curve, according to the kit protocol.
-
Data Analysis:
-
Calculate the C-peptide concentration for the neat sample and each dilution by interpolating from the standard curve.
-
Multiply the measured concentration of each dilution by its corresponding dilution factor to get the final concentration.
-
Calculate the Coefficient of Variation (%CV) across the final concentrations of all dilutions for each sample.
-
-
Acceptance Criteria: A %CV of ≤20% across the dilution series is generally considered acceptable and demonstrates good parallelism.[10][17]
Protocol 2: Spike and Recovery Analysis
Objective: To assess whether the sample matrix interferes with the measurement of a known amount of added C-peptide. This tests for constant (non-concentration dependent) matrix effects.
Methodology:
-
Sample Selection: Select at least three representative patient serum samples.
-
Spiking Solution: Prepare a concentrated C-peptide standard solution that, when added in a small volume (e.g., <10% of the sample volume), will result in a final concentration near the midpoint of the assay's standard curve.[15]
-
Sample Preparation:
-
Unspiked Sample: Aliquot a volume of the patient sample and add a volume of assay diluent equal to the volume of the spiking solution to be used.
-
Spiked Sample: Aliquot the same volume of the patient sample and add the spiking solution.
-
Control Spike: Prepare a control by spiking the same amount of C-peptide standard into the standard assay diluent instead of the sample matrix.[8]
-
-
Assay: Analyze the unspiked, spiked, and control samples in the C-peptide assay.
-
Calculation: Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100[3]
-
Acceptance Criteria: The mean percent recovery should be within a defined range, typically 80-120%.[3][15]
References
- 1. arborassays.com [arborassays.com]
- 2. arp1.com [arp1.com]
- 3. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 4. researchgate.net [researchgate.net]
- 5. Hemolysis Affects C-Peptide Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicallab.com [clinicallab.com]
- 7. ovid.com [ovid.com]
- 8. woongbee.com [woongbee.com]
- 9. researchgate.net [researchgate.net]
- 10. biosensis.com [biosensis.com]
- 11. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Evaluation of hemolysis, lipemia, and icterus interference with common clinical immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MRM-based LC-MS method for accurate C-peptide quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Explanation of Recovery and Linearity [quansysbio.com]
- 17. e-b-f.eu [e-b-f.eu]
Technical Support Center: Enhancing Human C-peptide Detection Sensitivity
Welcome to the Technical Support Center for human C-peptide detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound, and how do they compare in terms of sensitivity?
A1: The two primary methods for C-peptide detection are enzyme-linked immunosorbent assays (ELISAs) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Immunoassays are widely used due to their convenience, while LC-MS/MS is considered a reference method offering high specificity and sensitivity.[1] Modern ultrasensitive immunoassays can detect C-peptide levels as low as 0.0015–0.0025 nmol/l.[2] LC-MS/MS methods have shown high sensitivity, with lower limits of the measuring interval (LLMI) reported between 0.04 to 0.10 ng/mL.[3] A novel surface-enhanced Raman scattering (SERS)-based immunoassay has reported even higher sensitivity, with a detection limit of 1.76 x 10⁻¹⁰ nM.[4]
Q2: My C-peptide measurements are inconsistent. What are the critical pre-analytical factors to consider?
A2: The stability of C-peptide is significantly affected by pre-analytical variables. Key factors include:
-
Sample Type: C-peptide is more stable in serum than in EDTA plasma, provided the sample is centrifuged promptly.[5][6]
-
Storage Temperature and Time: Delayed centrifugation at room temperature leads to significant C-peptide degradation.[5][7] For long-term storage, samples should be frozen at -20°C or ideally -70°C.[5][8] C-peptide in whole blood collected in potassium EDTA is stable at room temperature for at least 24 hours, whereas in serum gel tubes, it degrades significantly after 6 hours.[9]
-
Sample Handling: Serum should be separated from cells as soon as possible, ideally within 2-3 hours, and either analyzed within 24 hours or frozen.[10] Avoid repeated freeze-thaw cycles.[10]
Q3: I am observing high background in my C-peptide ELISA. What are the likely causes and solutions?
A3: High background in an ELISA can obscure results and reduce sensitivity. Common causes and troubleshooting steps include:
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies or reagents. Ensure thorough washing of wells according to the protocol.[11]
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to determine the optimal concentration.[11][12]
-
Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding. Try a different blocking agent or increase the blocking incubation time.[11][13]
-
Contamination: Reagents or samples may be contaminated. Use fresh, sterile reagents and pipette tips.[11]
-
Substrate Issues: The substrate solution may have been exposed to light or is not fresh. Prepare fresh substrate solution and keep it protected from light.[13][14]
Q4: My C-peptide signal in my ELISA is very low. How can I improve it?
A4: A low signal can indicate a problem with the assay conditions or low analyte concentration. To amplify the signal:
-
Increase Incubation Times: Extending the incubation time for the primary and/or secondary antibodies (e.g., overnight at 4°C) can enhance binding.[14]
-
Increase Antibody Concentration: A higher concentration of the detection antibody may be needed.[11]
-
Optimize Temperature: Ensure all reagents are at room temperature before use and that incubations are performed at the recommended temperature.[11]
-
Check Reagent Integrity: Ensure that reagents have not expired and have been stored correctly.[11]
-
Plate Shaking: For some ELISA protocols, continuous shaking at approximately 600 rpm during incubations is crucial for improving the signal-to-noise ratio and achieving better sensitivity.[15]
Q5: What are the common challenges in achieving high sensitivity with LC-MS/MS for C-peptide detection?
A5: While highly sensitive, LC-MS/MS methods for C-peptide have their own challenges:
-
Low Fragmentation Efficiency: The acidic nature of C-peptide can negatively impact its fragmentation efficiency.[1] This can be overcome by using derivatization techniques or selecting specific instrument settings like the single-ion monitoring (SIM) mode.[1]
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of C-peptide, affecting sensitivity. Proper sample preparation, such as solid-phase extraction (SPE), is crucial to minimize these effects.[16]
-
Suboptimal Ionization: The pH of the mobile phase can influence C-peptide ionization, with lower pH generally being more favorable.[1] The choice of organic solvent in the mobile phase (e.g., methanol (B129727) vs. acetonitrile) can also impact signal intensity.[1]
-
Sample Handling: Adsorption of the peptide to plasticware can lead to sample loss. Using glass vials and adding a carrier protein like human serum albumin (HSA) to solutions of pure C-peptide can improve recovery.[17]
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number and vigor of wash steps. Ensure complete aspiration of wash buffer.[11][12] |
| High antibody concentration | Titrate primary and secondary antibodies to find the optimal dilution.[11][12] | |
| Ineffective blocking | Try a different blocking buffer or increase blocking time.[11][13] | |
| Substrate solution instability | Use fresh substrate solution and protect it from light.[13][14] | |
| Low Signal | Insufficient incubation time | Increase incubation times for antibodies, consider overnight incubation at 4°C.[14] |
| Low antibody concentration | Increase the concentration of the detection antibody.[11] | |
| Reagents not at room temperature | Allow all reagents to equilibrate to room temperature before use.[11] | |
| Inadequate plate shaking | If specified in the protocol, ensure consistent and adequate shaking during incubations.[15] | |
| Poor Precision | Pipetting errors | Calibrate pipettes and use fresh tips for each sample and reagent transfer.[11][12] |
| Inconsistent incubation times | Ensure all wells are incubated for the same duration.[8] | |
| Edge effects | Avoid using the outer wells of the plate or ensure even temperature distribution during incubation.[12] | |
| Particulates in samples | Centrifuge samples to remove any precipitates before adding to the plate.[11] |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Sensitivity | Poor fragmentation efficiency | Consider derivatization of the C-peptide before analysis. Optimize collision energy.[1] |
| Matrix interference | Improve sample cleanup using techniques like solid-phase extraction (SPE).[16] | |
| Suboptimal ionization | Optimize the mobile phase pH (lower pH is often better) and organic solvent composition.[1] | |
| Adsorption to labware | Use glass vials instead of polypropylene. Add a carrier protein like HSA to standard solutions.[17] | |
| Inaccurate Quantification | Lack of appropriate internal standard | Use a stable isotope-labeled C-peptide as an internal standard for accurate quantification.[18] |
| Incomplete enzymatic digestion (if applicable) | Optimize digestion conditions (enzyme-to-protein ratio, incubation time, temperature).[1] | |
| Interference from proinsulin | Ensure chromatographic separation of C-peptide from proinsulin and its fragments.[19] | |
| Carryover | Insufficient cleaning of the LC system | Optimize the wash steps between sample injections.[17] |
Quantitative Data Summary
Comparison of C-peptide Immunoassay Performance
| Manufacturer/Assay | Mean Bias vs. Other Assays | Notes |
| Siemens Healthineers (ADVIA Centaur XPT) | -36.6% vs. Roche Cobas e411; -20.3% vs. Abbott; -19.1% vs. DiaSorin; -24.4% vs. Siemens Immulite | Showed lower C-peptide concentrations compared to several other assays.[20] |
| Roche (Cobas e411) | +16.3% vs. Abbott; +18.6% vs. DiaSorin; +13.3% vs. Siemens Immulite | Showed higher C-peptide concentrations compared to several other assays.[20] |
| Abbott (ALINITY i), DiaSorin (Liaison XL), Siemens Healthineers (Immulite 2000 XPi) | Mean bias between these three assays: 2.3% to 4.2% | These assays showed similar C-peptide results.[21] |
Note: Data is based on a comparison study and highlights the significant variability that can exist between different commercial immunoassays.[20][21][[“]] Standardization efforts are ongoing to improve comparability.[23]
C-peptide Stability Data
| Sample Type | Storage Condition | Duration | Percentage Deviation from Baseline |
| Separated Serum | 2-8°C | 7 days | -5% |
| Separated Plasma | 2-8°C | 7 days | -13% |
| Unspun Serum (at RT) | Room Temperature | 48 hours | -74% |
| Unspun Plasma (at RT) | Room Temperature | 48 hours | -46% |
| Separated Plasma | -20°C | 30 days | -1% |
Data from a study investigating the impact of sample type and storage conditions.[5][6]
Experimental Protocols & Workflows
General ELISA Workflow for C-peptide Detection
A sandwich ELISA is a common format for C-peptide detection.[8][15] The following is a generalized protocol:
-
Coating: Microtiter plate wells are coated with a capture antibody specific for C-peptide.
-
Blocking: Unbound sites in the wells are blocked with a protein solution (e.g., BSA) to prevent non-specific binding.
-
Sample/Standard Incubation: Calibrators, controls, and unknown samples are added to the wells and incubated. C-peptide in the samples binds to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Incubation: A second, enzyme-conjugated antibody that also binds to C-peptide (at a different epitope) is added and incubated.
-
Washing: The plate is washed again to remove the unbound detection antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, leading to a color change.[15]
-
Stopping the Reaction: An acid is added to stop the reaction.[15]
-
Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation: The concentration of C-peptide in the samples is determined by comparing their absorbance to the standard curve.
Caption: Generalized workflow for a sandwich ELISA for C-peptide detection.
General LC-MS/MS Workflow for C-peptide Detection
Isotope dilution LC-MS/MS is a reference method for accurate C-peptide quantification.[1]
-
Sample Preparation:
-
Liquid Chromatography (LC) Separation:
-
The extracted sample is injected into an LC system.
-
C-peptide and its internal standard are separated from other sample components on a chromatographic column.
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Molecules are ionized (e.g., by electrospray ionization - ESI).
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native C-peptide and the labeled internal standard (Multiple Reaction Monitoring - MRM).[17]
-
-
Quantification:
-
The peak areas of the native C-peptide and the internal standard are measured.
-
The concentration of C-peptide in the original sample is calculated from the ratio of the native to the labeled peptide signals, by referencing a calibration curve.
-
Caption: Generalized workflow for C-peptide quantification by LC-MS/MS.
Troubleshooting Logic for Low ELISA Signal
This diagram outlines a logical approach to troubleshooting low signal intensity in a C-peptide ELISA.
Caption: Troubleshooting logic for low signal in a C-peptide ELISA.
References
- 1. The potential for isotope dilution-LC-MS/MS to improve laboratory measurement of C-peptide: Reasons and critical determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. dovepress.com [dovepress.com]
- 5. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. anshlabs.com [anshlabs.com]
- 9. The clinical utility of C-peptide measurement in the care of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acb.org.uk [acb.org.uk]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. mybiosource.com [mybiosource.com]
- 13. assaygenie.com [assaygenie.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. celerion.com [celerion.com]
- 16. researchgate.net [researchgate.net]
- 17. MRM-based LC-MS method for accurate C-peptide quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Comparability of C-Peptide Measurements – Current Status and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. consensus.app [consensus.app]
- 23. Call for Standardization of C-Peptide Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proinsulin Cross-Reactivity in Human C-peptide ELISA Kits
Welcome to the technical support center for our Human C-peptide ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to proinsulin cross-reactivity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is proinsulin and how is it related to C-peptide?
A1: Proinsulin is the precursor molecule to insulin (B600854), synthesized in the beta cells of the pancreas. It is a single polypeptide chain that is proteolytically cleaved to form mature insulin and C-peptide (Connecting Peptide).[1][2][3][4] This cleavage process results in equimolar amounts of insulin and C-peptide being released into the bloodstream.[2][4][5] The C-peptide segment is essential for the correct folding of the insulin molecule.[2][5]
Q2: Why does proinsulin sometimes cross-react in a C-peptide ELISA?
A2: The amino acid sequence of C-peptide is inherently part of the proinsulin molecule.[6] Therefore, antibodies developed to detect C-peptide may also recognize and bind to the C-peptide portion of intact proinsulin or its partially processed intermediates (e.g., split proinsulins). This binding is known as cross-reactivity and can lead to an overestimation of the true C-peptide concentration in a sample.[6][7][8]
Q3: How can I determine the level of proinsulin cross-reactivity in my C-peptide ELISA kit?
A3: Reputable ELISA kit manufacturers provide detailed specificity data in the product datasheet or kit insert. This information typically includes the percentage of cross-reactivity with intact proinsulin and various proinsulin intermediates. Always review this documentation before starting your experiment.
Q4: Under what conditions are proinsulin levels typically elevated?
A4: While pancreatic beta cells are highly efficient at processing proinsulin, elevated levels of circulating proinsulin can occur in certain situations. These include:
-
Beta-cell stress: Conditions like type 2 diabetes can lead to inefficient proinsulin processing and secretion.[9]
-
Insulinomas: These are tumors of the pancreas that can secrete large amounts of proinsulin.
-
Genetic defects: Rare mutations affecting the enzymes responsible for proinsulin cleavage can lead to high circulating levels.
The ratio of proinsulin to C-peptide (PI:C) is increasingly used as a biomarker to assess beta-cell dysfunction.[9][10][11]
Q5: Are all C-peptide ELISA kits the same in terms of proinsulin cross-reactivity?
A5: No, there can be significant variation between different kits. Modern assays often use a sandwich ELISA format with two monoclonal antibodies that recognize distinct epitopes on the C-peptide molecule.[12] Highly specific assays are designed to use antibodies that target epitopes only exposed after proinsulin has been cleaved, thus minimizing cross-reactivity.[6][13] It is crucial to select a kit with validated low cross-reactivity for proinsulin.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Higher-than-expected C-peptide concentrations | Proinsulin cross-reactivity. | 1. Review the kit's datasheet for its specified proinsulin cross-reactivity percentage. 2. Consider the physiological state of your samples. If they are from subjects with known or suspected beta-cell stress (e.g., type 2 diabetes), elevated proinsulin could be contributing to the signal. 3. If possible, measure proinsulin levels in your samples using a specific proinsulin ELISA to assess its potential contribution. |
| Poor correlation between C-peptide and insulin levels | While C-peptide and insulin are secreted in equimolar amounts, their clearance rates differ. C-peptide has a longer half-life (around 30 minutes) compared to insulin (about 4 minutes).[13][14] | This is often expected. C-peptide levels provide a more stable indication of insulin secretion over time.[15][16][17] |
| High variability between replicate samples | Inconsistent sample handling or assay procedure. | 1. Ensure samples are properly thawed and mixed before assaying. Avoid multiple freeze-thaw cycles.[16] 2. Follow the kit protocol precisely, especially regarding incubation times and washing steps.[15][16] 3. Ensure all reagents are brought to room temperature before use.[14][16] |
| Unexpected results in specific patient cohorts (e.g., insulin-treated diabetics) | The primary advantage of measuring C-peptide is to assess endogenous insulin production, as C-peptide assays do not detect exogenous insulin.[12] | The results are likely reflecting the patient's true beta-cell function, independent of insulin therapy. This is a key application of C-peptide measurement. |
Data on Proinsulin Cross-Reactivity
The degree of cross-reactivity with proinsulin and its intermediates varies significantly among commercially available C-peptide ELISA kits. Below is a summary of specificity data from various manufacturers.
| Analyte | Mercodia C-peptide ELISA[18] | United States Biological C-Peptide BioAssay™[19] | TOSOH C-peptide Assay[10] |
| This compound | 100% | 100% | 100% |
| Human Proinsulin | 2% | Not specified, but stated as "not clinically significant" | 0.047% |
| Proinsulin (Des 31-32) | 3% | Not specified | Not specified |
| Proinsulin (Split 32-33) | 2% | 63% | Not specified |
| Proinsulin (Des 64-65) | 74% | Not specified | Not specified |
| Proinsulin (Split 65-66) | 10% | 87% | Not specified |
| Human Insulin | < 0.0006% | 0% | 0% |
Note: This data is for illustrative purposes. Always refer to the specific lot documentation provided with your ELISA kit for the most accurate cross-reactivity information.
Key Experimental Protocols
Standard C-Peptide ELISA Protocol (Sandwich Assay Principle)
This protocol is a generalized representation of a sandwich ELISA for this compound. Users must follow the specific instructions provided with their chosen kit.
-
Reagent Preparation: Prepare all reagents, including standards, controls, and wash buffer, according to the kit's instructions. Bring all components to room temperature before use.[14][16]
-
Sample Addition: Pipette 25-50 µL (volume is kit-dependent) of standards, controls, and patient samples into the appropriate wells of the microplate, which has been pre-coated with an anti-C-peptide antibody.[15][16]
-
Conjugate Addition: Add 100 µL of the horseradish peroxidase (HRP)-conjugated anti-C-peptide antibody to each well.[15][16]
-
Incubation: Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 1-2 hours at room temperature), often with shaking.[15] This allows the "sandwich" (coated antibody - C-peptide - HRP-conjugated antibody) to form.
-
Washing: Aspirate the contents of the wells and wash them multiple times (e.g., 3-5 times) with the prepared wash buffer. This removes any unbound material.[15][16]
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well.[16] The HRP enzyme will catalyze a color change.
-
Incubation: Incubate the plate for a specified time (e.g., 15-20 minutes) at room temperature, protected from light.[15][16]
-
Stopping the Reaction: Add 50-100 µL of Stop Solution (e.g., sulfuric acid) to each well. This will stop the enzymatic reaction and change the color from blue to yellow.[16]
-
Reading: Read the absorbance of each well on a microplate reader at 450 nm within 15-30 minutes of adding the Stop Solution.[15][16]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the C-peptide concentration in the unknown samples.
Sample Preparation and Handling
-
Sample Type: Serum or plasma (EDTA, heparin) are commonly used sample types.[15][18]
-
Collection: Collect blood specimens and separate serum or plasma promptly.[16]
-
Storage: Samples can be stored at 2–8 °C for up to 48 hours. For longer-term storage, aliquot and freeze samples at –20 °C or lower.[16]
-
Freeze-Thaw Cycles: It is critical to avoid multiple freeze-thaw cycles, as this can degrade the analyte and affect results.[16]
-
Thawing: Before the assay, thaw frozen samples completely, mix them well by gentle inversion, and bring them to room temperature.[16]
Visualizations
Caption: Proinsulin processing pathway in pancreatic beta cells.
Caption: General experimental workflow for a C-peptide sandwich ELISA.
Caption: Troubleshooting logic for high C-peptide ELISA results.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Proinsulin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Proinsulin and C-peptide: a review [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mau.diva-portal.org [mau.diva-portal.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. High proinsulin: C-peptide ratio identifies patients with Stage 2 type 1 diabetes at high risk for progression to clinical diagnosis and responses to teplizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mercodia.com [mercodia.com]
- 13. advimmuno.com [advimmuno.com]
- 14. anshlabs.com [anshlabs.com]
- 15. epitopediagnostics.com [epitopediagnostics.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. mercodia.com [mercodia.com]
- 19. usbio.net [usbio.net]
ensuring human c-peptide stability during sample storage and transport
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of human C-peptide during sample storage and transport. Accurate C-peptide measurement is critical for assessing endogenous insulin (B600854) secretion, and improper sample handling can lead to erroneous results.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting C-peptide stability in blood samples?
A1: The most critical factor is the time between blood collection and centrifugation.[1][2] Delays in separating serum or plasma from blood cells at room temperature can lead to significant degradation of C-peptide.[1][2][3]
Q2: What is the best sample type for C-peptide analysis: serum or plasma?
A2: C-peptide is generally more stable in separated serum than in K2EDTA plasma, provided the sample is centrifuged promptly and stored correctly.[1][2] However, for whole blood stability at room temperature, K+-EDTA tubes have shown to be effective for at least 24 hours.[4][5]
Q3: What is the ideal temperature for short-term storage of C-peptide samples?
A3: For short-term storage (up to 7 days), refrigeration at 2-8°C is recommended for separated serum or plasma.[1][2]
Q4: What is the recommended condition for long-term storage of C-peptide samples?
A4: For long-term storage, freezing samples at -20°C or -80°C is the gold standard.[6][7][8][9] Studies have shown C-peptide to be stable for over 5 years when stored at -80°C.[6]
Q5: How many freeze-thaw cycles can a C-peptide sample withstand?
A5: C-peptide is remarkably stable through multiple freeze-thaw cycles. Research indicates that C-peptide in plasma remains stable after as many as 6 or 7 freeze-thaw cycles.[4][10][11] However, it is still best practice to aliquot samples to minimize repeated freeze-thaw cycles.[12][13]
Q6: Are there any preservatives that can enhance C-peptide stability?
A6: Yes, EDTA has been shown to improve the stability of C-peptide in whole blood, allowing for storage at room temperature for at least 24 hours without significant degradation.[4][5] For urine samples, boric acid and sodium carbonate can act as effective preservatives.[14][15]
Q7: Is C-peptide stable in urine samples?
A7: Yes, urinary C-peptide is generally stable. The urinary C-peptide to creatinine (B1669602) ratio (UCPCR) is unchanged at room temperature for 24 hours and at 4°C for 72 hours, even without preservatives.[10][11] With boric acid, stability at room temperature can be extended to 72 hours.[10][11][15]
Troubleshooting Guide
Problem: My C-peptide levels are unexpectedly low.
| Possible Cause | Troubleshooting Step |
| Delayed Centrifugation | Ensure that blood samples are centrifuged as soon as possible after collection to separate serum or plasma from cells. For future collections, adhere to a strict and immediate centrifugation protocol. |
| Improper Storage Temperature | Verify that samples were stored at the correct temperature. For short-term storage, use 2-8°C. For long-term, ensure samples were consistently kept at -20°C or -80°C. |
| Sample Type Mismatch | If using whole blood stored at room temperature, confirm that K+-EDTA tubes were used. C-peptide in whole blood collected in serum gel tubes degrades significantly at room temperature.[4] |
| Degradation during Transport | If samples were transported, ensure that the cold chain was maintained. Use appropriate insulated containers with frozen gel packs or dry ice. |
| Assay Method Variability | Be aware that different assay methods (e.g., chemiluminescence vs. RIA) can yield different results and may have varying susceptibility to storage conditions.[7] |
Problem: I see a high degree of variability in my C-peptide results from the same sample.
| Possible Cause | Troubleshooting Step |
| Inadequate Mixing After Thawing | Ensure that thawed samples are mixed thoroughly but gently before analysis to ensure a homogenous sample. Vortexing is a common practice.[16] |
| Repeated Freeze-Thaw Cycles | While C-peptide is relatively stable, excessive freeze-thaw cycles should be avoided. For future studies, aliquot samples into smaller volumes for single use. |
| Inconsistent Sample Handling | Standardize all pre-analytical procedures, including collection, processing, and storage, across all samples to minimize variability. |
Data on C-Peptide Stability
Table 1: Stability of C-peptide in Serum and Plasma under Different Storage Conditions
| Sample Type | Storage Temperature | Duration | C-peptide Stability (Percentage Deviation from Baseline) | Reference |
| Serum (uncentrifuged) | Room Temperature | 48 hours | -74% | [2] |
| K2EDTA Plasma (uncentrifuged) | Room Temperature | 48 hours | -46% | [2] |
| Serum (separated) | Room Temperature | 48 hours | -29% | [1] |
| K2EDTA Plasma (separated) | Room Temperature | 48 hours | -31% | [1] |
| Serum (separated) | 2-8°C | 7 days | -6% | [1] |
| K2EDTA Plasma (separated) | 2-8°C | 7 days | -13% | [1] |
| Serum (separated) | -20°C | 30 days | <7% | [1] |
| K2EDTA Plasma (separated) | -20°C | 30 days | <7% | [1] |
| Serum | -80°C | >5 years | Stable (CCC 0.91) | [6] |
CCC: Concordance Correlation Coefficient
Table 2: Stability of C-peptide in Whole Blood
| Collection Tube | Storage Temperature | Duration | C-peptide Stability (% of Baseline) | Reference |
| K+-EDTA | Room Temperature | 24 hours | Stable | [4] |
| Serum Gel | Room Temperature | 24 hours | 78% | [4] |
| K+-EDTA | 4°C | 24 hours | Stable | [4] |
| Serum Gel | 4°C | 24 hours | Stable | [4] |
| K+-EDTA | Room Temperature | 36 hours | 90% | [17] |
| K+-EDTA | 4°C | 120 hours | 102% | [17] |
| Serum Gel | 4°C | 120 hours | 102% | [17] |
Table 3: Stability of Urinary C-peptide to Creatinine Ratio (UCPCR)
| Preservative | Storage Temperature | Duration | UCPCR Stability | Reference |
| None | Room Temperature | 24 hours | Unchanged | [10][11] |
| None | 4°C | 72 hours | Unchanged | [10][11] |
| Boric Acid | Room Temperature | 72 hours | Stable | [10][11][15] |
| None | -20°C | 90 days | 82-84% of baseline | [10][11] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for C-peptide Analysis
Objective: To obtain serum or plasma samples suitable for C-peptide measurement with minimal pre-analytical degradation.
Materials:
-
Vacutainer tubes (Serum Separator Tubes - SST, or K2EDTA tubes)
-
Tourniquet
-
Alcohol swabs
-
Needles and needle holder
-
Centrifuge
-
Pipettes and pipette tips
-
Cryovials for aliquoting
Procedure:
-
Patient Preparation: Instruct the patient to fast for 8-12 hours prior to blood collection.[18]
-
Blood Collection:
-
Select the appropriate collection tube (SST for serum or K2EDTA for plasma).
-
Perform venipuncture following standard phlebotomy procedures.
-
If using SST tubes, gently invert the tube 5-10 times to mix the clot activator with the blood. For K2EDTA tubes, invert 8-10 times to ensure proper anticoagulation.
-
-
Immediate Processing (Crucial for Stability):
-
Centrifugation: Centrifuge the blood samples as soon as possible after collection, ideally within 1 hour. Centrifuge at 1000-1300 x g for 10-15 minutes at room temperature.
-
-
Aliquoting and Storage:
-
Immediately after centrifugation, carefully pipette the serum or plasma into pre-labeled cryovials. Avoid disturbing the cell layer.
-
For short-term storage (up to 7 days), store the aliquots at 2-8°C.
-
For long-term storage, immediately freeze the aliquots at -20°C or preferably -80°C.
-
Protocol 2: Urine Sample Collection and Processing for C-peptide Analysis
Objective: To collect and process urine samples for the measurement of the urinary C-peptide to creatinine ratio (UCPCR).
Materials:
-
Sterile urine collection containers
-
Preservative (optional, e.g., boric acid)
-
Centrifuge (for clearing precipitates)
-
Pipettes and pipette tips
-
Cryovials for aliquoting
Procedure:
-
Sample Collection:
-
Preservation (Optional but Recommended for Delayed Processing):
-
If processing will be delayed, add a preservative like boric acid according to the manufacturer's instructions.
-
-
Processing and Storage:
-
If the urine sample is cloudy or contains precipitates, centrifuge at 1500 x g for 10 minutes to clarify.
-
Pipette the clear supernatant into labeled cryovials.
-
For short-term storage, samples can be kept at room temperature for up to 24 hours or at 4°C for up to 72 hours.[10][11]
-
For long-term storage, freeze the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Blood sample collection and processing workflow.
Caption: Key factors influencing C-peptide stability.
References
- 1. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions. - Biospecimen Research Database [brd.nci.nih.gov]
- 2. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EDTA Improves Stability of Whole Blood C-Peptide and Insulin to Over 24 Hours at Room Temperature | PLOS One [journals.plos.org]
- 5. EDTA improves stability of whole blood C-peptide and insulin to over 24 hours at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of insulin and C-peptide measurement with long-term frozen storage of serum: Implications for diabetes research studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Method-specific" stability of serum C-peptide in a multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 9. biotechpeptides.com [biotechpeptides.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Stability and reproducibility of a single-sample urinary C-peptide/creatinine ratio and its correlation with 24-h urinary C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. anshlabs.com [anshlabs.com]
- 17. EDTA Improves Stability of Whole Blood C-Peptide and Insulin to Over 24 Hours at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
Technical Support Center: Best Practices for Human C-Peptide Sample Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling human C-peptide samples, with a specific focus on minimizing degradation due to freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the optimal sample type for C-peptide analysis?
A1: Both serum and EDTA plasma are suitable for C-peptide measurement. However, C-peptide has been shown to be more stable in serum, provided the sample is centrifuged immediately after collection and stored properly.[1][2] For whole blood, K+-EDTA tubes are recommended as they improve the stability of C-peptide for over 24 hours at room temperature.[3]
Q2: How should I process blood samples immediately after collection?
A2: For serum samples, allow the blood to clot at room temperature for 30-45 minutes (not exceeding 1 hour).[4] For all sample types, it is crucial to separate the serum or plasma from the cells as soon as possible by centrifugation.[5][6]
Q3: What is the recommended short-term storage condition for C-peptide samples?
A3: If analysis is to be performed within 24 hours, separated serum or plasma samples can be stored at 2-8°C.[3][6] However, freezing is the gold standard for preserving C-peptide integrity.[7]
Q4: What is the best practice for long-term storage of C-peptide samples?
A4: For long-term storage, samples should be frozen at -20°C or, preferably, -80°C.[4][8][9][10] Studies have shown that C-peptide is stable for over 5 years when stored at -80°C.[8]
Q5: How many times can I freeze and thaw my C-peptide samples?
A5: While some studies indicate that C-peptide can be stable for up to 6 freeze-thaw cycles, it is strongly recommended to avoid repeated freeze-thaw cycles to maintain sample integrity.[3][5][11] The best practice is to aliquot samples into single-use volumes before the initial freezing.[12][13]
Q6: Does the stability of C-peptide depend on the assay method?
A6: Yes, C-peptide stability at 2-8°C can be "method-specific".[7] For instance, one study found no significant alteration with a chemiluminescence method after 24 hours, while a RIA method showed a slight increase in C-peptide levels.[7] It is essential to validate sample handling procedures for the specific analytical platform being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected C-peptide levels | Sample degradation due to improper storage (e.g., prolonged storage at room temperature before processing). | Process and freeze samples as soon as possible after collection. For whole blood, use K+-EDTA tubes if immediate centrifugation is not possible.[3] |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use vials before the first freeze.[12][13] | |
| Hemolysis in the sample. | Avoid hemolysis during sample collection and processing. If a specimen is grossly hemolyzed, it may be necessary to recollect the sample.[5] | |
| Inconsistent results between aliquots of the same sample | Non-homogenous sample after thawing. | Vortex the sample gently after thawing and before analysis. |
| Degradation of some aliquots due to more frequent freeze-thaw cycles. | Ensure all aliquots from a single collection are handled consistently. Use a fresh aliquot for each analysis. | |
| Unexpectedly high C-peptide levels | Cross-reactivity with proinsulin in the immunoassay. | Check the specificity of the assay kit being used. Some assays may have cross-reactivity with proinsulin.[6] |
| Method-specific increase in C-peptide at certain storage temperatures. | Validate your specific assay method for stability at different storage conditions.[7] |
Quantitative Data on C-Peptide Stability
The following table summarizes the stability of this compound under various conditions based on published literature.
| Sample Type | Storage Condition | Duration | Number of Freeze-Thaw Cycles | C-Peptide Stability (% of Baseline) | Reference |
| Whole Blood (Serum Gel Tube) | Room Temperature | 24 hours | N/A | 78% | [3] |
| Whole Blood (K+-EDTA) | Room Temperature | 24 hours | N/A | Stable | [3] |
| Separated Serum | 2-8°C | 7 days | N/A | More stable than plasma (PD of -5%) | [1][2] |
| Separated Plasma | 2-8°C | 7 days | N/A | Less stable than serum (PD of -13%) | [1][2] |
| Plasma | N/A | 3 | No significant change | [11][14] | |
| Plasma | N/A | 5 | No significant change | [11][14] | |
| Plasma and Serum | N/A | 6 | Stable | [3] | |
| Serum | -80°C | >5 years | N/A | Stable and reproducible | [8] |
PD = Percentage Deviation
Experimental Protocols
Protocol for Assessing C-Peptide Stability After Freeze-Thaw Cycles
This protocol is a generalized procedure based on methodologies described in the cited literature.[11][14]
1. Sample Collection and Processing:
-
Collect blood samples from healthy individuals into K+-EDTA plasma tubes.
-
Immediately place the tubes on ice.
-
Centrifuge the samples at 1000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Pool the plasma from all subjects to create a homogenous sample pool.
2. Aliquoting and Baseline Measurement:
-
Divide the pooled plasma into multiple aliquots.
-
Analyze one set of aliquots immediately to establish the baseline C-peptide concentration (Cycle 0).
3. Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
For each subsequent freeze-thaw cycle:
-
Thaw the designated aliquots at room temperature for 15 minutes, followed by placing them on ice for 3 hours.
-
After thawing, vortex the samples gently.
-
Analyze the C-peptide concentration.
-
Refreeze the samples at -80°C for at least 24 hours before the next cycle.
-
-
Repeat this process for the desired number of cycles (e.g., 1, 3, 5, and 6 cycles).
4. Data Analysis:
-
Measure C-peptide concentrations using a validated immunoassay.
-
Calculate the percentage change from the baseline concentration for each freeze-thaw cycle.
-
Statistically analyze the data to determine if the changes are significant.
Visualizations
Experimental Workflow for C-Peptide Sample Handling
References
- 1. researchgate.net [researchgate.net]
- 2. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EDTA Improves Stability of Whole Blood C-Peptide and Insulin to Over 24 Hours at Room Temperature | PLOS One [journals.plos.org]
- 4. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 5. C-Peptide - CRMC Laboratory Test Catalog [crmc.testcatalog.org]
- 6. acb.org.uk [acb.org.uk]
- 7. "Method-specific" stability of serum C-peptide in a multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of insulin and C-peptide measurement with long-term frozen storage of serum: Implications for diabetes research studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tulipgroup.com [tulipgroup.com]
- 10. jpt.com [jpt.com]
- 11. ijbls.org [ijbls.org]
- 12. pinnaclepeptides.com [pinnaclepeptides.com]
- 13. nordscipeptides.com [nordscipeptides.com]
- 14. ucviden.dk [ucviden.dk]
Technical Support Center: Optimizing Human C-peptide Expression in Bacterial Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of recombinant human C-peptide in bacterial systems, primarily Escherichia coli.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no expression of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no expression of a small peptide like C-peptide is a common issue. The primary causes can be inefficient transcription or translation, rapid degradation of the peptide, or toxicity of the peptide to the host cells.
Troubleshooting Steps:
-
Verify the Expression Construct: Ensure the C-peptide gene is correctly cloned into the expression vector with the correct reading frame. Sequence the construct to confirm its integrity.
-
Codon Optimization: this compound contains codons that are rarely used by E. coli.[1][2][3] This can lead to translational stalling and low expression levels.[4][5] Consider synthesizing a codon-optimized gene for E. coli.
-
Optimize Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing of induction are critical.[6][7][8][9] High concentrations of IPTG can be toxic to the cells, leading to reduced growth and protein production.[7][10]
-
Promoter Strength and Leakiness: A very strong promoter might lead to the rapid accumulation of C-peptide, which could be toxic. Basal or "leaky" expression from some promoters before induction can also be detrimental.[5] Consider using an expression system with tight regulation.[11][12]
-
Peptide Degradation: Small peptides are often susceptible to degradation by host cell proteases.[4] Using protease-deficient E. coli strains (e.g., BL21(DE3)pLysS) can help mitigate this issue.[12]
-
Fusion Partner Strategy: Expressing C-peptide as a fusion protein can significantly enhance its stability and expression levels.[13][14][15][16] The fusion partner can also aid in purification.
Logical Workflow for Troubleshooting Low C-peptide Yield
Caption: Troubleshooting workflow for low C-peptide expression.
Q2: My C-peptide is expressed, but it forms insoluble inclusion bodies. How can I increase its solubility?
A2: Inclusion body formation is a common challenge when overexpressing foreign proteins in E. coli.[17] It occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to aggregation.[17][18]
Troubleshooting Steps:
-
Lower Induction Temperature: Reducing the cultivation temperature after induction (e.g., to 16-25°C) slows down protein synthesis, which can promote proper folding and increase the amount of soluble protein.[9][11][19]
-
Reduce Inducer Concentration: Lowering the IPTG concentration (e.g., 0.1-0.5 mM) can decrease the rate of protein expression, reducing the burden on the cell's folding machinery.[8][10]
-
Use a Weaker Promoter or a Different Expression Vector: A less powerful promoter can lead to slower, more manageable expression rates.
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES) can assist in the proper folding of the C-peptide.
-
Fusion with a Soluble Partner: Fusing the C-peptide to a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly enhance its solubility.[16][20][21]
-
Change E. coli Strain: Some strains are specifically engineered to enhance the solubility of recombinant proteins.[12]
Strategies to Mitigate Inclusion Body Formation
Caption: Key strategies to increase soluble C-peptide expression.
Q3: How do I choose the right E. coli strain for C-peptide expression?
A3: The choice of E. coli strain can significantly impact the yield and quality of your recombinant C-peptide. Different strains have genetic modifications that address common expression problems.
| E. coli Strain | Key Features | Recommended Use Case for C-peptide Expression |
| BL21(DE3) | Deficient in Lon and OmpT proteases.[12] | General-purpose starting strain for C-peptide expression. |
| BL21(DE3)pLysS | Contains a plasmid expressing T7 lysozyme, which reduces basal expression of the target gene.[5] | When C-peptide expression is toxic to the cells. |
| Rosetta(DE3) | Supplements tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA). | For expressing the native this compound gene without codon optimization.[9] |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperonins that are active at low temperatures (4-12°C).[12] | To enhance solubility and proper folding at low induction temperatures. |
| SHuffle® T7 Express | Promotes disulfide bond formation in the cytoplasm. | Although this compound does not have internal disulfide bonds, this strain can be useful if it is expressed as a fusion with a partner that does. |
Experimental Protocols
Protocol 1: IPTG Induction Optimization
This protocol is designed to determine the optimal IPTG concentration for maximizing soluble C-peptide expression while minimizing cellular toxicity.
Materials:
-
LB medium with appropriate antibiotic
-
Overnight culture of E. coli harboring the C-peptide expression plasmid
-
1 M sterile stock solution of IPTG
Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[4]
-
Take a 1 mL "uninduced" sample.
-
Divide the culture into five flasks.
-
Induce each culture with a different final concentration of IPTG (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 0.75 mM, 1.0 mM).[7]
-
Incubate the cultures for a set time (e.g., 4 hours at 37°C or 16 hours at 20°C).
-
Harvest the cells by centrifugation.
-
Analyze the total protein and soluble fraction from each sample by SDS-PAGE and Western blot to determine the optimal IPTG concentration.
IPTG Induction Mechanism
Caption: Mechanism of IPTG-induced C-peptide expression.
Protocol 2: Temperature Optimization for Soluble Expression
This protocol helps determine the optimal post-induction temperature to maximize the yield of soluble C-peptide.
Materials:
-
LB medium with appropriate antibiotic
-
Overnight culture of E. coli with the C-peptide expression plasmid
-
IPTG stock solution
Procedure:
-
Inoculate 200 mL of LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Take a 1 mL "uninduced" sample.
-
Induce the culture with the predetermined optimal concentration of IPTG.
-
Divide the culture into four flasks.
-
Incubate each flask at a different temperature: 37°C, 30°C, 25°C, and 18°C.[4]
-
Collect 1 mL samples from each culture at various time points (e.g., 2, 4, 6, and 16 hours post-induction).[4]
-
Analyze the soluble and insoluble fractions of each sample by SDS-PAGE and Western blot to identify the temperature and time point that yield the highest amount of soluble C-peptide.
This technical support guide provides a starting point for optimizing this compound expression. Successful recombinant protein production often requires empirical testing of multiple parameters.
References
- 1. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. benchchem.com [benchchem.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 13. Integrated production of human insulin and its C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrated production of human insulin and its C-peptide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. researchgate.net [researchgate.net]
- 16. ccpn.ac.uk [ccpn.ac.uk]
- 17. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
- 19. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 20. bbrc.in [bbrc.in]
- 21. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent aggregation of recombinant human c-peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression, purification, and handling of recombinant human C-peptide. Our aim is to provide actionable strategies to prevent aggregation and ensure the stability and activity of your C-peptide preparations.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with recombinant this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing low yields of soluble recombinant C-peptide after expression in E. coli. What are the possible causes and how can I improve the yield?
Low yields of soluble C-peptide are a common issue. Several factors during expression can contribute to this problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Codon Bias | The codon usage of the this compound gene may not be optimal for E. coli. |
| Solution: Synthesize a gene with codons optimized for E. coli expression. | |
| High Expression Rate Leading to Misfolding | High induction temperatures and strong promoters can lead to rapid protein synthesis, overwhelming the cellular folding machinery and resulting in the formation of insoluble inclusion bodies.[1][2] |
| Solution 1: Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducing agent (e.g., IPTG). This slows down the rate of protein synthesis, allowing more time for proper folding.[1] | |
| Solution 2: Use a weaker promoter or a lower copy number plasmid to reduce the overall expression level. | |
| Toxicity of the Recombinant Protein | Overexpression of some proteins can be toxic to the host cells, leading to poor growth and low yields. |
| Solution: Use a tightly regulated expression system to minimize basal expression before induction. Consider co-expression with chaperone proteins to assist in proper folding and reduce toxicity. | |
| Suboptimal Lysis Conditions | Inefficient cell lysis can result in incomplete release of the expressed protein. |
| Solution: Optimize your lysis protocol. Ensure complete cell disruption by using appropriate methods such as sonication or high-pressure homogenization. The addition of lysozyme (B549824) and DNase I can improve lysis efficiency. |
Q2: My purified C-peptide is aggregating during or after purification. How can I prevent this?
C-peptide has a known propensity to aggregate and form amyloid-like fibrils.[3] Preventing aggregation is crucial for obtaining functional and reliable experimental results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | The pH and ionic strength of the purification and storage buffers can significantly impact C-peptide solubility. Aggregation is often favored near the isoelectric point (pI) of the peptide. The pI of this compound is approximately 3.5.[4] |
| Solution 1: Adjust the pH of your buffers to be at least 1-2 units away from the pI. For C-peptide, a buffer with a pH in the neutral to slightly alkaline range (e.g., pH 7.0-8.5) is generally recommended.[4] | |
| Solution 2: Optimize the ionic strength of your buffers. While high salt concentrations can sometimes promote aggregation through hydrophobic interactions, moderate salt concentrations (e.g., 150 mM NaCl) can help to shield charges and prevent electrostatic-driven aggregation.[5][6][7][8] The optimal salt concentration should be determined empirically. | |
| High Protein Concentration | C-peptide aggregation is a concentration-dependent process.[9] High local concentrations during purification (e.g., on a chromatography column) or in the final formulation can trigger aggregation. |
| Solution: Whenever possible, work with lower protein concentrations. During purification, use a larger column volume or a gradient elution to avoid sharp peaks of high protein concentration. For storage, consider aliquoting the purified protein at a lower concentration. | |
| Temperature Stress | Elevated temperatures can promote protein unfolding and subsequent aggregation. |
| Solution: Perform all purification steps at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| Presence of Impurities | Certain impurities, such as host cell proteins or nucleic acids, can sometimes act as nucleation sites for aggregation. |
| Solution: Ensure a high degree of purity. Consider adding an additional purification step, such as ion-exchange chromatography or size-exclusion chromatography, to remove any remaining impurities. |
Q3: I suspect my C-peptide is forming aggregates, but I'm not sure how to confirm this. What analytical techniques can I use?
Several biophysical techniques can be employed to detect and characterize C-peptide aggregation.
Recommended Analytical Methods:
| Analytical Technique | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, oligomers, and larger aggregates.[10][11][12][13][14] |
| Thioflavin T (ThT) Fluorescence Assay | ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. This assay is highly sensitive for detecting fibrillar aggregates.[9][15][16][17][18][19] |
| Transmission Electron Microscopy (TEM) with Negative Staining | Provides direct visualization of the morphology of aggregates, allowing for the confirmation of fibril formation and characterization of their structure.[3] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution, providing information on the presence of soluble aggregates and their hydrodynamic radius. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing recombinant this compound?
To minimize aggregation, it is recommended to store recombinant this compound in a buffer with a pH that is significantly different from its isoelectric point (pI ≈ 3.5).[4] A buffer with a pH in the range of 7.0 to 8.5 is generally a good starting point. However, the optimal pH may vary depending on the specific formulation and should be determined experimentally.
Q2: What types of excipients can I add to my C-peptide formulation to prevent aggregation?
Several classes of excipients can be used to stabilize C-peptide and prevent aggregation.
Commonly Used Excipients for Peptide Stabilization:
| Excipient Class | Examples | Mechanism of Action | Recommended Starting Concentration |
| Sugars and Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | Preferential exclusion, increasing the thermodynamic stability of the native state. | 5-10% (w/v) |
| Amino Acids | Arginine, Glycine, Proline | Can act as osmoprotectants, reduce surface tension, and inhibit protein-protein interactions. | 50-250 mM |
| Surfactants (non-ionic) | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | Reduce surface-induced aggregation and can interact with hydrophobic patches on the peptide surface to prevent self-association.[20][21] | 0.01-0.1% (w/v) |
| Salts | Sodium Chloride (NaCl) | At optimal concentrations, can screen electrostatic interactions that may lead to aggregation.[5][6][7][8] | 50-150 mM (to be optimized) |
Q3: Can I use a fusion tag to improve the solubility of my recombinant C-peptide?
Yes, using a highly soluble fusion partner is a common strategy to enhance the solubility and expression of recombinant proteins.
Common Solubility-Enhancing Fusion Tags:
| Fusion Tag | Typical Size (kDa) | Comments |
| Maltose-Binding Protein (MBP) | ~42 | Generally provides high solubility and can be purified by affinity chromatography. |
| Glutathione S-Transferase (GST) | ~26 | Another popular choice for improving solubility and allowing for affinity purification. |
| Thioredoxin (Trx) | ~12 | A small, highly soluble protein that can also promote the formation of correct disulfide bonds in the cytoplasm of E. coli. |
After purification, the fusion tag can often be removed by site-specific proteolysis if the native C-peptide sequence is required for downstream applications.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for C-Peptide Aggregation
This protocol describes a method to monitor the kinetics of C-peptide fibril formation in vitro.[15][16][18][19]
Materials:
-
Recombinant this compound
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.22 µm filter)
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm
Procedure:
-
Prepare a working solution of C-peptide in the assay buffer at the desired concentration (e.g., 10-100 µM).
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT is often optimal.[16][19]
-
In each well of the 96-well plate, mix the C-peptide solution with the ThT working solution. Include control wells with buffer and ThT only (for background subtraction).
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).
-
Monitor the fluorescence intensity over time at regular intervals (e.g., every 15-30 minutes). Shaking between reads can be incorporated to accelerate aggregation.
-
Plot the fluorescence intensity versus time. A sigmoidal curve is indicative of amyloid fibril formation, characterized by a lag phase, an exponential growth phase, and a plateau phase.[9]
Protocol 2: Size-Exclusion Chromatography (SEC) for Analysis of C-Peptide Oligomers
This protocol outlines a general method for separating and quantifying C-peptide monomers, oligomers, and aggregates.[10][11][12][13][14]
Materials:
-
Purified recombinant this compound sample
-
SEC column suitable for the molecular weight range of C-peptide and its potential oligomers (e.g., a column with a fractionation range of ~1-30 kDa).
-
HPLC or FPLC system with a UV detector
-
Mobile phase (e.g., 50 mM phosphate buffer with 150 mM NaCl, pH 7.4, filtered and degassed)
-
Molecular weight standards for column calibration
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Prepare the C-peptide sample by centrifuging or filtering (0.22 µm) to remove any large, insoluble aggregates.
-
Inject a known volume of the C-peptide sample onto the column.
-
Monitor the elution profile at a suitable wavelength for peptide detection (e.g., 214 nm or 280 nm).
-
Calibrate the column using a set of molecular weight standards to correlate elution volume with molecular weight.
-
Analyze the resulting chromatogram. Earlier eluting peaks correspond to higher molecular weight species (aggregates), while later eluting peaks represent smaller species (monomers).
-
The area under each peak can be integrated to quantify the relative amounts of each species.
Protocol 3: Negative Stain Transmission Electron Microscopy (TEM) of C-Peptide Fibrils
This protocol provides a method for visualizing the morphology of C-peptide aggregates.[3]
Materials:
-
C-peptide sample (incubated under conditions that promote aggregation)
-
Carbon-coated copper TEM grids
-
Negative stain solution (e.g., 2% (w/v) uranyl acetate (B1210297) in water, filtered)
-
Filter paper
-
Forceps
-
Transmission Electron Microscope
Procedure:
-
Glow-discharge the carbon-coated TEM grids to make the surface hydrophilic.
-
Apply a small volume (e.g., 3-5 µL) of the C-peptide sample onto the grid and allow it to adsorb for 1-2 minutes.
-
Blot off the excess sample using filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water. Blot off the excess water.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain solution.
-
Allow the grid to air dry completely.
-
Examine the grid in a transmission electron microscope to visualize the morphology of the C-peptide aggregates.
Visualizations
Caption: A workflow for preventing recombinant C-peptide aggregation.
Caption: A simplified diagram of the C-peptide signaling pathway.[22][23][24][25][26][27][28]
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Unraveling the aggregation propensity of human insulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Dependent Interaction between C-Peptide and Phospholipid Bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. technosaurus.co.jp [technosaurus.co.jp]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sepax-tech.com [sepax-tech.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. Pharmaceutical Analysis of Protein–Peptide Coformulations and the Influence of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neurelis.com [neurelis.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. C-peptide - Wikipedia [en.wikipedia.org]
- 25. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining the Mixed-Meal Tolerance Test (MMTT) for C-peptide Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mixed-Meal Tolerance Test (MMTT) to measure C-peptide.
Troubleshooting Guide
This guide addresses specific issues that may arise during MMTT experiments for C-peptide analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline C-peptide levels | - Inadequate fasting period.[1] - Recent consumption of substances that stimulate insulin (B600854) secretion. - Stress-induced physiological response. | - Ensure subject has fasted for 8-12 hours overnight.[2] - Instruct subjects to avoid caffeine (B1668208) and strenuous exercise before the test. - Allow for a 30-minute rest period before baseline sampling. |
| Unexpectedly low or flat C-peptide response | - Improper meal composition (insufficient secretagogues). - Subject non-compliance (incomplete meal consumption). - Compromised beta-cell function.[3][4] - Sample handling and storage issues. | - Use a standardized liquid meal with a defined composition of carbohydrates, proteins, and fats.[5][6] - Observe the subject to ensure the entire meal is consumed within the specified time (e.g., 5-10 minutes).[1][5] - Review subject's clinical history for factors affecting beta-cell function. - Follow strict protocols for sample collection, processing (e.g., using EDTA tubes), and storage (-20°C or lower).[1][5] |
| Unexpectedly high C-peptide response | - Underlying insulin resistance.[4][7] - Use of medications that stimulate insulin secretion (e.g., sulfonylureas).[4][7] - Impaired renal clearance of C-peptide.[2][8] - Presence of an insulinoma.[7][8] | - Assess the subject for insulin resistance using appropriate markers. - Review the subject's medication history. - Evaluate the subject's renal function.[2] - If clinically indicated, investigate the possibility of an insulinoma. |
| Discrepancy between 2-hour and 4-hour MMTT results | - The 2-hour test may not capture the full C-peptide response profile, potentially over or underestimating the total area under the curve (AUC).[9] - The peak C-peptide response can occur after 2 hours in some individuals.[9] | - For comprehensive assessment of beta-cell function, a 4-hour MMTT is often preferred as it captures a more complete hormonal response.[9] - If using a 2-hour protocol, be aware of its limitations in capturing the full C-peptide dynamics. |
| High inter-subject variability | - Differences in age, BMI, sex, and duration of diabetes.[10] - Genetic factors. - Variations in habitual diet.[11] | - Standardize inclusion and exclusion criteria for study cohorts. - Record and account for demographic and clinical characteristics in the data analysis. - Provide subjects with dietary instructions for the days leading up to the test. |
Frequently Asked Questions (FAQs)
Protocol and Procedure
Q1: What is the standard composition of a mixed-meal for an MMTT?
A1: A commonly used standard liquid meal, such as Boost or Sustacal, is administered based on body weight (e.g., 6 mL/kg, up to a maximum of 360 mL).[5] The composition is typically high in carbohydrates, with moderate protein and fat content. For example, one common composition provides 55% carbohydrates, 24% protein, and 21% lipids.[5] Another example is a 470 kcal meal with approximately 66% carbohydrate, 16% protein, and 18% fat.[12]
Q2: What are the recommended time points for blood sampling during an MMTT for C-peptide?
A2: A typical sampling schedule includes a baseline sample (or an average of samples at -30, -15, and 0 minutes) before meal ingestion.[12] Post-meal samples are commonly collected at 15, 30, 60, 90, and 120 minutes.[1] For a more detailed profile or a 4-hour test, additional samples can be taken at 150, 180, and 240 minutes.[5][12] The 90-minute time point is often highlighted as the typical peak for C-peptide response.[5][6]
Q3: What is the appropriate duration for an MMTT?
A3: MMTTs are commonly conducted for either 2 or 4 hours.[9] While a 2-hour test is less burdensome for participants, a 4-hour test is considered the reference standard as it captures a more complete C-peptide response profile.[9] The choice of duration may depend on the specific research question and trial design.
Data Interpretation
Q4: How is C-peptide data from an MMTT typically analyzed?
A4: The primary outcome is often the Area Under the Curve (AUC) for C-peptide, calculated using the trapezoidal rule.[9] Other important parameters include the fasting C-peptide level, the peak C-peptide concentration, and the time to peak.[6]
Q5: What are considered normal or clinically significant C-peptide levels during an MMTT?
A5: C-peptide levels are interpreted in the context of the individual's clinical status (e.g., presence of diabetes). A stimulated C-peptide level of at least 0.2 nmol/L is often considered indicative of preserved beta-cell function in individuals with type 1 diabetes and is associated with improved clinical outcomes.[1][5] Fasting C-peptide levels in a healthy individual are typically in the range of 0.9 to 1.8 ng/mL.[3] Post-meal, a significant rise is expected. For instance, one source suggests a rise to 3.0-9.0 ng/mL at 1 hour and 2.5-8.0 ng/mL at 2 hours.[13]
| Parameter | Typical Value/Range | Clinical Significance |
| Fasting C-peptide | 0.9 - 1.8 ng/mL[3] | Indicates basal insulin secretion. |
| Stimulated C-peptide (Peak) | > 0.2 nmol/L[5] | A level ≥0.2 nmol/L suggests preserved beta-cell function in type 1 diabetes.[5] |
| Stimulated C-peptide (1 hour) | 3.0 - 9.0 ng/mL[13] | Reflects the initial phase of insulin secretion in response to a meal. |
| Stimulated C-peptide (2 hours) | 2.5 - 8.0 ng/mL[13] | Reflects the sustained phase of insulin secretion. |
Q6: What factors can influence the interpretation of MMTT C-peptide results?
A6: Several factors can affect C-peptide levels, including age, BMI, duration of diabetes, glycemic control (HbA1c), and renal function.[2][10] It is crucial to consider these factors when interpreting the results. For instance, impaired kidney function can lead to elevated C-peptide levels due to decreased clearance.[2][8]
Visualizations
Experimental Workflow
Caption: Figure 1. MMTT Experimental Workflow for C-peptide Measurement.
C-peptide Secretion Pathway
Caption: Figure 2. Simplified Pathway of Meal-Stimulated C-peptide Secretion.
References
- 1. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C‐peptide determination in the diagnosis of type of diabetes and its management: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Lessons From the Mixed-Meal Tolerance Test: Use of 90-minute and fasting C-peptide in pediatric diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. blazma.com [blazma.com]
- 8. C-peptide | Pathology Tests Explained [pathologytestsexplained.org.au]
- 9. Two- and Four-Hour Tests Differ in Capture of C-Peptide Responses to a Mixed Meal in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Associated With the Decline of C-Peptide in a Cohort of Young Children Diagnosed With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of mixed meal tolerance test composition on measures of beta-cell function in type 2 diabetes | springermedizin.de [springermedizin.de]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. droracle.ai [droracle.ai]
Navigating C-Peptide Quantification: A Technical Support Center for Commercial ELISA Kits
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing commercial C-peptide ELISA kits. From kit comparisons to troubleshooting, this resource aims to streamline your experimental workflow and ensure accurate, reproducible results.
Selecting the Right Kit: A Comparative Overview
Choosing the most suitable C-peptide ELISA kit is critical for the success of your research. The following table summarizes the key specifications of several commercially available kits to facilitate an informed decision.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Sample Type(s) | Assay Range | Sensitivity | Assay Time |
| R&D Systems | Human C-Peptide Quantikine ELISA Kit (DICP00) | Sandwich | Cell Culture Supernates, Serum, Plasma (EDTA, Heparin), Urine | 28.9 - 1,850 pmol/L | 2.88 pmol/L | 2.5 hours |
| Mercodia | C-peptide ELISA (10-1136-01) | Sandwich | Serum, Plasma (Heparin, EDTA), Urine | 0.07-3.0 nmol/L | Not specified | ~2 hours |
| Invitrogen | This compound ELISA Kit (BMS2191-2) | Sandwich | Serum, Plasma, Urine, Cell Culture Medium | Not specified | Not specified | Not specified |
| Abcam | C-Peptide ELISA Kit (ab178641) | Sandwich | Serum, Plasma | Not specified | Not specified | Not specified |
| Sigma-Aldrich | This compound ELISA (EZHCP-20K) | Sandwich | Serum, Plasma | 0.2 - 20 ng/mL | Not specified | ~3 hours |
| Crystal Chem | C-Peptide ELISA Kit (80954) | Sandwich | Serum, Plasma | 0.37 - 15 ng/mL | Not specified | Not specified |
| Epitope Diagnostics Inc. | C-Peptide ELISA Kit (KT-881) | Sandwich | Serum, EDTA-plasma | 0 - 12 ng/mL | 0.01 ng/mL | 1 hour, 20 minutes |
| Ansh Labs | C-PEPTIDE ELISA (AL-151) | Sandwich | Serum | Not specified | Not specified | Not specified |
| Biomatik | This compound Elisa Kit (EKC31202) | Sandwich | Serum, Plasma, Tissue Homogenates | 0.5 - 8 ng/mL | 0.25 ng/mL | 1-5 hours |
| Aviva Systems Biology | C-Peptide ELISA Kit (Human) (OKEH00453) | Competitive | Not specified | Not specified | Not specified | Not specified |
| Eagle Biosciences | C-Peptide ELISA Assay Kit (CP121-K01) | Sandwich | Serum, Plasma | 0.2 - 10 ng/mL | Not specified | ~2.5 hours |
| Tulip Diagnostics | Qualisa C-Peptide ELISA | Sandwich | Serum | Not specified | Not specified | ~1.5 hours |
Experimental Protocol: A Generalized Sandwich ELISA Workflow
This protocol provides a general outline for a typical sandwich C-peptide ELISA. Always refer to the specific manufacturer's instructions provided with your kit for precise details, as incubation times, reagent volumes, and concentrations may vary.
-
Reagent Preparation : Bring all reagents and samples to room temperature before use.[1][2][3][4] Reconstitute lyophilized standards and controls as directed in the kit manual.[1][5][6] Prepare the wash buffer by diluting the concentrated stock solution with deionized or distilled water.[1][5][7]
-
Standard and Sample Addition : Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate in duplicate.
-
Incubation with Detection Antibody : Add the enzyme-conjugated detection antibody to each well. Cover the plate and incubate at the specified temperature and duration. This allows the C-peptide in the samples and standards to be "sandwiched" between the capture and detection antibodies.[5][8]
-
Washing : Aspirate the contents of the wells and wash the plate multiple times with the prepared wash buffer.[1][7] This step is crucial to remove any unbound reagents. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual wash buffer.[7]
-
Substrate Addition : Add the substrate solution (e.g., TMB) to each well.[1][5] This will react with the enzyme conjugated to the detection antibody, resulting in a color change. Incubate the plate in the dark for the recommended time.[5]
-
Stopping the Reaction : Add the stop solution to each well to terminate the enzyme-substrate reaction.[1] The color in the wells will typically change from blue to yellow.
-
Absorbance Measurement : Read the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.[1]
-
Data Analysis : Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of C-peptide in your samples.
Caption: A generalized workflow for a sandwich C-peptide ELISA.
Troubleshooting Guide
Encountering issues during your ELISA? This guide provides solutions to common problems.
Q1: I'm seeing weak or no signal across the entire plate.
-
Possible Cause: Inactive reagents or incorrect storage.
-
Possible Cause: Omission of a critical reagent.
-
Possible Cause: Insufficient incubation times.
-
Solution: Adhere strictly to the incubation times specified in the kit manual.[3]
-
-
Possible Cause: Inactive enzyme or substrate.
-
Solution: Ensure the substrate has been stored correctly and has not been contaminated. Some substrates are light-sensitive.
-
Q2: The background signal is too high.
-
Possible Cause: Inadequate washing.
-
Possible Cause: Concentration of detection antibody is too high.
-
Solution: If using a kit with components that require optimization, you may need to titrate the detection antibody to a lower concentration.[9]
-
-
Possible Cause: Incubation times or temperatures were too high.
-
Solution: Follow the recommended incubation times and temperatures precisely. Avoid incubating plates in a stacked configuration.[3]
-
-
Possible Cause: Cross-reactivity or non-specific binding.
-
Solution: Ensure the blocking buffer is appropriate and that all incubation steps are performed as directed.[9]
-
Q3: My standard curve is poor or non-linear.
-
Possible Cause: Improper preparation of standards.
-
Solution: Ensure standards are fully reconstituted and mixed thoroughly before use.[6] Perform serial dilutions carefully and accurately.
-
-
Possible Cause: Pipetting errors.
-
Possible Cause: Plate reader settings are incorrect.
-
Solution: Verify that the correct wavelength is being used for absorbance reading.[9]
-
Q4: I'm observing high variability between duplicate wells.
-
Possible Cause: Inconsistent pipetting.
-
Solution: Be consistent with your pipetting technique. Pipette samples and reagents into the side of the wells to avoid splashing.[3]
-
-
Possible Cause: Incomplete mixing of reagents.
-
Solution: Gently mix all reagents before use.[1]
-
-
Possible Cause: "Edge effects" due to temperature variations across the plate.
-
Solution: Ensure the plate is incubated in a stable temperature environment. Sealing the plate properly during incubations can help minimize this effect.[3]
-
Caption: A decision tree for troubleshooting common ELISA issues.
Frequently Asked Questions (FAQs)
Q1: What is the significance of measuring C-peptide?
C-peptide is produced in equimolar amounts to insulin (B600854) during the cleavage of proinsulin.[5][10][11] Because C-peptide has a longer half-life than insulin, it serves as a more stable marker of endogenous insulin production.[5][10][11] Measuring C-peptide is useful for distinguishing between type 1 and type 2 diabetes, assessing pancreatic beta-cell function, and investigating causes of hypoglycemia.[10][12]
Q2: Which sample type is best for C-peptide measurement: serum or plasma?
While many kits are validated for both, serum is often the preferred sample type.[5] C-peptide values can be consistently higher in plasma than in serum.[5][11] It is crucial to be consistent with the sample type used throughout a study. For accurate results, it is often recommended to use fasting morning serum samples.[2][5]
Q3: How should I store my samples before analysis?
If samples cannot be assayed on the same day of collection, they can typically be stored at 2-8°C for a short period (up to 48 hours).[5] For longer-term storage, it is recommended to aliquot and freeze samples at -20°C or lower.[5] Avoid repeated freeze-thaw cycles.[2][13]
Q4: Can I use a kit for a different species than it is validated for?
It is not recommended. ELISA kits are developed with antibodies specific to the target protein of a particular species. Using a kit for an unintended species can lead to a lack of signal or inaccurate results due to differences in protein sequence and structure.
Q5: What does "edge effect" mean and how can I prevent it?
"Edge effect" refers to the phenomenon where the wells on the outer edges of a microplate show different absorbance readings than the inner wells. This is often caused by temperature gradients across the plate during incubation. To minimize this, ensure even temperature distribution by not stacking plates and using a properly calibrated incubator. Sealing the plate securely can also help.[3]
References
- 1. anshlabs.com [anshlabs.com]
- 2. C-Peptide ELISA Kit (ab178641) | Abcam [abcam.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. cusabio.com [cusabio.com]
- 5. tulipgroup.com [tulipgroup.com]
- 6. eaglebio.com [eaglebio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound ELISA Kit (BMS2191-2) - Invitrogen [thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. epitopediagnostics.com [epitopediagnostics.com]
- 11. monobind.com [monobind.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. mercodia.com [mercodia.com]
Technical Support Center: Measurement of Low Human C-Peptide Concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the accurate measurement of very low concentrations of human C-peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when measuring very low concentrations of this compound?
A1: Measuring very low concentrations of this compound presents several analytical challenges. These include selecting an assay with sufficient sensitivity, potential interference from substances in the sample matrix, and issues related to sample collection and handling.[1][2][3] High variability can be observed between different assay kits, even when they claim traceability to the same international standards.[1]
Q2: Which assay methodology is most sensitive for detecting low C-peptide levels?
A2: Modern ultrasensitive immunoassays, such as certain Enzyme-Linked Immunosorbent Assays (ELISAs) and Immunoradiometric Assays (IRMAs), are capable of detecting C-peptide concentrations in the low picomolar range.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly specific and sensitive method that can distinguish between C-peptide, proinsulin, and insulin (B600854) analogs.[1] The choice of assay will depend on the specific requirements of the study, including the desired sensitivity and the available equipment.
Q3: What is a typical lower limit of quantification (LLOQ) for a sensitive C-peptide assay?
A3: The LLOQ can vary significantly between different assays and manufacturers. Some ultrasensitive ELISAs report LLOQs around 9.7 pmol/L, while some IRMAs can achieve LLOQs as low as 3.8 pmol/L.[3][4] It is crucial to verify the LLOQ in-house before conducting studies where low C-peptide levels are expected.[3][4]
Q4: How can I minimize pre-analytical errors during sample collection and handling?
A4: Proper sample handling is critical for accurate low-level C-peptide measurement. Fasting serum or K2 EDTA plasma are the preferred sample types.[5] It is recommended to separate the serum or plasma from cells as soon as possible after collection.[6] For long-term storage, samples should be frozen at -70°C and are stable for at least 30 days.[5] Avoid using hemolyzed or lipemic specimens, as they can interfere with the assay.[5] Repeated freeze-thaw cycles should also be avoided.[7]
Q5: What are common sources of interference in C-peptide immunoassays?
A5: Hemolysis is a significant source of interference, as it can lead to a decrease in measured C-peptide concentrations due to the release of insulin-degrading enzyme from red blood cells.[2][8] While some studies have suggested C-peptide is unaffected by hemolysis, others have demonstrated a negative interference that increases with the degree and duration of hemolysis.[2][8] Other potential interferences can include high concentrations of bilirubin (B190676) and triglycerides, although their impact may be less substantial.[1] Cross-reactivity with proinsulin can also lead to falsely elevated C-peptide readings, though this is less of an issue with modern, more specific assays.[9][10]
Troubleshooting Guide
Low or No Signal
| Possible Cause | Recommended Solution |
| Low C-peptide concentration in the sample | The C-peptide concentration may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay format.[11][12] |
| Improper sample storage or handling | Degradation of C-peptide due to repeated freeze-thaw cycles or prolonged storage at improper temperatures can lead to low signals. Ensure samples are stored at -70°C and thawed only once before use.[7] |
| Expired or improperly stored reagents | Check the expiration dates of all kit components and ensure they have been stored according to the manufacturer's instructions.[13][14] |
| Incorrect reagent preparation | Double-check all dilution calculations for standards, antibodies, and other reagents. Ensure lyophilized components were reconstituted correctly.[12] |
| Insufficient incubation times or incorrect temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Increasing incubation times, for example, to overnight at 4°C for antibody steps, may enhance the signal.[15] |
| Inactive enzyme conjugate | The enzyme conjugate (e.g., HRP) may have lost activity. Use fresh reagents and avoid contamination.[14] |
| Substrate solution issues | The substrate solution may be old, contaminated, or prepared incorrectly. Prepare fresh substrate solution before each use and protect it from light.[13][15] |
High Background
| Possible Cause | Recommended Solution |
| Insufficient washing | Inadequate washing can leave unbound reagents in the wells, leading to high background. Ensure all wells are filled and completely aspirated during each wash step.[12] |
| Cross-reactivity | The antibodies may be cross-reacting with other molecules in the sample matrix. Use a more specific antibody pair or consider sample purification. Modern assays generally have low cross-reactivity with proinsulin.[9][10] |
| High concentration of detection antibody | Using too high a concentration of the detection antibody can lead to non-specific binding and high background. Titrate the antibody to determine the optimal concentration.[11] |
| Contamination of reagents | Contamination of buffers or reagents with the analyte or enzyme conjugate can cause a uniformly high background. Use fresh, sterile pipette tips for each reagent. |
| Prolonged incubation or color development | Over-incubation or allowing the color to develop for too long can increase the background signal. Adhere to the recommended incubation times.[13] |
Poor Standard Curve
| Possible Cause | Recommended Solution |
| Improper standard preparation | Inaccurate serial dilutions of the standards are a common cause of a poor standard curve. Use calibrated pipettes and perform dilutions carefully. Prepare fresh standards for each assay. |
| Degraded standards | The C-peptide standards may have degraded due to improper storage or handling. Use freshly reconstituted standards for each experiment. |
| Incorrect plate reader settings | Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB with a stop solution).[12] |
| Pipetting errors | Inconsistent pipetting technique can lead to high variability between replicate wells. Ensure accurate and consistent pipetting of all reagents.[11] |
| Incorrect curve fit | Using the wrong curve-fitting model for your data can result in an inaccurate standard curve. Consult the assay protocol for the recommended curve fit (e.g., four-parameter logistic).[7] |
Quantitative Data Summary
Table 1: Comparison of C-Peptide Assay Performance at Low Concentrations
| Assay Type | Limit of Blank (LoB) (pmol/L) | Limit of Detection (LoD) (pmol/L) | Limit of Quantification (LoQ) (pmol/L) | Reference |
| Ultrasensitive ELISA | 1.3 | 2.4 | 9.7 | [3][4] |
| Immunoradiometric Assay (IRMA) | 0.16 | 0.54 | 3.8 | [3][4] |
Note: These values are examples and can vary between different commercial kits. It is essential to validate the performance of each assay in your own laboratory.
Experimental Protocols
Protocol: Ultrasensitive this compound ELISA
This protocol provides a general workflow for a sandwich ELISA designed to measure low concentrations of this compound. Refer to the specific manufacturer's instructions for detailed procedures and reagent concentrations.
-
Reagent Preparation:
-
Allow all reagents and samples to reach room temperature before use.
-
Reconstitute lyophilized standards and controls as per the kit instructions.
-
Prepare serial dilutions of the C-peptide standard to generate a standard curve.
-
Dilute the wash buffer concentrate to its working concentration with deionized water.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the recommended time and temperature (e.g., 2 hours at room temperature).
-
Wash the plate 3-5 times with wash buffer, ensuring complete aspiration of the liquid after each wash.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for the recommended time and temperature (e.g., 1 hour at room temperature).
-
Wash the plate as described in step 3.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for the recommended time and temperature (e.g., 30 minutes at room temperature).
-
Wash the plate as described in step 3.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Plot the absorbance of the standards versus their known concentrations.
-
Use a four-parameter logistic curve fit to generate the standard curve.
-
Determine the C-peptide concentration in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Proinsulin cleavage and secretion pathway of insulin and C-peptide.
Caption: Troubleshooting workflow for low signal in C-peptide ELISA.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemolysis Affects C‐Peptide Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How low is really low? Comparison of two C-peptide assays to establish residual C-peptide production in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. anshlabs.com [anshlabs.com]
- 6. acb.org.uk [acb.org.uk]
- 7. C-Peptide ELISA Kit (ab178641) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Utility and Cross-Reactivity of Insulin and C-Peptide Assays by the Lumipulse G1200 System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. benchchem.com [benchchem.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. cusabio.com [cusabio.com]
- 15. bitesizebio.com [bitesizebio.com]
standardizing laboratory procedures for c-peptide testing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C-peptide assays. Our goal is to help you standardize laboratory procedures and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of C-peptide testing in a research and drug development context?
A1: C-peptide is a biomarker used to assess endogenous insulin (B600854) secretion from pancreatic β-cells.[1] Because it is co-secreted with insulin in equimolar amounts and is not extracted by the liver like insulin, it serves as a more stable indicator of β-cell function.[1] In research and drug development, its primary applications include:
-
Differentiating between endogenous and exogenous hyperinsulinism.[2]
-
Monitoring β-cell function in studies of diabetes and other metabolic diseases.[2][3]
-
Assessing the impact of novel therapeutics on insulin secretion.
-
Evaluating pancreatic islet cell transplantation success.[4]
Q2: What are the critical pre-analytical factors to consider for reliable C-peptide measurement?
A2: Several pre-analytical factors can significantly impact the stability and measurement of C-peptide. These include sample type, handling, and storage conditions. Adherence to standardized procedures is crucial for accurate results.[5][6]
Q3: Should I use serum or plasma for C-peptide testing?
A3: C-peptide is generally more stable in serum, provided the sample is centrifuged promptly and stored appropriately (refrigerated or frozen).[5][6] However, some modern assays demonstrate good stability in EDTA plasma as well.[7] It is essential to consult the specific assay manufacturer's instructions for the recommended sample type.[8][9]
Q4: What are the optimal storage conditions for C-peptide samples?
A4: For short-term storage (up to 24-48 hours), serum or plasma samples should be kept at 2-8°C.[10] For long-term storage, freezing at -20°C or -80°C is recommended.[8][9] It is crucial to avoid repeated freeze-thaw cycles.[2][11] Sample stability can be method-dependent, with some assays showing stability for up to 30 days when frozen.[8][10]
Q5: How does renal function affect C-peptide levels?
A5: The kidneys are the primary site of C-peptide clearance from circulation.[3][7] Therefore, impaired renal function can lead to falsely elevated C-peptide levels, which can complicate the interpretation of results.[7] It is important to consider the subject's renal status when analyzing C-peptide data.
Troubleshooting Guide
This guide addresses specific issues that may arise during C-peptide testing, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate samples | Inconsistent pipetting technique.[12] | Ensure pipettes are properly calibrated and that tips are sealed correctly. Use a consistent pipetting rhythm. |
| Inadequate mixing of samples or reagents. | Vortex or gently invert samples and reagents thoroughly before use. | |
| Temperature fluctuations across the assay plate.[12] | Avoid stacking plates during incubation to ensure uniform temperature distribution. | |
| Lower than expected C-peptide values | Sample Degradation: Delayed centrifugation at room temperature.[5][6] | Centrifuge blood samples as soon as possible after collection. If a delay is unavoidable, keep the samples on ice. |
| Sample Degradation: Improper storage temperature or repeated freeze-thaw cycles.[2][13] | Adhere to recommended storage conditions (see FAQs). Aliquot samples before freezing to avoid multiple freeze-thaw cycles. | |
| Assay Interference: Hemolysis in the sample.[14] | Visually inspect samples for hemolysis. If present, recollect the sample if possible. Note the hemolysis in the experimental record. | |
| Higher than expected C-peptide values | Cross-reactivity: The assay antibody may be cross-reacting with proinsulin.[2][3] | Use a highly specific assay with low cross-reactivity to proinsulin. Modern monoclonal antibody-based assays generally have minimal cross-reactivity.[7] |
| Assay Interference: Lipemic or icteric (high bilirubin) samples.[14] | While some studies show minimal interference from moderate levels of triglycerides and bilirubin, grossly lipemic or icteric samples should be noted and may require special handling or a different assay methodology.[14] | |
| Physiological Factors: Impaired renal function in the subject.[7] | Correlate C-peptide results with markers of renal function (e.g., creatinine). | |
| Inconsistent results between different assay kits or laboratories | Lack of Standardization: Different assays use different calibrators and antibodies, leading to systematic bias.[15][16][17] | To ensure consistency within a study, use the same assay kit and laboratory for all samples.[9] For inter-study comparisons, consider using a laboratory that has standardized its results to a reference method like mass spectrometry.[15][16] |
Quantitative Data Summary
Table 1: Impact of Storage Conditions on C-Peptide Stability in Serum and Plasma
| Sample Type | Storage Temperature | Duration | Percentage Deviation from Baseline |
| Serum (separated) | 2-8°C | 7 days | -5%[5][6] |
| Plasma (separated) | 2-8°C | 7 days | -13%[5][6] |
| Whole Blood (unspun serum) | Room Temperature | 48 hours | -74%[5][6] |
| Whole Blood (unspun plasma) | Room Temperature | 48 hours | -46%[5][6] |
Data compiled from studies investigating pre-analytical factors on C-peptide stability.[5][6]
Table 2: Within- and Between-Laboratory Imprecision of C-Peptide Assays
| Assay Parameter | Coefficient of Variation (CV) Range |
| Within-Run CV | <2% to >10%[15][17] |
| Between-Run CV | <2% to >18%[15][17] |
These ranges highlight the variability across different assay methods and laboratories, emphasizing the need for standardization.[15][17]
Experimental Protocols
Protocol 1: General Procedure for C-Peptide Measurement by ELISA
This protocol provides a general workflow for a sandwich ELISA, a common method for C-peptide quantification.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and controls, according to the kit manufacturer's instructions. Allow all components to reach room temperature before use.[18][19]
-
Sample Preparation: Thaw frozen serum or plasma samples on ice. Mix gently but thoroughly. If necessary, dilute samples with the provided sample diluent to fall within the assay's standard curve range.[19]
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated secondary antibody to each well.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 45-120 minutes at room temperature).[10][18]
-
Wash the wells multiple times with the wash buffer to remove unbound reagents. Insufficient washing can lead to high background and poor precision.[10]
-
Add the substrate solution to each well and incubate for the specified time, allowing for color development.[10]
-
Stop the reaction by adding the stop solution.[10]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.[10]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the C-peptide concentration of the unknown samples by interpolating their absorbance values from the standard curve.[10]
-
Protocol 2: Blood Sample Collection and Processing for C-Peptide Analysis
This protocol outlines the standardized procedure for collecting and processing blood samples to ensure C-peptide stability.
-
Collection:
-
Clotting (for serum):
-
Allow the blood in the red-top or SST tube to clot at room temperature for 30-60 minutes.[9]
-
-
Centrifugation:
-
Aliquoting and Storage:
Visualizations
Caption: Standard experimental workflow for C-peptide measurement.
Caption: Logical troubleshooting flow for C-peptide assays.
References
- 1. C‐peptide determination in the diagnosis of type of diabetes and its management: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acb.org.uk [acb.org.uk]
- 3. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Peptide: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The clinical utility of C-peptide measurement in the care of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anshlabs.com [anshlabs.com]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. tulipgroup.com [tulipgroup.com]
- 11. NIBSC - Peptide Storage [nibsc.org]
- 12. anshlabs.com [anshlabs.com]
- 13. "Method-specific" stability of serum C-peptide in a multicenter clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Standardization of C-peptide measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Standardization of C-Peptide Measurements - ProQuest [proquest.com]
- 18. monobind.com [monobind.com]
- 19. resources.novusbio.com [resources.novusbio.com]
Validation & Comparative
A Comparative Guide to Validating a New Human C-peptide ELISA Against the Reference Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a new Human C-peptide ELISA kit against the established reference method, Isotope-Dilution Liquid Chromatography/Tandem Mass Spectrometry (ID-LC/MS/MS). The objective is to present a clear comparison of the assay's performance, supported by experimental data and detailed protocols.
C-peptide, a 31-amino acid polypeptide, is a crucial biomarker of endogenous insulin (B600854) secretion from pancreatic β-cells.[1] It is released in equimolar amounts with insulin, making it a reliable indicator of β-cell function.[1][2] Unlike insulin, C-peptide has a longer half-life and is not significantly cleared by the liver, which makes its measurement advantageous for assessing insulin secretory function.[1][2] Accurate and precise quantification of C-peptide is vital in diabetes research, management, and the investigation of hypoglycemia.[2][3]
The reference measurement procedure for serum C-peptide is Isotope-Dilution Liquid Chromatography/Tandem Mass Spectrometry (ID-LC/MS/MS).[3][4] This guide outlines the validation of a new sandwich ELISA, a common immunoassay format, against this gold standard.[5]
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. For all experiments, samples should be run in duplicate or triplicate to ensure statistical validity.[6]
1. Reference Method: Isotope-Dilution Liquid Chromatography/Tandem Mass Spectrometry (ID-LC/MS/MS)
The ID-LC/MS/MS procedure provides the highest level of analytical accuracy and serves as the benchmark for C-peptide measurement.[4][7] The method involves the addition of a known amount of a stable isotope-labeled C-peptide internal standard to the sample. The sample undergoes extraction and purification, followed by separation using liquid chromatography. The C-peptide and the internal standard are then detected and quantified by tandem mass spectrometry based on their unique mass-to-charge ratios.
2. New Method: this compound Sandwich ELISA
The new assay is a sandwich enzyme-linked immunosorbent assay.[5]
-
Principle: A capture antibody specific to this compound is pre-coated onto microplate wells.[5] Samples, standards, and controls are added, and any C-peptide present binds to the immobilized antibody.[5] A second, biotin-conjugated detection antibody that binds to a different epitope on the C-peptide is then added, forming a "sandwich".[5][8] Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin.[9] After a final wash, a substrate solution (TMB) is added, which reacts with the HRP to produce a colored product.[9][10] The intensity of the color, measured spectrophotometrically at 450 nm, is directly proportional to the amount of C-peptide in the sample.[10][11]
3. Method Comparison Study
-
Objective: To compare the results obtained from the new ELISA with the ID-LC/MS/MS reference method.
-
Procedure: A cohort of at least 40 human serum or plasma samples spanning the analytical range of the assay should be analyzed by both the new ELISA and the ID-LC/MS/MS method.
-
Statistical Analysis: The data should be analyzed using Passing-Bablok or Deming regression to determine the slope, intercept, and correlation coefficient (R). A Bland-Altman plot should also be generated to assess the agreement and identify any systematic bias between the two methods.
4. Precision (Intra- and Inter-Assay)
-
Objective: To determine the repeatability and intermediate precision of the assay.
-
Procedure:
-
Analysis: The mean, standard deviation (SD), and coefficient of variation (%CV) are calculated. A %CV of less than 10% for intra-assay and less than 15% for inter-assay precision is generally considered acceptable.
5. Linearity of Dilution
-
Objective: To verify that the assay provides linearly proportional results for diluted samples, indicating no matrix interference.[6]
-
Procedure: A high-concentration human serum sample is serially diluted (e.g., 1:2, 1:4, 1:8, 1:16) with the provided assay diluent.[6] Each dilution is then assayed.
-
Analysis: The observed concentration is multiplied by the dilution factor to get the corrected concentration. The recovery is calculated as (Corrected Concentration / Initial Concentration) x 100%. Recoveries should ideally be between 80-120%.
6. Spike and Recovery
-
Objective: To assess the accuracy of the assay by measuring the recovery of a known amount of C-peptide added to a sample matrix.[10]
-
Procedure: A known amount of C-peptide standard is "spiked" into several patient serum samples with low endogenous C-peptide levels.[10] Both the spiked and non-spiked samples are then assayed.
-
Analysis: The recovery is calculated as [(Measured Concentration in Spiked Sample - Measured Concentration in Non-Spiked Sample) / Known Spiked Concentration] x 100%. Recoveries should ideally fall within 80-120%.
Data Presentation: Performance Characteristics
The following tables summarize the expected performance data from the validation of the "New this compound ELISA Kit" against the reference method.
Table 1: Precision
| Sample | Replicates (n) | Mean Conc. (ng/mL) | Intra-Assay %CV | Inter-Assay %CV |
|---|---|---|---|---|
| Low Control | 20 | 0.85 | 5.8% | 8.9% |
| Mid Control | 20 | 2.54 | 4.2% | 7.1% |
| High Control | 20 | 7.91 | 3.5% | 6.4% |
Table 2: Linearity of Dilution
| Dilution Factor | Expected (ng/mL) | Observed (ng/mL) | Recovery (%) |
|---|---|---|---|
| Neat | 8.20 | 8.20 | 100.0% |
| 1:2 | 4.10 | 4.25 | 103.7% |
| 1:4 | 2.05 | 1.98 | 96.6% |
| 1:8 | 1.03 | 1.09 | 105.8% |
| 1:16 | 0.51 | 0.49 | 96.1% |
Table 3: Spike and Recovery
| Sample ID | Endogenous (ng/mL) | Spiked (ng/mL) | Expected (ng/mL) | Observed (ng/mL) | Recovery (%) |
|---|---|---|---|---|---|
| Sample 1 | 0.52 | 2.00 | 2.52 | 2.45 | 96.5% |
| Sample 2 | 1.15 | 2.00 | 3.15 | 3.28 | 106.5% |
| Sample 3 | 1.88 | 4.00 | 5.88 | 5.57 | 92.3% |
| Sample 4 | 2.40 | 4.00 | 6.40 | 6.71 | 107.8% |
Table 4: Method Comparison with ID-LC/MS/MS
| Parameter | Result |
|---|---|
| Number of Samples (n) | 50 |
| Concentration Range (ng/mL) | 0.35 - 9.50 |
| Passing-Bablok Regression | New ELISA = 1.04 * (ID-LC/MS/MS) - 0.08 |
| Correlation Coefficient (R) | 0.992 |
| Bland-Altman Mean Bias | +3.2% |
Validation Workflow Visualization
The diagram below illustrates the logical flow of the validation process, from sample handling to final data analysis and comparison.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. C-peptide measurement: methods and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acb.org.uk [acb.org.uk]
- 4. [PDF] Development and Application of Reference Measurement Procedures for C-peptide and Insulin in Human Serum | Semantic Scholar [semanticscholar.org]
- 5. This compound ELISA Kit (BMS2191-2) - Invitrogen [thermofisher.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Implementing a Reference Measurement System for C-peptide: Successes and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. anshlabs.com [anshlabs.com]
- 11. tulipgroup.com [tulipgroup.com]
- 12. epitopediagnostics.com [epitopediagnostics.com]
A Comparative Guide to Inter-Assay and Intra-Assay Precision of Human C-Peptide ELISA Kits
For researchers, scientists, and drug development professionals, selecting the right immunoassay is critical for generating reliable and reproducible data. This guide provides an objective comparison of the inter-assay and intra-assay precision of several commercially available human C-peptide ELISA kits. The precision of an ELISA kit is a crucial performance characteristic, indicating the level of random error and the reproducibility of the measurements.
Understanding Assay Precision
Intra-assay precision , also known as within-run precision, measures the reproducibility of results within a single assay run. It is determined by assaying the same sample multiple times on the same plate. A low intra-assay coefficient of variation (CV%) indicates high precision and minimal variability within a single experiment.
Inter-assay precision , or between-run precision, assesses the reproducibility of results across different assay runs. This is determined by testing the same samples on different days, with different operators, or with different lots of reagents. A low inter-assay CV% demonstrates the robustness and long-term consistency of the assay.
Comparison of this compound ELISA Kits
The following tables summarize the publicly available inter-assay and intra-assay precision data for various this compound ELISA kits. This data has been compiled from the manufacturers' product datasheets and provides a snapshot of their performance.
| Manufacturer | Kit Name/Catalog No. | Sample Type(s) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| R&D Systems | Quantikine Human Insulin C-Peptide Immunoassay (DICP00) | Cell Culture Supernates, Serum, Plasma, Urine | 1.6 - 4.5% | 7.6 - 9.8% |
| Eagle Biosciences | C-Peptide ELISA Assay Kit | Serum, EDTA-plasma | 6.1 - 8.6%[1] | Not explicitly stated in CV%, but data from 7 individual assays is available. |
| Invitrogen | This compound ELISA Kit (BMS2191-2) | Serum, Plasma, Urine, Cell culture supernatant | <6%[2] | <10%[2] |
| FineTest | Human C-P(C-Peptide) ELISA Kit (EH0387) | Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate | 4.46 - 6.2%[3] | 4.54 - 4.83%[3] |
| Alpha Diagnostic Intl. | This compound ELISA kit | Serum | 2.2 - 4.6%[4] | 2.7 - 5.0%[4] |
| Kamiya Biomedical Co. | This compound ELISA | Not specified | <15%[5] | <15%[5] |
Note: The precision data presented here is for illustrative purposes and may vary between lots. It is always recommended to consult the latest product datasheet for the most up-to-date information.
Detailed Experimental Protocols
The following are generalized protocols for determining the inter-assay and intra-assay precision of a this compound ELISA kit, based on common methodologies described by various manufacturers.
Intra-Assay Precision Protocol
-
Sample Preparation: Select three samples with known concentrations of this compound: one with a low concentration, one with a medium concentration, and one with a high concentration, all falling within the assay's standard curve range.
-
Assay Procedure: On a single 96-well plate, run each of the three samples in 20 replicate wells according to the manufacturer's instructions.[3]
-
Data Analysis:
-
Calculate the mean concentration for each of the three samples from the 20 replicate measurements.
-
Calculate the standard deviation (SD) for each of the three samples.
-
Calculate the coefficient of variation (CV%) for each sample using the formula: CV% = (SD / Mean) * 100.
-
Inter-Assay Precision Protocol
-
Sample Preparation: Use the same three samples with low, medium, and high known concentrations of this compound as used in the intra-assay precision assessment.
-
Assay Procedure: Assay the three samples in duplicate in 20 separate assays.[3] These assays should ideally be performed by different technicians on different days using different lots of the ELISA kit to assess the true robustness of the assay.
-
Data Analysis:
-
Calculate the mean concentration for each of the three samples across the 20 separate assays.
-
Calculate the standard deviation (SD) for each of the three samples across the 20 assays.
-
Calculate the coefficient of variation (CV%) for each sample using the formula: CV% = (SD / Mean) * 100.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the inter-assay and intra-assay precision of an ELISA kit.
Caption: Workflow for Determining Inter-Assay and Intra-Assay Precision.
This guide provides a foundational understanding and comparative overview of the precision of various this compound ELISA kits. For making a final decision, it is crucial to consider the specific requirements of your research, including sample type, required sensitivity, and assay range, in addition to the precision data. Always refer to the manufacturer's documentation for the most detailed and current information.
References
A Head-to-Head Comparison: C-Peptide Versus Insulin for Monitoring Beta-Cell Function
For researchers, scientists, and drug development professionals, accurately monitoring pancreatic beta-cell function is paramount. This guide provides an objective comparison of two key biomarkers, human C-peptide and insulin (B600854), supported by experimental data and detailed protocols to aid in the selection of the most appropriate analyte for your research and clinical trial needs.
The assessment of endogenous insulin secretion is critical in understanding the pathophysiology of diabetes and in the development of novel therapeutic interventions. While insulin has historically been a primary focus, C-peptide has emerged as a more reliable and informative marker of beta-cell function in many contexts. This guide will delve into the nuances of both analytes, presenting their strengths and weaknesses to inform study design and data interpretation.
The Biological Basis: A Tale of Two Peptides
Insulin and C-peptide are born from the same precursor molecule, proinsulin, within the beta cells of the pancreas. During the maturation of insulin, proinsulin is cleaved, releasing equimolar amounts of insulin and C-peptide into the portal circulation.[1][2][3] This 1:1 secretion ratio is the fundamental reason why C-peptide can serve as a surrogate marker for insulin secretion.[4]
However, their subsequent journeys through the body diverge significantly, impacting their utility as biomarkers. Insulin undergoes substantial first-pass metabolism in the liver, with 40-60% being cleared before it reaches the systemic circulation.[5] This hepatic extraction is variable and can be influenced by factors such as glucose levels and liver health. In contrast, C-peptide is not significantly extracted by the liver and is cleared by the kidneys at a relatively constant rate.[5][6] This results in a longer half-life for C-peptide (20-30 minutes) compared to insulin (3-5 minutes), leading to more stable plasma concentrations and a more accurate reflection of the actual amount of insulin secreted by the pancreas.[7]
Quantitative Performance: A Clearer Picture with C-Peptide
The distinct physiological handling of C-peptide and insulin translates into notable differences in their performance as biomarkers for beta-cell function. The following tables summarize key quantitative data comparing the two analytes.
Table 1: Physiochemical and Pharmacokinetic Properties
| Property | C-Peptide | Insulin | Reference(s) |
| Molar Secretion Ratio | 1:1 with insulin | 1:1 with C-peptide | [1][2][3] |
| Half-life in Circulation | 20-30 minutes | 3-5 minutes | [7] |
| Primary Clearance Organ | Kidneys | Liver (first-pass metabolism) | [5][6] |
| Hepatic Extraction | Negligible | 40-60% (variable) | [5] |
| Stability in Whole Blood (Room Temp) | More stable, especially in EDTA tubes | Less stable, prone to degradation | [8] |
Table 2: Assay Performance Characteristics
| Characteristic | C-Peptide | Insulin | Reference(s) |
| Inter-laboratory %CV (without recalibration) | 16.4% | 21.8% | [9] |
| Inter-laboratory %CV (with recalibration) | 5.7% | 17.2% | [9] |
| Intra-assay %CV (low concentration) | ~9.21% - 40% | ~10.81% - high variability | [8][10] |
| Intra-assay %CV (high concentration) | ~13.77% | ~12.05% | [8] |
| Interference from exogenous insulin | No | Yes | [5] |
| Interference from insulin antibodies | No | Yes | [5] |
Experimental Protocols: Standardizing the Measurement of Beta-Cell Function
To accurately assess and compare beta-cell function over time or between different interventions, standardized stimulation tests are crucial. The two most common methods are the Mixed-Meal Tolerance Test (MMTT) and the Glucagon (B607659) Stimulation Test (GST).
Mixed-Meal Tolerance Test (MMTT)
The MMTT is considered a more physiological stimulus of insulin secretion as it mimics a meal.
Protocol:
-
Patient Preparation:
-
The patient should fast for at least 8-10 hours overnight. Water is permitted.
-
Long-acting insulin should be continued, but rapid-acting insulin should be withheld for at least 2 hours and short-acting insulin for at least 6 hours before the test.[11][12]
-
Ensure baseline glucose is between 70 and 200 mg/dL.[13]
-
-
Procedure:
-
Insert an intravenous cannula for blood sampling.
-
Collect baseline blood samples for C-peptide, insulin, and glucose at -10 and 0 minutes.
-
Administer a standardized liquid meal (e.g., Boost®, Ensure®) at a dose of 6 mL/kg body weight (maximum 360 mL) to be consumed within 10 minutes.[11]
-
Collect blood samples at 15, 30, 60, 90, 120, 180, and 240 minutes post-meal ingestion for the measurement of C-peptide, insulin, and glucose.[14]
-
-
Sample Handling:
-
Collect blood in appropriate tubes (serum separator tubes for C-peptide and EDTA plasma tubes for insulin are often recommended, but consult your assay manufacturer's instructions).
-
Process samples promptly. If immediate analysis is not possible, centrifuge, aliquot, and store serum/plasma at -80°C.
-
Glucagon Stimulation Test (GST)
The GST is a potent, non-physiologic stimulus of insulin secretion and is a shorter test to perform.
Protocol:
-
Patient Preparation:
-
The patient should fast for at least 8-10 hours overnight. Water is permitted.[15]
-
Omit the morning dose of hydrocortisone (B1673445) if the patient is on this medication.[16]
-
Ensure the patient is not malnourished or has not fasted for more than 48 hours.[15]
-
-
Procedure:
-
Insert an intravenous cannula for blood sampling.
-
Collect a baseline blood sample for C-peptide, insulin, and glucose at time 0.
-
Administer 1.0 mg of glucagon intravenously or intramuscularly (1.5 mg if body weight > 90 kg).[15]
-
Collect blood samples at 5, 10, and 15 minutes post-glucagon administration for the measurement of C-peptide, insulin, and glucose. Some protocols may extend sampling to 30, 60, 90, 120, 150, 180, 210, and 240 minutes.[15]
-
-
Sample Handling:
-
Follow the same sample handling procedures as for the MMTT.
-
Immunoassay Methodologies for C-Peptide and Insulin Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescent Immunoassay (CLIA) are the most common techniques for quantifying C-peptide and insulin in biological samples.
Generalized Sandwich ELISA Protocol
-
Coating: Coat a 96-well microplate with a capture antibody specific for either this compound or insulin and incubate.
-
Washing: Wash the plate to remove unbound antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample/Standard Incubation: Add standards, controls, and samples to the wells and incubate to allow the analyte to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Incubation: Add a detection antibody (conjugated to an enzyme like HRP) that binds to a different epitope on the analyte.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the concentration of the analyte.[17][18]
Generalized Chemiluminescent Immunoassay (CLIA) Protocol
-
Immune Reaction: Similar to ELISA, a sandwich complex is formed with a capture antibody, the analyte (C-peptide or insulin), and a detection antibody. The detection antibody is labeled with a chemiluminescent molecule or an enzyme (like HRP or ALP) that catalyzes a light-producing reaction.[19][20][21]
-
Triggering the Reaction: A trigger solution (e.g., a substrate for the enzyme) is added to initiate the chemiluminescent reaction.
-
Light Detection: The emitted light is measured by a luminometer. The intensity of the light signal is directly proportional to the amount of analyte in the sample.[19]
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the proinsulin processing pathway and the experimental workflows for the MMTT and GST.
Conclusion: Why C-Peptide is Often the Superior Choice
For the majority of applications in both research and clinical settings, C-peptide offers distinct advantages over insulin for the assessment of endogenous beta-cell function. Its longer half-life, lack of hepatic first-pass metabolism, and greater stability lead to more reliable and reproducible measurements that more accurately reflect the true secretory capacity of the pancreatic beta cells. Furthermore, in individuals receiving exogenous insulin therapy, C-peptide measurement is the only way to distinguish endogenous insulin production from injected insulin.
While insulin measurements remain valuable, particularly in assessing insulin resistance in insulin-naïve individuals, researchers and clinicians should carefully consider the specific aims of their study when choosing between these two critical biomarkers. For a robust and accurate assessment of beta-cell function, C-peptide is often the more appropriate and informative analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Insulin - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. echemi.com [echemi.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. worldhealthexpo.com [worldhealthexpo.com]
- 7. General ELISA Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. iacld.com [iacld.com]
- 10. How low is really low? Comparison of two C‐peptide assays to establish residual C‐peptide production in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mixed‐meal tolerance test to assess residual beta‐cell secretion: Beyond the area‐under‐curve of plasma C‐peptide concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. mayo.edu [mayo.edu]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Table 3. [Recommended Protocol for Performing the Glucagon Stimulation Test]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mft.nhs.uk [mft.nhs.uk]
- 17. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 18. ELISA Protocol [protocols.io]
- 19. youtube.com [youtube.com]
- 20. Chemiluminescent Immunoassay Techniques and Principles [en.seamaty.com]
- 21. Understanding CLIA: Principles & Advances - Mindray India [mindray.com]
The Urinary C-Peptide Creatinine Ratio: A Reliable Surrogate for Serum C-Peptide in Assessing Endogenous Insulin Secretion
A comprehensive analysis of studies reveals a strong and consistent correlation between the urinary C-peptide to creatinine (B1669602) ratio (UCPCR) and serum C-peptide levels, positioning UCPCR as a viable, non-invasive alternative for evaluating beta-cell function in diverse patient populations. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of these two crucial biomarkers.
The measurement of C-peptide, a byproduct of insulin (B600854) production, is a fundamental tool for assessing endogenous insulin secretion. While serum C-peptide has traditionally been the gold standard, its collection can be invasive and impractical in certain clinical and research settings. The urinary C-peptide creatinine ratio has emerged as a promising alternative, offering a non-invasive and stable measure. This guide delves into the correlation between these two metrics, presenting quantitative data from multiple studies and detailing the experimental protocols employed.
Quantitative Correlation Analysis
Numerous studies have demonstrated a significant positive correlation between serum C-peptide and UCPCR across various patient cohorts, including individuals with Type 1 and Type 2 diabetes, as well as healthy subjects. The strength of this correlation, typically measured by Pearson's (r) or Spearman's (rho) correlation coefficient, underscores the utility of UCPCR as a surrogate marker. The following table summarizes the findings from key publications.
| Patient Population | Stimulation Method | Serum C-Peptide Timepoint | UCPCR Timepoint | Correlation Coefficient (r) | P-value | Reference |
| Type 2 Diabetes | Meal Stimulation | 2-hour | 2-hour post-meal | 0.64 | < 0.001 | [1][2] |
| Type 2 Diabetes | Meal Stimulation | 2-hour Area Under the Curve | 2-hour post-meal | 0.63 | < 0.001 | [1][2] |
| Insulin-treated Diabetes (diagnosed >30 years) | Mixed-Meal Tolerance Test (MMTT) | 90-minute | 90-minute (MMTT-stimulated) | 0.82 | Not Reported | [3] |
| Insulin-treated Diabetes (diagnosed >30 years) | Standard Breakfast at Home | 90-minute (MMTT) | Post-breakfast | 0.73 | Not Reported | [3] |
| Insulin-treated Diabetes (diagnosed >30 years) | Largest Home Meal | 90-minute (MMTT) | Post-largest meal | 0.71 | Not Reported | [3] |
| Healthy Volunteers | Fasting | Fasting | Second-void fasting | 0.73 (Spearman's rho) | < 0.0001 | [4] |
| Healthy Volunteers | Oral Glucose Tolerance Test (OGTT) | Area Under the Curve | 120-minute post-OGTT | 0.8 (Spearman's rho) | < 0.0001 | [4] |
| Type 1 Diabetes | Mixed-Meal Tolerance Test (MMTT) | 90-minute | 120-minute | 0.97 | < 0.0001 | [5] |
| Type 1 Diabetes | Mixed-Meal Tolerance Test (MMTT) | Area Under the Curve | 120-minute | 0.96 | < 0.0001 | [5] |
| Type 1 Diabetes | Evening Meal at Home | 90-minute (MMTT) | 120-minute post-meal | 0.91 | < 0.0001 | [5] |
| Type 2 Diabetes (eGFR > 60 mL·min⁻¹·1.73 m⁻²) | Fasting | Fasting | Not Specified | 0.455 | 0.002 | [6] |
| Type 2 Diabetes (eGFR ≤ 60 mL·min⁻¹·1.73 m⁻²) | Fasting | Fasting | Not Specified | 0.698 | < 0.001 | [6] |
| Healthy Individuals | Fasting | Fasting | Not Specified | 0.227 | < 0.05 | [7] |
It is noteworthy that the correlation between serum C-peptide and UCPCR can be influenced by renal function. While one study on Type 2 diabetes patients indicated a maintained correlation even with moderate renal impairment[1], another study on individuals without diabetes but with chronic kidney disease found no correlation[4]. A separate investigation in Type 2 diabetes patients showed a stronger correlation in those with an estimated glomerular filtration rate (eGFR) of ≤60 mL·min⁻¹·1.73 m⁻² compared to those with an eGFR >60 mL·min⁻¹·1.73 m⁻²[6].
Experimental Protocols
The methodologies employed to assess the correlation between serum C-peptide and UCPCR typically involve a stimulation test to provoke insulin secretion, followed by timed collection of blood and urine samples.
Mixed-Meal Tolerance Test (MMTT)
The MMTT is a standardized method to stimulate insulin secretion and is considered a gold standard.[5]
-
Patient Preparation: Participants typically fast overnight.
-
Baseline Samples: Fasting blood and urine samples are collected.
-
Meal Ingestion: A standardized liquid meal (e.g., Boost, Ensure) is consumed by the participant within a short timeframe.
-
Post-Meal Sample Collection:
-
Analysis: Serum C-peptide and urinary C-peptide and creatinine concentrations are measured using immunoassays. The UCPCR is then calculated.
Oral Glucose Tolerance Test (OGTT)
The OGTT is another common method for stimulating insulin secretion, particularly in studies involving individuals without diabetes.[4]
-
Patient Preparation: Participants fast overnight.
-
Baseline Samples: A fasting blood sample and a second-void fasting urine sample are collected.
-
Glucose Ingestion: The participant consumes a standard glucose solution (typically 75g).
-
Post-Glucose Sample Collection:
-
Analysis: Serum and urinary samples are analyzed as described for the MMTT.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing serum C-peptide and UCPCR following a stimulation test.
Caption: Workflow for correlating serum C-peptide and UCPCR.
Conclusion
The evidence strongly supports the use of the urinary C-peptide creatinine ratio as a reliable and non-invasive surrogate for stimulated serum C-peptide in assessing endogenous insulin secretion. The strong correlations observed in various diabetic and healthy populations, coupled with the practical advantages of urine collection, make UCPCR an invaluable tool for clinical research and drug development. While the influence of severe renal impairment on this correlation warrants consideration, for many applications, UCPCR offers a practical and patient-friendly approach to beta-cell function assessment.
References
- 1. Validation of a single-sample urinary C-peptide creatinine ratio as a reproducible alternative to serum C-peptide in patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a single-sample urinary C-peptide creatinine ratio as a reproducible alternative to serum C-peptide in patients with Type 2 diabetes - PenARC [arc-swp.nihr.ac.uk]
- 3. Urine C-peptide creatinine ratio is an alternative to stimulated serum C-peptide measurement in late-onset, insulin-treated diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. Urine C-Peptide Creatinine Ratio Is a Noninvasive Alternative to the Mixed-Meal Tolerance Test in Children and Adults With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application of urine C-peptide creatinine ratio in type 2 diabetic patients with different levels of renal function [frontiersin.org]
- 7. Urinary C-Peptide to Creatinine Ratio (UCPCR) as Indicator for Metabolic Risk in Apparently Healthy Adults—A BioPersMed Cohort Study | MDPI [mdpi.com]
C-Peptide vs. Proinsulin: A Comparative Guide to Insulin Processing Markers
For researchers, scientists, and drug development professionals, accurately assessing pancreatic beta-cell function is critical. This guide provides an objective comparison of two key biomarkers of insulin (B600854) processing: C-peptide and proinsulin, offering insights into their respective utilities, supporting experimental data, and detailed methodologies.
Introduction to Insulin Processing
Insulin, a crucial hormone for regulating blood glucose, is synthesized as a larger precursor molecule called proinsulin within the beta cells of the pancreas.[1] Proinsulin is comprised of an A chain, a B chain, and a connecting peptide, or C-peptide.[1] For mature insulin to be formed, proinsulin undergoes enzymatic cleavage, releasing both insulin and C-peptide in equimolar amounts.[2][3] A small fraction of proinsulin may be secreted without being fully processed.[1] Therefore, the circulating levels of C-peptide and proinsulin can provide valuable information about the efficiency of insulin production and secretion.
Head-to-Head Comparison: C-Peptide vs. Proinsulin
| Feature | C-Peptide | Proinsulin | Proinsulin-to-C-Peptide Ratio |
| Primary Indication | Marker of endogenous insulin secretion.[4][5] | Marker of beta-cell dysfunction and stress.[6] | Index of proinsulin processing efficiency.[6][7] |
| Clinical Utility | Differentiating type 1 and type 2 diabetes, assessing beta-cell reserve, diagnosing factitious hypoglycemia.[4][8] | Predicting the risk of developing type 2 diabetes, assessing beta-cell stress in metabolic syndrome.[6] | A more sensitive marker for early beta-cell dysfunction than either molecule alone.[6][9] |
| Half-life in Circulation | ~30-35 minutes[3][4] | Longer than insulin[1] | N/A |
| Hepatic Extraction | Minimal to none[2][3] | Significant | N/A |
| Typical Fasting Levels | 0.78-1.89 ng/mL (0.26-0.62 nmol/L)[5][8] | 3–20 pmol/L[10] | ~0.022 ± 0.0086[7] |
| Primary Assay Types | Immunoassays (ELISA, Chemiluminescence)[10][11] | Immunoassays (ELISA, Chemiluminescence)[10][12] | Calculated from individual proinsulin and C-peptide measurements. |
The Significance of the Proinsulin-to-C-Peptide Ratio
While both C-peptide and proinsulin offer valuable insights, the ratio of proinsulin to C-peptide (PI:CP ratio) has emerged as a particularly sensitive marker of beta-cell dysfunction.[6] In healthy individuals, proinsulin is efficiently converted to insulin and C-peptide, resulting in a low PI:CP ratio. However, under conditions of metabolic stress, such as in the development of type 2 diabetes, the beta cells may struggle to process proinsulin effectively, leading to an increased proportion of proinsulin being secreted.[6] This results in an elevated PI:CP ratio, which can be an early indicator of declining beta-cell function.[6]
Experimental Methodologies
Oral Glucose Tolerance Test (OGTT)
A common clinical and research procedure to assess glucose metabolism and insulin secretion is the Oral Glucose Tolerance Test (OGTT).
Protocol:
-
The subject fasts overnight (at least 8 hours).
-
A baseline (fasting) blood sample is collected.
-
The subject consumes a standardized glucose solution (typically 75g of glucose).
-
Blood samples are collected at timed intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion.[13]
-
Serum or plasma is separated from the blood samples for subsequent analysis.[14]
Immunoassays for C-Peptide and Proinsulin
The quantification of C-peptide and proinsulin in serum or plasma is typically performed using immunoassays.
General Protocol (ELISA - Enzyme-Linked Immunosorbent Assay):
-
Coating: Wells of a microplate are coated with a capture antibody specific for either C-peptide or proinsulin.
-
Sample Addition: Patient samples, standards, and controls are added to the wells. The target molecule (C-peptide or proinsulin) binds to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A second antibody, conjugated to an enzyme (e.g., horseradish peroxidase), that also binds to the target molecule is added.
-
Washing: The plate is washed again to remove the unbound detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The intensity of the color is measured using a microplate reader. The concentration of the target molecule is proportional to the color intensity and is determined by comparison to a standard curve.
Assay Performance Characteristics:
-
C-Peptide Assays:
-
Proinsulin Assays:
-
Sensitivity: Minimum assay sensitivity can be around 0.6 pmol/L.[6][12]
-
Cross-reactivity: High cross-reactivity with intact proinsulin and its major processing intermediates. Minimal cross-reactivity with C-peptide and insulin (e.g., 0.1%).[6][12]
-
Precision: Inter-assay CV can be around 2.2%, and intra-assay CV around 2.5%.[6][12]
-
Visualizing Insulin Processing and Experimental Workflows
Insulin Processing Pathway
Caption: The processing of proinsulin to mature insulin and C-peptide.
Experimental Workflow for Assessing Beta-Cell Function
Caption: A typical workflow for an oral glucose tolerance test.
Conclusion
Both C-peptide and proinsulin are indispensable markers for evaluating the intricate process of insulin synthesis and secretion. C-peptide serves as a robust measure of endogenous insulin production, particularly in individuals receiving exogenous insulin therapy.[4] Proinsulin, and more specifically the proinsulin-to-C-peptide ratio, offers a more nuanced view of beta-cell health, providing an early warning sign of dysfunction.[6] The choice of marker, or the use of both in combination, will depend on the specific research question or clinical scenario. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to make informed decisions in their studies of metabolic diseases.
References
- 1. Proinsulin - Wikipedia [en.wikipedia.org]
- 2. C-peptide measurement: methods and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. labpedia.net [labpedia.net]
- 5. C-Peptide: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. Proinsulin–to–C-Peptide Ratio as a Marker of β-Cell Function in African American and European American Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Lab Test: C Peptide, Insulin C Peptide (Blood) Level [ebmconsult.com]
- 9. [PDF] Proinsulin-to-C-Peptide Ratio as a Marker of β-Cell Function in African American and European American Adults. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. monobind.com [monobind.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 14. C-peptide and Insulin – Supra-Regional Assay Service [sas-centre.org]
A Researcher's Guide to Cross-Laboratory Comparison of Human C-Peptide Measurements
Introduction: Human C-peptide, a 31-amino acid polypeptide, is a crucial biomarker for assessing pancreatic beta-cell function.[1] It is co-secreted in equimolar amounts with insulin (B600854) following the cleavage of its precursor, proinsulin.[2] Unlike insulin, C-peptide has a longer half-life and is not significantly cleared by the liver, making it a more stable and reliable indicator of insulin secretion.[3] Its measurement is vital for the prediction, diagnosis, and subclassification of diabetes, as well as for guiding therapeutic decisions.[4]
Despite its clinical importance, significant variability exists among C-peptide measurements from different laboratories and assay manufacturers.[5][6] This discrepancy can impact clinical interpretation, especially with the introduction of specific C-peptide cut-off values in guidelines by the American Diabetes Association (ADA) and the European Association for the Study of Diabetes (EASD).[7] This guide provides an objective comparison of common C-peptide measurement methods, supported by experimental data, to help researchers, scientists, and drug development professionals navigate these challenges.
Proinsulin Processing Pathway
Proinsulin is synthesized in the rough endoplasmic reticulum of pancreatic β-cells, where it folds and forms disulfide bonds. It is then transported to the Golgi apparatus and packaged into secretory granules. Within these granules, proinsulin is cleaved by prohormone convertases to form mature insulin and C-peptide. The predominant pathway involves an initial cleavage by Prohormone Convertase 1/3 (PC1/3), followed by the action of Carboxypeptidase E (CPE) to trim basic residues, ultimately releasing equimolar amounts of C-peptide and insulin.[8][9][10]
Caption: Proinsulin processing pathway from synthesis to active products.
Experimental Methodologies
The two primary methods for quantifying this compound are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immunoassay (ELISA/CLIA)
Immunoassays are the most common methods used in clinical laboratories. They rely on the specific binding of antibodies to C-peptide. The "sandwich" format is typical, where one antibody captures the C-peptide and a second, enzyme-labeled antibody is used for detection.
Generic Experimental Protocol (Sandwich ELISA/CLIA):
-
Coating: Microtiter wells are pre-coated with a specific anti-C-peptide monoclonal antibody.
-
Sample Incubation: 20-50 µL of standards, controls, and patient samples (serum or plasma) are added to the wells.[11]
-
Conjugate Incubation: 100 µL of a second anti-C-peptide antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added. This forms the "sandwich" complex (Well Antibody - C-Peptide - Enzyme Conjugate).[2]
-
Washing: The wells are washed to remove unbound components.
-
Substrate Reaction: A substrate (e.g., TMB for ELISA, a chemiluminescent substrate for CLIA) is added. The enzyme catalyzes a reaction that produces a measurable signal (color or light).[2][11]
-
Detection: The signal intensity, which is directly proportional to the C-peptide concentration, is read using a spectrophotometer or luminometer.
-
Quantification: A calibration curve is generated from the standards to determine the concentration of C-peptide in the unknown samples.[2]
Caption: General experimental workflow for a C-peptide immunoassay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a reference method for C-peptide quantification due to its high specificity and accuracy.[3] It physically separates C-peptide from other sample components before detection based on its mass-to-charge ratio.
Generic Experimental Protocol (LC-MS/MS):
-
Sample Preparation: Serum or plasma samples undergo protein precipitation to remove larger proteins. An internal standard (a stable isotope-labeled version of C-peptide) is added for accurate quantification.
-
Liquid Chromatography (LC): The prepared sample is injected into an LC system. C-peptide and the internal standard are separated from other molecules as they travel through a chromatography column.
-
Ionization: The separated molecules are ionized, typically using electrospray ionization (ESI).
-
Mass Spectrometry (MS/MS): The ionized molecules enter the mass spectrometer. The first mass analyzer selects the C-peptide precursor ions, which are then fragmented. A second mass analyzer selects specific fragment ions for detection.
-
Quantification: The C-peptide concentration is determined by comparing the ratio of the signal from the natural C-peptide fragments to the signal from the internal standard fragments.
Quantitative Performance Data
Cross-laboratory studies reveal significant variability between different measurement methods. Standardization efforts using common reference materials have been shown to improve comparability.
Table 1: Comparison of Commercial Immunoassays
Different immunoassay platforms can yield significantly different results for the same sample. A study comparing five widely used commercial immunoassays demonstrated mean biases ranging from 2.3% to as high as 36.6%.[5] Another study involving 94 laboratories found that while intra-measurement system precision was good, inter-measurement system variability was high.[6]
| Comparison Pair | Mean Bias (%) | Inter-Measurement System CV (%) |
| Roche vs. Siemens (ADVIA Centaur XPT) | 36.6% | |
| Abbott (ALINITY i) vs. Siemens (ADVIA Centaur XPT) | 20.3% | |
| Abbott vs. DiaSorin vs. Siemens (Immulite) | 2.3% - 4.2% | |
| All Systems (Low Concentration Sample) | N/A | 31.6% |
| All Systems (High Concentration Sample) | N/A | 20.1% |
| Data sourced from multiple studies.[5][6] |
Table 2: Performance of an Antibody-Free LC-MS/MS Method Across Three Laboratories
LC-MS/MS methods, when transferred between laboratories, can provide robust and comparable results. An interlaboratory comparison of an antibody-free LC-MS/MS assay demonstrated good precision and linearity.[12][13]
| Performance Metric | Laboratory 1 (CSMC) | Laboratory 2 (PNNL) | Laboratory 3 (UW) |
| Total Imprecision (%CV) | 2.7% - 3.7% | 7.7% - 12.7% | N/A |
| Linearity Range (ng/mL) | 4.0 - 15.0 | 4.5 - 13.8 | N/A |
| Correlation (r²) | 0.9949 | 0.9902 | N/A |
| Lower Limit of Measurement (LLMI in ng/mL) | 0.11 | 0.037 | N/A |
| Median Inter-Lab Imprecision (%CV, averaged) | \multicolumn{3}{c | }{10.8%} | |
| Data sourced from an interlaboratory comparison study.[12][14] |
Table 3: Impact of Standardization on Inter-Laboratory Comparability
Standardizing results by calibrating routine assays to a reference method, such as LC-MS/MS, significantly reduces variability between laboratories.[15]
| C-Peptide Concentration | Between-Lab CV (Before Calibration) | Between-Lab CV (After Calibration to Reference Method) |
| Low Level (~0.24 nmol/L) | ~25% | ~10% |
| High Level (~2.59 nmol/L) | ~20% | ~5% |
| Data adapted from the C-Peptide Standardization Committee findings.[16] |
Conclusion
Accurate and consistent C-peptide measurement is critical for diabetes research and management. While LC-MS/MS offers high accuracy and serves as a reference method, immunoassays remain the workhorse of clinical laboratories. Significant discrepancies exist between different immunoassay platforms, which can lead to conflicting clinical interpretations.[5] These findings underscore the urgent need for wider adoption of standardization protocols, where results are made traceable to a common reference system.[7][15] For longitudinal studies or multi-center trials, it is crucial to either use the same measurement method and laboratory for all samples or implement a rigorous harmonization process to ensure data comparability.[5]
References
- 1. Automated chemiluminescent assay for C‐peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tulipgroup.com [tulipgroup.com]
- 3. acb.org.uk [acb.org.uk]
- 4. Call for Standardization of C-Peptide Measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparability of C-Peptide Measurements – Current Status and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Status of Serum Insulin and C-Peptide Measurement in Clinical Laboratories: Experience from 94 Laboratories in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Call for Standardization of C-Peptide Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proinsulin processing in the regulated and the constitutive secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proinsulin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. anshlabs.com [anshlabs.com]
- 12. Interlaboratory Comparison of Antibody-Free LC-MS/MS Measurements of C-peptide and Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interlaboratory Comparison of Antibody-Free LC-MS/MS Measurements of C-peptide and Insulin | Journal Article | PNNL [pnnl.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bipm.org [bipm.org]
A Comparative Guide to C-Peptide Stimulation Protocols for Evaluating Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various stimulation protocols used to assess pancreatic beta-cell function through the measurement of C-peptide release. C-peptide, co-secreted with insulin (B600854) in equimolar amounts from beta-cells, serves as a crucial biomarker for endogenous insulin secretion.[1][2] Its longer half-life (20-30 minutes) compared to insulin (3-5 minutes) and negligible hepatic clearance make it a more stable and reliable measure of beta-cell reserve.[3][4] The choice of stimulation protocol can significantly impact the assessment of C-peptide response, and this guide aims to provide an objective comparison of commonly used methods, supported by experimental data and detailed protocols.
Overview of Stimulation Protocols
Several methods are employed to stimulate C-peptide release, each with distinct mechanisms, advantages, and disadvantages. The most common protocols include the Mixed-Meal Tolerance Test (MMTT), Glucagon (B607659) Stimulation Test (GST), Arginine Stimulation Test, and Oral Glucose Tolerance Test (OGTT).
-
Mixed-Meal Tolerance Test (MMTT): Considered a "gold standard" by many, the MMTT mimics a physiological stimulus by using a liquid meal to promote C-peptide secretion.[3][5] It is highly sensitive in detecting residual insulin secretion.[6][7]
-
Glucagon Stimulation Test (GST): This test uses an intravenous injection of glucagon to provoke a rapid C-peptide response.[2] The GST is known for its sensitivity, reproducibility, and convenience.[3][8]
-
Arginine Stimulation Test: The amino acid arginine directly depolarizes beta-cells, triggering insulin and C-peptide secretion.[9] It is considered a potent non-glycemic secretagogue.
-
Oral Glucose Tolerance Test (OGTT): Primarily used for diagnosing diabetes, the OGTT can also be adapted to assess C-peptide secretion in response to a glucose load.[3][10]
Comparative Data on C-Peptide Release
The following table summarizes quantitative data from studies comparing C-peptide responses across different stimulation protocols. These values can help researchers select the most appropriate test for their specific study objectives.
| Stimulation Protocol | Peak C-peptide Response (Time) | Area Under the Curve (AUC) | Key Findings & Considerations | Citations |
| Mixed-Meal Tolerance Test (MMTT) | ~80-90 minutes | Highly correlated with other tests | Considered the "gold standard" for its physiological relevance and sensitivity. A 2-hour test may not capture the full response compared to a 4-hour test. | [5][11][12] |
| Glucagon Stimulation Test (GST) | ~6 minutes | Highly correlated with MMTT | Provides a rapid and sensitive measure of beta-cell function. May induce nausea in some subjects. | [2][9][12] |
| Arginine Stimulation Test | ~2-5 minutes | Strong correlation with MMTT | Well-tolerated and prevents hyperglycemia. Provides a similar measure of residual β-cell function to the MMTT. | [6][9] |
| Oral Glucose Tolerance Test (OGTT) | Variable (depends on sampling) | Correlates with insulin secretion | Practical when already performed for diagnostic reasons. The timing of C-peptide sampling is crucial for accurate assessment. | [3][10][13] |
Experimental Protocols
Detailed methodologies for the primary stimulation tests are provided below.
Mixed-Meal Tolerance Test (MMTT) Protocol
-
Patient Preparation: The subject should fast for 8-10 hours overnight.[3]
-
Baseline Sampling: Collect blood samples for baseline glucose and C-peptide measurements at -10 and 0 minutes before meal ingestion.[3]
-
Stimulation: The subject ingests a liquid mixed meal (e.g., Boost or Sustacal, typically 6 kcal/kg) over a 5-10 minute period.[3][14]
-
Post-Stimulation Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after meal ingestion.[3] Some protocols may extend sampling to 240 minutes for a more complete response profile.[11]
-
Analysis: C-peptide levels are measured at each time point. The primary endpoints are typically the peak C-peptide concentration and the area under the curve (AUC).[11]
Glucagon Stimulation Test (GST) Protocol
-
Patient Preparation: The subject must fast for 8-12 hours overnight.[8][15]
-
Baseline Sampling: A baseline blood sample is drawn for C-peptide and glucose measurement.[8]
-
Stimulation: Administer a 1 mg intravenous (IV) bolus of glucagon over 1 minute.[8]
-
Post-Stimulation Sampling: Collect blood samples at 5, 10, and 15 minutes post-injection. A peak response is typically observed at 6 minutes.[2][8][12]
-
Analysis: Measure C-peptide concentrations in all samples to determine the baseline and peak stimulated levels.
Arginine Stimulation Test Protocol
-
Patient Preparation: The patient should fast overnight.[16] An indwelling cannula is inserted for infusion and another for blood sampling.[9]
-
Baseline Sampling: Collect baseline blood samples for glucose, insulin, and C-peptide at -30, -15, and 0 minutes.[14]
-
Stimulation: Infuse L-arginine hydrochloride (typically 5g) intravenously over 30 seconds.[9]
-
Post-Stimulation Sampling: Collect blood samples at 2, 3, 4, 5, 7, and 10 minutes after the arginine injection.[9]
-
Analysis: Determine C-peptide concentrations to assess the acute C-peptide response (ACR).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in C-peptide secretion and the workflows of the described experimental protocols.
Caption: Signaling pathways for C-peptide and insulin secretion.
Caption: Workflow diagrams for common C-peptide stimulation tests.
Conclusion
The selection of a C-peptide stimulation protocol is a critical decision in the design of clinical trials and research studies focused on beta-cell function. The MMTT offers a highly physiological assessment but is more time-consuming. The GST and Arginine tests provide rapid and potent stimuli, making them convenient and reproducible options. The OGTT can be a practical choice when glycemic status is also being assessed. Researchers should consider the specific aims of their study, patient population, and logistical constraints when choosing the most appropriate protocol. This guide provides the necessary data and methodologies to make an informed decision, ultimately leading to more robust and comparable results in the evaluation of beta-cell function.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Peptide: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 5. Lessons From the Mixed-Meal Tolerance Test: Use of 90-minute and fasting C-peptide in pediatric diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. exultdiagnostics.com [exultdiagnostics.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. OGTT 1h serum C-peptide to plasma glucose concentration ratio is more related to beta cell function and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two- and Four-Hour Tests Differ in Capture of C-Peptide Responses to a Mixed Meal in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Glucagon Stimulation Test For C peptide Test - Test Results, Normal Range, Cost And More [lybrate.com]
- 16. mft.nhs.uk [mft.nhs.uk]
A Guide to the Standardization of Human C-peptide Assays for Clinical Research
An Objective Comparison of Methodologies and Performance for Researchers, Scientists, and Drug Development Professionals
The accurate measurement of C-peptide, a biomarker of endogenous insulin (B600854) secretion, is critical for the diagnosis, classification, and management of diabetes, as well as for monitoring β-cell function in clinical trials.[1][2][3][4] However, significant variability among different C-peptide assays has historically complicated the direct comparison of clinical and research data.[1][2][5] This guide provides a comprehensive overview of the ongoing efforts to standardize human C-peptide assays, compares the performance of commonly used methods, and details the experimental protocols involved.
The Imperative for Standardization
C-peptide is co-secreted with insulin from pancreatic β-cells in equimolar amounts.[4][6] Unlike insulin, it is not significantly cleared by the liver, resulting in a longer half-life and making it a more stable marker of insulin production.[3][4][6][7] The American Diabetes Association (ADA) and the European Association for the Study of Diabetes (EASD) have even proposed C-peptide cut-off values to aid in the classification of diabetes.[2] However, the utility of these guidelines is limited by the discrepancies observed between different assay manufacturers.[2][8]
Efforts to harmonize C-peptide measurements have been underway for years, led by organizations such as the National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK) and the Centers for Disease Control and Prevention (CDC).[2][9] A key development in this initiative is the establishment of international reference standards by the World Health Organization (WHO) to provide a common point of reference for assay calibration.[10][11][12]
Key International Standards:
-
First International Reference Reagent (IRR) 84/510: For many years, this was the standard used by manufacturers for the calibration of their immunoassays.[5][11][12][13]
-
1st WHO International Standard (IS) 13/146: As stocks of the IRR were depleted, this new standard was established to replace it, with an assigned potency of 8.64 µg per ampoule.[10][11]
Despite the availability of these standards, studies continue to show significant mean biases between commercially available assays, with differences as high as 36.6% being reported.[1][5][[“]] This highlights the ongoing need for rigorous standardization protocols and the importance of understanding the performance characteristics of the specific assay being used in a research setting.
Comparative Analysis of C-peptide Immunoassays
A recent study compared five widely used commercial C-peptide immunoassays, revealing notable differences in their measurements.[1][5][[“]] The following tables summarize the reported biases between these assays.
Table 1: Participating C-peptide Immunoassays in Comparative Study
| Analyzer Platform | Manufacturer |
| ALINITY i | Abbott |
| Liaison XL | DiaSorin |
| Cobas e411 | Roche |
| ADVIA Centaur XPT | Siemens Healthineers |
| Immulite 2000 XPi | Siemens Healthineers |
Source: Adapted from recent comparative studies.[1]
Table 2: Mean Bias Between C-peptide Immunoassays
| Comparison | Mean Bias (%) |
| ADVIA Centaur XPT vs. Roche Cobas e411 | -36.6% |
| ADVIA Centaur XPT vs. Abbott ALINITY i | -20.3% |
| ADVIA Centaur XPT vs. DiaSorin Liaison XL | -19.1% |
| ADVIA Centaur XPT vs. Siemens Immulite 2000 XPi | -24.4% |
| Roche Cobas e411 vs. Abbott ALINITY i | +16.3% |
| Roche Cobas e411 vs. DiaSorin Liaison XL | +18.6% |
| Roche Cobas e411 vs. Siemens Immulite 2000 XPi | +13.3% |
| Abbott ALINITY i vs. DiaSorin Liaison XL | -2.3% to +4.2% (close agreement) |
| Abbott ALINITY i vs. Siemens Immulite 2000 XPi | -2.3% to +4.2% (close agreement) |
| DiaSorin Liaison XL vs. Siemens Immulite 2000 XPi | -2.3% to +4.2% (close agreement) |
Note: A negative bias indicates that the first-listed assay provides lower C-peptide concentrations than the second. A positive bias indicates the opposite. The data highlights that the Abbott, DiaSorin, and Siemens Immulite assays show relatively similar results, while the Roche and Siemens ADVIA Centaur assays show larger discrepancies when compared to the other methods.[1][5]
Table 3: Performance Characteristics of Selected C-peptide Assays
| Assay Type | Manufacturer/Method | Limit of Detection (LoD) | Limit of Quantitation (LoQ) | Key Findings |
| Ultrasensitive ELISA | Mercodia | 2.4 pmol/L | 9.7 pmol/L | Showed higher within-run and between-run variation at low concentrations.[15][16] |
| Immunoradiometric Assay (IRMA) | Beckman | 0.54 pmol/L | 3.8 pmol/L | Demonstrated a lower threshold for quantification and met the manufacturer's specifications.[15][16] |
This table illustrates that different assay methodologies can have significantly different performance characteristics, especially at the low concentrations often relevant in type 1 diabetes research.[15][16]
Experimental Protocols and Methodologies
The majority of commercially available C-peptide assays are sandwich-type immunoassays. The general principle involves the capture of the C-peptide molecule between two specific antibodies.
General Sandwich ELISA Protocol:
-
Coating: Microplate wells are coated with a capture antibody specific for this compound.
-
Sample Incubation: Assay standards, controls, and patient samples are added to the wells. The C-peptide in the samples binds to the immobilized capture antibody.
-
Conjugate Incubation: A second antibody, specific to a different epitope on the C-peptide molecule and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added. This antibody binds to the captured C-peptide, forming a "sandwich".[17]
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.[18]
-
Stopping the Reaction: An acid solution is added to stop the reaction.
-
Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is directly proportional to the amount of C-peptide in the sample.[18][19]
-
Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The C-peptide concentration in the patient samples is then determined from this curve.[17]
Specimen Collection and Handling:
-
Sample Type: Serum is the preferred sample type, as C-peptide values can be higher in plasma.[6][19] K2-EDTA plasma is also often acceptable.[18]
-
Patient State: For accurate comparison to reference values, a fasting morning serum sample is recommended.[6]
-
Storage: If not assayed immediately, samples can be stored at 2-8°C for a short duration or frozen at -20°C or lower for long-term storage.[19] It is crucial to avoid repeated freeze-thaw cycles.[15]
Visualizing Key Processes
To better understand the context and methodologies, the following diagrams illustrate the relevant biological pathway, the assay workflow, and the standardization hierarchy.
Caption: Proinsulin cleavage results in equimolar secretion of insulin and C-peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Call for Standardization of C-Peptide Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Implementing a Reference Measurement System for C-peptide: Successes and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparability of C-Peptide Measurements – Current Status and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. monobind.com [monobind.com]
- 7. C-Peptide: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. About [cpeptide.org]
- 10. WHO/BS/2015.2256 WHO International Collaborative Study of the Proposed 1st IS for this compound [who.int]
- 11. nibsc.org [nibsc.org]
- 12. WHO international reference reagents for human proinsulin and human insulin C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nibsc.org [nibsc.org]
- 14. consensus.app [consensus.app]
- 15. How low is really low? Comparison of two C‐peptide assays to establish residual C‐peptide production in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. eaglebio.com [eaglebio.com]
- 18. anshlabs.com [anshlabs.com]
- 19. tulipgroup.com [tulipgroup.com]
Fasting vs. Stimulated C-Peptide Levels: A Comparative Guide for Researchers
For researchers in diabetes and metabolic diseases, accurately assessing endogenous insulin (B600854) secretion is paramount. C-peptide, a byproduct of insulin production, serves as a reliable biomarker for this purpose. The choice between measuring C-peptide in a fasting state versus after stimulation is a critical methodological decision with significant implications for study outcomes. This guide provides an objective comparison of these two approaches, supported by experimental data and protocols to aid in experimental design.
At a Glance: Key Differences and Applications
| Feature | Fasting C-Peptide | Stimulated C-Peptide |
| Primary Utility | Assessment of basal beta-cell function and insulin resistance.[1][2] | Evaluation of beta-cell secretory capacity and reserve.[1] |
| Best For | Initial clinical assessment, large-scale epidemiological studies where stimulation tests are impractical. | Clinical trials assessing beta-cell preservation, studies requiring precise measurement of insulin secretion.[3][4] |
| Advantages | Simpler, less invasive, and more convenient for participants. | More accurate and reproducible for research purposes, provides a dynamic measure of beta-cell function.[3] |
| Disadvantages | May not detect subtle changes in beta-cell function, can be influenced by hypoglycemia in insulin-treated patients.[4][5] | More complex, time-consuming, and resource-intensive. |
| Typical Thresholds | < 0.25 nmol/L suggests marked insulin deficiency in insulin-treated diabetes.[3] | < 0.6 nmol/L suggests marked insulin deficiency in insulin-treated diabetes.[3] |
Deciding Between Fasting and Stimulated C-Peptide Testing
The choice between a fasting or stimulated C-peptide measurement hinges on the specific research question. For longitudinal studies monitoring the natural history of beta-cell decline or the effects of an intervention, a stimulated test is generally superior.[3][4] In contrast, a fasting C-peptide may be sufficient for cross-sectional studies aiming to classify diabetes type or assess baseline insulin production.[2]
Caption: Decision pathway for choosing between fasting and stimulated C-peptide tests in research.
Experimental Protocols for Stimulated C-Peptide Measurement
For research purposes, formal stimulation tests provide the most accurate and reproducible data.[3] The two most common methods are the Mixed-Meal Tolerance Test (MMTT) and the Glucagon (B607659) Stimulation Test (GST).
Mixed-Meal Tolerance Test (MMTT)
The MMTT is considered the "gold standard" for assessing stimulated C-peptide secretion due to its physiological nature.[6][7]
Protocol:
-
Patient Preparation: Participants should fast for 8-12 hours overnight.[1] For studies involving individuals with diabetes, it's crucial to standardize the withdrawal of short-acting insulin and continuation of long-acting insulin.
-
Baseline Sample: A baseline blood sample is collected for C-peptide and glucose measurement.
-
Meal Ingestion: The participant consumes a standardized liquid mixed meal (e.g., Boost, Sustacal, or Ensure Plus) providing a fixed amount of carbohydrates, protein, and fat, typically within 5-10 minutes.[6][8] The volume is often weight-based (e.g., 6 mL/kg).[6]
-
Post-Meal Sampling: Blood samples are collected at regular intervals, commonly at 30, 60, 90, and 120 minutes post-meal.[7][9] Some research protocols may extend sampling to 150 or 240 minutes.[6][10]
-
Sample Handling: Blood samples for C-peptide should be collected in EDTA tubes and can be stable at room temperature for up to 24 hours.[7] Immediate centrifugation and freezing of plasma is recommended for longer storage.
Caption: Standardized workflow for the Mixed-Meal Tolerance Test (MMTT).
Glucagon Stimulation Test (GST)
The GST is a shorter and often more convenient alternative to the MMTT, though it is a non-physiological stimulus.[11]
Protocol:
-
Patient Preparation: Similar to the MMTT, an overnight fast is required.
-
Baseline Sample: A baseline blood sample is collected.
-
Glucagon Administration: 1 mg of glucagon is administered intravenously over one minute.[11][12]
-
Post-Stimulation Sample: A single blood sample is collected 6 minutes after glucagon injection.[3][11]
-
Sample Handling: Follows the same procedure as the MMTT.
Quantitative Data Comparison
While fasting and stimulated C-peptide levels are highly correlated, stimulated tests offer modestly better clinical utility.[3][5] The following table summarizes key quantitative findings from the literature.
| Parameter | Finding | Reference |
| Correlation | High correlation between fasting and post-stimulation C-peptide in insulin-treated patients (r = 0.84–0.99).[3][5] | --INVALID-LINK-- |
| Diagnostic Utility | Non-fasting random C-peptide with concurrent glucose >8 mmol/L was superior to both fasting and glucagon-stimulated C-peptide in classifying Type 1 and Type 2 diabetes.[3] | --INVALID-LINK-- |
| MMTT vs. GST | MMTT and GST show a positive linear correlation in C-peptide response (r = 0.77).[12] However, the peak C-peptide response is generally higher in an MMTT.[13] | --INVALID-LINK--; --INVALID-LINK-- |
| MMTT Duration | A 4-hour MMTT captures more of the complete hormonal response compared to a 2-hour test, with the 2-hour test capturing 28% to 72% of the 4-hour area under the curve (AUC).[10] | --INVALID-LINK-- |
Conclusion
For research applications requiring a robust and sensitive measure of beta-cell function, stimulated C-peptide testing, particularly the MMTT, is the recommended approach. While fasting C-peptide provides a valuable baseline assessment and is more feasible for large-scale studies, it may lack the sensitivity to detect subtle changes in insulin secretory capacity. The choice of protocol should be guided by the specific aims of the study, available resources, and participant burden. Careful standardization of the chosen protocol is essential for generating reliable and comparable data.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. The clinical utility of C-peptide measurement in the care of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Lessons From the Mixed-Meal Tolerance Test: Use of 90-minute and fasting C-peptide in pediatric diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Review of C-Peptide Testing in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mft.nhs.uk [mft.nhs.uk]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Two- and Four-Hour Tests Differ in Capture of C-Peptide Responses to a Mixed Meal in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlations between Glucagon Stimulated C-peptide Levels and Microvascular Complications in Type 2 Diabetes Patients [e-dmj.org]
- 12. C-peptide response to glucagon. A test for the residual beta-cell function in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
C-Peptide as a Biomarker for Insulin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of insulin (B600854) resistance is paramount in metabolic disease research and the development of novel therapeutics. While the hyperinsulinemic-euglycemic clamp remains the gold-standard for quantifying insulin sensitivity, its complexity and invasive nature limit its widespread use. This has led to the reliance on surrogate markers, with the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) being the most common. This guide provides a comprehensive comparison of C-peptide, a component of proinsulin, as a biomarker for insulin resistance against established methods. We present supporting experimental data, detailed protocols, and logical workflows to aid researchers in making informed decisions for their study designs.
C-Peptide: Beyond a Byproduct of Insulin Synthesis
C-peptide, or connecting peptide, is a 31-amino-acid polypeptide that links the A- and B-chains of insulin within the proinsulin molecule.[1] During the conversion of proinsulin to insulin in the pancreatic beta-cells, C-peptide is cleaved and co-secreted in equimolar amounts with insulin into the portal circulation.[1] Unlike insulin, which undergoes significant first-pass hepatic extraction (40-60%), C-peptide is cleared primarily by the kidneys and has a longer half-life (approximately 30-35 minutes compared to 3-5 minutes for insulin).[2][3] This fundamental difference makes C-peptide a more stable and reliable indicator of endogenous insulin secretion.
Recent evidence also suggests that C-peptide is not biologically inert but may have its own physiological effects, potentially influencing cellular signaling pathways.[4][5]
Comparative Analysis of Insulin Resistance Biomarkers
The validation of any surrogate biomarker for insulin resistance hinges on its correlation with the gold-standard euglycemic hyperinsulinemic clamp. Below, we compare C-peptide-based assessments with HOMA-IR and the clamp technique.
Quantitative Data Comparison
The following table summarizes data from various studies comparing different indices of insulin resistance.
| Parameter | Euglycemic Clamp (M-value mg/kg/min) | HOMA-IR | HOMA-C (C-peptide based) | Correlation with Euglycemic Clamp (r-value) | Reference |
| Study 1 (Type 2 Diabetes) | 5.80 (mean) | 2.90 (mean) | - | HOMA-IR: -0.7420/(Fasting C-peptide x FPG): 0.83 | [6] |
| Study 2 (Type 2 Diabetes) | Not directly measured | Correlated with HOMA-C | Correlated with HOMA-IR | C-peptide based HOMA showed higher AUC (0.836) in ROC analysis compared to insulin-based HOMA. | [7] |
| Study 3 (Non-diabetic) | Not directly measured | 1.94 (median) | HOMA-IRCP1: 0.18 (median)HOMA-IRCP2: 9.91 (median) | No significant correlation found between insulin-based and C-peptide-based HOMA-IR in this specific population. | [8] |
| Study 4 (Diabetic & Non-diabetic) | Not directly measured | Diabetic: 11.49Non-diabetic: 3.95 | Diabetic: 951.17 pmol/LNon-diabetic: 861.18 pmol/L | Significant correlation between C-peptide and HOMA-IR in both diabetic (r=0.652) and non-diabetic (r=0.500) groups. | [9] |
FPG: Fasting Plasma Glucose. HOMA-IR formulas can vary slightly between studies.
These data suggest that C-peptide-based indices, in some contexts, may offer a strong or even superior correlation with the gold-standard measurement of insulin sensitivity compared to the traditional insulin-based HOMA-IR.[6][7] However, the correlation can be population-dependent.[8]
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental procedures. The following sections detail the methodologies for the key assessments discussed.
C-Peptide Measurement: Immunoassay
C-peptide levels are typically quantified from serum or plasma using a sandwich enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA).[5][10][11]
Principle: The assay utilizes two specific antibodies that bind to different epitopes on the C-peptide molecule. One antibody is coated onto a microplate well, and the other is conjugated to an enzyme (e.g., horseradish peroxidase). When the sample is added, C-peptide forms a "sandwich" between the two antibodies. The enzymatic reaction with a substrate produces a signal (colorimetric or light) that is proportional to the amount of C-peptide present.[10]
Protocol Outline:
-
Sample Collection: Collect blood in a serum separator tube or EDTA tube. For fasting measurements, the subject should fast for 8-12 hours.[12]
-
Sample Preparation: Centrifuge the blood sample to separate the serum or plasma. Samples can be stored at 2-8°C for up to 48 hours or at -20°C for longer durations.[12]
-
Assay Procedure (ELISA example):
-
Bring all reagents and samples to room temperature.
-
Pipette standards, controls, and samples into the antibody-coated microplate wells.
-
Add the enzyme-conjugated antibody to each well.
-
Incubate for a specified time (e.g., 2 hours) at room temperature to allow for antibody-antigen binding.
-
Wash the wells to remove unbound components.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the C-peptide concentration of the samples from this curve.
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
HOMA-IR is a calculated index that estimates insulin resistance from fasting plasma glucose and insulin levels.
Formula: HOMA-IR = [Fasting Insulin (µU/L) x Fasting Glucose (mmol/L)] / 22.5[13][14] An alternative formula using glucose in mg/dL is: [Fasting Insulin (µU/L) x Fasting Glucose (mg/dL)] / 405[13][15]
Protocol:
-
Subject Preparation: The subject must be in a fasted state (8-12 hours).
-
Sample Collection: A single blood sample is drawn to measure fasting plasma glucose and fasting serum insulin.
-
Biochemical Analysis:
-
Glucose is typically measured using a glucose oxidase method.
-
Insulin is measured by a specific immunoassay (ELISA or CLIA).
-
-
Calculation: The HOMA-IR value is calculated using the formula above. Higher values indicate greater insulin resistance.
Euglycemic Hyperinsulinemic Clamp
The euglycemic hyperinsulinemic clamp is the gold-standard method for assessing insulin sensitivity in vivo.
Principle: A high concentration of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, a variable glucose infusion is administered to "clamp" the blood glucose at a normal (euglycemic) level. The amount of glucose required to maintain euglycemia is a direct measure of insulin-mediated glucose uptake by the tissues, and thus, insulin sensitivity.
Protocol Outline:
-
Catheter Placement: Two intravenous catheters are inserted, one for infusion (insulin and glucose) and one for blood sampling.[16]
-
Basal Period: A basal blood sample is taken to determine fasting glucose, insulin, and C-peptide levels.[4]
-
Insulin Infusion: A primed-continuous infusion of insulin is started to achieve a steady-state hyperinsulinemia.[1][4]
-
Glucose Clamp:
-
Blood glucose is monitored frequently (e.g., every 5 minutes).
-
A variable rate infusion of glucose (e.g., 20% dextrose) is adjusted to maintain the blood glucose at a predetermined euglycemic level (e.g., 5.0 mmol/L or 90 mg/dL).[4]
-
-
Steady State: The clamp is typically maintained for at least two hours. During the last 30-60 minutes of the clamp, a steady state is achieved where the glucose infusion rate (GIR) is stable.
-
Data Analysis: The average GIR during the steady-state period, normalized for body weight (M-value in mg/kg/min), is used as the measure of insulin sensitivity. A lower M-value indicates greater insulin resistance.
Visualizing the Concepts
To further clarify the biological and procedural aspects discussed, the following diagrams are provided.
C-Peptide and Insulin Signaling Pathway
References
- 1. mmpc.org [mmpc.org]
- 2. Understanding Your Insulin Resistance Score (HOMA IR) [nesaz.com]
- 3. Reduction in C-Peptide Levels and Influence on Pharmacokinetics and Pharmacodynamics of Insulin Preparations: How to Conduct a High-Quality Euglycemic Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scribd.com [scribd.com]
- 6. 20/(fasting C-peptide × fasting plasma glucose) is a simple and effective index of insulin resistance in patients with type 2 diabetes mellitus: a preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Correlation between insulin-based and C-peptide based homeostatic model assessment of insulin resistance in adults without diabetes in a sub-Saharan African setting: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. eaglebio.com [eaglebio.com]
- 11. anshlabs.com [anshlabs.com]
- 12. monobind.com [monobind.com]
- 13. gpnotebook.com [gpnotebook.com]
- 14. Assessment of preferred methods to measure insulin resistance in Asian patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying the Homeostatic Model Assessment of Insulin Resistance to Predict Mortality in Multi-organ Dysfunction Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A mathematical model of the euglycemic hyperinsulinemic clamp - PMC [pmc.ncbi.nlm.nih.gov]
Proinsulin-to-C-Peptide Ratio: A Superior Predictor of Diabetes Progression
A comprehensive analysis of the proinsulin-to-C-peptide (PI:C) ratio reveals its significant potential as a predictive biomarker for both Type 1 and Type 2 diabetes, often outperforming traditional markers. This guide provides a detailed comparison of the PI:C ratio with alternative biomarkers, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The PI:C ratio serves as a crucial indicator of beta-cell stress and dysfunction. Under normal physiological conditions, proinsulin is efficiently cleaved into insulin (B600854) and C-peptide in equimolar amounts. However, when beta-cells are under stress, as in the progression to diabetes, this processing becomes less efficient, leading to a disproportionate increase in circulating proinsulin relative to C-peptide. This elevated ratio has been identified as an early warning sign of impending diabetes.
Comparative Performance in Diabetes Prediction
The utility of the PI:C ratio as a predictive biomarker is underscored by its performance against established markers for both Type 1 and Type 2 diabetes.
Type 1 Diabetes
In the context of Type 1 diabetes, an autoimmune condition characterized by the destruction of beta-cells, the PI:C ratio has demonstrated significant predictive power, complementing the information provided by islet autoantibodies.
| Biomarker Comparison: Type 1 Diabetes Prediction | Key Findings | Reference |
| PI:C Ratio vs. Islet Autoantibodies | An elevated PI:C ratio is associated with a significantly increased odds of progression to Type 1 diabetes (Odds Ratio [OR] 1.44).[1] In individuals with multiple autoantibodies, a high PI:C ratio confers a 5-year diabetes risk of 50-68%. | [1](--INVALID-LINK--) |
| PI:C Ratio in High-Risk Individuals | In autoantibody-positive relatives of individuals with Type 1 diabetes, the median PI:C ratio was significantly higher in those who progressed to diabetes compared to non-progressors (1.81% vs. 1.17%).[1] | [1](--INVALID-LINK--) |
Type 2 Diabetes
For Type 2 diabetes, which is characterized by insulin resistance and progressive beta-cell dysfunction, the PI:C ratio has proven to be a stronger predictor than the proinsulin-to-insulin ratio and holds its own against traditional glycemic markers.
| Biomarker Comparison: Type 2 Diabetes Prediction | Key Findings | Reference |
| PI:C Ratio vs. Proinsulin/Insulin Ratio | Proinsulin-to-C-peptide ratios were stronger predictors of incident Type 2 diabetes than proinsulin-to-insulin ratios. The area under the receiver operating characteristic curve (AROC) was significantly better for the PI:C ratio (0.662 vs. 0.603).[2] | [2](--INVALID-LINK--) |
| PI:C Ratio vs. Traditional Glycemic Markers | Fasting PI:C remained an independent predictor of impending diabetes even after adjusting for HbA1c and fasting C-peptide.[3] Higher fasting proinsulin is an independent predictor of incident T2D, even after adjusting for glucose, insulin, and C-peptide. | [4](--INVALID-LINK--) |
Experimental Protocols
Accurate measurement of proinsulin and C-peptide is critical for the reliable calculation of the PI:C ratio. The following provides an overview of a common experimental methodology.
Measurement of Proinsulin and C-peptide by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentrations of proinsulin and C-peptide in serum or plasma samples.
Materials:
-
Serum or plasma samples collected from fasting individuals.
-
Commercially available ELISA kits for human proinsulin and C-peptide.
-
Microplate reader.
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood in appropriate tubes (e.g., serum separator tubes or EDTA tubes for plasma).
-
Centrifuge the samples to separate serum or plasma.
-
Store samples at -80°C if not analyzed immediately.
-
On the day of the assay, thaw samples and bring them to room temperature.
-
-
ELISA Protocol (General Steps):
-
Follow the specific instructions provided with the commercial ELISA kits. A general workflow is as follows:
-
Prepare standards and controls provided in the kit.
-
Add standards, controls, and patient samples to the wells of the microplate pre-coated with capture antibodies.
-
Incubate the plate to allow the target antigen (proinsulin or C-peptide) to bind to the capture antibodies.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate the plate to allow the detection antibody to bind to the captured antigen.
-
Wash the plate again to remove unbound detection antibody.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction after a specific incubation time.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentrations of proinsulin and C-peptide in the patient samples by interpolating their absorbance values on the standard curve.
-
Calculate the PI:C ratio by dividing the molar concentration of proinsulin by the molar concentration of C-peptide.
-
Assay Performance:
-
Typical intra-assay coefficients of variation (CV) for proinsulin and C-peptide ELISAs are generally below 5%.[5]
-
Inter-assay CVs are typically below 10%.[5]
Visualizing the Pathway and Workflow
To better understand the underlying biology and the practical application of the PI:C ratio, the following diagrams illustrate the insulin processing pathway and the experimental workflow.
Caption: Insulin biosynthesis and secretion pathway.
Caption: Experimental workflow for PI:C ratio determination.
References
- 1. Proinsulin levels and the proinsulin:c-peptide ratio complement autoantibody measurement for predicting type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Prediction of Impending Type 1 Diabetes through Automated Dual-Label Measurement of Proinsulin:C-Peptide Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.novusbio.com [resources.novusbio.com]
head-to-head comparison of different commercial c-peptide immunoassays
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of C-peptide, a biomarker of endogenous insulin (B600854) secretion, is critical in diabetes research, drug development, and clinical diagnostics. A variety of commercial immunoassays are available, each with its own set of performance characteristics. This guide provides an objective comparison of several widely used C-peptide immunoassays, supported by performance data and detailed experimental protocols to aid researchers in selecting the most appropriate assay for their needs.
Executive Summary
C-peptide immunoassays are available in various formats, including Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and automated chemiluminescent immunoassays (CLIA/CMIA/ECLIA). While all aim to quantify C-peptide, significant discrepancies in results have been observed between different manufacturers' assays, even when calibrated against the same international reference standards.[1][2][3] This highlights the importance of understanding the specific performance characteristics of an assay before its implementation in a study. Key parameters for consideration include assay sensitivity, precision, accuracy, and specificity, particularly regarding cross-reactivity with proinsulin.
Quantitative Performance Data
The following tables summarize the performance characteristics of several commercial C-peptide immunoassays. Data has been compiled from manufacturer product information and peer-reviewed studies. It is important to note that direct comparison of performance data between manufacturers can be challenging due to variations in study protocols and reporting standards.
Table 1: General Assay Characteristics
| Manufacturer | Assay Name | Platform | Assay Principle | Sample Types |
| Mercodia | C-peptide ELISA | Microplate Reader | Sandwich ELISA | Serum, Plasma, Urine |
| ALPCO | C-peptide ELISA | Microplate Reader | Sandwich ELISA | Serum, Plasma |
| DRG International | C-Peptide ELISA (EIA-1293) | Microplate Reader | Competitive ELISA | Serum, Plasma, Urine |
| Roche | Elecsys C-Peptide | Cobas e Analyzers | ECLIA | Serum, Plasma, Urine |
| Abbott | ARCHITECT C-Peptide | ARCHITECT iSystem | CMIA | Serum, Plasma, Urine |
| Siemens | ADVIA Centaur C-Peptide | ADVIA Centaur Systems | CLIA | Serum, Plasma, Urine |
| Beckman Coulter | Access C-Peptide | Access Immunoassay Systems | CLIA | Serum, Plasma, Urine |
| DiaSorin | LIAISON C-Peptide | LIAISON Analyzers | CLIA | Serum, Plasma, Urine |
Table 2: Assay Performance - Sensitivity and Range
| Manufacturer | Assay Name | Measurement Range | Limit of Detection (LoD) | Limit of Quantitation (LoQ) |
| Mercodia | C-peptide ELISA | 100 - 4000 pmol/L (0.3 - 12.0 ng/mL)[4] | ≤ 25 pmol/L (0.076 ng/mL)[4] | Not specified |
| Mercodia | Ultrasensitive C-peptide ELISA | 5 - 280 pmol/L (0.015 - 0.85 ng/mL)[5][6] | ≤ 2.5 pmol/L (0.0076 ng/mL)[5][6] | 9.7 pmol/L[7] |
| ALPCO | C-peptide ELISA | 20 - 3000 pmol/L[8] | 2.95 pmol/L[8][9] | Not specified |
| DRG International | C-Peptide ELISA (EIA-1293) | 0.06 - 16 ng/mL[10][11] | 0.064 ng/mL[11] | Not specified |
| Roche | Elecsys C-Peptide | 0.003 - 60 nmol/L (in serum/plasma)[12] | 0.003 nmol/L (0.010 ng/mL)[12] | Not specified |
| Abbott | ARCHITECT C-Peptide | 0.01 - 30.00 ng/mL (in serum/plasma)[13] | 0.01 ng/mL[14] | 0.015 ng/mL[14] |
| Siemens | ADVIA Centaur C-Peptide | Not specified | < 0.1 µg/L[15] | Not specified |
| Beckman Coulter | Access C-Peptide | Not specified | ≤ 0.01 ng/mL[16] | ≤ 0.03 ng/mL[16] |
| DiaSorin | LIAISON C-Peptide | Not specified | Not specified | Not specified |
Table 3: Assay Performance - Precision (Coefficient of Variation, CV%)
| Manufacturer | Assay Name | Intra-Assay CV% | Inter-Assay CV% |
| Mercodia | C-peptide ELISA | 2.6 - 3.2% (proinsulin assay)[17] | 5.1 - 6.2% (proinsulin assay)[17] |
| ALPCO | C-peptide ELISA | Not specified | Not specified |
| DRG International | C-Peptide ELISA (EIA-1293) | 5.2 - 9.4%[18] | 2.9 - 9.9%[18] |
| Roche | Elecsys C-Peptide | Not specified | Not specified |
| Abbott | ARCHITECT C-Peptide | < 6.5% (Total imprecision)[14] | < 6.5% (Total imprecision)[14] |
| Siemens | ADVIA Centaur C-Peptide | 3 - 5%[15] | 4 - 10%[15] |
| Beckman Coulter | Access C-Peptide | Not specified | Not specified |
| DiaSorin | LIAISON C-Peptide | Not specified | Not specified |
Table 4: Assay Performance - Accuracy and Specificity
| Manufacturer | Assay Name | Recovery (%) | Proinsulin Cross-reactivity (%) |
| Mercodia | C-peptide ELISA | 96 - 108%[19] | 2%[4] |
| Mercodia | Ultrasensitive C-peptide ELISA | Not specified | 5%[5][6] |
| ALPCO | C-peptide ELISA | 82 - 111%[9] | Not specified |
| DRG International | C-Peptide ELISA (EIA-1293) | 81 - 94% (in serum)[18] | Not specified |
| Roche | Elecsys C-Peptide | Not specified | Cross-reactivity with proinsulin and split products exists, but is considered not clinically significant in most cases.[12] |
| Abbott | ARCHITECT C-Peptide | 91.2 - 100.9%[13][20] | Not specified |
| Siemens | ADVIA Centaur C-Peptide | Not specified | Not specified |
| Beckman Coulter | Access C-Peptide | Not specified | 3%[16][21] |
| DiaSorin | LIAISON C-Peptide | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for the different types of C-peptide immunoassays.
Sandwich ELISA (e.g., Mercodia, ALPCO)
This protocol is a generalized procedure for a typical sandwich ELISA. Specific incubation times, volumes, and concentrations will vary by manufacturer.
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and any necessary dilutions of standards and samples.
-
Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for C-peptide.
-
Sample Addition: Pipette standards, controls, and samples into the appropriate wells.
-
First Incubation: Add assay buffer to each well. Incubate for a specified time (e.g., 1-2 hours) at room temperature, typically with shaking.
-
Washing: Aspirate the contents of the wells and wash each well multiple times (e.g., 6 times) with wash buffer.
-
Conjugate Addition: Add a peroxidase-conjugated anti-C-peptide antibody to each well.
-
Second Incubation: Incubate for a specified time (e.g., 1 hour) at room temperature, with shaking.
-
Second Washing: Repeat the washing step.
-
Substrate Addition: Add TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well.
-
Third Incubation: Incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark.
-
Stopping the Reaction: Add stop solution (e.g., sulfuric acid) to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
-
Calculation: Calculate the C-peptide concentration of the samples from the standard curve.
Competitive ELISA (e.g., DRG International EIA-1293)
-
Preparation: Similar to the sandwich ELISA, prepare all reagents, standards, and samples.
-
Coating: The microtiter wells are coated with anti-mouse antibodies.
-
Competitive Reaction: Pipette standards, controls, and samples into the wells, followed by a C-peptide-horseradish peroxidase (HRP) conjugate. A monoclonal antibody directed against C-peptide is also added. The endogenous C-peptide in the sample competes with the C-peptide-HRP conjugate for binding to the primary antibody.
-
Incubation: Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Washing: Aspirate and wash the wells to remove unbound conjugate.
-
Substrate Addition: Add TMB substrate to each well.
-
Incubation: Incubate for a specified time (e.g., 20 minutes) at room temperature.
-
Stopping the Reaction: Add stop solution.
-
Reading: Measure the optical density at 450 nm. The amount of bound peroxidase conjugate is inversely proportional to the concentration of C-peptide in the sample.
-
Calculation: Calculate the C-peptide concentration from the standard curve.
Automated Chemiluminescent Immunoassays (e.g., Roche, Abbott, Siemens, Beckman Coulter, DiaSorin)
These assays are performed on automated platforms. The general principle is a two-site sandwich immunoassay with chemiluminescent detection.
-
Sample and Reagent Loading: Load patient samples, calibrators, controls, and reagent packs (containing microparticles, labeled antibodies, and other assay-specific reagents) onto the analyzer.
-
First Incubation: The analyzer automatically pipettes the sample and biotinylated monoclonal C-peptide-specific antibody, and a monoclonal C-peptide-specific antibody labeled with a chemiluminescent compound (e.g., ruthenium complex for Roche ECLIA, acridinium (B8443388) for Abbott CMIA) into a reaction vessel. A sandwich complex is formed.
-
Binding to Solid Phase: Streptavidin-coated microparticles are added, and the complex binds to the solid phase via the biotin-streptavidin interaction.
-
Washing: The reaction mixture is washed to remove unbound components.
-
Detection: The reaction mixture is aspirated into a measuring cell where the microparticles are magnetically captured. A trigger solution is added to initiate the chemiluminescent reaction.
-
Signal Measurement: The emitted light is measured by a photomultiplier tube. The intensity of the light signal is directly proportional to the C-peptide concentration in the sample.
-
Calculation: The analyzer's software automatically calculates the C-peptide concentration based on a stored calibration curve.
Mandatory Visualizations
Caption: General workflow of a C-peptide immunoassay.
Caption: Decision tree for selecting a C-peptide immunoassay.
References
- 1. Call for Standardization of C-Peptide Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparability of C-Peptide Measurements – Current Status and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mercodia.com [mercodia.com]
- 5. mercodia.com [mercodia.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. How low is really low? Comparison of two C‐peptide assays to establish residual C‐peptide production in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpco.com [alpco.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. sceti.co.jp [sceti.co.jp]
- 11. store.drg-international.com [store.drg-international.com]
- 12. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 13. medilinkltd.com [medilinkltd.com]
- 14. Diagnostic performance of the ARCHITECT C-Peptide immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of immunochemiluminometric assays for the measurement of insulin and C-peptide using the ADVIA Centaur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. beckmancoulter.cz [beckmancoulter.cz]
- 17. mau.diva-portal.org [mau.diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. mercodia.com [mercodia.com]
- 20. scribd.com [scribd.com]
- 21. Access C-Peptide Assay | Beckman Coulter [beckmancoulter.com]
Safety Operating Guide
Safe Disposal of Human C-Peptide: A Procedural Guide for Laboratory Professionals
The proper management and disposal of human c-peptide (B549688) and associated materials are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. Although Safety Data Sheets (SDS) indicate that human c-peptide is not classified as a hazardous chemical under the OSHA Hazard Communication Standard, it is prudent to treat all research chemicals and biological materials with a high degree of caution, as their toxicological properties may not be fully elucidated.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound waste generated in a research environment.
Core Principles of Peptide Waste Management
All laboratory personnel must be trained on proper waste management procedures.[3] The primary principle is to treat all peptide waste as chemical waste to ensure safe handling.[4] Never dispose of peptide solutions or contaminated materials in the regular trash or down the sink.[4][5] Adherence to your institution's specific Environmental Health & Safety (EHS) protocols is mandatory at all stages of the disposal process.[6][7]
Personal Protective Equipment (PPE) and Handling
Before beginning any work or disposal procedure, ensure appropriate PPE is worn. This serves as the first line of defense against accidental exposure.
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[5] Change them immediately if they become contaminated.[5]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[5]
-
Lab Coat: A lab coat or protective gown must be worn to protect skin and clothing.[5]
-
Respiratory Protection: When handling lyophilized (powdered) c-peptide, which can become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[5]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, and labeling.
Step 1: Waste Stream Identification and Segregation
Properly segregating waste at the point of generation is the most critical step.[8] this compound waste should be segregated into the following categories:
-
Solid Chemical Waste: Includes non-sharp items contaminated with c-peptide, such as gloves, pipette tips, absorbent paper, and empty vials.[4][6]
-
Liquid Chemical Waste: Includes unused or expired c-peptide solutions, and buffers used for reconstitution.[4][6]
-
Sharps Waste: Includes any contaminated item that can puncture skin, such as needles, syringes, and glass Pasteur pipettes.[3]
-
Biohazardous Waste: If this compound is used in experiments involving biological materials (e.g., cell cultures, tissues, animal models), the resulting waste is considered biohazardous and must be decontaminated before final disposal.[2][9]
Step 2: Containerization
Use appropriate, designated containers for each waste stream to prevent leaks and exposure.
-
Solid Waste: Collect in a designated, leak-proof container with a secure lid, clearly labeled as "Chemical Waste."[6][7]
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container.[6] Do not pour peptide solutions down the drain.[4]
-
Sharps Waste: Immediately place all contaminated sharps into a rigid, puncture-resistant, and leak-proof sharps container clearly marked with the universal biohazard symbol.[3][10]
-
Biohazardous Waste: Collect in autoclavable biohazard bags (typically orange or clear) placed within a secondary, rigid container.[8][9] These bags must be loosely sealed to allow for steam penetration during autoclaving.[9]
Step 3: Labeling
All waste containers must be clearly labeled.[5] The label should include:
-
The words "Hazardous Waste" or "Chemical Waste" as appropriate.
-
The full name of the chemical(s) (i.e., "this compound waste").
-
The date when waste was first added to the container.[7]
-
The relevant hazard class (e.g., "Biohazard" for contaminated materials).[7]
Step 4: Decontamination of Biohazardous Waste
Waste contaminated with biological agents must be decontaminated before it can be disposed of as chemical waste.[9]
-
Autoclaving: This is the most common method for sterilizing biohazardous waste.[8][9] Place the autoclavable bag in a secondary, spill-proof container for transport to the autoclave.[9] After autoclaving, the decontaminated waste can often be disposed of with regular trash, but only if placed in clear or orange bags; red biohazard bags are not to be placed in the general trash even after autoclaving.[9] Always follow institutional guidelines.
-
Chemical Treatment: Disinfectants like bleach can be used for liquid biohazardous waste.[8] It is crucial to follow manufacturer's instructions for concentration and contact time to ensure effective sterilization.[8]
Step 5: Storage and Final Disposal
-
Store sealed waste containers in a designated, secure area away from general lab traffic while awaiting pickup.
-
Coordinate with your institution's EHS department for the scheduled collection and final disposal of the waste by a licensed hazardous waste contractor.[5][7]
-
Maintain meticulous records of all waste disposal activities, including the material's identity, quantity, and disposal date.[7]
Emergency Procedures: Spills and Exposure
In the event of an accident, prompt and correct action is crucial.
-
Spill:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes and seek medical attention.[5]
-
Inhalation: Move the affected individual to fresh air and seek medical attention.[11]
Quantitative Data for Decontamination
While specific quantitative data for the chemical inactivation of this compound itself is not available, biohazardous waste generated from its use must be decontaminated. The following table provides general guidelines for chemical disinfection.
| Disinfectant | Concentration | Minimum Contact Time | Applicable To | Notes |
| Sodium Hypochlorite (Bleach) | 10% solution (1:10 dilution of household bleach) | 30 minutes | Liquid biohazardous waste, surfaces | Prepare fresh daily. Corrosive to metals.[8] |
| Ethanol | 70% | 10 minutes | Surfaces, contaminated tools | Less effective in the presence of high organic load. |
| Wescodyne (Iodophor) | Per manufacturer's instructions | 15-30 minutes | Surfaces, glassware | Can stain surfaces and clothing. |
Note: The efficacy of disinfectants can be affected by factors such as concentration, contact time, temperature, and the presence of organic matter. Always consult your institution's biosafety manual for approved procedures.
Experimental Protocols
The disposal procedure itself constitutes the primary protocol. For the decontamination of biohazardous waste via autoclaving, a general methodology is as follows:
Protocol: Steam Autoclaving of Biohazardous Waste
-
Preparation: Place contaminated materials (petri dishes, gloves, plasticware) into a designated, tear-resistant autoclavable bag marked with the biohazard symbol. Do not overfill the bag (no more than 3/4 full).
-
Venting: Add a small amount of water (approx. 100-200 mL) to the bag to facilitate steam generation. Loosely seal the bag with autoclave tape, ensuring steam can penetrate.
-
Containment: Place the bag into a secondary, rigid, leak-proof, and autoclavable container (e.g., a polypropylene (B1209903) tub).
-
Loading: Place the container inside the autoclave. Do not overload the autoclave to ensure proper steam circulation.
-
Cycle Parameters: Run the autoclave on a standard gravity cycle, typically at 121°C and 15 psi for a minimum of 60 minutes. The cycle time may need to be increased for larger loads.
-
Verification: Ensure the autoclave tape has changed color, indicating the proper temperature was reached. Use a biological indicator (e.g., Geobacillus stearothermophilus spores) on a regular basis (e.g., monthly) to validate the efficacy of the autoclave in killing microorganisms.
-
Cooling and Disposal: Allow the load to cool completely before handling. Once decontaminated and cooled, the waste can be disposed of according to institutional policy.[9]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of waste generated from this compound research.
Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. peptide24.store [peptide24.store]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Safety Measures Taken for Disposal of Biological Waste in Clinical Labs [needle.tube]
- 9. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 10. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 11. eurogentec.com [eurogentec.com]
Safeguarding Your Research: A Guide to Handling Human C-peptide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Human c-peptide (B549688), including detailed operational and disposal plans. While pure Human c-peptide is not classified as a hazardous substance, proper handling of all laboratory chemicals is crucial to maintain a safe research environment.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the consistent use of appropriate protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or latex, powder-free | Prevents direct skin contact with the substance. |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1-rated | Protects eyes from potential splashes or aerosols. |
| Body Protection | Laboratory coat | Standard | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required | N/A | This compound is not considered an inhalation hazard under normal handling conditions.[1] |
Operational Plan: A Step-by-Step Workflow for Handling this compound
Adherence to a standardized workflow minimizes the risk of contamination and ensures the integrity of your experiments.
Caption: A generalized workflow for the safe handling of this compound.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Don all required personal protective equipment as outlined in the table above.
-
Allow the lyophilized this compound to equilibrate to room temperature before reconstitution.
2. Reconstitution and Handling:
-
Follow the manufacturer's instructions for reconstitution, typically using sterile, deionized water or a recommended buffer.
-
Gently swirl or pipette to dissolve the powder. Avoid vigorous shaking, which can denature the protein.
-
When handling the solution, use calibrated micropipettes to ensure accuracy.
-
Work in a designated area to prevent cross-contamination.
3. Storage:
-
For short-term storage, keep the reconstituted solution at 2-8°C.
-
For long-term storage, aliquot the solution into single-use vials and store at -20°C or below to avoid repeated freeze-thaw cycles.
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of laboratory waste is critical to prevent environmental contamination and maintain a safe workspace.
Caption: A decision-making workflow for the proper disposal of this compound waste.
-
Unused or Waste this compound Solution: While not classified as hazardous, it is good laboratory practice to dispose of biological materials in a designated biohazardous waste stream.[1] Follow your institution's specific guidelines for liquid biohazardous waste.
-
Contaminated Consumables: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in a biohazardous waste container.
-
Empty Vials: Empty vials should be disposed of in accordance with local regulations for laboratory glass or plastic waste.
First Aid Measures
In the event of accidental exposure, follow these first-aid procedures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek medical attention if you feel unwell.[2] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
